5,11-Dihydroindolo[3,2-b]carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39037. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPBCVTUBBBNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979504 | |
| Record name | 5,11-Dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-32-9 | |
| Record name | Indolo(3,2-b)carbazole, 6,12-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6336-32-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,11-Dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-Dihydroindolo[3,2-b]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
The Synthesis of 5,11-Dihydroindolo[3,2-b]carbazole: A Comprehensive Technical Guide for Researchers
Introduction: The Strategic Importance of the Indolo[3,2-b]carbazole Core
The 5,11-dihydroindolo[3,2-b]carbazole (ICZ) scaffold, a rigid, planar, and electron-rich heterocyclic system, has emerged as a cornerstone in the development of advanced functional organic materials and novel therapeutic agents. Its unique π-conjugated structure imparts desirable photophysical and electronic properties, making it a privileged core for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2] In the realm of medicinal chemistry, the ICZ framework is a key pharmacophore in a range of biologically active compounds, showing promise in the development of treatments for neurodegenerative diseases.[2]
This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to the this compound core. Eschewing a rigid template, this document is structured to provide researchers, scientists, and drug development professionals with a nuanced understanding of the causality behind experimental choices, detailed, actionable protocols, and a robust comparative analysis of the available synthetic methodologies. Each protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of the target compound is paramount for its successful synthesis and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂N₂ | [3] |
| Molecular Weight | 256.31 g/mol | [2] |
| Appearance | White to yellow to green crystalline powder | [2] |
| Melting Point | >350 °C | [4] |
| CAS Number | 6336-32-9 | [3] |
Spectroscopic Data (¹H and ¹³C NMR)
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | DMSO-d₆ | 11.21 (s, 2H, NH), 8.10 (d, 2H), 7.50 (d, 2H), 7.39 (t, 2H), 7.16 (t, 2H) |
| ¹³C NMR | DMSO-d₆ | 140.5, 128.8, 123.1, 120.3, 118.9, 111.4 |
Note: NMR data is compiled from typical values for carbazole and indole moieties and may vary slightly based on experimental conditions.[5][6][7]
Core Synthetic Strategies
The synthesis of the this compound core can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed methods. This guide will detail four of the most significant and widely employed strategies.
The Fischer Indole Synthesis: A Classic Convergent Approach
The Fischer indole synthesis, a venerable method in heterocyclic chemistry, provides a direct route to the ICZ core through a double indolization.[8] This approach is valued for its use of readily available starting materials.
The reaction proceeds via the acid-catalyzed cyclization of the bis(phenylhydrazone) of 1,4-cyclohexanedione. The key mechanistic steps involve tautomerization to an enehydrazine, followed by a[9][9]-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to form the indole rings. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic and sulfuric acid, is crucial for driving the reaction to completion.
Caption: Fischer Indole Synthesis Workflow.
Step 1: Preparation of Cyclohexane-1,4-dione bis(phenylhydrazone) [10]
-
Dissolution: In a suitable flask, dissolve phenylhydrazine hydrochloride (2.0 g, 13.8 mmol) and sodium acetate (3.0 g, 36.6 mmol) in 20 mL of water.
-
Addition: To this solution, add a solution of 1,4-cyclohexanedione (0.77 g, 6.9 mmol) in 15 mL of water.
-
Reaction and Isolation: Shake the mixture vigorously. The bis(phenylhydrazone) will precipitate as a crystalline solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from dilute ethanol to yield the pure intermediate.
Step 2: Double Fischer Indolization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the dried cyclohexane-1,4-dione bis(phenylhydrazone) (1.0 g, 3.4 mmol).
-
Acid Addition: Add a mixture of glacial acetic acid (10 mL) and concentrated sulfuric acid (1 mL).
-
Heating: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water. The crude this compound will precipitate.
-
Purification: Collect the solid by filtration, wash with water until neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent such as DMF or by sublimation under high vacuum.
The Cadogan-Sundberg Reaction: A Reductive Cyclization Strategy
The Cadogan-Sundberg reaction offers an alternative route to the carbazole core through the reductive cyclization of a dinitro biphenyl precursor.[2][11] This method is particularly useful when substituted precursors are readily accessible.
The reaction involves the deoxygenation of the nitro groups of 2,2'-dinitrobiphenyl using a trivalent phosphorus reagent, typically triethyl phosphite. This generates highly reactive nitrene intermediates, which then undergo intramolecular cyclization to form the two new C-N bonds of the carbazole ring system. The high temperature required for this reaction is a key parameter to ensure the efficient generation of the nitrene species.
Caption: Cadogan-Sundberg Reaction Pathway.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place 2,2'-dinitrobiphenyl (1.0 g, 4.1 mmol).
-
Reagent Addition: Add an excess of triethyl phosphite (e.g., 5-10 equivalents).
-
Heating: Heat the mixture to a high temperature (typically 150-180 °C) and maintain for several hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess triethyl phosphite under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure this compound.
The Graebe-Ullmann Synthesis: A Diazotization-Cyclization Cascade
The Graebe-Ullmann synthesis is a classical method for preparing carbazoles that proceeds through the thermal decomposition of a benzotriazole intermediate.[12][13]
The synthesis begins with the diazotization of 2-aminodiphenylamine to form the corresponding benzotriazole.[14] Subsequent thermal or photochemical decomposition of the triazole results in the extrusion of nitrogen gas and the formation of a diradical intermediate, which then cyclizes to form the carbazole ring. The high temperature required for the final step is a critical parameter for the efficient extrusion of nitrogen.
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The Emergence of n-Type Organic Semiconductors: A Technical Guide to a Novel Indolo[3,2-b]carbazole-Based Core
A Senior Application Scientist's Perspective on Molecular Design, Synthesis, and Device Integration for Advanced Organic Electronics
The relentless pursuit of high-performance organic electronics has led to a surge in the development of novel organic semiconductors. While p-type (hole-transporting) materials have historically dominated the landscape, the realization of efficient complementary circuits and other advanced device architectures hinges on the availability of robust n-type (electron-transporting) counterparts. This technical guide delves into the design, synthesis, characterization, and application of a promising new class of n-type organic semiconductors based on the indolo[3,2-b]carbazole core. By strategically functionalizing this electron-rich scaffold with electron-withdrawing moieties, we can effectively modulate its electronic properties to facilitate efficient electron transport.
The Rationale for an Indolo[3,2-b]carbazole-Based n-Type Semiconductor
The indolo[3,2-b]carbazole framework, a rigid and planar fused aromatic system, offers a compelling platform for organic semiconductors due to its inherent charge-transport capabilities and excellent thermal and chemical stability.[1] However, its intrinsic electron-donating nature predisposes it to p-type conductivity.[1] To engineer n-type behavior, a fundamental shift in the electronic landscape of the molecule is required. This is achieved by appending potent electron-withdrawing groups to the indolo[3,2-b]carbazole core.
The primary strategy revolves around lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. A lower LUMO level facilitates the injection of electrons from the electrode and enhances their stability once in the semiconductor. The introduction of (4-silylethynyl)phenyl substituents has been identified as a particularly effective approach to achieve this.[2][3] The silyl groups, while primarily introduced to improve solubility and processing, also contribute to the electronic perturbation of the system. The ethynylphenyl moieties act as electron-withdrawing arms, effectively pulling electron density from the indolo[3,2-b]carbazole core and thereby lowering its LUMO energy.
This strategic functionalization not only imbues the material with n-type characteristics but can also influence its solid-state packing, which is crucial for efficient charge transport. The planar nature of the indolo[3,2-b]carbazole core, coupled with the directional substituents, can promote favorable π-π stacking, creating pathways for intermolecular electron hopping.[2][3]
Synthesis of an n-Type Indolo[3,2-b]carbazole Semiconductor
The synthesis of an n-type indolo[3,2-b]carbazole derivative, specifically 2,8-bis(4-(triisopropylsilyl)ethynyl)phenyl)-5,11-dialkylindolo[3,2-b]carbazole, is a multi-step process that leverages well-established organometallic cross-coupling reactions. The general synthetic workflow is outlined below.
Caption: Synthetic workflow for the n-type indolo[3,2-b]carbazole derivative.
Experimental Protocol: Synthesis of 2,8-bis(4-(triisopropylsilyl)ethynyl)phenyl)-5,11-dihexylindolo[3,2-b]carbazole
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Step 1: N-Alkylation of Indolo[3,2-b]carbazole
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To a solution of indolo[3,2-b]carbazole in a suitable solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
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Stir the mixture at room temperature for 1 hour.
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Add the alkyl halide (e.g., 1-bromohexane) dropwise and allow the reaction to proceed at room temperature overnight.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain 5,11-dihexylindolo[3,2-b]carbazole.
Step 2: Bromination of 5,11-dihexylindolo[3,2-b]carbazole
-
Dissolve the 5,11-dihexylindolo[3,2-b]carbazole in a chlorinated solvent like dichloromethane (DCM).
-
Slowly add a solution of N-bromosuccinimide (NBS) in DMF at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Purify the product by column chromatography to yield 2,8-dibromo-5,11-dihexylindolo[3,2-b]carbazole.
Step 3: Sonogashira Cross-Coupling [4]
-
In a flame-dried Schlenk flask under an argon atmosphere, combine 2,8-dibromo-5,11-dihexylindolo[3,2-b]carbazole, a palladium catalyst (e.g., Pd(PPh₃)₄), and copper(I) iodide (CuI).
-
Add a degassed solvent system, typically a mixture of toluene and a base such as triethylamine (TEA).
-
To this mixture, add (4-ethynylphenyl)triisopropylsilane.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography to afford the final n-type semiconductor, 2,8-bis(4-(triisopropylsilyl)ethynyl)phenyl)-5,11-dihexylindolo[3,2-b]carbazole, as a solid.
Characterization of the n-Type Indolo[3,2-b]carbazole
A comprehensive characterization is essential to validate the successful synthesis and to understand the electronic and optical properties of the new n-type semiconductor.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to determine the frontier molecular orbital (HOMO and LUMO) energy levels of a semiconductor. For an n-type material, the reduction potential is of particular interest as it relates to the LUMO energy level.
Experimental Protocol:
-
Prepare a solution of the synthesized indolo[3,2-b]carbazole derivative in a dry, degassed solvent (e.g., dichloromethane or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5]
-
Calibrate the reference electrode using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Record the cyclic voltammogram by scanning the potential towards negative values to observe the reduction event.
-
The onset of the reduction peak is used to estimate the LUMO energy level using the following empirical formula:[6]
E_LUMO = -e (E_red_onset + E_Fc/Fc⁺_1/2 - 4.8) [eV]
where E_red_onset is the onset potential of the first reduction peak, and E_Fc/Fc⁺_1/2 is the half-wave potential of the ferrocene/ferrocenium couple.
Interpretation of Results:
A successful n-type material will exhibit a reversible or quasi-reversible reduction wave at a relatively low negative potential, indicating the facile injection and accommodation of an electron. The calculated LUMO energy level should be sufficiently low (typically in the range of -3.0 to -4.0 eV) to allow for efficient electron injection from common electrode materials like gold or aluminum.
Optical Characterization: UV-Vis-NIR Absorption and Photoluminescence Spectroscopy
UV-Vis-NIR spectroscopy provides insights into the electronic transitions within the molecule and allows for the determination of the optical bandgap.
Experimental Protocol:
-
Record the absorption spectrum of the material in a dilute solution (e.g., in chloroform or THF) to observe the intramolecular electronic transitions.
-
Prepare a thin film of the material by spin-coating or drop-casting a solution onto a quartz substrate and record its absorption spectrum. The spectrum of the thin film may show red-shifted absorption bands compared to the solution spectrum, which can be indicative of intermolecular interactions and aggregation in the solid state.
-
The optical bandgap (E_g_opt) can be estimated from the onset of the absorption edge in the thin-film spectrum using the Tauc plot method.
Interpretation of Results:
The absorption spectrum will reveal the wavelengths of light the material absorbs. For n-type indolo[3,2-b]carbazole derivatives, one would expect to see absorption bands corresponding to the π-π* transitions of the conjugated core.[7] The optical bandgap, in conjunction with the LUMO level determined from CV, can be used to estimate the HOMO level (E_HOMO = E_LUMO + E_g_opt).
Application in Organic Field-Effect Transistors (OFETs)
The performance of the newly synthesized n-type semiconductor is ultimately evaluated by fabricating and characterizing an organic field-effect transistor (OFET).
Caption: A typical workflow for the fabrication of a top-contact, bottom-gate OFET.
OFET Fabrication Protocol
-
Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
-
Semiconductor Deposition: Dissolve the n-type indolo[3,2-b]carbazole derivative in a suitable organic solvent (e.g., chloroform, toluene). Deposit a thin film of the semiconductor onto the treated dielectric surface using spin-coating.
-
Source and Drain Electrode Deposition: Thermally evaporate the source and drain electrodes (e.g., gold or a low work function metal like calcium/aluminum for better electron injection) through a shadow mask onto the semiconductor layer.
-
Annealing: Anneal the completed device at an elevated temperature under an inert atmosphere to improve the morphology of the semiconductor film and the contact at the electrode-semiconductor interface.
Device Characterization and Performance Metrics
The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.
The key performance metrics for an n-type OFET are:
-
Electron Mobility (μ_e): A measure of how quickly electrons move through the semiconductor. It is calculated from the transfer characteristics in the saturation regime.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. A high on/off ratio is crucial for switching applications.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to turn on.
| Parameter | Representative Value for n-Type Indolo[3,2-b]carbazole |
| Electron Mobility (μ_e) | > 0.1 cm²/Vs |
| On/Off Current Ratio (I_on/I_off) | > 10⁵ |
| Threshold Voltage (V_th) | < 10 V |
Note: The values in the table are representative targets for high-performance n-type organic semiconductors and may vary depending on the specific molecular structure, device architecture, and processing conditions.[8][9]
Conclusion and Future Outlook
The strategic functionalization of the indolo[3,2-b]carbazole core with electron-withdrawing groups presents a viable pathway to novel n-type organic semiconductors. The synthetic flexibility of this platform allows for fine-tuning of the electronic and physical properties of the resulting materials. The characterization and device performance data of these new semiconductors are crucial for establishing structure-property relationships and guiding the design of next-generation materials.
Future research in this area will likely focus on:
-
Exploring a wider range of electron-withdrawing substituents to further optimize the LUMO energy level and electron mobility.
-
Investigating the impact of different alkyl chain lengths and branching on the solubility, morphology, and charge transport properties.
-
Developing solution-processable n-type materials with high performance and long-term air stability, which is a critical challenge for organic electronics.
-
Integrating these new n-type semiconductors into complementary circuits and other advanced electronic devices to demonstrate their practical utility.
The continued development of high-performance n-type organic semiconductors based on the indolo[3,2-b]carbazole core and other promising scaffolds will undoubtedly accelerate the advancement of organic electronics and pave the way for a new generation of flexible, low-cost, and high-performance electronic devices.
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PubMed Central. (2024). PTSA-induced synthesis, in silico and nano study of novel ethylquinolin–thiazolo–triazole in cervical cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Efficient synthesis of 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindole. Retrieved from [Link]
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National Institutes of Health. (n.d.). One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. Retrieved from [Link]
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Beilstein Archives. (n.d.). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels-Alder reaction. Retrieved from [Link]
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physical and chemical properties of 5,11-Dihydroindolo[3,2-b]carbazole
An In-Depth Technical Guide to the Physical and Chemical Properties of 5,11-Dihydroindolo[3,2-b]carbazole
This compound (commonly abbreviated as ICZ) is a rigid, planar, nitrogen-containing heterocyclic aromatic compound. Its molecular structure, featuring a fused system of five rings, forms the foundation for a versatile class of organic materials. This guide provides a comprehensive overview of the core physical and chemical properties of the ICZ scaffold, offering field-proven insights for researchers, materials scientists, and professionals in drug development. The unique electronic structure and high thermal stability of ICZ make it a compelling building block in diverse applications, from high-performance organic electronics to novel pharmaceutical intermediates.[1][2][3]
The parent compound has a molecular formula of C₁₈H₁₂N₂ and a molecular weight of approximately 256.31 g/mol .[1] Its inherent properties, particularly its large energy gap and low-lying Highest Occupied Molecular Orbital (HOMO), contribute to its excellent environmental stability, a critical factor for long-lasting electronic devices.[3][4]
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An In-depth Technical Guide to 5,11-Dihydroindolo[3,2-b]carbazole: Nomenclature, Synonyms, and Core Concepts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5,11-Dihydroindolo[3,2-b]carbazole, a pivotal heterocyclic compound. We will delve into its precise IUPAC nomenclature, explore its various synonyms essential for thorough literature reviews, and discuss its significance as a core structural motif in medicinal chemistry and materials science.
IUPAC Nomenclature and Structural Elucidation
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound .[1] Let's dissect this name to understand the underlying structure.
-
Core Scaffold : The name identifies a complex heterocyclic system derived from the fusion of indole and carbazole rings. Specifically, the "[3,2-b]" designation describes the fusion pattern: the[1][2] bond of the indole ring is fused to the 'b' face of the carbazole ring.
-
Numbering Convention : The numbering of the fused ring system is crucial for unambiguously identifying substituent positions. The diagram below illustrates the standard numbering for the indolo[3,2-b]carbazole core.
-
Dihydro : The prefix "5,11-Dihydro" indicates the saturation of two specific positions in the parent aromatic structure, namely at the nitrogen atoms of the two pyrrole rings.[1] This results in two secondary amine groups at positions 5 and 11.
To further clarify the structure and its nomenclature, a Graphviz diagram is provided below.
Caption: Chemical structure of this compound.
Synonyms and Common Names
In scientific literature and chemical databases, this compound is often referred to by several synonyms. A comprehensive understanding of these is vital for effective database searching and recognizing the compound in various contexts.
| Synonym | Source/Context |
| Indolo[3,2-b]carbazole | Often used interchangeably, though technically refers to the fully aromatic parent compound.[3][4][5][6][7] |
| ICz | A common abbreviation used in materials science literature.[4] |
| 6,12-Dihydroindolo(3,2-b)carbazole | An alternative but less common numbering system.[3] |
It is important to note that while "Indolo[3,2-b]carbazole" is a frequent synonym, it can be ambiguous. The "dihydro" prefix is crucial for specifying the saturated state of the nitrogen atoms, which significantly impacts the molecule's chemical and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for researchers in drug development and materials science for predicting solubility, membrane permeability, and other important characteristics.
| Property | Value | Source |
| Molecular Formula | C18H12N2 | [1][4][5][8] |
| Molecular Weight | 256.31 g/mol | [1][4][5][8][9] |
| CAS Number | 6336-32-9 | [1][3][4][5][6][8][9] |
| Melting Point | >460 °C | [8] |
| Appearance | White to yellow to green powder/crystal | [8] |
| Purity | Typically >97-98% (HPLC) | [5][8] |
Significance and Applications
The rigid, planar, and electron-rich structure of the this compound core makes it a highly desirable scaffold in several scientific domains.
-
Medicinal Chemistry : This scaffold is a key component of numerous biologically active compounds, including protein kinase inhibitors and DNA intercalating agents. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure for targeting various biological macromolecules.
-
Materials Science : In the field of organic electronics, derivatives of this compound are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][8] The planar structure facilitates efficient charge transport and its photophysical properties can be tuned through chemical modification.[8]
-
Biochemical Research : The parent compound, indolo[3,2-b]carbazole, is a potent agonist of the aryl hydrocarbon receptor (AhR), making it a valuable tool for studying this signaling pathway.[4]
Synthetic Approaches: A Conceptual Overview
The synthesis of the this compound core can be achieved through several synthetic strategies. A common and effective method is the Fischer indole synthesis, or variations thereof. The general workflow is depicted in the diagram below.
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crystal structure of 5,11-Dihydroindolo[3,2-b]carbazole derivatives
An In-Depth Technical Guide to the Crystal Structure of 5,11-Dihydroindolo[3,2-b]carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: The Architectural Blueprint of a Privileged Scaffold
The this compound (ICZ) core is a rigid, planar, and electron-rich heterocyclic system that has garnered significant attention across diverse scientific disciplines. From its role as a key structural motif in pharmacologically active compounds to its application in high-performance organic electronics, the utility of the ICZ scaffold is inextricably linked to its three-dimensional architecture.[1][2] Understanding the crystal structure of ICZ derivatives is not merely an academic exercise; it is the foundational blueprint that dictates molecular interactions, solid-state packing, and, ultimately, the macroscopic properties of these materials.
This guide provides a comprehensive exploration of the crystal structure of ICZ derivatives. We will delve into the critical aspects of crystallographic analysis, from sample preparation to data interpretation, and examine the subtle yet profound influence of various substituents on the solid-state organization. Our focus will be on elucidating the causal relationships between molecular design, crystal packing, and functional outcomes, offering field-proven insights for researchers in both materials science and drug development.
Part 1: The Strategic Importance of Crystal Structure Determination
The precise arrangement of molecules in a crystalline solid governs a multitude of physical and chemical properties. For pharmaceutical applications, polymorphism—the ability of a compound to exist in multiple crystalline forms—can dramatically impact solubility, bioavailability, and stability. In the realm of organic electronics, the degree of π-orbital overlap, dictated by the crystal packing, is a primary determinant of charge carrier mobility. Therefore, single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for unambiguously determining the three-dimensional structure of a molecule and its arrangement in the solid state.
The insights gleaned from SC-XRD analysis enable a rational approach to molecular engineering. By understanding how different functional groups influence intermolecular interactions such as hydrogen bonding and π-π stacking, we can strategically design next-generation ICZ derivatives with tailored properties.
The Causality Behind Experimental Choices in Crystallography
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each decision is guided by the fundamental principles of crystallography and the specific characteristics of the molecule under investigation. The overarching goal is to obtain a single crystal of sufficient size and quality to diffract X-rays in a predictable manner, allowing for the determination of electron density and, consequently, the atomic positions.
Part 2: A Methodical Approach to Crystal Structure Elucidation
The determination of a crystal structure is a systematic process that combines careful experimental work with sophisticated computational analysis. The following protocol outlines a self-validating workflow for obtaining and interpreting the crystal structure of a novel ICZ derivative.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art of Nucleation):
-
Rationale: The primary prerequisite for SC-XRD is a high-quality single crystal. The choice of crystallization technique is dictated by the solubility and stability of the ICZ derivative.
-
Procedure:
-
Slow Evaporation: Dissolve the purified ICZ derivative in a suitable solvent or solvent mixture (e.g., dichloromethane, chloroform, toluene, or a mixture with a less volatile anti-solvent like hexane or methanol) to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually reduce the solubility, promoting crystallization.
-
Thermal Gradient: For less soluble compounds, a thermal gradient can be applied to a saturated solution to induce crystallization at the cooler end of the container.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: The selected crystal must be carefully mounted and centered in the X-ray beam. Data is collected at cryogenic temperatures (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.
-
Procedure:
-
Select a suitable crystal under a microscope. The ideal crystal should have well-defined faces and be free of cracks or other defects.
-
Mount the crystal on a cryo-loop using a cryo-protectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas.
-
Mount the crystal on the goniometer head of the diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
-
Structure Solution and Refinement:
-
Rationale: The diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then refined to obtain the final, high-resolution crystal structure.
-
Procedure:
-
Data Reduction: Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the molecular structure.
-
Structure Refinement: Iteratively refine the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
-
-
Visualizing the Crystallographic Workflow
Caption: Workflow for Crystal Structure Determination.
Part 3: Decoding the Crystal Architecture of ICZ Derivatives
The crystal structures of this compound derivatives are characterized by a delicate balance of intermolecular forces that dictate the overall packing motif. The planar nature of the ICZ core provides a large surface area for π-π interactions, while the N-H protons of the indole moieties can act as hydrogen bond donors.
The Influence of Substituents on Solid-State Organization
The introduction of substituents at various positions on the ICZ scaffold provides a powerful tool for modulating the crystal packing.[3] An extensive characterization of their crystal structures has revealed the importance of the nature of the side chains (alkyl, phenyl, thienyl substituents) on their solid-state organization.[3]
-
N-Alkylation (5,11-positions): The introduction of alkyl chains at the nitrogen atoms is a common strategy to enhance solubility. These flexible chains can interdigitate, influencing the interlayer spacing and the degree of π-π overlap between adjacent ICZ cores.
-
C-Substitution (2,8-positions): Functionalization at the 2 and 8 positions can introduce specific intermolecular interactions. For instance, the introduction of nitro groups has been unequivocally confirmed by X-ray crystallography.[2][4] These electron-withdrawing groups can alter the electronic properties of the molecule and introduce specific dipole-dipole interactions.
-
C-Substitution (6,12-positions): The introduction of aryl or heteroaryl groups at the 6 and 12 positions can lead to the formation of "herringbone" or "slipped-stack" packing motifs, which are beneficial for charge transport in organic semiconductors.[5] Phenyl-substituted indolo[3,2-b]carbazoles, for instance, seem to allow efficient overlap between the oligomeric molecules.[3]
Key Intermolecular Interactions
The solid-state architecture of ICZ derivatives is stabilized by a network of non-covalent interactions.
Caption: Key Intermolecular Interactions in ICZ Crystals.
-
π-π Stacking: This is a dominant interaction in many ICZ derivatives, where the planar aromatic cores stack on top of each other.[6][5] The distance and degree of offset between the stacked rings are critical for electronic communication between molecules.
-
Hydrogen Bonding: In the parent ICZ and derivatives with N-H protons, hydrogen bonding plays a significant role in directing the crystal packing.
-
C-H---π Interactions: The interaction between a C-H bond and the electron cloud of a nearby aromatic ring is a weaker but often prevalent interaction that contributes to the overall stability of the crystal lattice.
Representative Crystallographic Data
The following table summarizes hypothetical yet representative crystallographic data for a substituted ICZ derivative, illustrating the key parameters obtained from a typical SC-XRD experiment.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a (Å) | 10.25 | Unit cell dimension. |
| b (Å) | 8.54 | Unit cell dimension. |
| c (Å) | 15.67 | Unit cell dimension. |
| β (°) | 98.7 | Unit cell angle. |
| Volume (ų) | 1354.2 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R₁ (final) | 0.045 | A measure of the agreement between the calculated and observed structure factors. |
| π-π Stacking Distance (Å) | 3.5 | The distance between parallel aromatic planes. |
Part 4: From Structure to Function: Implications for Science and Technology
The detailed knowledge of the crystal structure of this compound derivatives provides a rational basis for the design of new molecules with enhanced properties.
Drug Development
In the context of drug development, understanding the crystal structure is paramount for:
-
Polymorph Screening: Identifying and characterizing all possible crystalline forms of a drug candidate to ensure consistent bioavailability and stability.
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a ligand with its binding affinity to a biological target.
-
Salt and Co-crystal Formation: Designing new solid forms with improved physicochemical properties, such as solubility and dissolution rate.
Materials Science
For applications in organic electronics, the crystal structure dictates the performance of the material:
-
Organic Field-Effect Transistors (OFETs): The degree of π-orbital overlap, governed by the crystal packing, determines the charge carrier mobility.[3]
-
Organic Light-Emitting Diodes (OLEDs): The solid-state packing can influence the photoluminescent properties of the material, such as the emission wavelength and quantum efficiency.
-
Organic Photovoltaics (OPVs): The crystal structure of donor and acceptor materials affects the efficiency of charge separation and transport.
Conclusion: The Future is Crystalline
The study of the crystal structure of this compound derivatives is a vibrant and evolving field. As synthetic methodologies become more sophisticated, allowing for the creation of increasingly complex molecular architectures, the role of single-crystal X-ray diffraction will become even more critical. By continuing to unravel the intricate relationship between molecular structure, crystal packing, and function, we can unlock the full potential of this remarkable heterocyclic scaffold for the advancement of both medicine and technology.
References
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- Gu, R., Robeyns, K., Van Meervelt, L., Toppet, S., & Dehaen, W. (2008). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry, 6(14), 2484–2487.
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- PubChem. (n.d.). This compound.
- Angewandte Chemie International Edition. (2020).
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- RSC Publishing. (2024).
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- ResearchGate. (n.d.). a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2),....
- Beilstein Journals. (n.d.).
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electronic structure of indolo[3,2-b]carbazole derivatives
An In-Depth Technical Guide to the Electronic Structure of Indolo[3,2-b]carbazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The indolo[3,2-b]carbazole (ICZ) scaffold, a rigid, planar, and electron-rich heterocyclic system, has emerged as a cornerstone in the development of advanced organic materials and biologically active compounds. Its unique electronic structure, characterized by an extended π-conjugated system, offers a versatile platform for tuning optical and charge-transport properties through targeted chemical functionalization. This technical guide provides a comprehensive exploration of the electronic structure of ICZ derivatives, intended for researchers, chemists, and materials scientists. We will dissect the fundamental properties of the ICZ core, delve into the nuanced effects of substituent modifications at various positions, and present the key experimental and computational methodologies used to probe these characteristics. By elucidating the intricate relationship between molecular structure and electronic properties, this guide aims to empower the rational design of novel ICZ derivatives for high-performance applications in organic electronics and drug discovery.
The Indolo[3,2-b]carbazole Core: A Unique Electronic Canvas
The parent indolo[3,2-b]carbazole is a five-ring fused system that can be viewed as two indole units fused to a central benzene ring.[1] This rigid, co-planar structure is fundamental to its electronic properties, promoting significant π-orbital overlap and facilitating charge delocalization.[2][3] The electronic nature of the unsubstituted core has been a subject of comprehensive study, with investigations revealing a complex interplay of aromatic and antiaromatic characteristics.[4][5] Experimental and computational studies have shown that the parent ICZ molecule has a significant degree of antiaromaticity and a localized p-benzoquinonediimine moiety.[4][5] This inherent electronic character makes the ICZ scaffold an exceptional building block for both p-type (hole-transporting) and, with appropriate modifications, n-type (electron-transporting) organic semiconductors.[4][5]
The two nitrogen atoms within the structure are key handles for chemical modification, allowing for the tuning of solubility, solid-state packing, and electronic energy levels.[2] The extended π-system results in relatively low ionization potentials and HOMO (Highest Occupied Molecular Orbital) levels, making ICZ derivatives inherently good electron donors and suitable for hole-transporting applications.[1][3]
Caption: Core structure of Indolo[3,2-b]carbazole with IUPAC numbering.
Tuning the Electronic Structure: The Science of Functionalization
The true power of the ICZ platform lies in the ability to precisely modulate its electronic properties through the strategic placement of functional groups. This allows for the customization of materials for specific applications.[1][6]
N-Substitution (5,11-positions): Engineering Solubility and Packing
Substitution at the nitrogen atoms is the most common and impactful modification. The primary motivation is to improve the solubility of the rigid core in common organic solvents, which is crucial for solution-based processing of electronic devices.
-
Causality: Attaching long alkyl chains (e.g., hexyl, octyl) disrupts the strong π-π stacking that makes the parent ICZ insoluble, thereby enhancing solubility.[2] Furthermore, these side chains play a critical role in dictating the solid-state morphology. For instance, 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole self-organizes into highly crystalline layered structures, which is highly beneficial for efficient charge transport in thin-film transistors.[1][7] Phenyl substituents at these positions can also promote efficient intermolecular overlap, leading to excellent p-type FET behavior.[8]
Core Substitution (2,8- and 3,9-positions): Modulating Frontier Orbitals
Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) directly to the π-conjugated core provides a direct method for tuning the HOMO and LUMO energy levels.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NR₂) increase the electron density of the π-system. This primarily raises the energy of the HOMO level, reducing the ionization potential and making hole injection easier. The effect on the LUMO is typically less pronounced.[9][10]
-
Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), chloro (-Cl), or boryl (-BR₂) pull electron density from the π-system. This has the primary effect of lowering both the HOMO and LUMO energy levels.[11][12][13] The introduction of chlorine atoms, for example, lowers both frontier orbital levels, with the conjugate effect influencing the HOMO and the electron-withdrawing inductive effect impacting the LUMO.[11] This strategy is key to developing n-type ICZ materials and tuning the emission color in OLEDs.
Caption: Effect of substituents on ICZ frontier orbital energy levels.
Probing the Electronic Structure: A Methodological Toolkit
A combination of spectroscopic, electrochemical, and computational methods is essential for a comprehensive understanding of the electronic structure of ICZ derivatives.
Experimental Protocol: UV-Visible and Photoluminescence Spectroscopy
This technique probes the electronic transitions between the ground state and excited states, allowing for the determination of the optical band gap.
Objective: To determine the absorption and emission maxima and calculate the optical energy gap (Egopt).
Methodology:
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the ICZ derivative in a suitable spectroscopic-grade solvent (e.g., Dichloromethane, Toluene, THF). For solid-state measurements, prepare a thin film by spin-coating, drop-casting, or vacuum deposition onto a quartz substrate.
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption onset (λonset), which is the wavelength at the low-energy edge of the lowest energy absorption band.
-
-
Photoluminescence (PL) Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at or near its λmax.
-
Record the emission spectrum. Identify the emission maximum (λem).
-
-
Data Analysis:
-
The optical band gap can be estimated from the absorption onset using the formula: Egopt (eV) = 1240 / λonset (nm) .
-
Experimental Protocol: Cyclic Voltammetry (CV)
CV is a powerful electrochemical technique used to determine the redox potentials of a molecule, which can be correlated to its HOMO and LUMO energy levels.
Objective: To measure the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.
Methodology:
-
System Setup:
-
Use a three-electrode cell configuration: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and a counter electrode (e.g., platinum wire).
-
Prepare an electrolyte solution, typically 0.1 M of an inert salt like tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., Dichloromethane or Acetonitrile).
-
-
Measurement:
-
Dissolve a small amount of the ICZ derivative in the electrolyte solution.
-
Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.
-
Scan the potential to measure the oxidation and reduction waves.
-
After the measurement, add a small amount of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard and record its voltammogram. The Fc/Fc⁺ couple has a well-defined redox potential (4.8 eV below the vacuum level).[14][15]
-
-
Data Analysis:
-
Determine the onset potential of the first oxidation (Eoxonset) and the first reduction (Eredonset) from the voltammogram.
-
Calculate the HOMO and LUMO levels using the following empirical formulas:[14]
-
EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap is then: Egelec = ELUMO - EHOMO .
-
Computational Modeling: Density Functional Theory (DFT)
DFT has become an indispensable tool for predicting and rationalizing the electronic properties of ICZ derivatives.[11] It provides insights that are complementary to experimental data.
Objective: To calculate the optimized molecular geometry, visualize frontier molecular orbitals (HOMO/LUMO), and predict electronic transition energies.
Caption: A typical workflow for DFT analysis of ICZ derivatives.[16][17]
Causality in Method Selection: The choice of functional and basis set is critical for accuracy. The B3LYP functional is widely used as it provides a good balance between computational cost and accuracy for many organic molecules.[16][17] Larger basis sets with polarization and diffuse functions (e.g., 6-311+G(d,p)) are necessary for a more accurate description of the electron distribution, especially for calculating properties of excited states or anions.[16]
Data Summary: Electronic Properties of Selected ICZ Derivatives
The following table summarizes experimentally determined electronic properties for representative ICZ derivatives, showcasing the impact of different substitution patterns.
| Derivative Name | HOMO (eV) | LUMO (eV) | Eg (eV) | Key Feature/Application |
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | -5.3 eV | N/A | ~3.2 eV (opt) | High hole mobility (p-type OFETs)[1][7] |
| 5,11-bis(3-methoxyphenyl)-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole | -5.14 eV | N/A | N/A | High hole mobility (>10⁻³ cm²/Vs)[10] |
| PIC-DTBT (IC-based copolymer) | -5.32 eV | -3.41 eV | 1.91 eV | Donor-Acceptor Polymer for OPVs[18] |
| m-ICzPBI (Indolo[3,2,1-jk]carbazole derivative) | -5.81 eV | -2.17 eV | 3.64 eV | Host material for blue PhOLEDs[14][15] |
Note: Values are compiled from different sources and measurement conditions (e.g., solvent, film) and should be used for comparative purposes.
Applications: From Transistors to Therapeutics
The ability to rationally design the electronic structure of ICZ derivatives has led to their successful implementation in a wide range of fields.
-
Organic Field-Effect Transistors (OFETs): The rigid planarity and tunable HOMO levels make ICZ derivatives excellent p-type semiconductors. Proper functionalization to induce crystalline packing leads to high hole mobilities, with values reported as high as 0.2 cm² V⁻¹ s⁻¹.[1][8]
-
Organic Light-Emitting Diodes (OLEDs): ICZ derivatives are used as hole-transporting layers, electron-blocking layers, and host materials for phosphorescent emitters due to their high triplet energies and good charge carrier mobility.[2][3][15] Their derivatives can also serve as the emissive layer itself, with emission colors tunable across the visible spectrum.[13][19]
-
Organic Photovoltaics (OPVs): As strong electron donors, ICZ units are incorporated into donor-acceptor copolymers for use in the active layer of solar cells.[18][20] The energy levels can be tailored to match those of common acceptor materials like fullerenes to optimize charge separation and device efficiency.[18]
-
Drug Development: Beyond electronics, ICZ is a well-known potent agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular metabolism and response to environmental stimuli.[1][21] Understanding the electronic structure-activity relationship is crucial for designing new ICZ analogues with specific biological activities.[22]
Conclusion and Future Outlook
The indolo[3,2-b]carbazole framework represents a remarkably versatile platform for scientific innovation. Its electronic structure is not a static feature but a dynamic property that can be precisely controlled through synthetic chemistry. We have seen how substitutions at the nitrogen and core positions allow for the fine-tuning of frontier molecular orbital energies, optical properties, and solid-state organization. This control is the key to its success in high-performance organic electronics.
The future of ICZ research is bright. Key areas of exploration will likely include the development of novel ICZ-based materials with thermally activated delayed fluorescence (TADF) for next-generation OLEDs, the design of new donor-acceptor systems for more efficient and stable organic solar cells, and the exploration of ICZ's unique electronic properties for applications in sensing and bio-imaging.[12][23] The synergy between predictive computational modeling and targeted synthesis will continue to accelerate the discovery of new derivatives with unprecedented performance, solidifying the role of indolo[3,2-b]carbazole as a privileged scaffold in materials science and medicinal chemistry.
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Zhao, M., Zhang, B., & Miao, Q. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition, 59(24), 9678-9683. [Link]
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Wang, J., et al. (n.d.). Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C. [Link]
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Anonymous. (n.d.). a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2),... ResearchGate. [Link]
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Bao, Z., et al. (2005). Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. Journal of the American Chemical Society, 127(37), 12804–12805. [Link]
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Anonymous. (n.d.). Indolo[3,2-b]carbazole-based functional derivatives as materials for light emitting diodes. ResearchGate. [Link]
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Kim, J. H., et al. (n.d.). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry. [Link]
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Anonymous. (n.d.). (PDF) Synthesis and Molecular Properties of Methoxy-Substituted Di-indolo[3,2-b:2',3'-h]carbazoles for Organic Electronics Obtained by a Consecutive Twofold Suzuki and Twofold Cadogan Reaction. ResearchGate. [Link]
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Anonymous. (n.d.). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials. [Link]
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Grazulevicius, J. V., et al. (2012). Synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole. Journal of Materials Chemistry, 22(31), 15831-15839. [Link]
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Anonymous. (n.d.). Indolo[3,2-b]carbazole-based alternating donor–acceptor copolymers: synthesis, properties and photovoltaic application. Journal of Materials Chemistry. [Link]
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Zhang, Y., et al. (2023). Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. MDPI. [Link]
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Anonymous. (n.d.). Optical and electrophysical properties of lndolo[3,2-b]carbazole based thin-film structures. ResearchGate. [Link]
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Anonymous. (n.d.). Design, Synthesis and Photophysical properties of an Iridium(III) complex bearing an Indolo[3,2,1-jk]carbazole-decorated NHC ligand. ChemRxiv. [Link]
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Anonymous. (n.d.). Synthesis, crystal structure and fluorescent properties of indolo[3,2-b]carbazole-based metal-organic coordination polymers. ResearchGate. [Link]
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Sharma, V., et al. (2014). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]
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Anonymous. (n.d.). Design and Photophysical characterization of a novel indolo[2,3-a]carbazole-Naphthyridine emitter for potential two-photon imaging. ResearchGate. [Link]
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Anonymous. (2018). Synthesis of Indolo[3,2‑b]carbazole-Based Boron Complexes with Tunable Photophysical and Electrochemical Properties. figshare. [Link]
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Anonymous. (n.d.). Structure and electronic properties of triphenylamine-substituted indolo[3,2-b]carbazole derivatives as hole-transporting materials for organic light-emitting diodes. ResearchGate. [Link]
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Zhang, Y., et al. (2023). Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. National Institutes of Health. [Link]
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Navigating the Solubility Landscape of 5,11-Dihydroindolo[3,2-b]carbazole: A Technical Guide for Researchers
Preamble: Understanding the Core Challenge
For researchers and professionals in drug development and materials science, 5,11-Dihydroindolo[3,2-b]carbazole, also known as indolo[3,2-b]carbazole (ICZ), presents a compelling yet challenging molecular scaffold. Its rigid, planar, and π-conjugated structure is the very source of its desirable electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). However, these same characteristics contribute to its notoriously low solubility in common organic solvents, a significant hurdle in its synthesis, purification, and application.
This technical guide provides an in-depth exploration of the solubility of this compound. Rather than presenting a simple table of solubility values, which is largely absent from the literature due to the compound's poor solubility, this guide will delve into the physicochemical reasons behind this challenge, qualitative solubility observations, and the practical strategies employed by researchers to work with this molecule and its derivatives. Furthermore, we will provide a robust, standardized protocol for determining the solubility of such compounds in your own laboratory setting.
The Physicochemical Basis of this compound's Low Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute molecules and between the solute and solvent molecules. For this compound, several structural features contribute to its limited solubility:
-
High Crystal Lattice Energy: The planar and rigid structure of the molecule allows for efficient π-π stacking in the solid state. This leads to strong intermolecular forces and a high crystal lattice energy, which must be overcome by the solvent for dissolution to occur.
-
Molecular Symmetry and Lack of Polarity: The largely symmetrical and nonpolar nature of the hydrocarbon framework results in weak van der Waals interactions with many organic solvents.
-
Hydrogen Bonding Capability: The presence of two N-H groups allows for hydrogen bonding between the indolo[3,2-b]carbazole molecules themselves, further stabilizing the crystal lattice.
The combination of these factors means that a significant amount of energy is required to break the solute-solute interactions, which is often not compensated by the energy released from solute-solvent interactions, resulting in poor solubility.
Qualitative Solubility Profile and Derivative Strategies
While precise quantitative data is scarce, the existing literature provides some qualitative insights into the solubility of this compound:
-
Common Organic Solvents: The parent compound is often described as having very low solubility in common deuterated solvents like chloroform-d and dichloromethane-d2, making NMR characterization challenging.[1] It is also sparingly soluble in other common solvents such as tetrahydrofuran (THF), toluene, and hexanes at room temperature.
-
Aprotic Polar Solvents: Some reactions involving this compound are carried out in higher-boiling point, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), suggesting a somewhat improved, albeit still limited, solubility in these solvents, especially at elevated temperatures.
The primary strategy to overcome the solubility limitations of the indolo[3,2-b]carbazole core is through chemical modification to create more soluble derivatives. This is a testament to the desirable properties of the core scaffold, justifying the synthetic effort. Common derivatization strategies include:
-
N-Alkylation: Attaching alkyl chains to the nitrogen atoms of the indole moieties is a widely used approach. The introduction of these flexible, nonpolar chains disrupts the close packing of the planar cores, reducing the crystal lattice energy and improving solubility in organic solvents.
-
Functionalization of the Carbazole Core: Introducing functional groups at various positions on the aromatic rings can also enhance solubility and tune the electronic properties of the molecule.
The choice of derivatization strategy is often guided by the intended application of the resulting material.
Experimental Protocol for Determining the Solubility of this compound and its Derivatives
Given the lack of readily available solubility data, researchers often need to determine this experimentally. The "shake-flask" method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.
Principle
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined analytically.
Materials and Equipment
-
This compound (or its derivative)
-
Selected organic solvents (e.g., THF, chloroform, dichloromethane, toluene, DMF, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
UV-Vis spectrophotometer and quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a suitable solvent in which it is reasonably soluble (e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform a series of dilutions to create a set of standard solutions of known concentrations.
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.
-
-
Equilibration:
-
Add an excess amount of the solid this compound to a series of vials, each containing a known volume of the test solvent. "Excess" means that undissolved solid should be visible after equilibration.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).
-
Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
-
Analysis and Calculation:
-
Measure the absorbance of the diluted sample at the λmax.
-
Using the equation of the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
-
Self-Validating System and Trustworthiness
-
Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the equilibration period is a crucial visual check to ensure that a saturated solution has been achieved.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Linearity of Calibration Curve: A linear calibration curve with a high correlation coefficient (R² > 0.99) validates the accuracy of the analytical method.
Data Presentation
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Tetrahydrofuran (THF) | 25 | Experimentally Determined | Calculated |
| Chloroform | 25 | Experimentally Determined | Calculated |
| Dichloromethane | 25 | Experimentally Determined | Calculated |
| Toluene | 25 | Experimentally Determined | Calculated |
| Dimethylformamide (DMF) | 25 | Experimentally Determined | Calculated |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimentally Determined | Calculated |
Visualizations
Factors Influencing Solubility
Caption: Factors contributing to the low solubility of this compound.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
References
-
Royal Society of Chemistry. (2009). New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. Supplementary Material (ESI) for Journal of Materials Chemistry. [Link]
-
Beilstein Journals. (n.d.). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. [Link]
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A Technical Guide to the Photophysical Properties of Novel Indolo[3,2-b]carbazole Derivatives
Foreword: The Allure of the Indolo[3,2-b]carbazole Core
The indolo[3,2-b]carbazole (ICZ) scaffold, a rigid and planar fused aromatic system, has emerged as a privileged structure in the realm of organic electronics and photophysics.[1][2] Its inherent electron-donating nature, high thermal stability, and propensity for self-organization make it an exceptional building block for materials with tailored optoelectronic properties.[2][3] This guide provides a comprehensive exploration of the photophysical characteristics of novel ICZ derivatives, offering insights into their design, synthesis, characterization, and application. We will delve into the intricate relationship between molecular structure and photophysical behavior, providing researchers, scientists, and drug development professionals with a robust framework for understanding and harnessing the potential of these fascinating molecules.
The Indolo[3,2-b]carbazole Scaffold: A Platform for Photophysical Tuning
The core ICZ structure, composed of two indole units fused to a central benzene ring, provides a large π-conjugated system that is readily amenable to functionalization.[2] The nitrogen atoms within the indole moieties offer sites for substitution, which, along with modifications to the peripheral aromatic rings, allows for precise tuning of the molecule's electronic and photophysical properties.[2][4]
The strategic placement of electron-donating or electron-withdrawing groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the absorption and emission characteristics of the resulting derivative.[2] For instance, the introduction of dimesitylboron moieties, which act as electron acceptors, into the ICZ core has been shown to create novel derivatives with distinct photoluminescent and electroluminescent properties.[5]
Furthermore, the introduction of bulky substituents can modulate intermolecular interactions, such as π-π stacking, which in turn affects the solid-state emission properties and can lead to phenomena like aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE).[6]
Below is a diagram illustrating the key positions for functionalization on the indolo[3,2-b]carbazole core.
Caption: Key functionalization sites on the indolo[3,2-b]carbazole scaffold.
Elucidating Photophysical Properties: A Methodological Approach
A comprehensive understanding of the photophysical properties of novel ICZ derivatives necessitates a suite of spectroscopic and electrochemical techniques. The following protocols outline the standard experimental workflows.
Steady-State Spectroscopy: Unveiling Absorption and Emission
Steady-state absorption and fluorescence spectroscopy are fundamental techniques for characterizing the electronic transitions of a molecule.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the ICZ derivative in a suitable spectroscopic-grade solvent (e.g., chloroform, toluene, or THF) with concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M. The choice of solvent is critical as it can influence the photophysical properties (solvatochromism).[7]
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length), with one containing the pure solvent as a reference.
-
Scan a wavelength range that covers all significant electronic transitions, typically from 250 nm to 800 nm.
-
The wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε) should be determined.
-
-
Fluorescence Spectroscopy:
-
Record the emission and excitation spectra using a spectrofluorometer.
-
Excite the sample at or near its λabs.
-
Scan the emission wavelength range, typically starting from the excitation wavelength to the near-infrared region.
-
The wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf) are key parameters to be determined. The quantum yield is typically measured relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Caption: Workflow for steady-state spectroscopic characterization.
Time-Resolved Fluorescence Spectroscopy: Probing Excited-State Dynamics
Time-resolved fluorescence spectroscopy provides crucial information about the lifetime of the excited state (τf), which is essential for understanding the kinetics of radiative and non-radiative decay processes.
Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) for excitation and a sensitive single-photon detector.
-
Excitation and Emission Wavelengths: Excite the sample at a wavelength close to its λabs and collect the fluorescence emission at λem.
-
Data Acquisition: Record the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.
-
Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τf). The radiative (kr) and non-radiative (knr) decay rate constants can then be calculated using the following equations:
-
kr = Φf / τf
-
knr = (1 - Φf) / τf
-
Electrochemistry: Mapping a Molecule's Redox Potential
Cyclic voltammetry (CV) is an indispensable electrochemical technique for determining the HOMO and LUMO energy levels of a molecule.[8] This information is vital for designing materials for organic electronic devices, as it governs charge injection and transport properties.[9]
Experimental Protocol: Cyclic Voltammetry
-
Electrochemical Cell Setup: Employ a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Electrolyte Solution: Dissolve the ICZ derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement: Scan the potential of the working electrode and record the resulting current. The oxidation and reduction potentials of the compound can be determined from the resulting voltammogram.
-
Energy Level Calculation: The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation (Eox) and reduction (Ered) potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, using the following empirical equations:
-
EHOMO = - (Eox - E1/2(Fc/Fc⁺) + 4.8) eV
-
ELUMO = - (Ered - E1/2(Fc/Fc⁺) + 4.8) eV
-
Structure-Property Relationships: A Deeper Dive
The photophysical properties of ICZ derivatives are intricately linked to their molecular structure. The following table summarizes the general trends observed upon functionalization.
| Functionalization Strategy | Effect on Photophysical Properties | Rationale | Representative Examples |
| Introduction of Electron-Donating Groups (e.g., alkyl, alkoxy) | Red-shift in absorption and emission; Increased HOMO energy level. | Destabilization of the HOMO, leading to a smaller HOMO-LUMO gap. | 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole[2] |
| Introduction of Electron-Withdrawing Groups (e.g., cyano, boron) | Blue-shift in absorption and emission; Lowered LUMO energy level. | Stabilization of the LUMO, leading to a larger HOMO-LUMO gap.[5] | Dimesitylboron-substituted ICZ derivatives[5] |
| Extension of π-Conjugation (e.g., addition of phenyl or thienyl rings) | Red-shift in absorption and emission; Decreased HOMO-LUMO gap.[10] | Delocalization of π-electrons over a larger system.[4] | Phenyl- and thienyl-substituted indolo[3,2-b]carbazoles[11] |
| Introduction of Bulky Substituents (e.g., tert-butyl, cyano-substituted stilbene) | Can induce Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE).[6] | Restriction of intramolecular rotation and prevention of π-π stacking in the aggregated state, which suppresses non-radiative decay pathways.[6] | ICZ derivatives with cyano-substituted stilbene groups[6] |
Advanced Photophysical Phenomena in ICZ Derivatives
Beyond simple absorption and emission, certain ICZ derivatives exhibit more complex and highly desirable photophysical behaviors.
Aggregation-Induced Emission (AIE) and Aggregation-Induced Enhanced Emission (AIEE)
Luminogenic materials with AIE and AIEE characteristics have garnered significant research interest due to their potential in various applications, including optics and biological sciences.[6] In contrast to conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE/AIEE-active molecules are non-emissive or weakly emissive in dilute solutions but become highly luminescent in the aggregated state or solid phase.[6] This phenomenon is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay channels.[6]
Novel ICZ derivatives with bulky cyano-substituted stilbene groups have been shown to exhibit superior AIEE properties.[6] The bulky groups prevent detrimental π-π stacking and restrict intramolecular vibrations and rotations, leading to enhanced emission in the solid state.[6]
Solvatochromism
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. ICZ derivatives with a donor-π-acceptor (D-π-A) structure often exhibit a pronounced solvatochromic effect.[7] An increase in solvent polarity can lead to a red-shift in the emission spectrum, indicating a more polar excited state.
Mechanofluorochromism
Mechanofluorochromism is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding or shearing. This property is highly desirable for applications in sensors and security inks. Certain ICZ derivatives have been reported to exhibit mechanofluorochromic behavior, where the change in fluorescence is attributed to alterations in the molecular packing patterns upon the application of mechanical force.[7]
Applications and Future Outlook
The unique and tunable photophysical properties of novel indolo[3,2-b]carbazole derivatives make them highly promising materials for a wide range of applications.
-
Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields, thermal stability, and excellent charge-transporting properties make them suitable for use as emitting layers, host materials, and hole-transporting layers in OLEDs.[2][3][4]
-
Organic Field-Effect Transistors (OFETs): The rigid and planar structure of the ICZ core promotes efficient intermolecular π-π stacking, leading to high charge carrier mobilities, which is a key requirement for high-performance OFETs.[2][4][11]
-
Organic Photovoltaics (OPVs): As strong electron donors, ICZ derivatives can be incorporated into donor-acceptor copolymers for use in the active layer of OPV devices.[12]
-
Sensors and Bio-imaging: The AIE/AIEE and mechanofluorochromic properties of certain ICZ derivatives open up possibilities for their use in chemical sensors, pressure sensors, and as fluorescent probes for bio-imaging.[6][13]
The field of indolo[3,2-b]carbazole chemistry is continuously evolving, with ongoing research focused on the design and synthesis of new derivatives with even more sophisticated photophysical properties. Future efforts will likely focus on achieving higher quantum efficiencies, narrower emission spectra, and improved device performance and stability. The development of ICZ-based materials with thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP) is also a burgeoning area of research.[14][15][16]
References
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Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C. [Link]
-
Optical and Photophysical Properties of Indolocarbazole Derivatives. The Journal of Physical Chemistry A. [Link]
-
Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. [Link]
-
Two novel indolo[3,2-b]carbazole derivatives containing dimesitylboron moieties: synthesis, photoluminescent and electroluminescent properties. RSC Publishing. [Link]
-
Facile Synthesis of Novel indolo[3,2-b]carbazole Derivatives and a Chromogenic-Sensing 5,12-dihydroindolo[3,2-b]carbazole. PubMed. [Link]
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Synthesis, Characterization, and Application of Indolo[3,2-b]carbazole Semiconductors. Journal of the American Chemical Society. [Link]
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Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition. [Link]
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Synthesis, Characterization, and Application of Indolo[3,2- b ]carbazole Semiconductors. ResearchGate. [Link]
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Indolo[3,2-b]carbazole-based functional derivatives as materials for light emitting diodes. ResearchGate. [Link]
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The Chemistry Behind Indolo[3,2-b]carbazole: Synthesis and Applications. Boronpharm. [Link]
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Indolo[3,2-b]carbazole derivatives with high fluorescent emission both in solution and aggregated states and mechanical-induced emission enhancement characteristic. ResearchGate. [Link]
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Photophysical and Photochemical Properties of Organic Molecules. ResearchGate. [Link]
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Optical and electrophysical properties of lndolo[3,2-b]carbazole based thin-film structures. ResearchGate. [Link]
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(PDF) Indolo[3,2-b]carbazole-based alternating donor-acceptor copolymers: Synthesis, properties and photovoltaic application. ResearchGate. [Link]
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Adsorption of indole[3, 2-b]carbazole derivatives in the filter paper matrix to realize long-lived room temperature phosphorescence emission. ResearchGate. [Link]
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Indolo[3,2,1-jk]carbazole-Derived Narrowband Violet–Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling. The Journal of Organic Chemistry. [Link]
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Multiple‐Resonance‐Induced Thermally Activated Delayed Fluorescence Materials Based on Indolo[3,2,1‐jk]carbazole with an Efficient Narrowband Pure‐Green Electroluminescence. ResearchGate. [Link]
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Fluorescence Properties of Novel Multiresonant Indolocarbazole Derivatives for Deep-Blue OLEDs from Multiscale Computer Modelling. MDPI. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]
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Graphitic Dots Combining Photophysical Characteristics of Organic Molecular Fluorophores and Inorganic Quantum Dots. JACS Au. [Link]
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Indolo[3,2,1- jk]carbazole-Derived Narrowband Violet-Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling. PubMed. [Link]
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Synthesis, characterization, and application of indolo[3,2-b]carbazole semiconductors. PubMed. [Link]
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Microalgae as a Source of Photosensitizers: Analytical Strategies and Biomedical Use in Photodynamic Therapy. MDPI. [Link]
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Indolo[3,2-b]carbazole-based alternating donor–acceptor copolymers: synthesis, properties and photovoltaic application. Journal of Materials Chemistry. [Link]
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New indolo[3,2-b]carbazole derivatives for field-effect transistor applications. Journal of Materials Chemistry. [Link]
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An indolo[3,2,1-jk]carbazole-fused multiple resonance-induced thermally activated delayed fluorescence emitter for an efficient narrowband OLED. Chemical Communications. [Link]
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Four new bipolar Indolo[3,2-b]carbazole derivatives for blue OLEDs. ResearchGate. [Link]
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Indolo[3,2-b]carbazole Derivatives Exhibiting Hole Conductivity in Organic Light-Emitting Diodes. Russian Journal of Physical Chemistry A. [Link]
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Indolo[3,2-b]carbazole: a dietary-derived factor that exhibits both antiestrogenic and estrogenic activity. PubMed. [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 5,11-Dihydroindolo[3,2-b]carbazole (ICZ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, identified by CAS Number 6336-32-9 . This document delves into the core physicochemical properties, synthesis methodologies, significant biological activities, and diverse applications of this versatile heterocyclic compound. With full editorial control, this guide is structured to offer not just data, but a cohesive narrative that explains the scientific reasoning behind experimental protocols and the implications of its biological functions. Particular emphasis is placed on its role as a potent Aryl hydrocarbon Receptor (AhR) agonist, a characteristic that positions it as a molecule of significant interest in both materials science and pharmacology. All protocols and data are presented with the aim of providing a self-validating system for researchers in the field.
Introduction: The Significance of the Indolo[3,2-b]carbazole Scaffold
The indolo[3,2-b]carbazole scaffold is a nitrogen-rich, π-conjugated system that has garnered substantial interest due to its unique electronic structure and high degree of aromatic planarity. This compound (often abbreviated as ICZ) is the parent compound of this class and serves as a foundational building block for a myriad of functional derivatives. Its rigid, planar structure and electron-donating properties make it an exceptional candidate for applications in organic electronics. Furthermore, the discovery of its potent interaction with the Aryl hydrocarbon Receptor (AhR) has opened a new frontier for its use in drug discovery and as a tool for studying complex biological pathways. This guide will explore these facets in detail, providing both foundational knowledge and practical insights for its application in a research setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is critical for its effective use in any application. The data presented below has been consolidated from various sources to provide a reliable reference.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 6336-32-9 | [1][2] |
| Molecular Formula | C₁₈H₁₂N₂ | [1][2] |
| Molecular Weight | 256.31 g/mol | [3] |
| Appearance | White to yellow or green powder/crystal | [4] |
| Melting Point | >460 °C | [5] |
| IUPAC Name | This compound | [6] |
| InChI Key | YCPBCVTUBBBNJJ-UHFFFAOYSA-N | [2] |
Solubility Profile
This compound exhibits limited solubility in many common organic solvents, a factor that must be considered in its handling and reaction chemistry.
-
Soluble in: Toluene, Chloroform, Chlorobenzene[4].
-
Poorly soluble in: Many common deuterated solvents, which can complicate NMR analysis of the parent compound[7]. Alkylated or otherwise functionalized derivatives often show improved solubility[8].
Spectroscopic Data
The following is a summary of typical spectroscopic data for this compound and its derivatives. Note that the poor solubility of the parent compound can make obtaining high-quality NMR spectra challenging.
| Technique | Characteristic Features |
| ¹H NMR | In derivatives, characteristic aromatic proton signals are observed in the range of δ 7.0-8.5 ppm. The N-H protons of the parent compound would appear as a broad singlet, though this is often not reported due to solubility issues. For substituted derivatives, specific shifts will vary[9][10]. |
| ¹³C NMR | Aromatic carbons typically resonate in the range of δ 105-145 ppm. The number and splitting of signals are dependent on the substitution pattern of the indolo[3,2-b]carbazole core[9][10]. |
| IR (KBr) | Key vibrational bands include N-H stretching (for the parent compound, around 3400 cm⁻¹), C-H stretching of aromatic rings (~3050 cm⁻¹), and C=C aromatic ring stretching (~1600 cm⁻¹ and ~1450 cm⁻¹)[10]. |
| UV-Vis (in CHCl₃) | For substituted derivatives, absorption peaks are typically observed in the range of 340-420 nm, indicating the extended π-conjugated system[4]. |
| Mass Spectrometry | The molecular ion peak [M]⁺ is readily observed, confirming the molecular weight. Fragmentation patterns can provide structural information about substituents[9]. |
Synthesis of this compound
The synthesis of the indolo[3,2-b]carbazole core can be achieved through several routes. A common and effective method involves the acid-catalyzed condensation of indole with an aldehyde, followed by an oxidative aromatization step. This section provides a generalized, yet detailed, protocol based on established methodologies[1][2].
Synthetic Workflow Diagram
Caption: General two-step synthesis of the indolo[3,2-b]carbazole core.
Detailed Experimental Protocol
This protocol is a representative example for synthesizing a substituted indolo[3,2-b]carbazole. For the unsubstituted parent compound, formaldehyde or a formaldehyde equivalent would be used.
Objective: To synthesize a 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazole derivative.
Materials:
-
Indole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Hydrobromic acid (HBr) in acetic acid or Hydroiodic acid (HI)
-
Acetonitrile (MeCN), anhydrous
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Acid-Catalyzed Condensation
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve indole (2.0 equivalents) in anhydrous acetonitrile.
-
Add the aromatic aldehyde (1.0 equivalent) to the solution.
-
Slowly add the acid catalyst (e.g., a catalytic amount of HBr or HI) to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate of the tetrahydroindolo[3,2-b]carbazole intermediate will form.
-
Filter the solid precipitate and wash with cold acetonitrile. The crude intermediate can be used in the next step without further purification.
Step 2: Oxidative Aromatization
-
Suspend the crude tetrahydroindolo[3,2-b]carbazole intermediate in DMF in a round-bottom flask.
-
Add Iodine (I₂, approximately 1.1 equivalents) to the suspension.
-
Heat the mixture to reflux (typically 120-150 °C) and maintain for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol or methanol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., toluene or chlorobenzene) to yield the pure this compound derivative.
Causality and Insights:
-
Choice of Acid: Strong, non-oxidizing acids like HBr or HI are effective catalysts for the electrophilic substitution reaction between indole and the aldehyde.
-
Oxidizing Agent: Iodine is a mild and efficient oxidizing agent for the aromatization of the tetrahydro intermediate to the final π-conjugated system.
-
Solvent System: The choice of MeCN for the first step and DMF for the second is based on the solubility of the reactants and intermediates and the temperature requirements for the reactions.
Biological Activity: A Potent Aryl Hydrocarbon Receptor (AhR) Agonist
The most significant biological activity of this compound and its derivatives is their function as potent agonists for the Aryl hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in sensing environmental and endogenous signals, influencing processes from xenobiotic metabolism to immune regulation[11][12].
The AhR Signaling Pathway
The activation of the AhR by a ligand like ICZ initiates a cascade of molecular events leading to changes in gene expression.
Caption: Simplified AhR signaling pathway upon activation by ICZ.
Implications in Drug Development and Toxicology
The dual nature of AhR signaling presents both opportunities and challenges[11].
-
Therapeutic Potential:
-
Immunomodulation: AhR activation is involved in regulating immune responses, particularly in barrier tissues like the gut and skin. This makes AhR agonists like ICZ derivatives potential candidates for treating inflammatory and autoimmune diseases[11].
-
Oncology: The role of AhR in cancer is complex and context-dependent. In some cases, AhR activation can have anti-proliferative effects, suggesting a potential therapeutic avenue[6][13].
-
-
Toxicological Considerations:
-
Dioxin-like Toxicity: The AhR is famously the receptor that mediates the toxic effects of dioxins (e.g., TCDD). Persistent activation of the AhR by metabolically stable ligands can lead to a spectrum of toxic outcomes[14].
-
CYP450 Induction: A hallmark of AhR activation is the potent induction of cytochrome P450 enzymes, such as CYP1A1. This can significantly alter the metabolism of other drugs and xenobiotics, leading to potential drug-drug interactions.
-
The therapeutic utility of an AhR agonist hinges on developing selective modulators (SAhRMs) that can elicit beneficial physiological responses without triggering the toxicological gene battery[6].
Applications in Research and Technology
The unique properties of the this compound scaffold have led to its application in several high-technology and research fields.
Organic Electronics
The rigid, planar, and electron-rich nature of the ICZ core makes it an excellent material for organic semiconductors.
-
Organic Light-Emitting Diodes (OLEDs): ICZ derivatives are used as hole-transport materials, facilitating the efficient injection and movement of positive charge carriers within the device, leading to improved brightness and efficiency[15][16].
-
Organic Photovoltaics (OPVs): The scaffold can be incorporated into donor-acceptor polymers for solar cell applications, where it contributes to light absorption and charge separation.
-
Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of some crystalline ICZ derivatives makes them suitable for use as the active channel material in transistors[4].
Pharmaceutical and Biological Research
Beyond its potential as a therapeutic agent, ICZ is a valuable tool for basic research.
-
Lead Compound in Drug Discovery: It serves as a foundational structure for the synthesis of new molecules targeting neurodegenerative diseases and other conditions[15].
-
Biological Probes: Functionalized ICZ derivatives can be used as fluorescent probes to study cellular mechanisms and pathways in real-time[15].
-
Ligand for Coordination Chemistry: The nitrogen atoms in the scaffold can act as ligands for metal ions, enabling the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with interesting fluorescent or catalytic properties[8].
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
GHS Hazard Information
The following hazard statements are associated with this compound. Users should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier.
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem[6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Storage: Keep in a tightly sealed container in a cool, dry, and dark place to prevent degradation[2].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 6336-32-9) is a molecule of significant scientific and technological importance. Its robust, planar, and electron-rich scaffold provides a versatile platform for the development of advanced materials for organic electronics. Simultaneously, its potent activity as an Aryl hydrocarbon Receptor agonist places it at the intersection of toxicology, immunology, and therapeutic development. A thorough understanding of its synthesis, properties, and biological interactions, as detailed in this guide, is essential for any researcher looking to harness the potential of this remarkable compound. The continued exploration of its derivatives promises to yield further innovations in both materials science and medicine.
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A facile and general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles. PubMed. [Link]
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Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as a Drug Target. Oxford Academic. [Link]
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Supplementary information Design, Synthesis and Characterization of Indolo[3,2-a]carbazole-Based Small Molecular Mass Organogela. The Royal Society of Chemistry. [Link]
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An improved protocol for the preparation of 5,11-dialkyl-6,12-di(hetero)aryl-5,11-dihydroindolo[3,2-b]carbazoles and synthesis of their new 2,8-dicyano- / 2,8-bis(benzo[d]thiazol-2-yl)-substituted derivatives. Semantic Scholar. [Link]
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New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. The Royal Society of Chemistry. [Link]
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molecular weight of 5,11-Dihydroindolo[3,2-b]carbazole
An In-Depth Technical Guide to 5,11-Dihydroindolo[3,2-b]carbazole for Researchers and Drug Development Professionals
Introduction
This compound, also known by its synonym Indolo[3,2-b]carbazole (ICz), is a heterocyclic aromatic compound that has garnered significant attention in both materials science and medicinal chemistry.[1][2][3] Its rigid, planar structure and unique electronic properties make it a valuable building block for organic electronics, while its biological activity as a potent agonist of the Aryl Hydrocarbon Receptor (AhR) positions it as a key scaffold in drug discovery and development.[1][4] This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, with a particular focus on its molecular weight, and explores its applications for researchers and professionals in the field.
Physicochemical Properties
The foundational characteristics of a molecule are critical for its application in research and development. This compound possesses a unique set of properties that make it a versatile compound.
Molecular Weight and Formula
The molecular formula of this compound is C18H12N2.[2][5] Based on this, its calculated molecular weight is approximately 256.31 g/mol .[1][2][6] This value is a cornerstone for stoichiometric calculations in synthesis and for various analytical techniques.
Key Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 256.31 g/mol | [2] |
| Molecular Formula | C18H12N2 | [1][2][5] |
| CAS Number | 6336-32-9 | [1][2][3][5][6] |
| Melting Point | 460 °C | [2] |
| Appearance | White to yellow to green crystalline powder | [2] |
| Purity | Typically ≥97-98% (HPLC) | [2][6] |
Molecular Structure and Its Implications
The structure of this compound consists of a large, planar, and rigid conjugated system formed by the fusion of two indole rings at opposite positions of a central benzene ring.[1] This can also be viewed as a fused indole and carbazole structure.[1] This planarity and extensive π-conjugation are central to its utility in organic electronics, as it promotes self-assembly into layered structures, which is desirable for charge transport in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1]
Caption: Core chemical structure of this compound.
Applications in Research and Development
The unique characteristics of this compound have led to its application in diverse scientific fields.
Materials Science and Organic Electronics
With its excellent thermal, chemical, and environmental stability, this compound is a highly desirable building block for the synthesis of semiconducting molecules and polymers.[1] Its rigid and planar structure facilitates the creation of materials with tailored electronic properties for use in:
-
Organic Light-Emitting Diodes (OLEDs): Its photophysical properties are beneficial for developing efficient and stable emitting layers.[2]
-
Organic Field-Effect Transistors (OFETs): The molecule's ability to self-assemble promotes good charge carrier mobility.[1]
-
Organic Photovoltaics (OPVs): It can be used in the development of lightweight and flexible solar cells.[2]
Drug Development and Medicinal Chemistry
This compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of several genes.[1][4] This biological activity makes it and its derivatives promising candidates for pharmaceutical research.[2][3] The indolo[3,2-b]carbazole scaffold is found in various biologically active molecules, and its ability to be functionalized allows for the synthesis of more complex molecules that can target specific biological pathways.[3] This has led to its investigation in the development of treatments for neurodegenerative diseases.[2]
Experimental Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)
To ensure the purity of this compound, a crucial step in both materials science and pharmaceutical research, High-Performance Liquid Chromatography (HPLC) is a standard analytical method. Below is a representative protocol.
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 5 mg of a this compound reference standard and dissolve it in a 50 mL volumetric flask with acetonitrile to create a stock solution.
-
Perform serial dilutions to prepare working standards of known concentrations.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample to be tested and dissolve it in a 50 mL volumetric flask with acetonitrile.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
-
Caption: Workflow for purity determination of this compound by HPLC.
Conclusion
This compound is a molecule of significant interest due to its unique structural and electronic properties. Its well-defined molecular weight of approximately 256.31 g/mol is a fundamental parameter for its use in quantitative scientific research. For researchers in materials science, it offers a robust platform for the development of advanced organic electronic devices. For professionals in drug development, its potent biological activity provides a valuable scaffold for the discovery of novel therapeutics. The continued exploration of this versatile compound is poised to yield further innovations across multiple scientific disciplines.
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A Computational Chemist's Guide to Indolo[3,2-b]carbazole: Unlocking Structure-Property Relationships for Advanced Organic Electronics
Introduction: The Allure of a Fused Heteroaromatic Core
Indolo[3,2-b]carbazole (ICZ) stands as a testament to the power of molecular design in the realm of organic electronics. This rigid, planar, and electron-rich heteroaromatic system, composed of five fused rings, has garnered significant attention from researchers in materials science and drug development.[1] Its inherent properties, such as high thermal stability and excellent charge-transport characteristics, make it a versatile scaffold for a new generation of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2] The true potential of ICZ, however, lies in its tunability. Strategic functionalization at various positions of the ICZ core allows for the fine-tuning of its electronic and optical properties, enabling the rational design of materials with tailored functionalities.[3]
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals venturing into the computational exploration of indolo[3,2-b]carbazole and its derivatives. We will delve into the theoretical underpinnings of the computational methodologies, provide field-proven, step-by-step protocols for their application, and present a curated analysis of the structure-property relationships that govern the performance of these promising organic semiconductors.
I. The Theoretical Framework: Decoding Electronic Behavior with Quantum Chemistry
At the heart of understanding the electronic and optical properties of indolo[3,2-b]carbazole derivatives from a theoretical standpoint are two powerful quantum chemical tools: Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).
Density Functional Theory (DFT): Mapping the Electronic Landscape
DFT has revolutionized computational chemistry by providing a framework to calculate the electronic structure of molecules with a favorable balance of accuracy and computational cost. The foundational work of Walter Kohn and Lu Jeu Sham established that the ground-state energy of a many-electron system can be determined from its electron density, a much simpler quantity to handle than the complex many-electron wavefunction.[4][5]
For π-conjugated systems like indolo[3,2-b]carbazole, DFT is instrumental in determining key electronic properties that govern their performance in electronic devices. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's ability to donate or accept electrons. The HOMO energy level is related to the ionization potential, while the LUMO energy level is related to the electron affinity. The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's optical and electronic properties.
-
Molecular Geometry: DFT is used to obtain the optimized, lowest-energy structure of the molecule. This is a critical first step, as the geometry dictates the extent of π-conjugation and intermolecular interactions.
-
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. This is invaluable for predicting sites of intermolecular interactions and reactivity.
A widely used and well-validated functional for organic molecules is the B3LYP hybrid functional, which combines the strengths of Hartree-Fock theory and DFT.[6][7] This functional, often paired with a basis set like 6-31G(d), has been shown to provide reliable results for the electronic properties of carbazole-based derivatives.[8]
Time-Dependent Density Functional Theory (TD-DFT): Illuminating Optical Properties
To understand how indolo[3,2-b]carbazole derivatives interact with light, we turn to TD-DFT. This extension of DFT allows for the calculation of excited-state properties, providing insights into a molecule's absorption and emission characteristics.[5] By simulating the electronic transitions between the ground and excited states, TD-DFT can predict:
-
UV-Vis Absorption Spectra: The calculated absorption wavelengths (λmax) and their corresponding oscillator strengths provide a theoretical UV-Vis spectrum, which can be directly compared with experimental data.
-
Emission Spectra: By optimizing the geometry of the first excited state, TD-DFT can also be used to predict the emission properties of a molecule, which is crucial for applications in OLEDs.
The choice of functional and basis set remains important for TD-DFT calculations, with functionals like B3LYP and PBE0 often providing a good balance of accuracy and efficiency for simulating the spectra of organic dyes.
Marcus Theory: Quantifying Charge Mobility
The efficiency of charge transport in organic semiconductors is a key determinant of device performance. For many organic materials, including indolo[3,2-b]carbazole derivatives, charge transport occurs via a "hopping" mechanism, where charges jump between adjacent molecules. The rate of this hopping can be described by Marcus theory, which was originally developed by Rudolph A. Marcus in 1956 to explain electron transfer reactions.[9][10]
The Marcus rate equation for charge transfer between two molecules is dependent on two key parameters that can be calculated using DFT:
-
Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule from its neutral-state equilibrium to its charged-state equilibrium and vice versa. A lower reorganization energy generally leads to a higher charge mobility.
-
Electronic Coupling (V): Also known as the transfer integral, this term quantifies the electronic interaction between adjacent molecules and is highly sensitive to their relative distance and orientation.
By calculating these parameters, we can gain a quantitative understanding of the intrinsic charge transport properties of indolo[3,2-b]carbazole derivatives and how they are influenced by chemical modifications.
II. Practical Implementation: A Step-by-Step Computational Workflow
This section provides a detailed, self-validating protocol for the theoretical investigation of a novel indolo[3,2-b]carbazole derivative.
Workflow for Computational Analysis of Indolo[3,2-b]carbazole Derivatives
Caption: A comprehensive workflow for the computational study of indolo[3,2-b]carbazole derivatives.
Detailed Experimental Protocols
Protocol 1: Ground State Electronic Structure Calculation (DFT)
-
Molecule Building and Initial Geometry:
-
Construct the indolo[3,2-b]carbazole derivative of interest using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry "clean-up" using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using DFT. A common and reliable level of theory for this is the B3LYP functional with the 6-31G(d) basis set.
-
Ensure the calculation converges to a stationary point on the potential energy surface.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d)).
-
Verify that there are no imaginary frequencies, which confirms that the optimized structure is a true energy minimum.
-
-
Single Point Energy Calculation:
-
To obtain more accurate electronic energies, perform a single point energy calculation on the optimized geometry using a larger basis set, for example, 6-311+G(d,p).
-
-
Population Analysis:
-
From the output of the single point energy calculation, extract the HOMO and LUMO energy levels.
-
Generate molecular orbital plots to visualize the spatial distribution of the frontier orbitals.
-
Calculate and visualize the electrostatic potential map to identify electron-rich and electron-poor regions.
-
Protocol 2: Simulating UV-Vis Spectra (TD-DFT)
-
Absorption Spectrum:
-
Using the optimized ground-state geometry from Protocol 1, perform a TD-DFT calculation.
-
Specify the number of excited states to calculate (e.g., 10-20) to cover the relevant spectral range.
-
A suitable level of theory is TD-B3LYP/6-311+G(d,p).
-
Extract the calculated excitation energies and oscillator strengths to plot the theoretical absorption spectrum.
-
-
Emission Spectrum:
-
Identify the first singlet excited state (S1) from the absorption calculation.
-
Perform a geometry optimization of the S1 state using TD-DFT.
-
Once the excited state geometry is optimized, perform a TD-DFT calculation from this geometry to obtain the emission energy.
-
Protocol 3: Calculating Charge Transport Parameters (Marcus Theory)
-
Reorganization Energy (λ):
-
The reorganization energy for hole transport (λh) and electron transport (λe) can be calculated using the following four energy points:
-
En(gn): Energy of the neutral molecule at its optimized geometry.
-
Ec(gc): Energy of the cation at its optimized geometry.
-
En(gc): Energy of the neutral molecule at the cation's optimized geometry.
-
Ec(gn): Energy of the cation at the neutral molecule's optimized geometry.
-
-
λh = [En(gc) - En(gn)] + [Ec(gn) - Ec(gc)]
-
A similar set of calculations is performed for the anion to determine λe.
-
-
Electronic Coupling (V):
-
Construct a dimer of the indolo[3,2-b]carbazole derivative with a representative intermolecular distance and orientation (often taken from crystal structure data if available).
-
The electronic coupling can be estimated using the energy splitting in dimer method. This involves calculating the HOMO and HOMO-1 energy levels of the dimer.
-
Vh ≈ (EHOMO - EHOMO-1) / 2
-
A similar calculation using the LUMO and LUMO+1 energies can be used to estimate the electronic coupling for electron transport (Ve).
-
III. Structure-Property Relationships in Indolo[3,2-b]carbazole Derivatives: A Data-Driven Analysis
The true power of computational chemistry lies in its ability to predict how changes in molecular structure will affect the material's properties. In this section, we present a summary of calculated electronic and charge transport properties for a selection of indolo[3,2-b]carbazole derivatives, highlighting key structure-property relationships.
Table 1: Calculated Electronic and Charge Transport Properties of Selected Indolo[3,2-b]carbazole Derivatives
| Derivative | Substituent(s) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | λh (eV) | λe (eV) | Reference |
| ICZ | Unsubstituted | -5.58 | -1.87 | 3.71 | 0.23 | 0.25 | [11] |
| 2,8-dichloro-ICZ | 2,8-dichloro | -5.73 | -2.14 | 3.59 | 0.21 | - | [11] |
| 5,11-dihexyl-ICZ | 5,11-dihexyl | -5.45 | -1.78 | 3.67 | 0.22 | - | [11] |
| 2,8-dichloro-5,11-dihexyl-ICZ | 2,8-dichloro, 5,11-dihexyl | -5.60 | -2.06 | 3.54 | 0.20 | - | [11] |
| 5,11-bis(4-octylphenyl)-ICZ | 5,11-bis(4-octylphenyl) | -5.31 | -1.95 | 3.36 | - | - | [2] |
| Benzothiazole-diphenylamino-ICZ | Benzothiazole, Diphenylamino | -5.23 | -2.57 | 2.66 | 0.28 | 0.31 | [12] |
Note: The computational methods and basis sets may vary between studies, leading to slight differences in absolute values. However, the trends observed are generally consistent.
Analysis of Structure-Property Trends
-
Impact of Electron-Withdrawing Groups: The introduction of chlorine atoms at the 2 and 8 positions, as seen in 2,8-dichloro-ICZ, leads to a stabilization of both the HOMO and LUMO energy levels.[11] This is due to the electron-withdrawing nature of the chlorine atoms. Interestingly, the reorganization energy for hole transport is slightly reduced, suggesting that this modification could be beneficial for p-type conductivity.[11]
-
Role of Alkyl Side Chains: The addition of long alkyl chains at the 5 and 11 positions, as in 5,11-dihexyl-ICZ, primarily influences the material's solubility and solid-state packing, which in turn affects the intermolecular electronic coupling.[11] The impact on the intrinsic electronic properties (HOMO, LUMO, and reorganization energy) is less pronounced.[11] However, combining alkyl chains with other functional groups can lead to materials with improved processability and charge mobility.[11]
-
Effect of Aryl Substituents: Attaching aryl groups, such as phenyl rings, to the 5 and 11 positions can extend the π-conjugation of the molecule. This generally leads to a destabilization (raising) of the HOMO level and a stabilization (lowering) of the LUMO level, resulting in a reduced band gap.[2] This is a common strategy for tuning the absorption and emission properties of organic semiconductors.
-
Donor-Acceptor Architectures: The introduction of both electron-donating (e.g., diphenylamino) and electron-accepting (e.g., benzothiazole) moieties creates a donor-acceptor (D-A) type structure. This leads to a significant reduction in the HOMO-LUMO gap, red-shifting the absorption and emission spectra.[12] While this can be advantageous for light-harvesting applications, it can also lead to an increase in the reorganization energy.[12]
Visualizing Molecular Orbitals and Charge Distribution
Caption: Representative HOMO and LUMO plots for the indolo[3,2-b]carbazole core.
The Highest Occupied Molecular Orbital (HOMO) of the unsubstituted indolo[3,2-b]carbazole is primarily localized across the π-conjugated backbone, indicating its electron-donating character. The Lowest Unoccupied Molecular Orbital (LUMO) is also distributed over the entire fused ring system, ready to accept an electron. The spatial distribution of these orbitals is significantly influenced by the nature and position of substituents, which in turn dictates the charge injection and transport properties of the material.
IV. Conclusion and Future Outlook
Theoretical computational studies provide an indispensable toolkit for the rational design and in-silico screening of novel indolo[3,2-b]carbazole derivatives for a wide range of applications in organic electronics and beyond. By leveraging the predictive power of DFT, TD-DFT, and Marcus theory, researchers can gain deep insights into the intricate interplay between molecular structure and material function. This knowledge-driven approach accelerates the discovery of next-generation organic semiconductors with enhanced performance and tailored properties.
The continued development of more accurate and efficient computational methods, coupled with the ever-increasing power of high-performance computing, will undoubtedly further empower the in-silico design of complex organic materials. As our understanding of the fundamental principles governing charge transport and photophysics in these systems deepens, the era of bespoke organic electronic devices, designed from the molecule up, moves ever closer to reality.
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The Enduring Legacy of a Fused Heterocycle: A Technical Guide to the Discovery and Synthesis of Indolo[3,2-b]carbazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of a Privileged Scaffold
The indolo[3,2-b]carbazole core, a planar, rigid, and electron-rich fused heterocyclic system, has captivated the attention of chemists and pharmacologists for decades. This unique molecular architecture, essentially a fusion of two indole rings, provides a privileged scaffold for the development of novel therapeutics and advanced organic materials. Its significance is underscored by its presence in naturally occurring compounds and its utility as a versatile building block in medicinal chemistry and materials science.[1][2] Notably, derivatives of this scaffold have demonstrated potent biological activities, including the modulation of crucial cellular signaling pathways, making them highly attractive candidates for drug discovery programs.[3][4] Furthermore, their exceptional photophysical and electronic properties have led to their exploration in the realm of organic electronics.[5]
This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of indolo[3,2-b]carbazole synthesis. We will delve into the foundational classical methods and explore the modern, more sophisticated synthetic strategies that have enabled the efficient construction of this remarkable heterocyclic system. This guide is designed to serve as a valuable resource for researchers and professionals in drug development and materials science, offering both historical context and practical, field-proven insights into the synthesis of indolo[3,2-b]carbazoles.
A Look Back: The Genesis of a Classic Synthesis
The first synthesis of the parent indolo[3,2-b]carbazole scaffold was a landmark achievement, credited to Robinson in 1963.[6] This pioneering work utilized a double Fischer indole synthesis, a classic and powerful method for constructing indole rings from arylhydrazines and carbonyl compounds.[7] The ingenuity of Robinson's approach lay in the symmetrical nature of the starting materials, allowing for the simultaneous formation of both indole moieties to construct the pentacyclic core.
The journey to the indolo[3,2-b]carbazole core begins with the acid-catalyzed condensation of two equivalents of phenylhydrazine with one equivalent of 1,4-cyclohexanedione. This reaction forms the key intermediate, cyclohexane-1,4-dione bis(phenylhydrazone). Subsequent exposure of this intermediate to strong acid under heating instigates the double Fischer indolization, a cascade of reactions that culminates in the formation of the aromatic 5,11-dihydroindolo[3,2-b]carbazole.
Causality in Action: The Mechanism of the Double Fischer Indole Synthesis
The elegance of the Fischer indole synthesis lies in its intricate yet logical mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and predicting the outcome with substituted starting materials.
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Health and Safety Profile of 5,11-Dihydroindolo[3,2-b]carbazole: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the available health and safety information for 5,11-Dihydroindolo[3,2-b]carbazole (CAS No. 6336-32-9). It is intended for researchers, scientists, and professionals in drug development and materials science who handle this compound. This document synthesizes data from peer-reviewed literature and supplier safety data sheets to ensure a high standard of scientific integrity and practical utility.
Introduction: Understanding the Compound
This compound is a heterocyclic compound with a planar and rigid structure, making it a subject of interest in various research fields, including organic electronics and pharmaceutical development. Its derivatives have been explored for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as potential therapeutic agents. Given its increasing use in research and development, a thorough understanding of its health and safety profile is paramount for ensuring safe handling and experimental practices.
Toxicological Profile: What the Data Reveals
The toxicological profile of this compound is primarily characterized by acute toxicity studies and in silico predictions. A significant gap exists in the literature regarding its long-term effects.
Acute Toxicity
A key study conducted as per OECD regulatory guidelines evaluated the acute toxicity of this compound in female Wistar rats. The findings from this study are summarized below:
| Route of Administration | Doses Tested | Observed Effects | Conclusion |
| Oral | 300 mg/kg and 2000 mg/kg | No adverse effects, mortality, or altered behavior were observed. No significant changes in physiological and haematological parameters were noted. Histopathological study of vital organs showed no significant changes compared to the control group.[1][2] | Based on this study, the compound is considered to have low acute toxicity.[1] |
This study suggests that this compound can be considered a safe phytoconstituent in the context of acute exposure.[1][2]
Irritation and Sensitization
Based on aggregated GHS information, this compound is classified as an irritant and a potential skin sensitizer.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Skin Sensitization: May cause an allergic skin reaction.[3]
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is a significant lack of data in the peer-reviewed literature regarding the chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity of this compound. While studies on the related compound, carbazole, have shown some evidence of carcinogenicity in animal models, it is scientifically unsound to directly extrapolate these findings to this compound without specific data.[5]
The absence of this critical information necessitates a precautionary approach to handling, assuming potential for long-term health effects until more definitive data becomes available.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[3][6] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation.[3][4] |
| Skin Sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction.[3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[3] |
Safe Handling and Personal Protective Equipment (PPE)
Given the known irritant properties and the unknown long-term effects, stringent adherence to safe handling protocols is essential. The following workflow outlines the recommended procedures for handling this compound in a laboratory setting.
Caption: Recommended workflow for safely handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles that meet EN 166 or an equivalent standard. A face shield should be worn in situations with a high risk of splashing.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber, that are impervious to the compound and the solvents being used. Regularly inspect gloves for signs of degradation or perforation.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in situations with a high risk of exposure, consider additional protective clothing such as an apron or coveralls.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits (if established), or if handling large quantities, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Caption: First aid measures for different routes of exposure to this compound.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation or a rash occurs, seek medical advice.[4]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce hazardous decomposition products, including carbon oxides and nitrogen oxides.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] Keep in a dark place.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.
Conclusion: A Precautionary Approach
This compound is a compound with significant potential in various scientific fields. While acute toxicity studies suggest it is relatively safe upon short-term exposure, the lack of comprehensive data on its long-term health effects necessitates a cautious and well-informed approach to its handling. Researchers and laboratory personnel must adhere to the safety protocols outlined in this guide, utilizing appropriate engineering controls and personal protective equipment. As the body of knowledge on this compound grows, it is imperative to stay updated on new findings and revise safety procedures accordingly.
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A Comprehensive Technical Guide to the Functionalization of the 5,11-Dihydroindolo[3,2-b]carbazole Core
For Researchers, Scientists, and Drug Development Professionals
The 5,11-dihydroindolo[3,2-b]carbazole (ICZ) core is a rigid, planar, and electron-rich heterocyclic system that has garnered significant attention in the fields of materials science and medicinal chemistry. Its unique electronic properties, high thermal stability, and potential for extensive functionalization make it a versatile building block for a wide range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a scaffold for biologically active molecules.[1][2][3] This in-depth technical guide provides a comprehensive overview of the key strategies for the functionalization of the ICZ core, offering field-proven insights and detailed experimental protocols to enable researchers to harness the full potential of this remarkable molecule.
The this compound Core: A Privileged Scaffold
The ICZ core consists of two indole units fused to a central benzene ring, resulting in a highly conjugated π-system.[4] This extended conjugation is responsible for its intrinsic photophysical properties, such as strong blue luminescence, and its excellent charge-transport characteristics.[1] The presence of two reactive nitrogen atoms at the 5 and 11 positions, as well as multiple sites on the aromatic backbone, provides ample opportunities for chemical modification.[5] Functionalization of the ICZ core is crucial for fine-tuning its electronic properties, improving its solubility, and introducing specific functionalities for targeted applications.[4]
Strategic Functionalization of the ICZ Core
The functionalization of the ICZ core can be broadly categorized into two main approaches: substitution at the nitrogen atoms (N-functionalization) and substitution on the aromatic rings (C-functionalization). Each strategy offers a distinct avenue for tailoring the properties of the resulting derivatives.
N-Functionalization: Enhancing Solubility and Tuning Electronic Properties
The nitrogen atoms at the 5 and 11 positions are nucleophilic and can be readily functionalized, most commonly through alkylation or arylation reactions. This is often the first step in the synthesis of soluble and processable ICZ derivatives, as the parent ICZ is poorly soluble in common organic solvents.[5]
The introduction of alkyl or aryl groups at the N5 and N11 positions not only enhances solubility but also influences the electronic properties of the molecule. For instance, the attachment of long alkyl chains can improve the processability of the material for applications in organic electronics, while the introduction of specific aryl groups can modulate the HOMO/LUMO energy levels and charge carrier mobility.[5][6]
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the ICZ core.
Materials:
-
This compound (ICZ)
-
Alkyl halide (e.g., iodomethane, octyl bromide)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Solvent (e.g., dimethyl sulfoxide, tetrahydrofuran)
Procedure:
-
To a solution of this compound in the chosen solvent, add the base and the phase-transfer catalyst.
-
Add the alkyl halide dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to a specific temperature (e.g., 50°C) for a designated period (e.g., 1-4 hours).[7]
-
After completion of the reaction (monitored by TLC), the mixture is poured into water and the product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired N-alkylated ICZ derivative.
C-Functionalization: Expanding Chemical Diversity and Functionality
Functionalization of the aromatic backbone of the ICZ core opens up a vast chemical space for creating novel derivatives with tailored properties. Halogenation, particularly bromination, is a key strategic step, as the resulting bromo-derivatives serve as versatile precursors for a variety of cross-coupling reactions.[8]
Bromination of the ICZ core can be directed to specific positions depending on the reaction conditions and the substituents already present on the molecule. For instance, bromination of the parent ICZ can lead to the formation of 2,8-dibromo-5,11-dihydroindolo[3,2-b]carbazole.[9] These bromo-derivatives are then readily employed in Suzuki, Stille, or Heck cross-coupling reactions to introduce a wide array of aryl, heteroaryl, or vinyl groups.[7]
Experimental Protocol: Synthesis of 2,8-dibromo-5,11-dihydroindolo[3,2-b]carbazole
This protocol is adapted from a known synthetic route.[9]
Materials:
-
1,4-Cyclohexanedione, 1,4-bis[2-(4-bromophenyl)hydrazone]
-
Acetic acid
-
Sulfuric acid
Procedure:
-
The starting material, 1,4-cyclohexanedione, 1,4-bis[2-(4-bromophenyl)hydrazone], is added to a mixture of acetic acid and sulfuric acid at 0 °C.
-
The reaction mixture is stirred and gradually heated to 30 °C for 1 hour, and then further heated to 60-70 °C for another hour.
-
After cooling to room temperature, the mixture is poured into ice water.
-
The resulting greenish solid is filtered, washed with water and ethanol until a neutral pH is achieved.
-
The product is dried to obtain pure 2,8-dibromoindolo[3,2-b]carbazole.[9]
Nitration of the ICZ core provides a direct route to introduce electron-withdrawing nitro groups, which can significantly alter the electronic properties of the molecule. The position of nitration can be controlled by the reaction conditions and the nature of the substituents on the ICZ core. For example, nitration of 6,12-di(hetero)aryl-substituted 5,11-dialkyl-5,11-dihydroindolo[3,2-b]carbazoles with acetyl nitrate typically leads to the formation of 2,8-dinitro derivatives.[8][10][11] In contrast, 6,12-unsubstituted 5,11-dialkyl-ICZ derivatives yield 6,12-dinitro products under similar conditions.[8][10] These nitro-substituted ICZs can serve as intermediates for further chemical transformations.[8][11]
Experimental Protocol: General Procedure for Nitration of 5,11-Dihydroindolo[3,2-b]carbazoles
This protocol describes a general method for the dinitration of ICZ derivatives.[10]
Materials:
-
Substituted this compound
-
White fuming nitric acid (97%)
-
Acetic anhydride
-
Dry dichloromethane
Procedure:
-
A solution of acetyl nitrate is prepared in situ by adding fuming nitric acid to acetic anhydride in dry dichloromethane at a low temperature.
-
This solution of acetyl nitrate is then added dropwise to a stirring solution of the appropriate indolo[3,2-b]carbazole in dry dichloromethane at -20 °C.
-
The reaction mixture is stirred at this temperature for approximately 15 minutes.
-
A saturated solution of sodium bicarbonate is added to quench the reaction.
-
The organic solvent is removed under vacuum, and the resulting precipitate is filtered, crystallized from a suitable solvent like DMF, washed with ethanol, and dried to yield the dinitro-ICZ derivative.[10]
Data Presentation: A Comparative Overview
The following table summarizes the functionalization of the this compound core with various substituents and highlights their impact on the properties and applications of the resulting derivatives.
| Position of Functionalization | Substituent | Key Properties/Applications |
| N5, N11 | Alkyl chains (e.g., octyl) | Improved solubility, solution processability for OFETs.[5][6] |
| N5, N11 | Aryl groups (e.g., phenyl) | Tuned electronic properties, enhanced charge transport in OFETs.[6] |
| C2, C8 | Bromo | Versatile handle for cross-coupling reactions to introduce various functional groups.[7][8] |
| C2, C8 | Thiophene, Phenylvinylene | Enhanced π-conjugation, improved performance in OFETs.[7] |
| C2, C8 | Nitro | Electron-withdrawing groups, intermediates for further synthesis.[8][10] |
| C6, C12 | Phenyl, Thienyl | High hole mobilities in OFETs.[6] |
| C6 | Formyl, Methyl | Modulation of biological activity (e.g., AhR agonism).[12][13] |
Visualization of Functionalization Pathways
The following diagrams, generated using Graphviz, illustrate the key functionalization pathways of the this compound core.
Caption: Key functionalization pathways of the ICZ core.
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- 9. 2,8-dibromo-5,11-dihydro indolo[3,2-b]carbazole synthesis - chemicalbook [chemicalbook.com]
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Methodological & Application
Synthesis of 5,11-dialkyl-6,12-di(hetero)aryl-5,11-dyhydroindolo[3,2-b]carbazoles: An Application Note and Detailed Protocol
Introduction: The Significance of Substituted Indolo[3,2-b]carbazoles
The 5,11-dihydroindolo[3,2-b]carbazole (ICZ) scaffold is a rigid, planar, and π-conjugated heterocyclic system that has garnered significant attention from the scientific community.[1][2] This core structure is a cornerstone in the development of advanced organic materials and bioactive molecules. In the realm of materials science, ICZ derivatives are prized for their exceptional thermal and electrochemical stability, making them prime candidates for components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics.[3][4] The ability to precisely tune the electronic properties of the ICZ core through functionalization at various positions allows for the rational design of materials with tailored charge transport and photophysical characteristics.[2][5]
From a medicinal chemistry perspective, the indolo[3,2-b]carbazole framework is a privileged scaffold, with certain derivatives exhibiting potent biological activities.[3] For instance, 6-formylindolo[3,2-b]carbazole (FICZ) is a potent endogenous ligand for the aryl hydrocarbon receptor (AhR), a key regulator of cellular responses to environmental stimuli and a player in inflammatory processes.[6][7] The modular synthesis of ICZ analogues allows for the exploration of structure-activity relationships, paving the way for the discovery of novel therapeutic agents.
This guide provides a detailed and experience-driven protocol for the synthesis of 5,11-dialkyl-6,12-di(hetero)aryl-5,11-dihydroindolo[3,2-b]carbazoles, a class of ICZ derivatives with broad applicability. We will delve into an improved, reliable synthetic route, explaining the rationale behind each step and offering practical insights to ensure successful execution.
Synthetic Strategy: A Robust Three-Step Approach
The most common and efficient pathway to 5,11-dialkyl-6,12-di(hetero)aryl-5,11-dihydroindolo[3,2-b]carbazoles involves a three-step sequence: (1) acid-catalyzed condensation of indoles with (hetero)aromatic aldehydes to form the 5,6,11,12-tetrahydroindolo[3,2-b]carbazole intermediate, (2) aromatization of this intermediate, and (3) N,N'-dialkylation of the resulting this compound. An improved protocol has been developed that offers high yields and scalability.[1][8]
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- 2. researchgate.net [researchgate.net]
- 3. Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Evaluation of the AhR Activity of Indolo[3,2 -b]carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Formylindolo[3,2- b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] An improved protocol for the preparation of 5,11-dialkyl-6,12-di(hetero)aryl-5,11-dihydroindolo[3,2-b]carbazoles and synthesis of their new 2,8-dicyano- / 2,8-bis(benzo[d]thiazol-2-yl)-substituted derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 5,11-Dihydroindolo[3,2-b]carbazole as a Hole Transporting Material in Perovskite Solar Cells
Introduction: The Imperative for Advanced Hole Transporting Materials
Perovskite solar cells (PSCs) have emerged as a frontrunner in next-generation photovoltaic technologies, demonstrating remarkable power conversion efficiencies (PCEs) that rival those of traditional silicon-based cells. A critical component governing the efficiency and, perhaps more importantly, the long-term stability of PSCs is the hole transporting layer (HTL). This layer is tasked with the efficient extraction of photogenerated holes from the perovskite absorber layer and their subsequent transport to the electrode, all while blocking electron passage to prevent charge recombination.
For years, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD) has been the benchmark hole transporting material (HTM). However, its widespread adoption is hampered by several intrinsic drawbacks: a complex and costly synthesis, low intrinsic hole mobility, and the necessity of hygroscopic dopants (such as lithium bis(trifluoromethanesulfonyl)imide) and additives to enhance its conductivity. These dopants are a significant contributor to the degradation of the moisture-sensitive perovskite layer, creating a critical bottleneck for commercialization.
This has spurred intensive research into novel, dopant-free HTMs that offer high performance, excellent stability, and cost-effective synthesis. Within this context, the 5,11-dihydroindolo[3,2-b]carbazole (ICZ) core has garnered significant attention. Its rigid, planar, and electron-rich structure provides a robust scaffold for building high-mobility HTMs. This application note provides a detailed guide on the synthesis, application, and characterization of a state-of-the-art ICZ-based HTM, C202, which has demonstrated exceptional performance as a dopant-free alternative in high-efficiency PSCs.
The Scientific Rationale: Why this compound?
The efficacy of the ICZ scaffold stems from several key molecular attributes that address the shortcomings of traditional HTMs:
-
High Intrinsic Hole Mobility: The extended π-conjugation and planar structure of the ICZ core facilitate efficient intermolecular charge hopping, leading to high intrinsic hole mobility. This obviates the need for conductivity-enhancing, stability-compromising dopants.
-
Tunable Energy Levels: The highest occupied molecular orbital (HOMO) energy level of an HTM must be well-aligned with the valence band of the perovskite absorber for efficient hole extraction. The ICZ core's electronic properties can be readily tuned through peripheral functionalization to achieve optimal energy level alignment with various perovskite compositions.
-
Enhanced Stability: The rigid and hydrophobic nature of ICZ-based molecules can act as a barrier, protecting the underlying perovskite layer from moisture ingress, a primary degradation pathway.[1] The elimination of hygroscopic dopants further enhances the overall device stability.[2][3]
-
Facile Synthesis: Compared to the multi-step synthesis of spiro-OMeTAD, many ICZ derivatives can be synthesized in fewer steps with high yields, reducing the overall cost of device fabrication.[1]
This guide will focus on a specific ICZ derivative, C202 , which incorporates additional biphenylamino groups to enhance its spatial configuration, leading to improved film-forming properties and device performance.[1]
Experimental Protocols
Part 1: Synthesis of the C202 Hole Transporting Material
The synthesis of C202 (4,4'-(5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole-2,8-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)) is a three-step process starting from the core ICZ molecule. This protocol is adapted from Cai et al.[1]
Diagrammatic Overview of C202 Synthesis:
Sources
- 1. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopant-free polymeric hole transport materials for highly efficient and stable perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Indolo[3,2-b]carbazole Derivatives for High-Performance Organic Field-Effect Transistors (OFETs)
I. Introduction: The Merit of the Indolo[3,2-b]carbazole Core
The 5,11-dihydroindolo[3,2-b]carbazole (ICz) scaffold has emerged as a powerhouse in the field of organic electronics. Its rigid, planar, and electron-rich π-conjugated system provides an excellent foundation for creating p-type organic semiconductors.[1][2] These materials are particularly suited for Organic Field-Effect Transistors (OFETs) due to their inherent potential for high charge carrier mobility and significant thermal and environmental stability.[1][3][4] The performance of OFETs is critically tied to the molecular ordering of the semiconductor in the solid state; the planar nature of the ICz core facilitates strong π-π stacking, which is essential for efficient intermolecular charge transport.
This guide provides an in-depth exploration of the application of ICz derivatives in OFETs. We will delve into the principles of molecular design, provide detailed protocols for synthesis and device fabrication, and outline methods for robust characterization.
II. Molecular Design Principles: Engineering for Performance
The exceptional properties of the core ICz structure can be finely tuned through strategic chemical functionalization. The choices made at the molecular level directly dictate the material's solubility, solid-state packing, energy levels, and, ultimately, the OFET device performance.
-
Solubilizing Groups for Solution Processing: The pristine ICz core is notoriously insoluble.[1] To enable solution-based deposition techniques like spin-coating or blade-coating, long alkyl chains are typically introduced. These chains can be attached at the nitrogen atoms of the indole moieties (N5, N11) or at various positions on the aromatic backbone.[5] The length and branching of these alkyl chains are critical; they must impart sufficient solubility without disrupting the essential π-π stacking of the conjugated cores.
-
Peripheral Substituents for Modulating Packing and Stability: Attaching aromatic groups, such as phenyl or thienyl rings, to the ICz backbone can significantly influence molecular self-organization.[6] For instance, 5,11-diaryl-substituted ICz derivatives have been shown to readily self-organize into highly crystalline layered structures, which is a key factor for achieving high charge mobility.[3][4] These substituents also play a crucial role in stabilizing the injected charge carriers (holes), leading to more stable device operation.[3] The resulting materials often exhibit relatively low HOMO levels and large band gaps, contributing to excellent environmental stability against oxidative doping and photochemical degradation.[4]
-
Impact of Substitution Position: The specific points of attachment for solubilizing and modulating groups are not trivial. Functionalization can occur at the 2,8-, 3,9-, or 5,11- positions. Each position offers a different vector for extending the π-conjugation or directing the intermolecular packing, leading to varied thin-film morphologies and electronic properties.
The molecular structure of the Indolo[3,2-b]carbazole core is shown below, highlighting the key positions for functionalization.
Caption: Core structure of this compound.
III. Protocol 1: Synthesis of a High-Mobility ICz Derivative
This protocol details the synthesis of 3,9-di(p-octylbenzene)-5,11-dihydroindolo[3,2-b]carbazole, a material that has demonstrated excellent OFET performance.[1][7] The key final step involves a Suzuki cross-coupling reaction.
A. Materials and Reagents:
-
3,9-dibromo-5,11-dihydroindolo[3,2-b]carbazole
-
(4-octylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
B. Step-by-Step Synthesis Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3,9-dibromo-5,11-dihydroindolo[3,2-b]carbazole (1.0 eq), (4-octylphenyl)boronic acid (2.5 eq), and potassium carbonate (4.0 eq).
-
Catalyst Preparation: In a separate flask, dissolve palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) in anhydrous toluene. Stir for 15 minutes under an argon atmosphere.
-
Causality Note: The pre-mixing of the palladium precursor and the phosphine ligand allows for the in-situ formation of the active Pd(0) catalyst, which is essential for the Suzuki coupling catalytic cycle.
-
-
Reaction Execution: Add the catalyst solution to the main reaction flask. Follow this with the addition of a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Causality Note: The aqueous base (K₂CO₃) is crucial for the transmetalation step of the Suzuki reaction. The mixed solvent system ensures that both the organic-soluble reactants and the inorganic base can interact effectively.
-
-
Heating and Monitoring: Heat the reaction mixture to reflux (e.g., 90 °C) under an argon atmosphere for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
After cooling to room temperature, add deionized water and extract the product with an organic solvent like chloroform or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel. A gradient of hexanes and dichloromethane is typically effective.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to yield the final product as a solid.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
IV. Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol describes the fabrication of a standard BGTC OFET device, a widely used architecture for characterizing new organic semiconductors.
Caption: General workflow for OFET device fabrication and testing.
A. Materials and Equipment:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Synthesized ICz derivative
-
High-purity solvent (e.g., chloroform, chlorobenzene)
-
Surface passivation agent (e.g., octadecyltrichlorosilane - OTS)
-
Gold (Au) for electrodes
-
Spin-coater, vacuum oven, thermal evaporator, shadow mask
-
Semiconductor parameter analyzer and probe station
B. Step-by-Step Fabrication Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Sonically clean the substrates sequentially in acetone and isopropanol (IPA) for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and create a hydrophilic surface.
-
Causality Note: A pristine dielectric surface is paramount. Any organic or ionic contaminants can act as charge traps, severely degrading device performance and leading to hysteresis in the electrical characteristics.
-
-
Dielectric Surface Passivation:
-
Prepare a solution of OTS in an anhydrous solvent like toluene or hexanes (e.g., 10 mM).
-
Immerse the cleaned substrates in the OTS solution for 30 minutes inside a nitrogen-filled glovebox.
-
Rinse the substrates with fresh solvent to remove excess OTS and then bake at 120 °C for 20 minutes.
-
Causality Note: The OTS forms a self-assembled monolayer (SAM) on the SiO₂ surface. This SAM is hydrophobic, which promotes better molecular ordering of the deposited ICz film and passivates charge-trapping silanol groups on the oxide surface, leading to higher mobility and improved device stability.[5]
-
-
Semiconductor Deposition:
-
Prepare a dilute solution of the ICz derivative in a high-purity solvent (e.g., 0.5-1.0 wt% in chloroform).
-
Deposit the ICz solution onto the OTS-treated substrate via spin-coating or a solution-shearing technique. For spin-coating, a typical speed might be 2000 rpm for 60 seconds.
-
Causality Note: The choice of solvent and deposition method is critical. The solvent's boiling point and its interaction with the ICz derivative affect the film formation rate and the resulting crystallinity. Solution shearing can often produce more highly ordered films than spin-coating, leading to higher mobility.[8][9]
-
-
Thermal Annealing:
-
Transfer the coated substrate to a vacuum or nitrogen-filled oven.
-
Anneal the film at a temperature just below the material's melting point (e.g., 120-150 °C) for 30-60 minutes.
-
Allow the film to cool slowly to room temperature.
-
Causality Note: Thermal annealing provides the necessary energy for the molecules to rearrange into a more ordered, crystalline state. This process reduces grain boundaries and improves the π-π overlap, which are essential for efficient charge transport.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length (L) and width (W) on top of the semiconductor film.
-
Transfer the assembly to a high-vacuum thermal evaporator.
-
Deposit a thin layer of gold (Au, ~50 nm) through the mask to define the source and drain electrodes.
-
Causality Note: Gold is used due to its high work function, which facilitates efficient hole injection into the HOMO level of the p-type ICz semiconductor, leading to lower contact resistance.
-
Caption: Schematic of a Bottom-Gate, Top-Contact OFET device.
V. Device Characterization and Data Analysis
The fabricated OFETs are characterized using a semiconductor parameter analyzer in a dark, shielded probe station.
-
Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS). These curves show the distinct linear and saturation regimes of transistor operation.
-
Transfer Characteristics: Measure I_D as a function of V_GS at a constant, high V_DS (in the saturation regime). This plot is used to extract the key performance metrics.
-
On/Off Ratio: The ratio of the maximum current (On state) to the minimum current (Off state) from the transfer curve. A high ratio ( > 10⁵) is desirable.
-
Field-Effect Mobility (µ): Calculated from the slope of the |I_D|¹ᐟ² vs. V_GS plot in the saturation regime using the following equation:
I_D = (µ * C_i * W) / (2 * L) * (V_GS - V_th)²
where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the |I_D|¹ᐟ² vs. V_GS plot to the V_GS axis.
-
VI. Performance Summary of Representative ICz Derivatives
The versatility of the ICz core has led to the development of numerous derivatives with impressive OFET performance.
| ICz Derivative Name/Structure | Deposition Method | Hole Mobility (µ) [cm²V⁻¹s⁻¹] | On/Off Ratio | Reference |
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | Vacuum Deposition | 0.12 | ~10⁷ | [3],[4] |
| 3,9-di(p-octylbenzene)-5,11-dihydroindolo[3,2-b]carbazole | Solution Shearing | 0.22 | ~10⁵ | [7],[1] |
| Phenyl-substituted indolo[3,2-b]carbazoles (general) | Solution Processed | up to 0.2 | > 10⁶ | [6] |
| 3,9-diphenyl-5,11-dioctylindolo[3,2-b]carbazole | Solution Shearing | 0.12 | - | [8],[9] |
| Diindolo[3,2-b:2′,3′-h]carbazole derivatives | Vacuum Deposition | 10⁻³ - 10⁻⁶ | - | [5] |
VII. References
-
Synthesis and characterization of soluble indolo[3,2-b]carbazole derivatives for organic field-effect transistors. ResearchGate. [Link]
-
New indolo[3,2-b]carbazole derivatives for field-effect transistor applications. Journal of Materials Chemistry (RSC Publishing). [Link]
-
Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. Journal of the American Chemical Society. [Link]
-
Indolo[3,2-b]carbazole-based thin-film transistors with high mobility and stability. PubMed. [Link]
-
Synthesis and characterization of soluble indolo[3,2-b]carbazole derivatives for organic field-effect transistors. Organic Electronics. [Link]
-
Insight into the Diindolo[3,2-b:2′,3′-h]carbazole Core as an Air-Stable Semiconductor for OTFTs. ACS Applied Electronic Materials. [Link]
-
New indolo[3,2-b]carbazole derivatives for field-effect transistor applications. ResearchGate. [Link]
-
Synthesis, Characterization, and Application of Indolo[3,2-b]carbazole Semiconductors. Journal of the American Chemical Society. [Link]
-
Synthesis, Characterization, and Application of Indolo[3,2- b ]carbazole Semiconductors. ResearchGate. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Indolo[3,2-b]carbazole-based thin-film transistors with high mobility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New indolo[3,2-b]carbazole derivatives for field-effect transistor applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. [논문]Synthesis and characterization of soluble indolo[3,2-b]carbazole derivatives for organic field-effect transistors [scienceon.kisti.re.kr]
Application Notes and Protocols: Suzuki Coupling Reactions for the Derivatization of Indolo[3,2-b]carbazole
Introduction: The Versatility of the Indolo[3,2-b]carbazole Scaffold
The indolo[3,2-b]carbazole (ICZ) core is a rigid, planar, and electron-rich heterocyclic system that has garnered significant attention from the scientific community. Its unique photophysical and electronic properties make it a privileged scaffold in materials science, particularly for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] In the realm of drug discovery, ICZ derivatives have been investigated for their potential as anti-cancer agents and modulators of various biological pathways, including the aryl hydrocarbon receptor (AhR).[2][3]
The functionalization of the ICZ core is paramount to tuning its properties for specific applications. The introduction of various substituents allows for the modulation of its electronic energy levels, charge transport characteristics, solubility, and biological activity. Among the myriad of cross-coupling reactions available to synthetic chemists, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as a robust and versatile tool for the derivatization of ICZ.[1] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it an ideal choice for creating diverse libraries of ICZ derivatives.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Suzuki coupling reactions for the derivatization of the indolo[3,2-b]carbazole scaffold. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols for the synthesis of key halogenated ICZ precursors, and offer a comprehensive guide to performing the Suzuki coupling itself.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide (or triflate) catalyzed by a palladium(0) complex. The reaction proceeds through a catalytic cycle that can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
1. Oxidative Addition: The active Pd(0) catalyst reacts with the halogenated indolo[3,2-b]carbazole (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
2. Transmetalation: The organic group (R²) from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron compound.
3. Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final derivatized ICZ product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Synthesis of Halogenated Indolo[3,2-b]carbazole Precursors
A prerequisite for the Suzuki coupling is the presence of a halogen atom on the ICZ scaffold. Bromine is a commonly used halogen for this purpose due to its reactivity and the relative ease of its introduction. Below are protocols for the synthesis of bromo-substituted ICZ derivatives.
Protocol 1: Synthesis of 2,8-dibromo-5,11-dihydroindolo[3,2-b]carbazole
This protocol describes the direct bromination of the parent indolo[3,2-b]carbazole.
Materials:
-
5,11-dihydroindolo[3,2-b]carbazole
-
Acetic Acid (AcOH)
-
Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Ice water
-
Ethanol (EtOH)
Procedure: [5]
-
In a flask equipped with a magnetic stirrer, add this compound (1 equivalent) to a mixture of acetic acid and sulfuric acid at 0 °C.
-
Stir the mixture for 5 minutes.
-
Slowly warm the mixture to 30 °C and continue stirring for 1 hour.
-
Further, increase the temperature to 60-70 °C and stir for an additional hour.
-
Cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring.
-
Collect the resulting greenish solid by filtration.
-
Wash the solid with water and ethanol until a neutral pH is achieved.
-
Dry the solid to obtain pure 2,8-dibromo-5,11-dihydroindolo[3,2-b]carbazole.
Protocol 2: Synthesis of 6-Methyl-12-bromoindolo[3,2-b]carbazole
This protocol details the bromination of a 6-methyl substituted ICZ.[2]
Materials:
-
6-Methylindolo[3,2-b]carbazole
-
Pentane
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
Procedure:
-
Dissolve 6-methylindolo[3,2-b]carbazole (1 equivalent) in pentane.
-
Add NBS (1.1 equivalents), CCl₄, and a catalytic amount of AIBN to the solution.
-
Heat the mixture at 85 °C for 2 hours.
-
After cooling to room temperature, filter the mixture.
-
Wash the collected precipitate with CCl₄.
-
Evaporate the filtrate under reduced pressure.
-
Purify the residue using preparative thin-layer chromatography (TLC) with a hexane:ethyl acetate (2:1) mobile phase to isolate the desired product.
General Protocol for Suzuki-Miyaura Coupling of Halogenated Indolo[3,2-b]carbazoles
The following is a generalized protocol that can be adapted for the Suzuki coupling of various halogenated ICZs with a range of boronic acids or esters. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Halogenated indolo[3,2-b]carbazole (e.g., 2,8-dibromo-ICZ) (1 equivalent)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-2.0 equivalents per halogen)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents per halogen)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Figure 2: A general workflow for the Suzuki-Miyaura coupling of halogenated indolo[3,2-b]carbazoles.
Detailed Procedure:
-
To a Schlenk flask, add the halogenated indolo[3,2-b]carbazole, the boronic acid or ester, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivatized indolo[3,2-b]carbazole.
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction often hinges on the careful selection and optimization of several key parameters.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial. For simple couplings, Pd(PPh₃)₄ may suffice. For more challenging substrates, more sophisticated catalysts like Buchwald-Hartwig precatalysts can be more effective.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. Cs₂CO₃ is often a good choice for challenging couplings. |
| Solvent | 1,4-Dioxane/Water, DMF, Toluene, THF | The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 °C - 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Microwave irradiation can sometimes be used to accelerate the reaction.[7] |
| Boronic Acid/Ester | Aryl, heteroaryl, vinyl, or alkyl boronic acids or their pinacol esters | Boronic acids are generally more reactive, but boronate esters can be more stable and easier to handle. The electronic and steric properties of the boronic acid will influence its reactivity. |
N-Functionalization of the Indolo[3,2-b]carbazole Core
In addition to derivatization of the carbocyclic rings, the nitrogen atoms of the ICZ core can also be functionalized, typically through N-alkylation or N-arylation. This can be performed before or after the Suzuki coupling, depending on the desired final product and the compatibility of the functional groups. N-alkylation can improve the solubility and processability of ICZ-based materials.
A general approach for N-alkylation involves reacting the ICZ with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). For N-arylation, methods analogous to the Buchwald-Hartwig amination can be employed.[8][9]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature, impure reagents. | Use a fresh batch of catalyst and ensure all reagents are pure and solvents are anhydrous. Screen different bases and increase the reaction temperature. Consider using a more active catalyst system. |
| Homocoupling of Boronic Acid | Presence of oxygen, high catalyst loading, certain bases. | Ensure the reaction is performed under a strictly inert atmosphere. Reduce the catalyst loading. Screen different bases. |
| Debromination of Starting Material | Presence of reducing agents, certain catalyst/ligand combinations. | Purify starting materials to remove any reducing impurities. Screen different catalyst and ligand combinations. |
| Poor Solubility of Reactants/Products | Inappropriate solvent. | Screen different solvents or solvent mixtures. For ICZ derivatives, higher boiling point aromatic solvents like toluene or xylene might be beneficial. |
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and indispensable tool for the derivatization of the indolo[3,2-b]carbazole scaffold. By carefully selecting the appropriate halogenated precursor, boronic acid, and reaction conditions, a vast array of functionalized ICZ derivatives can be synthesized. These derivatives are crucial for advancing research in materials science and drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this versatile reaction in their synthetic endeavors.
References
-
Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. [Link]
-
Direct Synthesis of 2,8-and 3,9-Bisbromine-functionalised Indolo[3,2-b]carbazoles. ResearchGate. [Link]
-
Synthesis, crystal structure and fluorescent properties of indolo[3,2-b]carbazole-based metal-organic coordination polymers. ResearchGate. [Link]
-
Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C. [Link]
-
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journals. [Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
-
Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. MDPI. [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health. [Link]
-
Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. MDPI. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]
-
Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. National Institutes of Health. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Synthesis of novel 2,8-disubstituted indolo[3,2-b]carbazoles. PubMed. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
-
Indolo[3,2-b]carbazole Inhibits Gap Junctional Intercellular Communication in Rat Primary Hepatocytes and Acts as a Potential Tumor Promoter. PubMed. [Link]
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- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
Application Note: High-Purity 5,11-Dihydroindolo[3,2-b]carbazole via Vacuum Sublimation
Abstract
This application note provides a detailed protocol for the purification of 5,11-Dihydroindolo[3,2-b]carbazole (ICZ) using vacuum sublimation. ICZ is a pivotal heterocyclic compound with significant applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), as well as a key intermediate in pharmaceutical research.[1][2] The performance and reliability of devices and the purity of drug candidates derived from ICZ are critically dependent on its purity. Vacuum sublimation is presented here as the optimal method for achieving the ultra-high purity (>99.9%) required for these demanding applications, effectively removing non-volatile impurities and residual solvents. This document outlines the scientific principles, the necessary apparatus, a step-by-step experimental protocol, and methods for characterizing the final product.
Introduction: The Rationale for Sublimation
This compound is a rigid, planar molecule with a high melting point of approximately 460°C, indicative of its excellent thermal stability.[3] This high thermal stability is a prerequisite for purification by sublimation, a technique that exploits the phase transition of a solid directly into a gas, bypassing the liquid phase.[4]
The core principle of sublimation purification lies in the differential vapor pressures of the target compound and its impurities.[1] When heated under reduced pressure, the target compound (ICZ) volatilizes at a lower temperature than it would at atmospheric pressure, and subsequently condenses as a purified solid on a cooled surface.[1] Non-volatile impurities, such as inorganic salts, catalysts, and higher molecular weight organic by-products, are left behind.[1]
For organic semiconductors like ICZ, even trace impurities can act as charge traps or quenching sites, severely degrading device performance and lifetime.[1] Consequently, purification methods that avoid the use of solvents, such as sublimation, are highly preferred as they eliminate the risk of introducing solvent-based contaminants.[5]
Physicochemical Properties of this compound
A thorough understanding of the material's properties is crucial for developing a successful sublimation protocol.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂N₂ | |
| Molecular Weight | 256.31 g/mol | |
| Appearance | White to yellow or green crystalline powder | |
| Melting Point | ~460 °C | |
| Purity (Commercial) | >97% (HPLC) | |
| Solubility | Very low in common organic solvents |
The extremely high melting point and low solubility in common solvents make traditional purification methods like recrystallization challenging and often less effective than sublimation for achieving the highest purity levels.
Experimental Protocol: Vacuum Sublimation of ICZ
This protocol is designed for a standard laboratory-scale vacuum sublimation apparatus. It is recommended to perform an initial small-scale test run to fine-tune the optimal temperature and pressure conditions for your specific setup and initial sample purity.
Required Equipment and Materials
-
Vacuum Sublimation Apparatus: A multi-zone tube furnace ("train sublimation") is ideal for separating fractions but a simpler cold-finger apparatus is also effective. The apparatus should be made of high-quality borosilicate or quartz glass capable of withstanding high temperatures and vacuum.
-
High-Vacuum Pump: A two-stage rotary vane pump or a turbomolecular pump capable of achieving a base pressure of at least 10⁻³ mbar.
-
Heating Mantle or Tube Furnace: Capable of reaching and maintaining temperatures up to 400°C with precise control.
-
Cold Trap: To protect the vacuum pump from sublimed material (a Dewar flask with liquid nitrogen or a dry ice/acetone slurry is recommended).
-
Crude this compound: (Purity >97%).
-
Schlenk Line or equivalent: For inert gas handling.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate thermal gloves for handling hot apparatus.
Step-by-Step Methodology
-
Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware to remove any potential contaminants. An acid bath followed by rinsing with deionized water and drying in an oven at >120°C is recommended.
-
Assemble the sublimation apparatus. If using a cold-finger setup, ensure the cold finger can be positioned close to the sample. For a tube furnace, place quartz boats for sample collection in the desired temperature zones.
-
Lightly grease the joints with high-vacuum grease to ensure a good seal. Use grease sparingly to avoid contamination of the product.
-
-
Sample Loading:
-
Place the crude ICZ (e.g., 1-2 grams for a standard laboratory setup) into the bottom of the sublimation vessel or in a quartz boat at the hot end of the tube.
-
Connect the apparatus to the Schlenk line and the vacuum pump, including the cold trap.
-
-
Evacuation and Heating:
-
Slowly evacuate the system to a pressure of 10⁻³ to 10⁻⁶ mbar. A gradual reduction in pressure prevents the fine powder from being swept into the vacuum line.
-
Once the desired vacuum is reached and stable, begin heating the sample. For ICZ, a sublimation temperature in the range of 280°C to 350°C is recommended as a starting point, based on typical conditions for high-melting-point organic semiconductors.[4]
-
The heating should be gradual to allow for a controlled rate of sublimation.
-
-
Collection of the Sublimate:
-
As the sample sublimes, pure ICZ will deposit as fine, needle-like crystals on the cold finger or in the cooler zones of the tube furnace.
-
Maintain the sublimation conditions for a period of 4 to 24 hours, or until a sufficient amount of sublimate has collected and the crude material is depleted.[4] The duration will depend on the scale, temperature, and pressure.
-
More volatile impurities will sublime first and may deposit in the coolest regions of the apparatus, further away from the main product fraction.
-
-
Shutdown and Product Recovery:
-
Turn off the heating and allow the apparatus to cool completely to room temperature under vacuum. This prevents oxidation of the hot product.
-
Once cooled, slowly vent the system with an inert gas (e.g., nitrogen or argon).
-
Carefully disassemble the apparatus. Scrape the purified crystalline ICZ from the cold finger or collect it from the quartz boats.
-
The non-volatile residue will remain in the initial heating zone.
-
Visualizing the Workflow
Figure 1: Workflow for the vacuum sublimation of this compound.
Characterization of Purified ICZ
Post-purification analysis is essential to validate the success of the procedure.
| Analysis Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity | Purity should increase to >99.9%. Disappearance of impurity peaks seen in the crude material. |
| Nuclear Magnetic Resonance (¹H NMR) | Confirm chemical structure and identify impurities | Sharp, well-resolved peaks consistent with the ICZ structure. Absence of impurity signals. |
| Mass Spectrometry (MS) | Confirm molecular weight | A molecular ion peak corresponding to the exact mass of ICZ (m/z = 256.10). |
| Differential Scanning Calorimetry (DSC) | Determine melting point and thermal stability | A sharp, single endotherm at ~460°C. |
Safety and Handling
This compound is known to cause skin and serious eye irritation.[6]
-
Handling: Always handle ICZ in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.
-
Sublimation Process: The sublimation is performed under high vacuum and at high temperatures. Ensure the apparatus is free of cracks or defects that could lead to implosion. Use a safety shield during the heating process. Never vent a hot system with air, as this can cause rapid oxidation of the product and potentially ignite flammable vapors.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Sublimation temperature is too low or duration is too short. | Gradually increase the temperature in 10°C increments. Extend the sublimation time. |
| Vacuum is not sufficient. | Check all connections for leaks. Ensure the cold trap is functioning effectively. | |
| Product Contamination | Temperature is too high, causing co-sublimation of impurities. | Reduce the sublimation temperature. Utilize a multi-zone furnace to create a better temperature gradient for fractional separation. |
| System was vented while still hot. | Always allow the apparatus to cool completely to room temperature under vacuum before venting. | |
| No Sublimation | Temperature is too low. | Confirm the heating element is functioning correctly and increase the setpoint. |
| The compound has decomposed. | Check for charring. Reduce the sublimation temperature and ensure a high vacuum is maintained. |
Conclusion
Vacuum sublimation is a superior method for the purification of this compound, capable of delivering the ultra-high purity material required for advanced applications in organic electronics and pharmaceuticals. The high thermal stability of ICZ makes it an ideal candidate for this solvent-free purification technique. By carefully controlling the temperature and pressure, researchers can effectively remove non-volatile impurities, leading to a final product with significantly enhanced performance characteristics.
References
-
Yumusak, C., Sariciftci, N. S., & Irimia-Vladu, M. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. Materials Chemistry Frontiers, 4(12), 3678-3689. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Innovation.world. (n.d.). Purification By Sublimation. Retrieved January 11, 2026, from [Link]
-
Boudreault, P.-L. T., Wakim, S., Tang, M. L., Tao, Y., Bao, Z., & Leclerc, M. (2009). New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. Journal of Materials Chemistry, 19(18), 2921-2928. [Link]
-
AWS. (n.d.). Supporting Information Indolo[3,2-b]carbazole-based Thin-film Transistors with High Mobility and Stability. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Sublimation method for the purification of organic small molecules.
-
ResearchGate. (2025). High Speed and High Purity Sublimation Purification Process Development of Organic Semiconductor Materials. Retrieved January 11, 2026, from [Link]
-
MDPI. (2021). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound - Hazards Identification. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Fabricating High-Performance Thin Films with 5,11-Dihydroindolo[3,2-b]carbazole Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Indolo[3,2-b]carbazole Derivatives in Organic Electronics
5,11-Dihydroindolo[3,2-b]carbazole (ICZ) and its derivatives have emerged as a significant class of organic semiconducting materials.[1] Their rigid, planar, and electron-rich molecular structure provides excellent charge transport properties, making them highly suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1][2] The ability to functionalize the ICZ core at the 5 and 11 positions with various alkyl and aryl groups allows for the fine-tuning of their solubility, molecular packing, and electronic properties, which in turn dictates the performance of the resulting electronic devices.[3][4]
This guide provides a comprehensive overview of the fabrication of thin films using ICZ derivatives, with a focus on practical, step-by-step protocols for solution-based and vacuum deposition techniques. We will delve into the critical interplay between molecular design, processing conditions, and thin-film morphology, offering insights into how to achieve optimal device performance.
I. Synthesis of this compound Derivatives
The synthesis of ICZ derivatives is a crucial first step, as the purity and molecular structure of the material will directly impact its performance in electronic devices. A common and effective method for synthesizing 5,11-dialkyl and 5,11-diaryl ICZ derivatives is through the N-alkylation or N-arylation of the parent this compound.
Protocol 1: Synthesis of 5,11-dioctylindolo[3,2-b]carbazole
This protocol describes the synthesis of a 5,11-dialkyl substituted ICZ derivative, which is known to form highly crystalline thin films suitable for OFET applications.[3][4]
Materials:
-
5,11-dihydridoindolo[3,2-b]carbazole
-
1-bromooctane
-
Benzyltriethylammonium chloride
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a 100-mL flask under an argon atmosphere, combine 5,11-dihydridoindolo[3,2-b]carbazole (2 mmol), benzyltriethylammonium chloride (0.4 mmol), 1-bromooctane (8 mmol), and DMSO (20 mL).
-
Stir the mixture vigorously and add a freshly prepared 50% aqueous NaOH solution (4 mL).
-
Continue stirring at room temperature for 2.5 hours.
-
Heat the reaction mixture to 65 °C and maintain this temperature for 4 hours.
-
Cool the mixture to room temperature and pour it into 200 mL of methanol with stirring to precipitate the product.
-
Filter the yellow solid and wash it with water, N,N-dimethylformamide, methanol, and acetone.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent.
-
Recrystallize the purified product from hexane to obtain pure 5,11-dioctylindolo[3,2-b]carbazole.[4]
Diagram: Synthesis of 5,11-dioctylindolo[3,2-b]carbazole
Caption: Workflow for the synthesis of 5,11-dioctylindolo[3,2-b]carbazole.
II. Thin-Film Fabrication Techniques
The method used to deposit the ICZ derivative as a thin film is a critical determinant of the film's morphology, molecular packing, and ultimately, the performance of the electronic device. Here, we detail three common fabrication techniques: spin-coating, solution-shearing, and thermal evaporation.
A. Spin-Coating: A Versatile Solution-Based Method
Spin-coating is a widely used technique for depositing uniform thin films from solution.[5] The final film thickness and morphology are influenced by several factors, including the concentration of the solution, the volatility of the solvent, and the spin speed.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. It must dissolve the ICZ derivative and have a suitable boiling point. A solvent with a high boiling point allows for a longer drying time, which can promote better molecular ordering and crystallinity. Common solvents for ICZ derivatives include chloroform, chlorobenzene, and toluene.[3]
-
Concentration: The concentration of the ICZ derivative in the solution directly affects the final film thickness. Higher concentrations generally result in thicker films.
-
Spin Speed: The spin speed controls the rate of solvent evaporation and the thinning of the film. Higher spin speeds lead to thinner films and can influence the degree of molecular alignment.
This protocol provides a general guideline for spin-coating an ICZ derivative for OFET applications.
Materials:
-
5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole
-
Chlorobenzene (or other suitable solvent)
-
Substrate (e.g., Si/SiO2 wafer)
-
Spin-coater
Procedure:
-
Prepare a solution of 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole in chlorobenzene at a concentration of 10 mg/mL. Ensure the material is fully dissolved, using gentle heating if necessary.
-
Clean the substrate thoroughly. A common procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Place the substrate on the spin-coater chuck.
-
Dispense a small amount of the ICZ derivative solution onto the center of the substrate.
-
Spin the substrate at a desired speed, for example, 2000 rpm for 60 seconds.
-
Anneal the film on a hotplate at a specific temperature (e.g., 120 °C) for a set time (e.g., 30 minutes) to remove residual solvent and improve crystallinity. The optimal annealing temperature will depend on the specific ICZ derivative.
Table 1: Influence of Spin-Coating Parameters on Thin Film Properties
| Parameter | Typical Range | Effect on Film Thickness | Effect on Morphology |
| Concentration | 5 - 20 mg/mL | Thicker films with increasing concentration | Can influence grain size and connectivity |
| Spin Speed | 1000 - 5000 rpm | Thinner films with increasing speed | Higher speeds can lead to more uniform films but may reduce crystallinity |
| Annealing Temp. | 80 - 150 °C | No direct effect | Promotes molecular ordering and increases grain size |
B. Solution-Shearing: For Highly Crystalline and Aligned Films
Solution-shearing is a powerful technique for depositing highly crystalline and aligned thin films of organic semiconductors.[5] This method involves shearing a small volume of the semiconductor solution between a heated substrate and a blade, leading to controlled solvent evaporation and directional crystal growth. This high degree of order often translates to significantly improved charge carrier mobility in OFETs.[5]
Causality Behind Experimental Choices:
-
Shearing Speed: The speed at which the blade moves across the substrate influences the rate of crystallization and the degree of molecular alignment.
-
Substrate Temperature: The temperature of the substrate controls the solvent evaporation rate. A higher temperature can lead to faster crystallization and potentially different crystal polymorphs.
Materials:
-
ICZ derivative soluble in a high-boiling-point solvent (e.g., dichlorobenzene)
-
Substrate (e.g., Si/SiO2 wafer)
-
Solution-shearing setup with a heated stage and a movable blade
Procedure:
-
Prepare a solution of the ICZ derivative in a suitable high-boiling-point solvent (e.g., 5 mg/mL in dichlorobenzene).
-
Clean the substrate as described in the spin-coating protocol.
-
Heat the substrate to the desired temperature (e.g., 100 °C).
-
Dispense a small volume of the ICZ solution at the edge of the substrate in front of the blade.
-
Move the blade across the substrate at a constant speed (e.g., 0.1 mm/s) to spread the solution.
-
The solvent will evaporate at the meniscus, leading to the deposition of a crystalline thin film.
-
Post-deposition annealing can be performed to further improve the film quality.
Diagram: Solution-Shearing Process
Caption: Schematic of the solution-shearing deposition process.
C. Thermal Evaporation: For High-Purity, Solvent-Free Films
Thermal evaporation is a vacuum-based deposition technique that is well-suited for organic materials that can be sublimed without decomposition. This method produces high-purity thin films as it avoids the use of solvents, which can sometimes remain as impurities in solution-processed films.
Causality Behind Experimental Choices:
-
Deposition Rate: The rate at which the material is deposited onto the substrate can influence the film morphology. Slower deposition rates often lead to more ordered films with larger crystal grains.
-
Substrate Temperature: The temperature of the substrate during deposition can affect the mobility of the deposited molecules on the surface, thereby influencing the film's crystallinity.
Materials:
-
High-purity ICZ derivative powder
-
Substrate (e.g., glass or Si/SiO2 wafer)
-
Thermal evaporator system with a high-vacuum chamber
Procedure:
-
Place the ICZ derivative powder in a suitable evaporation source (e.g., a quartz crucible).
-
Mount the cleaned substrate in the chamber.
-
Evacuate the chamber to a high vacuum (e.g., < 10^-6 Torr).
-
Heat the evaporation source to sublime the ICZ derivative.
-
Deposit the material onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s), monitored by a quartz crystal microbalance.
-
The substrate can be held at room temperature or heated to a specific temperature during deposition.
-
After deposition, allow the substrate to cool down before venting the chamber.
III. Applications in Organic Electronic Devices
The performance of OFETs and OLEDs is highly dependent on the quality of the ICZ derivative thin film.
A. Organic Field-Effect Transistors (OFETs)
In OFETs, the ICZ derivative acts as the active semiconductor layer. The charge carrier mobility is a key performance metric, and it is strongly influenced by the molecular ordering and crystallinity of the thin film.
Table 2: Performance of OFETs with Different ICZ Derivatives and Fabrication Methods
| ICZ Derivative | Fabrication Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | Vacuum Deposition | 0.12 | > 10^6 | [3] |
| 3,9-diphenyl-5,11-dioctylindolo[3,2-b]carbazole | Solution-Shearing | 0.12 | - | [5] |
| 3,9-diphenyl-5,11-dioctylindolo[3,2-b]carbazole | Drop-Casting | 0.06 | - | [5] |
B. Organic Light-Emitting Diodes (OLEDs)
In OLEDs, ICZ derivatives can be used as the emissive layer or as a host material for a phosphorescent dopant. Their high thermal stability and suitable energy levels make them excellent candidates for these applications.[6]
Diagram: Typical OLED Device Architecture
Caption: A typical multi-layer structure of an OLED.
IV. Conclusion and Future Outlook
The fabrication of high-quality thin films of this compound derivatives is paramount to unlocking their full potential in organic electronic devices. This guide has provided a detailed overview of the key synthesis and fabrication techniques, emphasizing the scientific principles that govern the relationship between processing, structure, and performance. By carefully controlling the molecular design and deposition parameters, researchers can create thin films with optimized morphology and charge transport properties, paving the way for the next generation of flexible and efficient organic electronics. Further research into novel ICZ derivatives and advanced deposition techniques will continue to push the boundaries of what is possible in this exciting field.
V. References
-
Boudreault, P.-L. T., et al. (2009). New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. Journal of Materials Chemistry, 19(18), 2921-2928. [Link]
-
Kader, T., et al. (2020). Alkylated Indolo[3,2,1-Jk]carbazoles as New Building Blocks for Solution Processable Organic Electronics. ChemRxiv. [Link]
-
Trofimova, K., et al. (2022). Optical and electrophysical properties of lndolo[3,2-b]carbazole based thin-film structures. ResearchGate. [Link]
-
Wu, Y., et al. (2005). Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. Journal of the American Chemical Society, 127(2), 614-618. [Link]
-
Wu, Y., Li, Y., Gardner, S., & Ong, B. S. (2005). Supporting Information Indolo[3,2-b]carbazole-based Thin-film Transistors with High Mobility and Stability. Xerox Research Centre of Canada. [Link]
-
Henry, J. B., et al. (2011). Specific indolo[3,2,1-jk]carbazole conducting thin-film materials production by selective substitution. The Journal of Physical Chemistry A, 115(21), 5435-5442. [Link]
-
Wu, Y., et al. (2005). Indolo[3,2-b]carbazole-based thin-film transistors with high mobility and stability. PubMed. [Link]
-
Dhineshkumar, E., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2397. [Link]
-
Li, M., et al. (2017). Achieving High Performances of Nondoped OLEDs Using Carbazole and Diphenylphosphoryl-Functionalized Ir(III) Complexes as Active Components. Inorganic Chemistry, 56(17), 10458-10468. [Link]
-
Sereda, G., et al. (2020). Structures of indolo[3,2-b]carbazole-based semiconductors. ResearchGate. [Link]
-
Boudreault, P. L. T., et al. (2011). Synthesis and characterization of soluble indolo[3,2-b]carbazole derivatives for organic field-effect transistors. Macromolecular Research, 19(10), 1033-1040. [Link]
-
Boudreault, P. L. T., et al. (2009). New indolo[3,2-b]carbazole derivatives for field-effect transistor applications. ResearchGate. [Link]
-
Boudreault, P.-L. T., et al. (2009). New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. RSC Publishing. [Link]
-
Pöchlauer, P. (2015). Indolo[3,2,1-jk]carbazole Based Materials for OLED Applications. TU Wien's reposiTUm. [Link]
-
Boudreault, P.-L. T., et al. (2007). Synthesis, Characterization, and Application of Indolo[3,2- b ]carbazole Semiconductors. ResearchGate. [Link]
-
Gryba, R., et al. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry, 13, 1370-1380. [Link]
-
Chen, Y., et al. (2022). An indolo[3,2,1-jk]carbazole-fused multiple resonance-induced thermally activated delayed fluorescence emitter for an efficient narrowband OLED. Chemical Communications, 58(82), 11571-11574. [Link]
-
Maleckis, A., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. International Journal of Molecular Sciences, 25(8), 4165. [Link]
-
Papagiannopoulos, A., et al. (2023). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules, 28(13), 5183. [Link]
-
Han, W. B. (2014). Which property of solvent affects the spin-coated film of lipids? ResearchGate. [Link]
-
Wang, Y., et al. (2021). Evaporation Effect on Thickness Distribution for Spin-Coated Films on Rectangular and Circular Substrates. Coatings, 11(11), 1322. [Link]
-
Sharma, G. D., & Kumar, A. (2019). Thin Film Deposition: Solution Based Approach. ResearchGate. [Link]
-
Kader, T., et al. (2020). Alkylated Indolo[3,2,1-Jk]carbazoles as New Building Blocks for Solution Processable Organic Electronics. ResearchGate. [Link]
-
Wang, J., et al. (2014). Synthesis, crystal structure and fluorescent properties of indolo[3,2-b]carbazole-based metal-organic coordination polymers. ResearchGate. [Link]
-
National Center for Biotechnology Information (2024). 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole. PubChem Compound Summary for CID 57371583. [Link]
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Application Note: 5,11-Dihydroindolo[3,2-b]carbazole as a Superior Electron Donor for High-Efficiency Dye-Sensitized Solar Cells
For: Researchers, materials scientists, and professionals in renewable energy development.
Introduction: The Central Role of the Sensitizer in DSSCs
Dye-sensitized solar cells (DSSCs) represent a compelling third-generation photovoltaic technology, offering a cost-effective and environmentally benign alternative to conventional silicon-based solar cells.[1][2] The operational principle of a DSSC hinges on a photosensitizer (dye) adsorbed onto a wide-bandgap semiconductor, typically nanocrystalline titanium dioxide (TiO₂). The dye captures incident photons, leading to the injection of an electron into the semiconductor's conduction band, thereby generating a photocurrent.[3] The efficiency of this entire process is fundamentally governed by the molecular architecture and electronic properties of the sensitizer.
An ideal sensitizer must exhibit several key characteristics:
-
Broad and intense absorption across the visible spectrum to maximize light harvesting.[3]
-
Favorable HOMO and LUMO energy levels for efficient electron injection into the TiO₂ and subsequent regeneration by the electrolyte.[3][4]
-
Excellent electrochemical and thermal stability .[7]
In the pursuit of highly efficient metal-free organic dyes, the donor-π-acceptor (D-π-A) architecture has become a cornerstone of molecular design.[2][7] The choice of the electron donor unit is paramount, as it profoundly influences the dye's light-harvesting ability and overall device performance. This note details the application of 5,11-Dihydroindolo[3,2-b]carbazole (ICZ) as a premier electron-donating core for advanced DSSC sensitizers.
The Merits of the this compound (ICZ) Core
The ICZ scaffold has emerged as an exceptional building block for optoelectronic materials.[8][9] Its utility in DSSCs stems from a unique combination of structural and electronic advantages.
-
Potent Electron-Donating Ability: The ICZ moiety features a large, electron-rich π-conjugated system, making it an outstanding hole-donating unit.[10] This strong donating character is crucial for establishing the intramolecular charge transfer (ICT) necessary for efficient photo-induced electron injection.[11]
-
Rigid and Planar Structure: The fused heterocyclic system imparts significant rigidity and planarity. This structural feature enhances π-conjugation, which can lead to red-shifted absorption spectra and higher molar extinction coefficients.[3] Furthermore, this rigidity helps to create ordered molecular packing on the TiO₂ surface.
-
High Charge Carrier Mobility: ICZ derivatives have demonstrated high charge carrier mobilities, a property beneficial for efficient charge transport and reduced recombination losses within the solar cell.[12][13]
-
Functionalization and Dye Aggregation Suppression: The nitrogen atoms at the 5 and 11 positions are readily functionalized, typically with alkyl chains (e.g., 2-ethylhexyl or octyl groups).[10][11] These bulky side chains serve a critical purpose: they effectively suppress the formation of dye aggregates on the semiconductor surface.[10][14] Dye aggregation is a common cause of performance loss as it can quench excited states and hinder efficient electron injection. The introduction of these chains allows for the development of co-sensitizer-free DSSCs, simplifying device fabrication.[10][14]
Caption: The Donor-π-Acceptor (D-π-A) architecture.
Performance Characteristics of ICZ-Sensitized DSSCs
The strategic design of ICZ-based dyes has led to the development of highly efficient sensitizers. The table below summarizes the photovoltaic performance of several representative dyes, demonstrating the viability of this approach.
| Dye | Donor Core | π-Bridge / Additional Groups | Acceptor | Voc (mV) | Jsc (mA·cm⁻²) | FF | PCE (%) | Reference |
| D6 | 5,11-bis(2-ethylhexyl)-ICZ | Thiophene | Cyanoacrylic Acid | 745 | 12.55 | 0.59 | 5.41 | [10] |
| DDC4 | 5,7-dihexyl-6,12-diphenyl-dihydroindolo[2,3-b]carbazole | Thieno[3,2-b]thiophene, Benzothiadiazole | Cyanoacrylic Acid | 688 | 14.81 | 0.69 | 7.03 | [5][15] |
| MKZ-21 | 5,11-dioctyl-ICZ | Hexyl-substituted Thiophene | Cyanoacrylic Acid | - | - | - | 7.30 | [11] |
| MKZ-22 | 5,11-dioctyl-ICZ | Hexyl-substituted Bithiophene | Cyanoacrylic Acid | - | - | - | 7.62 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Representative ICZ-Based Dye
This protocol outlines a general synthetic route for a D-π-A dye based on the ICZ core, employing common organometallic cross-coupling reactions. The synthesis involves N-alkylation, bromination, and subsequent Suzuki and Knoevenagel reactions. [4][10] Materials:
-
This compound
-
2-ethylhexyl bromide, Sodium hydroxide (NaOH), DMSO
-
N-Bromosuccinimide (NBS), Dichloromethane (DCM)
-
Bis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium acetate (KOAc), Dioxane
-
Appropriate heteroaryl bromide (for π-bridge), Appropriate formyl-substituted acceptor precursor
-
Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Toluene/Ethanol/Water mixture
-
Piperidine, Acetonitrile
Procedure:
-
N-Alkylation of ICZ Core: a. Dissolve this compound in DMSO. b. Add powdered NaOH and stir the mixture. c. Add 2-ethylhexyl bromide dropwise and heat the reaction. d. Monitor by TLC until completion. e. Cool, pour into water, and extract the product with an organic solvent. Purify by column chromatography to yield 5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole. Causality: The alkyl chains are crucial for solubility and preventing dye aggregation on the TiO₂ surface. [10]
-
Monobromination: a. Dissolve the alkylated ICZ in DCM. b. Cool the solution in an ice bath. c. Add NBS portion-wise while protecting from light. d. Stir until the starting material is consumed (TLC). e. Quench the reaction, wash with water, and purify by chromatography to obtain the monobrominated intermediate. Causality: Bromination provides a reactive site for the subsequent Suzuki coupling reaction to introduce the π-bridge.
-
Suzuki Coupling for D-π-A Assembly: a. Combine the brominated ICZ, a suitable boronic ester of the π-bridge-acceptor moiety, a palladium catalyst, and a base in a solvent mixture (e.g., Toluene/Ethanol/Water). b. Degas the mixture thoroughly with argon or nitrogen. c. Heat the reaction under an inert atmosphere until completion. d. Cool, perform an aqueous workup, and extract the crude dye. e. Purify extensively using column chromatography. Causality: The Suzuki coupling is a highly efficient method for forming C-C bonds, allowing for the modular assembly of the D-π-A structure.
-
Final characterization: Confirm the structure of the final dye using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). [10][16]
Protocol 2: Fabrication and Assembly of an ICZ-Sensitized Solar Cell
Materials:
-
FTO-coated glass (Fluorine-doped Tin Oxide)
-
TiO₂ paste (e.g., 20 nm anatase particles)
-
Final synthesized ICZ dye, Anhydrous ethanol or suitable solvent
-
Platinum precursor (e.g., H₂PtCl₆) for counter electrode
-
Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M TBP in acetonitrile)
-
Thermoplastic sealant (e.g., Surlyn®)
Caption: Workflow for DSSC fabrication and assembly.
Procedure:
-
Photoanode (Working Electrode) Preparation: a. Clean FTO glass substrates sequentially with detergent, DI water, and ethanol in an ultrasonic bath. b. Apply TiO₂ paste to the conductive side of the FTO glass using the doctor-blading technique. c. Sinter the TiO₂-coated substrate in a furnace, typically ramping up to 450-500 °C, to ensure particle necking and remove organic binders. d. After cooling, immerse the TiO₂ film in a solution of the ICZ dye (e.g., 0.3-0.5 mM in ethanol) for several hours to allow for monolayer adsorption. e. Rinse with the solvent to remove non-adsorbed dye molecules and dry.
-
Counter Electrode Preparation: a. Clean another FTO glass substrate. b. Deposit a thin layer of a platinum catalyst (e.g., by drop-casting a solution of H₂PtCl₆ in isopropanol) and heat to ~400 °C to form a catalytic Pt layer. Causality: The platinum layer is essential for catalyzing the reduction of the triiodide (I₃⁻) to iodide (I⁻) in the electrolyte, completing the circuit.
-
Cell Assembly: a. Place the dye-sensitized photoanode and the platinum counter electrode face-to-face. b. Separate them with a thin thermoplastic sealant frame. c. Heat the assembly under light pressure to seal the cell, leaving one or two small holes for electrolyte injection. d. Introduce the iodide-based electrolyte into the cell via vacuum backfilling or capillary action. e. Seal the injection holes completely.
Protocol 3: Characterization of ICZ-Based DSSCs
-
Photovoltaic Measurement (J-V Curve): a. Use a solar simulator calibrated to AM 1.5G (100 mW·cm⁻²) standard illumination. [10][16] b. Mask the cell with a non-reflective aperture to define the active area accurately. [11] c. Record the current density-voltage (J-V) curve using a source meter. d. From the J-V curve, extract the key parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Incident Photon-to-Current Conversion Efficiency (IPCE): a. Measure the IPCE spectrum using a dedicated system with a monochromator and a calibrated reference photodiode. b. The IPCE value at each wavelength represents the ratio of collected electrons to incident photons. Causality: The IPCE spectrum reveals the spectral response of the DSSC and should correlate with the absorption spectrum of the dye adsorbed on TiO₂. [10]
Energy Level Considerations
For efficient DSSC operation, the energy levels of the components must be appropriately aligned.
-
Electron Injection: The LUMO of the dye must be more negative (higher in energy) than the conduction band edge of the TiO₂ (approx. -0.5 V vs. NHE) to provide a sufficient driving force for electron injection. [4][17]* Dye Regeneration: The HOMO of the dye must be more positive (lower in energy) than the redox potential of the electrolyte (e.g., I⁻/I₃⁻, approx. 0.4 V vs. NHE) to ensure efficient regeneration of the oxidized dye. [4] ICZ-based dyes are readily designed to meet these criteria, facilitating efficient charge transfer throughout the device. [10]
Caption: Energy level alignment in an ICZ-based DSSC.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile electron-donating platform for the design of organic sensitizers for DSSCs. Its inherent electronic and structural properties, combined with the ease of functionalization to prevent dye aggregation, allow for the creation of dyes with excellent light-harvesting capabilities and high photovoltaic performance. The protocols outlined herein provide a robust framework for the synthesis, fabrication, and characterization of high-efficiency DSSCs using this promising class of materials. Future research may focus on further extending the π-conjugation to capture near-infrared light and exploring alternative, non-corrosive redox shuttles to enhance long-term device stability.
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He, S., et al. (2021). Novel Red Light-Absorbing Organic Dyes Based on Indolo[3,2-b]carbazole as the Donor Applied in Co-Sensitizer-Free Dye-Sensitized Solar Cells. Molecules, 26(7), 2038. [Link]
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Cai, S., et al. (2013). Efficient and stable DSSC sensitizers based on substituted dihydroindolo[2,3-b]carbazole donors with high molar extinction coefficients. Journal of Materials Chemistry A, 1(37), 11295-11304. [Link]
-
Li, M., et al. (2021). Optical-electronic performance and mechanism investigation of dihydroindolocarbazole-based organic dyes for DSSCs. ResearchGate. [Link]
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Sci-Hub. (2013). Efficient and stable DSSC sensitizers based on substituted dihydroindolo[2,3-b]carbazole donors with high molar extinction coefficients. Journal of Materials Chemistry A. [Link]
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Wojtysiak, S., et al. (2022). Co-Sensitization Effects of Indoline and Carbazole Dyes in Solar Cells and Their Neutral–Anion Equilibrium in Solution. International Journal of Molecular Sciences, 23(19), 11933. [Link]
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Li, C., et al. (2015). Synthesis, photophysical and electrochemical properties of two novel carbazole-based dye molecules. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 379-385. [Link]
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Al-Ghamdi, A. A., et al. (2019). Synthesis of Indolo[3,2-b]carbazole based boron complexes with tunable photophysical and electrochemical properties. University of Strasbourg. [Link]
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ResearchGate. (2013). Efficient and stable DSSC sensitizers based on substituted dihydroindolo[2,3-b]carbazole donors with high molar extinction coefficients. [Link]
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Al-Sehemi, A. G., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules, 29(14), 3298. [Link]
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He, S., et al. (2021). Novel Red Light-Absorbing Organic Dyes Based on Indolo[3,2-b]carbazole as the Donor Applied in Co-Sensitizer-Free Dye-Sensitized Solar Cells. PMC - NIH. [Link]
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Thomas, S., et al. (2021). Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview. Materials Advances, 2(17), 5650-5675. [Link]
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Liu, B., et al. (2018). Boosting the power conversion efficiency of perovskite solar cells to 17.7% with an indolo[3,2-b]carbazole dopant-free hole transporting material by improving its spatial configuration. Journal of Materials Chemistry A, 6(13), 5345-5352. [Link]
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Regmi, C., et al. (2022). Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. Journal of the Korean Ceramic Society, 59(4), 456-467. [Link]
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Khan, M. S., et al. (2024). DFT simulations of photovoltaic parameters of dye-sensitized solar cells with new efficient sensitizer of indolo[3,2-b]carbazole complexes. ResearchGate. [Link]
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Skardžiūtė, L., et al. (2021). Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. Molecules, 26(23), 7352. [Link]
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Ahmad, M., et al. (2024). Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells. ACS Omega. [Link]
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Ko, M. J., et al. (2009). Organic Sensitizers Based on Hexylthiophene-Functionalized Indolo[3,2-b]carbazole for Efficient Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C, 113(30), 13395-13401. [Link]
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Cai, S., et al. (2013). Efficient and stable DSSC sensitizers based on substituted dihydroindolo[2,3-b]carbazole donors with high molar extinction coefficients. R Discovery. [Link]
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Al-Zahrani, F. A. M., et al. (2020). New carbazole-based organic dyes with different acceptors for dye-sensitized solar cells: Synthesis, characterization, dssc fabrications and density functional theory studies. Journal of Molecular Structure, 1202, 127265. [Link]
-
Mendes, A. P. S., et al. (2024). A study on indolo[3,2,1-jk]carbazole donor-based dye-sensitized solar cells and effects from addition of auxiliary donors. RSC Advances, 14(6), 3981-3993. [Link]
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Mendes, A. P. S., et al. (2024). A study on indolo[3,2,1-jk]carbazole donor-based dye-sensitized solar cells and effects from addition of auxiliary donors. PubMed. [Link]
-
Li, X., et al. (2007). Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. Journal of the American Chemical Society, 129(36), 10954-10955. [Link]
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ResearchGate. (2018). Optical and electrophysical properties of lndolo[3,2-b]carbazole based thin-film structures. [Link]
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- 17. Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Nitration of 5,11-Dihydroindolo[3,2-b]carbazoles: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Value of Nitrated Indolo[3,2-b]carbazoles
The 5,11-dihydroindolo[3,2-b]carbazole (ICZ) scaffold is a privileged heterocyclic motif, forming the core of various functional materials and biologically active compounds. The introduction of nitro groups onto this electron-rich system is a pivotal synthetic transformation. Nitrated ICZ derivatives serve as versatile intermediates, primarily for the synthesis of amino-substituted analogues through reduction, which are key components in organic electronics and medicinal chemistry.[1][2] The electron-withdrawing nature of the nitro group also significantly modulates the electronic properties of the ICZ core, opening avenues for new material applications.
This application note provides a comprehensive and field-proven protocol for the regioselective nitration of 5,11-dihydroindolo[3,2-b]carbazoles. We will delve into the rationale behind the chosen methodology, offering insights honed from practical experience to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.
Mechanistic Insight: Electrophilic Aromatic Substitution on the ICZ Core
The nitration of 5,11-dihydroindolo[3,2-b]carbazoles proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3][4] The π-excessive nature of the ICZ system makes it highly susceptible to attack by electrophiles.[2] The reaction is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), from the nitrating agent. The aromatic system of the ICZ then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.[3][4] A subsequent deprotonation step restores the aromaticity of the ring system, yielding the final nitro-substituted product.
The regioselectivity of the nitration is dictated by the substitution pattern on the ICZ core. For 6,12-di(hetero)aryl-substituted ICZs, the electrophilic attack preferentially occurs at the C-2 and C-8 positions. In contrast, 6,12-unsubstituted ICZs are nitrated at the C-6 and C-12 positions.[1][2]
Figure 1: General workflow of the electrophilic aromatic substitution (SEAr) mechanism for the nitration of 5,11-dihydroindolo[3,2-b]carbazoles.
Protocol Deep Dive: Why Acetyl Nitrate?
While various nitrating agents are available, such as fuming nitric acid or metal nitrates, acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, is the reagent of choice for this transformation.[2][5] Our experience, supported by published literature, indicates that this reagent offers a superior balance of reactivity and selectivity for the ICZ scaffold. Stronger nitrating systems, like mixed nitric and sulfuric acids, often lead to uncontrolled reactions and polymerization of the electron-rich indole moieties, resulting in the formation of intractable tars. Milder reagents may require harsher conditions or fail to efficiently dinitrate the substrate.
The use of a low reaction temperature (-20 °C) is critical for controlling the exothermicity of the reaction and minimizing the formation of byproducts.[5] This precise temperature control enhances the regioselectivity, leading to cleaner reaction profiles and higher isolated yields of the desired dinitro-substituted products.[2]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted this compound | Synthesis Grade | N/A | Starting material. |
| White Fuming Nitric Acid (≥97%) | Reagent Grade | Major Chemical Supplier | Handle with extreme caution in a fume hood. |
| Acetic Anhydride | Reagent Grade | Major Chemical Supplier | Corrosive. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Major Chemical Supplier | Dry over CaH₂ and distill before use. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | N/A | Used for quenching the reaction. |
| Dimethylformamide (DMF) | Reagent Grade | Major Chemical Supplier | For recrystallization. |
| Ethanol (EtOH) | Reagent Grade | Major Chemical Supplier | For washing the final product. |
General Procedure for the Dinitration of 5,11-Dihydroindolo[3,2-b]carbazoles
This protocol is a general method for the synthesis of both 2,8-dinitro and 6,12-dinitro ICZ derivatives.[5]
-
Preparation of the Acetyl Nitrate Solution: In a fume hood, carefully add acetic anhydride (1.15 mL, 12 mmol) to a flask containing dry dichloromethane (10 mL). Cool the solution to 0 °C in an ice bath. Slowly add white fuming nitric acid (0.44 mL, 10 mmol) dropwise with stirring. The acetyl nitrate is generated in situ.
-
Reaction Setup: In a separate flask, dissolve the appropriate this compound (2 mmol) in dry dichloromethane (50 mL). Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Nitration Reaction: Add the freshly prepared acetyl nitrate solution dropwise to the stirred solution of the indolo[3,2-b]carbazole at -20 °C. The reaction mixture will typically turn dark red. Maintain the stirring at this temperature for 15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, carefully add a saturated solution of sodium bicarbonate (50 mL) to the reaction mixture and stir vigorously for 30 minutes to neutralize the excess acid.
-
Isolation of the Crude Product: Transfer the biphasic mixture to a rotary evaporator and remove the dichloromethane under reduced pressure. This will result in a suspension of the solid organic product in the aqueous layer.
-
Purification: Filter the precipitate and recrystallize it from dimethylformamide (approximately 15 mL). Filter the purified product, wash it thoroughly with ethanol (5 x 5 mL), and dry it in an oven at 120 °C to obtain the analytically pure dinitro-substituted indolo[3,2-b]carbazole.
Figure 2: Step-by-step experimental workflow for the dinitration of 5,11-dihydroindolo[3,2-b]carbazoles.
Expected Results and Troubleshooting
The described protocol typically affords good to excellent yields of the dinitro-substituted products. The table below summarizes representative results for different substrates.[5]
| Starting Material | Product | Position of Nitration | Yield (%) |
| 5,11-Dihexyl-6,12-diphenyl-ICZ | 5,11-Dihexyl-2,8-dinitro-6,12-diphenyl-ICZ | C-2, C-8 | 88% |
| 5,11-Dihexyl-6,12-bis(4-methoxyphenyl)-ICZ | 5,11-Dihexyl-2,8-dinitro-6,12-bis(4-methoxyphenyl)-ICZ | C-2, C-8 | 80% |
| 5,11-Dihexyl-ICZ | 5,11-Dihexyl-6,12-dinitro-ICZ | C-6, C-12 | 56% |
| 5,11-Didodecyl-ICZ | 5,11-Didodecyl-6,12-dinitro-ICZ | C-6, C-12 | 57% |
Troubleshooting Common Issues:
-
Low Yield and/or Formation of Tarry Byproducts: This is often due to the reaction temperature rising above -20 °C or the use of non-anhydrous solvents. Ensure strict temperature control and use freshly distilled, dry dichloromethane. Acid-catalyzed polymerization is a known issue in indole chemistry.
-
Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining after 15 minutes, a slight excess of the nitrating agent can be used. However, this may increase the formation of byproducts.
-
Formation of Mono-nitrated Products: In some cases, mono-nitrated derivatives may be observed.[1][2] To favor dinitration, ensure the stoichiometry of the nitrating agent is sufficient (at least 5 equivalents relative to the ICZ substrate).
-
Poor Solubility of the Product: Some dinitro-ICZ derivatives exhibit poor solubility, which can make characterization by NMR challenging.[5] High-temperature NMR or alternative solvents may be necessary.
Conclusion and Future Perspectives
This application note provides a robust and reproducible protocol for the dinitration of 5,11-dihydroindolo[3,2-b]carbazoles using in situ generated acetyl nitrate. The methodology is characterized by its high yields, excellent regioselectivity, and operational simplicity. The resulting nitro-substituted indolo[3,2-b]carbazoles are valuable synthetic intermediates. For instance, the reduction of the nitro groups to amines provides access to a class of compounds with significant potential in materials science and medicinal chemistry.[2][6] Furthermore, the nitro groups themselves can be displaced by various nucleophiles, offering a pathway to further functionalize the ICZ core.[1]
References
-
Irgashev, R. A., Kazin, N. A., Rusinov, G. L., & Charushin, V. N. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry, 13, 1396–1406. [Link]
-
Irgashev, R. A., Kazin, N. A., Rusinov, G. L., & Charushin, V. N. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. PubMed, 13, 1396-1406. [Link]
-
Irgashev, R. A., Kazin, N. A., Rusinov, G. L., & Charushin, V. N. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journals. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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- 2. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
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5,11-Dihydroindolo[3,2-b]carbazole: A Versatile Building Block for High-Performance Organic Semiconductors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Introduction
The field of organic electronics has witnessed exponential growth, driven by the promise of low-cost, flexible, and large-area devices. At the heart of this revolution lies the design and synthesis of novel organic semiconductor materials with tailored properties. Among the myriad of molecular scaffolds explored, 5,11-dihydroindolo[3,2-b]carbazole (ICZ) has emerged as a privileged building block.[1][2] Its rigid, planar, and electron-rich π-conjugated system provides an excellent foundation for creating materials with exceptional charge transport characteristics and photophysical properties.[2][3] This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the synthesis, characterization, and device fabrication of ICZ-based organic semiconductors.
Core Strengths of the ICZ Scaffold: A Causality-Driven Perspective
The utility of the ICZ core in organic electronics is not fortuitous; it is a direct consequence of its inherent structural and electronic attributes. Understanding these foundational principles is paramount for the rational design of next-generation materials.
-
Rigid Planarity for Enhanced Intermolecular Coupling: The fused five-ring structure of ICZ enforces a high degree of planarity. This geometric constraint is crucial for facilitating strong π-π stacking in the solid state, a key determinant for efficient intermolecular charge hopping, which is the dominant charge transport mechanism in many organic semiconductors.[4]
-
Electron-Rich Nature for Efficient Hole Transport: The presence of two nitrogen atoms within the π-system endows the ICZ core with a strong electron-donating character.[2] This leads to relatively high-lying Highest Occupied Molecular Orbital (HOMO) energy levels, facilitating efficient injection and transport of holes (p-type conductivity). Consequently, ICZ derivatives are extensively used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as the active channel material in p-type Organic Thin-Film Transistors (OTFTs).[3][5]
-
Tunable Electronic Properties through Functionalization: The ICZ scaffold possesses multiple reactive sites (the nitrogen atoms at positions 5 and 11, and various positions on the aromatic rings) that are amenable to chemical modification.[5][6] This allows for the fine-tuning of its electronic and physical properties. For instance, the introduction of alkyl chains can enhance solubility and influence molecular packing, while the attachment of different aryl groups can modulate the HOMO/LUMO energy levels and charge carrier mobility.[4][7]
Synthetic Pathways to the ICZ Core and its Derivatives
The accessibility of the ICZ scaffold through reliable synthetic routes is a key enabler of its widespread investigation. Several methods have been developed, with the double Fischer indolization being a classical and robust approach.
Protocol 1: Synthesis of the Parent this compound
This protocol is based on the double Fischer indolization of cyclohexane-1,4-dione bis(phenylhydrazone).[4]
Workflow Diagram:
Caption: Synthesis of the parent ICZ core via double Fischer indolization.
Step-by-Step Methodology:
-
Formation of the Bis(phenylhydrazone):
-
In a round-bottom flask, dissolve 1,4-cyclohexanedione (1 equivalent) in ethanol.
-
Add phenylhydrazine (2.2 equivalents) dropwise to the solution at room temperature.
-
A precipitate, cyclohexane-1,4-dione bis(phenylhydrazone), will form. Stir the mixture for 1-2 hours to ensure complete reaction.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Double Fischer Indolization:
-
Suspend the dried bis(phenylhydrazone) (1 equivalent) in glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate.
-
Collect the solid by filtration, wash thoroughly with water and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent such as toluene or by sublimation.
-
Protocol 2: N-Alkylation of the ICZ Core
Functionalization at the nitrogen atoms is a common strategy to improve solubility and modify the solid-state packing of ICZ derivatives.[4]
Workflow Diagram:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
- 7. Indolo[3,2-b]carbazole-based thin-film transistors with high mobility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Indolocarbazole-Based Bipolar Host Materials for Red Phosphorescent OLEDs
Introduction: The Critical Role of Bipolar Host Materials in High-Efficiency Red PhOLEDs
The advancement of organic light-emitting diodes (OLEDs) has revolutionized display and lighting technologies. Phosphorescent OLEDs (PhOLEDs), in particular, offer the potential for 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1][2] However, the performance of PhOLEDs, especially in the red spectrum, is critically dependent on the host material in the emissive layer. An ideal host material must possess several key characteristics: a high triplet energy to confine the excitons on the red phosphorescent guest emitter, good thermal and morphological stability, and, crucially, balanced charge transport (bipolarity).[3][4]
Unipolar host materials, which predominantly transport either holes or electrons, can lead to a shift of the recombination zone towards the interfaces of the emissive layer. This can cause exciton quenching and a significant drop in device efficiency and operational lifetime. Bipolar host materials, on the other hand, facilitate balanced injection and transport of both holes and electrons, ensuring a wide recombination zone within the emissive layer and minimizing efficiency roll-off.[5][6]
This guide focuses on the synthesis and application of bipolar host materials based on the indolocarbazole scaffold for red PhOLEDs. Indolocarbazole is a highly promising building block due to its rigid, planar structure which enhances thermal stability and carrier mobility.[7][8] Its strong electron-donating nature makes it an excellent hole-transporting moiety.[7] By strategically functionalizing the indolocarbazole core with electron-accepting units, it is possible to engineer novel bipolar host materials with tailored optoelectronic properties for high-performance red PhOLEDs.[7][9]
Design Principles for Indolocarbazole-Based Bipolar Host Materials
The rational design of bipolar host materials is paramount to achieving high-performance PhOLEDs. The key is to create a molecular architecture that spatially separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby enabling independent hole and electron transport pathways. For indolocarbazole-based hosts, this is typically achieved by coupling the electron-rich indolocarbazole donor with an electron-deficient acceptor moiety.
Core Moiety: The Indolocarbazole Donor
Indolo[3,2,1-jk]carbazole (ICz) and its derivatives are frequently employed as the core donor unit.[8][10][11][12][13] The rigid and planar structure of ICz provides several advantages:
-
High Thermal Stability: The fused-ring system imparts excellent thermal stability, which is crucial for preventing degradation during device operation.[7][8]
-
Good Hole Transport: The electron-rich nature of the nitrogen atoms facilitates efficient hole injection and transport.[7]
-
High Triplet Energy: The rigid structure helps to maintain a high triplet energy, which is essential for confining the excitons on the red phosphorescent dopant.[1][8]
Acceptor Moieties for Bipolarity
To induce electron-transporting character, various electron-deficient units can be attached to the indolocarbazole core. Common acceptor moieties include:
-
Triazines: 1,3,5-triazine derivatives are potent electron acceptors due to the presence of three electron-withdrawing nitrogen atoms in the aromatic ring.[7][14]
-
Pyrimidines: Pyrimidine-based units also serve as effective electron acceptors.[15]
-
Benzimidazoles: Benzimidazole derivatives are another class of electron-transporting moieties that can be incorporated to achieve bipolarity.[6]
-
Phosphine Oxides: Aryl phosphine oxides exhibit moderate electron-withdrawing ability and good electron transport properties.[16]
The Role of Linkers
The choice of linker between the indolocarbazole donor and the acceptor moiety is critical for tuning the material's properties. Phenyl or terphenyl linkers are often used to modulate the degree of electronic communication between the donor and acceptor units.[7][9] A longer linker can help to maintain a high triplet energy by reducing the exchange energy between the HOMO and LUMO.[7]
Synthetic Strategies: A Practical Guide
The synthesis of indolocarbazole-based bipolar host materials typically involves standard cross-coupling reactions, which allow for the modular construction of complex organic molecules. The most common and effective methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[17][18][19] In the context of synthesizing bipolar host materials, it is used to connect an arylboronic acid or ester derivative of one component (e.g., the indolocarbazole donor) with an aryl halide of the other component (e.g., the triazine acceptor).[8][20][21]
Reaction Mechanism Overview: The catalytic cycle involves three main steps:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[19]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.[22][23][24][25] This reaction is particularly useful for attaching the indolocarbazole core to other aromatic moieties. It involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a base.[25]
Reaction Mechanism Overview: The mechanism is similar to that of the Suzuki coupling and involves:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium complex and is deprotonated by the base.
-
Reductive Elimination: The aryl group and the amino group couple to form the desired product, regenerating the Pd(0) catalyst.[25]
Experimental Protocols: Synthesis of a Representative Bipolar Host Material
This section provides a detailed, step-by-step protocol for the synthesis of a representative indolocarbazole-based bipolar host material, 2TRZ-P-ICz (3,9-di-tert-butyl-5,7-bis(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-5,7-dihydroindolo[2,3-b]carbazole), as described in recent literature.[7]
Materials and Instrumentation
-
Reagents: All reagents and solvents should be of reagent grade and used without further purification, unless otherwise noted.
-
Chromatography: Analytical thin-layer chromatography (TLC) should be performed on Merck 60 F254 silica gel plates. Column chromatography should be carried out using Merck 60 silica gel (230–400 mesh).
-
Characterization: 1H NMR and 13C NMR spectra should be recorded on a Bruker spectrometer. Mass spectra should be obtained using a JEOL JMS-700 MStation. Thermal properties (TGA and DSC) should be analyzed using a TA Instruments system.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of the bipolar host material 2TRZ-P-ICz.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1,5-Dibromo-2,4-dinitrobenzene (1) [7]
-
In a 100 mL round-bottom flask, prepare a mixture of sulfuric acid (10 mL) and nitric acid (10 mL) and stir for 10 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Add 1,3-dibromobenzene (10.7 g, 45.3 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature for 30 minutes.
-
Replace the ice bath with an oil bath and increase the reaction temperature to 50 °C.
-
Stir the mixture at this temperature for 2 hours.
-
Upon completion of the reaction, pour the mixture into ice water and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to obtain the desired product.
Step 2: Synthesis of Intermediate (4) [7]
-
In a 100 mL round-bottom flask, add the product from the previous step (10.0 g, 1.36 mmol), triethylphosphite (23 g, 138.4 mmol), and 30 mL of 1,2-dichlorobenzene.
-
Stir the mixture at 180 °C for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under vacuum.
-
Recrystallize the resulting compound from ethanol to yield a white solid.
Note: The provided source gives a general outline. For a complete synthesis, further intermediate steps leading to the final indolocarbazole core and the subsequent Suzuki coupling with the triazine moiety would be necessary. The following is a generalized procedure for the final Suzuki coupling step based on common practices.[8][17]
Step 3: Suzuki Coupling to form 2TRZ-P-ICz
-
To a sealed tube, add the dibromo-indolocarbazole intermediate, 2 equivalents of the boronic acid derivative of the triazine moiety, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and a base like potassium carbonate (K2CO3).[8]
-
Add a mixture of solvents such as tetrahydrofuran (THF) and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the tube and heat the reaction mixture at 80-90 °C overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization and Performance Data
Thorough characterization of the synthesized bipolar host material is essential to validate its structure and evaluate its properties for OLED applications.
Physicochemical Properties
| Property | 2TRZ-P-ICz | 2TRZ-TP-ICz | Reference |
| Triplet Energy (ET) | 2.72 eV | 2.75 eV | [7] |
| HOMO Level | -5.67 eV | -5.66 eV | [7] |
| LUMO Level | -2.71 eV | -2.70 eV | [7] |
| Hole Mobility (at 1V) | 3.43 × 10-3 cm2/Vs | 2.16 × 10-3 cm2/Vs | [7] |
| Electron Mobility (at 1V) | 4.41 × 10-9 cm2/Vs | 9.13 × 10-9 cm2/Vs | [7] |
Red Phosphorescent OLED Device Performance
A typical device structure for evaluating these host materials is: ITO / HAT-CN (10 nm) / TAPC (30 nm) / TCTA (10 nm) / Host:Red Dopant (x wt%) / Electron Transport Layer / LiF / Al.[7]
| Host Material | Dopant | Max. EQE (%) | Current Efficiency (cd/A) | CIE (x, y) | EL λmax (nm) | Reference |
| 2TRZ-TP-ICz | Red Phosphor | 13.7% | 9.92 | (0.679, 0.319) | 626 | [7] |
| Hept-TRZ | Red Phosphor | 29.6% | 30.8 | (0.67, 0.33) | 620 | [14] |
Note: The performance can vary significantly based on the specific red dopant used and the overall device architecture.
Mechanism of Action in a Red PhOLED
The following diagram illustrates the energy level alignment and charge transport processes within a red PhOLED employing an indolocarbazole-based bipolar host material.
Caption: Energy level diagram illustrating charge injection, transport, and recombination in a red PhOLED.
Conclusion and Future Outlook
The synthesis of bipolar host materials based on the indolocarbazole scaffold represents a highly effective strategy for developing efficient and stable red phosphorescent OLEDs. The inherent properties of the indolocarbazole core, combined with the ability to tune the electron-transporting characteristics through the incorporation of various acceptor moieties, provides a versatile platform for molecular engineering. The use of robust and high-yielding synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination facilitates the creation of a diverse library of these materials.
Future research in this area will likely focus on:
-
Novel Acceptor Moieties: Exploring new and more efficient electron-accepting units to further enhance electron mobility and optimize energy levels.
-
Advanced Molecular Architectures: Designing non-conjugated or sterically hindered structures to achieve even higher triplet energies and improved device stability.[14]
-
Solution-Processable Materials: Developing indolocarbazole-based bipolar hosts that are soluble and can be deposited from solution, which would enable low-cost, large-area fabrication of OLEDs.[5][26]
By continuing to refine the design and synthesis of these advanced materials, the performance of red PhOLEDs can be pushed to new limits, paving the way for next-generation displays and solid-state lighting with unparalleled color quality, efficiency, and longevity.
References
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- Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. (2025).
- Highly efficient and stable pure-red phosphorescent organic light-emitting diodes based on heptacyclic bipolar hosts featuring an armor-like structure. (n.d.).
- Invited paper: Bipolar carrier transport in organic small molecules for OLEDs. (n.d.). Hong Kong Baptist University - HKBU Scholars.
- A design strategy of bipolar host materials for more than 30 times extended lifetime in phosphorescent organic light-emitting diodes using benzocarbazole and quinazoline. (n.d.). RSC Publishing.
- New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. (n.d.). OSTI.GOV.
- Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. (n.d.). MDPI.
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Omega.
- New bipolar host materials for high power efficiency green thermally activated delayed fluorescence . (2022). OSTI.GOV.
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (n.d.). PubMed Central.
- Synthesis and Characterization of Red-Emitting Iridium(III) Complexes for Solution-Processable Phosphorescent Organic Light-Emitting Diodes (Adv. Funct. Mater. 14/2009). (n.d.).
- Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. (n.d.). MDPI.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.).
- An indolo[3,2,1-jk]carbazole-fused multiple resonance-induced thermally activated delayed fluorescence emitter for an efficient narrowband OLED. (n.d.).
- A Method to Realize Efficient Deep-Red Phosphorescent OLEDs with a Broad Spectral Profile and Low Oper
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Bipolar Host with Multielectron Transport Benzimidazole Units for Low Operating Voltage and High Power Efficiency Solution-Processed Phosphorescent OLEDs. (2015).
- Phosphorescent Host M
- A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes. (n.d.). Semantic Scholar.
- Synthesis of nitrogen-incorporated indolo[3,2,1-jk]carbazole deriv
- Universal Bipolar Host Materials for Blue, Green, and Red Phosphorescent OLEDs with Excellent Efficiencies and Small-Efficiency Roll-Off. (2019).
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PMC.
- Evolution of Red Organic Light-Emitting Diodes: Materials and Devices. (n.d.).
- Universal Bipolar Host Materials for Blue, Green, and Red Phosphorescent OLEDs with Excellent Efficiencies and Small-Efficiency Roll-Off. (2019). PubMed.
- Indolo[3,2,1- jk]carbazole-Derived Narrowband Violet-Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling. (2022). PubMed.
- Acceptor-σ-Donor-σ-Acceptor Host Material for Red Phosphorescent and Thermally Activated Delayed Fluorescent OLEDs. (n.d.).
- Novel V-Shaped Bipolar Host Materials for Solution-Processed Thermally Activated Delayed Fluorescence OLEDs. (2021).
- Bipolar Host Materials for Green Triplet Emitter in Organic Light-emitting Diodes. (n.d.). Chemistry Letters | Oxford Academic.
- Characterization of High Efficient Red Phosphorescent OLEDs Fabricated on Flexible Substrates. (n.d.).
- Emission Mechanism-Tunned Fused Indolo[3,2,1-jk]carbazole-based Multiple Resonance Emitters for Long Device Operational Lifetime. (n.d.). Sungkyunkwan University.
- Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling Reactions for Highly Efficient Phosphorescent OLEDs with Unprecedented Low Operating Voltage. (2012).
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- Configuration of red phosphorescent based OLED device and structure of... (n.d.).
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- M-Indolocarbazole Derivative as a Universal Host Material for RGB and White Phosphorescent OLEDs. (n.d.).
- Novel indolocarbazole-based bipolar host materials for fabricating green phosphorescent organic light-emitting diodes with high efficiency and low roll-off. (n.d.).
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The Indolo[3,2-b]carbazole Scaffold: A Versatile Platform for Advanced Chemical Sensing
The quest for rapid, sensitive, and selective chemical sensors is a cornerstone of modern analytical science, with profound implications for environmental monitoring, clinical diagnostics, and drug development. Within the diverse arsenal of molecular tools available to researchers, the indolo[3,2-b]carbazole (IC) scaffold has emerged as a privileged structure for the design of innovative chemosensors. Its rigid, planar, and electron-rich heterocyclic framework provides an exceptional platform for creating sensors that can detect a wide array of analytes, from simple ions to complex biomolecules. This guide provides an in-depth exploration of the application of indolo[3,2-b]carbazoles in chemical sensing, offering detailed application notes, experimental protocols, and an analysis of the underlying sensing mechanisms.
The Power of the Indolo[3,2-b]carbazole Core: A Structural and Photophysical Overview
The indolo[3,2-b]carbazole skeleton is a fused aromatic system composed of five rings, featuring two indole nitrogen atoms. This unique structure endows it with several key properties that are highly advantageous for chemical sensing applications:
-
Rigid and Planar Structure: The inherent rigidity of the IC core minimizes non-radiative decay pathways for excited states, often leading to high fluorescence quantum yields. This makes it an excellent fluorophore for developing highly sensitive fluorescent sensors.
-
Electron-Rich Nature: The π-conjugated system is electron-rich, making it susceptible to perturbations by electron-deficient or electron-rich analytes. This electronic characteristic is fundamental to many colorimetric and fluorescent sensing mechanisms.
-
Tunable Functionality: The nitrogen atoms and various positions on the aromatic rings can be readily functionalized with a wide range of substituents. This allows for the precise tuning of the sensor's electronic properties, solubility, and, most importantly, its selectivity towards specific analytes.[1]
These intrinsic features make indolo[3,2-b]carbazole a versatile building block for creating a diverse range of chemical sensors.
Sensing Mechanisms: How Indolo[3,2-b]carbazole-Based Sensors Work
The detection of analytes using indolo[3,2-b]carbazole-based sensors primarily relies on optical and electrochemical signal transduction mechanisms.
Optical Sensing: Seeing the Interaction
Optical sensors, which report the presence of an analyte through a change in their light-absorbing or light-emitting properties, are the most common type of IC-based sensors.
1. Colorimetric Sensing:
Colorimetric sensors provide a "naked-eye" detection capability, where the binding of an analyte triggers a distinct color change. This is often achieved by modulating the intramolecular charge transfer (ICT) characteristics of the IC derivative.
-
Mechanism: Functionalization of the IC core with electron-donating and electron-accepting groups can create a molecule with a significant ICT character. Upon interaction with an analyte, the electronic distribution within the molecule is perturbed, leading to a shift in the maximum absorption wavelength (λmax) and a corresponding change in color. For instance, a novel indolocarbazole-based chemosensor has been shown to exhibit a significant color change from light violet to dark orange specifically in the presence of fluoride ions.[2]
2. Fluorescent Sensing:
Fluorescent sensors offer higher sensitivity compared to their colorimetric counterparts. The presence of the analyte modulates the fluorescence emission of the IC derivative through various mechanisms:
-
Fluorescence Quenching/Enhancement: The binding of an analyte can either quench (decrease) or enhance (increase) the fluorescence intensity of the IC sensor. This can occur through processes like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or by altering the rigidity of the molecular structure. A notable example is a sensor that exhibits significant fluorescence quenching upon the addition of fluoride ions.[2]
-
Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE): Many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents. However, some IC derivatives exhibit the opposite phenomenon, known as AIE or AIEE, where aggregation leads to enhanced fluorescence.[1][3] This property is particularly useful for developing "turn-on" fluorescent sensors.
-
Mechanism: In solution, intramolecular rotations and vibrations can lead to non-radiative decay of the excited state. In the aggregated state, these motions are restricted, which blocks the non-radiative pathways and forces the molecule to release its energy as light, leading to enhanced fluorescence.[3] The bulky groups attached to the IC core can prevent π–π stacking in the aggregated state, further promoting emission.[1]
AIEE Signaling Pathway -
Electrochemical Sensing: Measuring the Current of Interaction
While less common than optical sensors, indolo[3,2-b]carbazole derivatives can also be employed in electrochemical sensors. Their ability to undergo reversible redox processes makes them suitable for modifying electrode surfaces.
-
Mechanism: An IC derivative can be immobilized on an electrode surface. The binding of an analyte to the IC molecule can alter its redox properties, leading to a measurable change in the electrochemical signal (e.g., current or potential). This change can be used to quantify the analyte. Although the application of ICs in this area is still developing, their inherent electrochemical activity suggests significant potential.
Applications in Analyte Detection
Indolo[3,2-b]carbazole-based sensors have been successfully developed for the detection of a variety of analytes.
Anion Sensing
Anions play crucial roles in biological and environmental systems. The development of sensors for anions is therefore of great importance.
-
Fluoride (F⁻): The high charge density and strong basicity of the fluoride ion make it a prime target for hydrogen-bond-donating sensors. IC derivatives functionalized with urea, thiourea, or hydroxyl groups can effectively bind fluoride through hydrogen bonding, leading to a distinct optical response. A novel indolocarbazole-based chemosensor with hydrogen bond donor moieties has been shown to be a selective colorimetric and fluorometric sensor for F⁻, with a significant color change from light violet to dark orange upon binding.[2] The association constant for fluoride with this receptor was found to be significantly higher than for other anions like Cl⁻, Br⁻, I⁻, AcO⁻, HSO₄⁻, and H₂PO₄⁻.[2]
-
Other Anions: By modifying the binding sites on the IC scaffold, sensors for other anions such as acetate (AcO⁻) and dihydrogen phosphate (H₂PO₄⁻) have also been developed. The selectivity is often governed by the size, geometry, and basicity of the anion, as well as the complementary nature of the receptor's binding pocket.
Metal Ion Sensing
The detection of heavy and transition metal ions is critical due to their toxicity and environmental impact.
-
Zinc (Zn²⁺), Copper (Cu²⁺), and Aluminum (Al³⁺): An indole-based receptor has demonstrated selectivity towards Zn²⁺, Cu²⁺, and Al³⁺ ions with a "turn-on" fluorescence response.[4] The interaction with Zn²⁺ resulted in enhanced fluorescence emission, while Al³⁺ and Cu²⁺ caused shifts in the absorption maxima.[4] The detection limits were calculated to be 0.056 μM for Zn²⁺, 0.57 μM for Cu²⁺, and 0.45 μM for Al³⁺.[4]
Sensing of Neutral Molecules
The versatility of the IC scaffold extends to the detection of neutral molecules.
-
Explosives and Pollutants: The electron-rich nature of the IC core makes it suitable for detecting electron-deficient nitroaromatic compounds, which are common components of explosives and industrial pollutants. A sensor based on black silicon functionalized with a monolayer of carbazole molecules has been developed for the detection of nitroaromatic compounds like nitrobenzene, o-nitrotoluene, and 2,4-dinitrotoluene in trace amounts.[5] The sensor operates by detecting changes in the luminescence spectrum of the carbazole upon interaction with the nitroaromatic molecules.[5]
Performance Characteristics of Indolo[3,2-b]carbazole-Based Sensors
The performance of a chemical sensor is evaluated based on several key parameters. The following table summarizes the performance of selected IC-based sensors.
| Sensor Derivative | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Selectivity | Reference |
| Dihydroxy-functionalized IC | F⁻ | Colorimetric & Fluorescent | Not specified | High for F⁻ over Cl⁻, Br⁻, I⁻, AcO⁻, HSO₄⁻, H₂PO₄⁻ | [2] |
| Indole-based receptor | Zn²⁺ | Turn-on Fluorescence | 0.056 μM | High for Zn²⁺, Cu²⁺, Al³⁺ | [4] |
| Indole-based receptor | Cu²⁺ | Colorimetric | 0.57 μM | High for Zn²⁺, Cu²⁺, Al³⁺ | [4] |
| Indole-based receptor | Al³⁺ | Colorimetric | 0.45 μM | High for Zn²⁺, Cu²⁺, Al³⁺ | [4] |
| Carbazole-functionalized black silicon | Nitroaromatics | Luminescence Quenching | Trace amounts | Sensitive to nitrobenzene, o-nitrotoluene, 2,4-dinitrotoluene | [5] |
Experimental Protocols
Synthesis of a Functionalized Indolo[3,2-b]carbazole for Anion Sensing
This protocol describes the synthesis of a dihydroxy-functionalized indolo[3,2-b]carbazole, which has been shown to be an effective colorimetric and fluorescent sensor for fluoride ions.[2]
Materials:
-
Indole
-
3,4-Dihydroxybenzaldehyde
-
Iodine (I₂)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and purification equipment (column chromatography)
Procedure:
-
Step 1: Synthesis of the Intermediate (Unstable)
-
Condense indole with 3,4-dihydroxybenzaldehyde according to reported procedures. Note that the resulting intermediate is unstable at room temperature and should be used immediately in the next step.
-
-
Step 2: Oxidative Cyclization to the Indolo[3,2-b]carbazole Receptor
-
Dissolve the unstable intermediate from Step 1 in acetonitrile (CH₃CN).
-
Add a catalytic amount of iodine (I₂) to the solution.
-
Heat the reaction mixture for approximately 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydroxy-functionalized indolo[3,2-b]carbazole receptor in high yield (typically around 82%).[2]
-
Protocol for Anion Sensing using UV-Vis and Fluorescence Spectroscopy
This protocol outlines the general procedure for evaluating the anion sensing capabilities of the synthesized indolo[3,2-b]carbazole receptor.
Materials:
-
Synthesized indolo[3,2-b]carbazole receptor
-
Tetrabutylammonium (TBA) salts of the anions to be tested (e.g., TBAF, TBACl, TBABr, etc.)
-
Spectroscopic grade solvent (e.g., a mixture of acetonitrile and water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the indolo[3,2-b]carbazole receptor of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent system.
-
Prepare stock solutions of the various TBA anion salts (e.g., 1 x 10⁻² M) in the same solvent system.
-
-
UV-Vis Titration:
-
Place a known volume and concentration of the receptor solution (e.g., 2 mL of a 1.1 x 10⁻⁴ M solution) in a quartz cuvette.[2]
-
Record the initial UV-Vis absorption spectrum.
-
Add small aliquots of the TBA anion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue this process until no further significant changes in the spectrum are observed.
-
Plot the change in absorbance at a specific wavelength against the concentration of the added anion to determine the binding stoichiometry and association constant.
-
-
Fluorescence Titration:
-
Follow a similar procedure as the UV-Vis titration, but use a fluorometer to record the fluorescence emission spectrum after each addition of the anion solution.
-
Excite the sample at a wavelength where the receptor absorbs strongly.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the added anion.
-
-
Selectivity Study:
-
To assess the selectivity of the sensor, perform the titration experiments in the presence of potentially interfering anions. Add the target anion to a solution of the receptor that already contains a molar excess of other anions and observe the response.
-
Future Perspectives and Challenges
The field of indolo[3,2-b]carbazole-based chemical sensors is vibrant and continues to expand. Future research is likely to focus on several key areas:
-
Expanding the Analyte Scope: While significant progress has been made in anion and metal ion sensing, there is a vast opportunity to develop IC-based sensors for a wider range of analytes, including neutral molecules of biological and environmental relevance, such as reactive oxygen species, neurotransmitters, and pollutants.
-
Improving Performance in Aqueous Media: Many current IC-based sensors operate in organic or mixed aqueous-organic solvents. A major challenge is to design and synthesize water-soluble derivatives that can function effectively in purely aqueous environments, which is crucial for most biological and environmental applications.
-
Development of Ratiometric and Near-Infrared Sensors: Ratiometric sensors, which provide a response based on the ratio of two emission wavelengths, offer built-in self-calibration and are less susceptible to environmental interferences. The development of near-infrared (NIR) fluorescent sensors is also highly desirable for in vivo imaging applications due to deeper tissue penetration and reduced autofluorescence.
-
Integration into Practical Devices: A significant hurdle is the translation of these molecular sensors into practical, portable, and user-friendly sensing devices. This will require the integration of IC-based sensing elements with solid supports, microfluidic platforms, and signal readout technologies.
-
Exploring Electrochemical Sensing in Greater Depth: The potential of indolo[3,2-b]carbazoles in electrochemical sensing remains largely untapped. Future work should focus on the design and fabrication of IC-modified electrodes for the sensitive and selective detection of a variety of analytes.
References
-
Mahapatra, A. K., Hazra, G., & Sahoo, P. (2012). Synthesis of indolo[3,2-b]carbazole-based new colorimetric receptor for anions: A unique color change for fluoride ions. Beilstein Journal of Organic Chemistry, 8, 1536–1543. [Link]
-
Van der Veken, P., et al. (2008). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry, 6(14), 2484–2487. [Link]
-
Zhao, M., Zhang, B., & Miao, Q. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition, 59(24), 9678–9683. [Link]
-
Wang, Y., et al. (2014). Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C, 2(36), 7597–7604. [Link]
-
Li, X., et al. (2021). Indolo[3,2-b]carbazole derivatives with high fluorescent emission both in solution and aggregated states and mechanical-induced emission enhancement characteristic. Dyes and Pigments, 188, 109230. [Link]
-
Donlon, M. (2019). Scientists develop black carbon-based sensor for detecting explosives, pollutants. Electronics360. [Link]
-
Sivakumar, V., et al. (2023). A highly selective indole-based sensor for Zn2+, Cu2+, and Al3+ ions with multifunctional applications. Journal of Materials Chemistry B, 11(1), 138-150. [Link]
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Application Notes & Protocols: Developing Cross-linked Hole Transporting Layers from Indolo[3,2-b]carbazole Derivatives
For distribution to: Researchers, scientists, and professionals in organic electronics and materials science.
Introduction: The Critical Role of Cross-linked Hole Transporting Layers
In the fabrication of high-performance, solution-processed multilayer optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the integrity of each successively deposited layer is paramount. A significant challenge arises from the solvents used to deposit upper layers, which can dissolve and damage underlying organic films. This intermixing at the interfaces is a major cause of device failure and performance degradation. To address this, the development of insoluble, robust charge transport layers through cross-linking has become a key strategy.[1][2]
Indolo[3,2-b]carbazole (ICZ) derivatives have emerged as a promising class of materials for hole transporting layers (HTLs).[3] Their rigid, planar molecular structure facilitates efficient charge transport, while their high thermal stability contributes to device longevity.[4] By chemically incorporating cross-linkable functional groups, ICZ-based HTLs can be rendered insoluble after deposition, thus preserving the pristine interface required for efficient device operation. This guide provides a detailed protocol for the development and characterization of cross-linked HTLs derived from indolo[3,2-b]carbazole, aimed at enabling researchers to fabricate more efficient and stable optoelectronic devices.
PART 1: Molecular Design and Synthesis of Cross-linkable Indolo[3,2-b]carbazole Derivatives
The foundation of a high-quality cross-linked HTL lies in the molecular design of the precursor. This involves the strategic functionalization of the indolo[3,2-b]carbazole core with moieties that enable cross-linking.
Core Principles of Molecular Design:
-
Indolo[3,2-b]carbazole Core: This rigid, electron-rich aromatic system is the primary component responsible for hole transport. Its planar structure promotes intermolecular π-π stacking, which is beneficial for charge mobility.
-
Cross-linkable Functional Groups: These are reactive groups appended to the ICZ core that can form covalent bonds with neighboring molecules upon activation. Common examples include vinyl, acrylate, and oxetane groups. The choice of the cross-linking group determines the curing method, which can be thermal or photochemical.
-
Solubilizing Groups: To ensure good processability from solution, long alkyl chains or other solubilizing groups are often attached to the ICZ scaffold. Proper functionalization can lead to highly crystalline and ordered thin films.[5]
Synthetic Strategies:
The synthesis of cross-linkable ICZ derivatives typically involves a multi-step process. While a detailed synthetic procedure is beyond the scope of this application note, the general approach often involves the initial synthesis of the core indolo[3,2-b]carbazole structure, followed by the attachment of the desired cross-linkable and solubilizing groups. Several synthetic routes to novel ICZ derivatives have been reported in the literature.[6][7]
Caption: Key components of a cross-linkable indolo[3,2-b]carbazole derivative.
PART 2: Experimental Protocols
This section details the step-by-step procedures for preparing the HTL solution, fabricating the thin film, and performing the cross-linking reaction.
Preparation of the Cross-linkable HTL Solution
Objective: To formulate a stable, homogeneous, and filterable ink for spin-coating.
Materials:
-
Cross-linkable indolo[3,2-b]carbazole derivative
-
High-purity organic solvent (e.g., chlorobenzene, toluene, xylene)
-
Thermal or photoinitiator (if required by the cross-linking chemistry)
-
0.2 µm PTFE syringe filters
Protocol:
-
Dissolution: In a clean, dry vial, dissolve the cross-linkable ICZ derivative in the chosen solvent to a concentration typically ranging from 5 to 15 mg/mL. The optimal concentration will depend on the desired film thickness and the solubility of the specific derivative.
-
Initiator Addition (if applicable): If a thermal or photoinitiator is required, add it to the solution at a concentration typically between 1-5 wt% relative to the ICZ derivative.
-
Homogenization: Stir the solution at room temperature for several hours in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution and uniformity. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid premature initiation of the cross-linking reaction.
-
Filtration: Prior to use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could lead to defects in the thin film.
Fabrication and Cross-linking of the HTL Film
Objective: To deposit a uniform thin film of the HTL and subsequently render it insoluble through a cross-linking process.
Equipment:
-
Spin-coater
-
Hotplate or UV curing system
-
Substrates (e.g., ITO-coated glass)
Caption: Experimental workflow for the fabrication of a cross-linked HTL.
Protocol:
-
Substrate Preparation:
-
Clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone or an oxygen plasma for 10-15 minutes to remove organic residues and improve the surface wettability.
-
-
Spin-Coating:
-
Transfer the cleaned substrate to a spin-coater.
-
Dispense a sufficient amount of the filtered HTL solution to cover the substrate.
-
Spin-coat at a speed between 2000 and 5000 rpm for 30-60 seconds. The spin speed and time should be optimized to achieve the desired film thickness.
-
-
Cross-linking:
-
Thermal Cross-linking: Transfer the coated substrate to a preheated hotplate inside a nitrogen-filled glovebox. The annealing temperature (typically 150-200 °C) and time (10-30 minutes) must be optimized for the specific cross-linkable material.
-
Photochemical Cross-linking: Expose the coated substrate to a UV lamp of appropriate wavelength and intensity for a predetermined duration.
-
-
Insolubility Test:
-
To confirm successful cross-linking, immerse the film in the solvent used for its deposition. A successfully cross-linked film will remain intact and show minimal or no change in thickness.
-
PART 3: Characterization of the Cross-linked HTL
Thorough characterization is crucial to ensure the suitability of the cross-linked HTL for device applications.
| Property | Characterization Technique | Information Obtained |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence Spectroscopy | Absorption and emission spectra, optical bandgap. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical stability.[8] |
| Charge Transport | Space-Charge-Limited Current (SCLC), Time-of-Flight (ToF) | Hole mobility.[9] |
| Surface Morphology | Atomic Force Microscopy (AFM) | Surface roughness, film uniformity, and grain structure. |
| Film Thickness | Profilometry, Ellipsometry | Precise measurement of the layer thickness. |
PART 4: Application in Optoelectronic Devices
Cross-linked indolo[3,2-b]carbazole HTLs are particularly beneficial in solution-processed OLEDs and PSCs.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the cross-linked HTL prevents intermixing with the subsequently deposited emissive layer, leading to improved device efficiency and operational stability. The high hole mobility of ICZ derivatives ensures efficient hole injection from the anode.
Perovskite Solar Cells (PSCs)
The use of cross-linked HTLs is especially advantageous in inverted PSC architectures.[10] The robust HTL can withstand the aggressive solvents often used for perovskite precursor solutions, leading to the formation of high-quality perovskite films and improved device performance. ICZ-based HTMs have been shown to be effective in achieving high power conversion efficiencies in PSCs.[11][12][13]
References
-
Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C. Available at: [Link]
-
Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry. Available at: [Link]
-
Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. Journal of the American Chemical Society. Available at: [Link]
-
Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications. Available at: [Link]
-
Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition. Available at: [Link]
-
Two novel indolo[3,2-b]carbazole derivatives containing dimesitylboron moieties: synthesis, photoluminescent and electroluminescent properties. New Journal of Chemistry. Available at: [Link]
-
Cross-linking strategies for hole transport/emissive layers in quantum-dot light-emitting diodes. Materials Chemistry Frontiers. Available at: [Link]
-
Crosslinkable hole-transporting materials for solution processed polymer light-emitting diodes. Journal of Materials Chemistry. Available at: [Link]
-
Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. RSC Publishing. Available at: [Link]
-
Indolo[3,2-a]carbazole-Based Hole-Selective Layers for Silicon Heterojunction Solar Cells. ResearchGate. Available at: [https://www.researchgate.net/publication/382995530_Indolo32-a]carbazole-Based_Hole-Selective_Layers_for_Silicon_Heterojunction_Solar_Cells]([Link])
-
Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. ResearchGate. Available at: [Link]
-
Solution-processed Molybdenum Oxide Hole Transport Layer Stabilizes Organic Solar Cells. MDPI. Available at: [Link]
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV. Available at: [Link]
-
Indolo[3,2-b]carbazole-Based Self-Assembled Monolayer Enables High-Performance Inverted Perovskite Solar Cells with Over 25.5% Efficiency. CCS Chemistry. Available at: [Link]
-
Solution-Processable NiO x :PMMA Hole Transport Layer for Efficient and Stable Inverted Organic Solar Cells. MDPI. Available at: [Link]
-
Indolo[3,2-a]carbazoles as Engineered Materials for Optoelectronic Applications: Synthesis, Structural Insights, and Computational Screening. ResearchGate. Available at: [Link]
-
Organic Electronics. Semantic Scholar. Available at: [Link]
-
Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. Available at: [Link]
-
Optical and electrophysical properties of lndolo[3,2-b]carbazole based thin-film structures. ResearchGate. Available at: [Link]
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- 3. Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two novel indolo[3,2-b]carbazole derivatives containing dimesitylboron moieties: synthesis, photoluminescent and electroluminescent properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. chinesechemsoc.org [chinesechemsoc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,11-Dihydroindolo[3,2-b]carbazole
Welcome to the technical support center for the synthesis of 5,11-Dihydroindolo[3,2-b]carbazole (ICZ). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The unique fused ring structure of ICZ makes it a valuable scaffold in organic electronics—such as in Organic Light-Emitting Diodes (OLEDs)—and as a building block for novel therapeutic agents.[1][2] This guide provides in-depth, field-proven insights to ensure your success.
Understanding the Core Chemistry: Common Synthetic Routes
The synthesis of the ICZ core typically relies on established heterocyclic chemistry principles. The two most prevalent strategies are the Fischer-Borsche synthesis (and its variations) and modern palladium-catalyzed cross-coupling reactions.
-
Fischer-Borsche Cyclization: This classical method involves the acid-catalyzed reaction of an arylhydrazine with a cyclohexanone derivative to form a tetrahydrocarbazole, which is then aromatized.[3][4] A significant advancement is the double Fischer cyclization of diarylhydrazones, which can directly form the ICZ skeleton.[5]
-
Palladium-Catalyzed C-H Activation/Amination: These modern methods offer an elegant and often milder route. They typically involve the intramolecular coupling of N-substituted 2-aminobiphenyls or similar precursors, where a palladium catalyst facilitates the formation of the crucial C-N bonds to construct the carbazole rings.[6][7]
Each approach has its own set of challenges, from regioselectivity issues in Pd-catalyzed reactions to the harsh acidic conditions of the Fischer indole synthesis.[8][9] This guide will address problems applicable to both methodologies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a validated solution.
Q1: My reaction shows very low or no conversion of starting material. What are the likely causes?
A1: This is a common issue that can point to several root causes, from reagent quality to catalytic activity.
-
Diagnosis 1: Inactive Catalyst (Palladium-Catalyzed Reactions): Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxidation. Improper storage or handling can render the catalyst inactive. Ligands associated with the catalyst can also degrade.
-
Solution:
-
Use Fresh Catalyst: Whenever possible, use catalyst from a freshly opened container stored under an inert atmosphere (Nitrogen or Argon).
-
Activate the Catalyst: For some reactions, an in-situ reduction of a Pd(II) precatalyst to Pd(0) may be necessary.
-
Check Ligand Integrity: Ensure the phosphine ligands (e.g., Xantphos, BINAP) have not been oxidized.[9] They should be stored under inert gas and handled in a glovebox if possible.
-
-
-
Diagnosis 2: Insufficiently Acidic Conditions (Fischer-Borsche Cyclization): The Fischer cyclization requires a strong acid catalyst to facilitate the key[7][7]-sigmatropic rearrangement.[4] If the acid is weak, degraded, or used in insufficient quantity, the reaction will not proceed.
-
Solution:
-
Choice of Acid: Polyphosphoric acid (PPA) or strong Brønsted acids like sulfuric acid are often effective.[4] For some substrates, Lewis acids may also be employed.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can quench the acid catalyst and inhibit the reaction.
-
Increase Catalyst Loading: A modest increase in the molar equivalent of the acid can sometimes initiate a stalled reaction.
-
-
-
Diagnosis 3: Poor Quality Starting Materials: Impurities in the starting indole, aldehyde, or arylhydrazine can interfere with the reaction. For instance, partially oxidized starting materials can lead to undesired side products that inhibit the main reaction pathway.
-
Solution:
-
Purify Starting Materials: Recrystallize or run a preparatory column on all starting materials before use.
-
Confirm Identity and Purity: Use NMR or melting point analysis to confirm the purity and identity of your reagents against literature values.
-
-
Q2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of significant side products. How can I improve selectivity?
A2: Side product formation is often a result of incorrect stoichiometry, suboptimal temperature, or competing reaction pathways.
-
Diagnosis 1: Over-oxidation or Incomplete Aromatization: In syntheses that form a tetrahydroindolocarbazole intermediate, the final aromatization step (often using an oxidizing agent like iodine or DDQ) can be problematic. Too strong an oxidant or prolonged reaction time can lead to undesired oxidative side products. Too little oxidant will result in incomplete conversion.
-
Solution:
-
Optimize Oxidant Stoichiometry: Carefully control the molar equivalents of the oxidizing agent. Start with a 1:1 stoichiometry and adjust based on reaction monitoring.
-
Control Temperature: Perform the oxidation at a controlled temperature (e.g., room temperature or 0 °C) to minimize side reactions before gently heating if necessary.
-
Alternative Oxidants: Consider milder oxidants. For example, if DDQ is too harsh, iodine might provide a cleaner conversion.[10][11]
-
-
-
Diagnosis 2: Regioselectivity Issues (Palladium-Catalyzed Reactions): In twofold oxidative cyclizations, the formation of an undesired regioisomeric monocyclized product can occur, which may block the second cyclization from proceeding.[8]
-
Solution:
-
Ligand Tuning: The choice of ligand on the palladium catalyst is critical for controlling regioselectivity. Experiment with different ligands (e.g., bidentate vs. monodentate phosphine ligands) to favor the desired cyclization pathway.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., Toluene, Dioxane).
-
-
-
Diagnosis 3: Dimerization/Polymerization: The indole nucleus can be susceptible to self-reaction under harsh acidic or oxidative conditions, leading to polymeric tars that are difficult to separate.
-
Solution:
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions and promote the desired intramolecular cyclization.
-
Slow Addition: Add the catalyst or a key reagent slowly over a period of time to maintain a low instantaneous concentration, preventing polymerization.
-
-
Frequently Asked Questions (FAQs)
What is the most effective way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Co-spot your reaction mixture with your starting material(s) to track their consumption. The appearance of a new, more nonpolar spot (for the cyclized product) is a good indicator. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can provide precise information on the percentage conversion and the presence of side products.
How critical is the choice of solvent?
The solvent plays a crucial role in both solubility and reactivity. For palladium-catalyzed reactions, polar aprotic solvents like DMF or DMAc are common. For Fischer-type reactions, high-boiling point solvents like diphenyl ether or simply using the acid catalyst (like PPA) as the solvent are often employed. It is highly recommended to perform small-scale solvent screening to find the optimal conditions for your specific substrates.
| Condition | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd-Catalyzed | Toluene | 110 | 60-75 | [6] |
| Pd-Catalyzed | DMF | 120 | 70-85 | [8] |
| Acid-Catalyzed | Acetic Acid | 118 | 40-55 | [5] |
| Acid-Catalyzed | PPA | 150-180 | 50-65 | [4] |
Can microwave irradiation improve the yield and reaction time?
Yes, microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate many heterocyclic syntheses, including those for indoles and carbazoles.[12][13] The rapid, uniform heating can reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields by minimizing the formation of thermal decomposition side products.[14] If you have access to a microwave reactor, it is a highly recommended optimization strategy.
What is the best method for purifying the final this compound product?
The purification strategy depends on the nature of the impurities.
-
Filtration and Washing: The crude product often precipitates from the reaction mixture. Filtering and washing with a suitable solvent (like ethanol or methanol) can remove many soluble impurities.
-
Column Chromatography: For high purity, column chromatography on silica gel is standard. A gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with an eluent like ethyl acetate or dichloromethane is typically effective.
-
Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from a solvent system like DMF/ethanol or toluene/hexane can yield highly pure, crystalline material.[15]
Visualizing the Workflow
A systematic approach is key to troubleshooting a difficult synthesis. The following workflow can help diagnose and solve common problems.
Caption: A decision workflow for troubleshooting ICZ synthesis.
Detailed Protocol: Modified Double Fischer Cyclization
This protocol is an example of a method that has been shown to improve yields compared to earlier literature reports.[5]
Objective: To synthesize this compound from 1,4-cyclohexanedione di(phenylhydrazone).
Materials:
-
1,4-Cyclohexanedione di(phenylhydrazone)
-
Glacial Acetic Acid
-
Hydrochloric Acid (concentrated)
-
Ethanol
-
Silica Gel for column chromatography
-
Hexane, Ethyl Acetate
Procedure:
-
To a 100 mL round-bottom flask, add 1,4-cyclohexanedione di(phenylhydrazone) (1.0 g, 3.42 mmol).
-
Add glacial acetic acid (30 mL). Stir the suspension at room temperature.
-
Slowly add concentrated hydrochloric acid (3 mL) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C).
-
Maintain reflux for 4-6 hours, monitoring the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is complete when the starting hydrazone spot has been consumed.
-
Allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Pour the mixture into 100 mL of cold water and stir for 30 minutes.
-
Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 100% hexane to 25% ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Self-Validation:
-
Melting Point: Compare the melting point of the purified product with the literature value.
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The symmetrical nature of the product should be evident in the spectra.
-
Mass Spectrometry: Confirm the molecular weight of the product.
References
-
Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. (2016). SpringerOpen. [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2021). RSC Publishing. [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021). U.S. National Library of Medicine. [Link]
-
A facile and general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles. (2009). PubMed. [Link]
-
An improved protocol for the preparation of 5,11-dialkyl-6,12-di(hetero)aryl-5,11-dihydroindolo[3,2-b]carbazoles and synthesis of their new 2,8-dicyano- / 2,8-bis(benzo[d]thiazol-2-yl)-substituted derivatives. (2018). Semantic Scholar. [Link]
-
Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. (2010). RSC Publishing. [Link]
-
Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. (2005). Journal of the American Chemical Society. [Link]
-
Revisiting Indolo[3,2‐b]carbazole: Synthesis, Structures, Properties and Applications. (2015). Wiley Online Library. [Link]
-
Some examples of indolo[3,2-b]carbazole and their applications. (2018). ResearchGate. [Link]
-
Synthesis, Characterization, and Application of Indolo[3,2-b]carbazole Semiconductors. (2007). Journal of the American Chemical Society. [Link]
-
Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. (2017). Beilstein Journals. [Link]
-
a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2),... (2020). ResearchGate. [Link]
-
Skeletal Formation of Carbocycles with CO2: Selective Synthesis of Indolo[3,2-b]carbazoles or Cyclophanes from Indoles, CO2, and Phenylsilane. (2024). PubMed. [Link]
-
Microwave-assisted synthesis of medicinally relevant indoles. (2012). PubMed. [Link]
-
Borsche–Drechsel cyclization. (2003). Semantic Scholar. [Link]
-
Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. (2022). U.S. National Library of Medicine. [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). Semantic Scholar. [Link]
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. (1998). Journal of the American Chemical Society. [Link]
-
Structures of indolo[3,2-b]carbazole-based semiconductors. (2018). ResearchGate. [Link]
-
The Chemistry Behind Indolo[3,2-b]carbazole: Synthesis and Applications. (n.d.). Xingrui Industry. [Link]
-
Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. (2020). MDPI. [Link]
-
Synthesis, Characterization, and Application of Indolo[3,2-b]carbazole Semiconductors. (2007). ResearchGate. [Link]
-
Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. (2023). Tetrahedron. [Link]
-
A modified double Fischer cyclization of diarylhydrazones to prepare indolo[3,2-b]-carbazoles. (2012). ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]
- 4. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A facile and general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] An improved protocol for the preparation of 5,11-dialkyl-6,12-di(hetero)aryl-5,11-dihydroindolo[3,2-b]carbazoles and synthesis of their new 2,8-dicyano- / 2,8-bis(benzo[d]thiazol-2-yl)-substituted derivatives | Semantic Scholar [semanticscholar.org]
- 12. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Overcoming Solubility Challenges of 5,11-Dihydroindolo[3,2-b]carbazole Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5,11-Dihydroindolo[3,2-b]carbazole (ICZ) derivatives. The unique electronic and photophysical properties of the ICZ scaffold make it a highly promising candidate for applications in organic electronics and pharmaceutical development.[1][2][3] However, the planar and rigid structure of the core often leads to significant solubility challenges, hindering progress in synthesis, formulation, and biological evaluation.[4][5]
This guide is structured to provide you with both foundational knowledge and actionable troubleshooting protocols to effectively address these solubility issues. We will delve into the underlying causes of poor solubility and explore a range of practical solutions, from chemical modification to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers encounter when working with ICZ derivatives.
Q1: Why are many this compound derivatives poorly soluble?
The poor solubility of many ICZ derivatives stems from the large, planar, and rigid aromatic core. This structure promotes strong intermolecular π-π stacking interactions, leading to high crystal lattice energy. A significant amount of energy is required to overcome these forces and solvate the individual molecules, resulting in low solubility in many common solvents.
Q2: I'm having trouble dissolving my ICZ derivative for NMR analysis. What do you suggest?
For analytical purposes like NMR, complete solubilization is key. If common deuterated solvents like CDCl₃ or DMSO-d₆ are ineffective, consider the following:
-
Heated Sonication: Gently warm the solvent while sonicating the sample. This can help break up aggregates and improve dissolution.
-
Solvent Mixtures: A mixture of solvents can sometimes be more effective than a single solvent. For example, a small amount of a more polar solvent like DMF in CDCl₃ might help.
-
Less Common Solvents: For some derivatives, deuterated tetrahydrofuran (THF-d₈) or deuterated toluene (toluene-d₈) might be effective, especially for less polar derivatives.
Q3: Can I improve the solubility of my existing ICZ derivative without chemical modification?
Yes, several formulation strategies can enhance the solubility of an existing compound without altering its chemical structure. These include:
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[6][7]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules, like ICZ derivatives, within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.[8][9][10]
-
Co-solvents: Using a mixture of a primary solvent with a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds in aqueous solutions.
Q4: What are some common chemical modifications to improve the solubility of ICZ derivatives?
Synthetically modifying the ICZ core is a powerful strategy to improve solubility. Common approaches include:
-
Alkylation: Introducing flexible alkyl chains at the 5 and 11 positions can disrupt the π-π stacking and increase solubility in organic solvents.[4]
-
Introduction of Polar Functional Groups: Adding polar groups, such as carboxylic acids or amines, can improve solubility in polar and aqueous media.[11]
-
Bulky Substituents: Attaching bulky groups can sterically hinder the close packing of the molecules, reducing crystal lattice energy and improving solubility.[12]
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols for common solubilization techniques.
Guide 1: Chemical Modification Strategy - An Overview
When designing new ICZ derivatives, proactively considering solubility is crucial. The following diagram illustrates a decision-making workflow for selecting a chemical modification strategy based on the desired solvent system.
Caption: Decision workflow for chemical modification of ICZ derivatives.
Guide 2: Formulation Strategy - Nanosuspension Preparation
Nanosuspensions are a promising approach for enhancing the bioavailability of poorly soluble drugs by increasing their dissolution rate.[13][14][15] This is particularly relevant for ICZ derivatives intended for biological screening or in vivo studies.
Protocol: High-Pressure Homogenization for Nanosuspension
-
Preparation of the Pre-suspension:
-
Disperse the ICZ derivative in an aqueous solution containing a suitable stabilizer (e.g., Poloxamer 188, Vitamin E TPGS).
-
Use a high-shear mixer to create a homogenous pre-suspension.
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for 10-20 cycles.
-
Monitor the particle size distribution using a dynamic light scattering (DLS) instrument.
-
-
Characterization:
-
Confirm the particle size is within the desired nano-range (typically < 500 nm).
-
Assess the physical stability of the nanosuspension over time.
-
The following diagram illustrates the workflow for preparing a nanosuspension.
Caption: Workflow for preparing an ICZ derivative nanosuspension.
Guide 3: Formulation Strategy - Cyclodextrin Inclusion Complexation
Cyclodextrins are effective solubilizing agents for a wide range of poorly soluble compounds.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Protocol: Kneading Method for Cyclodextrin Complexation
-
Molar Ratio Determination:
-
Start with a 1:1 molar ratio of the ICZ derivative to HP-β-CD.
-
-
Kneading Process:
-
In a mortar, mix the ICZ derivative and HP-β-CD.
-
Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to form a thick paste.
-
Knead the paste for 30-60 minutes.
-
-
Drying and Sieving:
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
-
Solubility Assessment:
-
Determine the aqueous solubility of the complex and compare it to the uncomplexed ICZ derivative.
-
Table 1: Common Cyclodextrins and Their Properties
| Cyclodextrin Derivative | Primary Use | Key Advantages |
| α-Cyclodextrin | Solubilization of small molecules | Low cost |
| β-Cyclodextrin | Widely used for various drugs | Forms stable complexes |
| γ-Cyclodextrin | For larger guest molecules | Higher water solubility than β-CD |
| Hydroxypropyl-β-CD (HP-β-CD) | Parenteral and oral formulations | High water solubility, low toxicity[16] |
| Sulfobutylether-β-CD (SBE-β-CD) | Parenteral formulations | High water solubility, can improve stability |
Advanced Troubleshooting
Problem: My ICZ derivative precipitates out of solution upon dilution of a DMSO stock in an aqueous buffer for a biological assay.
Analysis: This is a common issue for hydrophobic compounds. The DMSO concentration may be too high in the final solution, causing the compound to crash out as its solubility limit is exceeded in the aqueous environment.
Solutions:
-
Optimize DMSO Concentration:
-
Determine the maximum tolerable DMSO concentration for your assay.
-
Prepare a more concentrated stock solution in DMSO so that the final concentration in the assay is at or below the tolerable limit (typically < 1%).
-
-
Use a Surfactant:
-
Incorporate a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your assay buffer at a concentration below its critical micelle concentration. This can help to keep the compound in solution.
-
-
Formulate with Cyclodextrins:
-
Prepare an inclusion complex of your ICZ derivative with HP-β-CD as described in Guide 3. The complex can then be directly dissolved in the aqueous buffer.
-
References
-
Poly (aryl sulfone)s containing 5,11-dihydroindolo[3,2-b] carbazole moieties in the main chain: non-conjugated blue-light-emitting materials. Polymer Chemistry. Available from: [Link]
-
Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry. Available from: [Link]
-
Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. PubMed. Available from: [Link]
-
Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition. Available from: [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]
-
Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. Journal of the American Chemical Society. Available from: [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available from: [Link]
-
Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and Patents. PubMed. Available from: [Link]
-
New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. Journal of Materials Chemistry. Available from: [Link]
-
Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available from: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]
-
Skeletal Formation of Carbocycles with CO2: Selective Synthesis of Indolo[3,2- b]carbazoles or Cyclophanes from Indoles, CO2, and Phenylsilane. PubMed. Available from: [Link]
-
Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available from: [Link]
-
Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. Molecules. Available from: [Link]
-
Synthesis, crystal structure and fluorescent properties of indolo[3,2-b]carbazole-based metal-organic coordination polymers. ResearchGate. Available from: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. Semantic Scholar. Available from: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
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Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. PubMed Central. Available from: [Link]
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What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. Available from: [Link]
-
strategies to increase solubility and bioavailability of drugs. ResearchGate. Available from: [Link]
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Facile Synthesis of Novel indolo[3,2-b]carbazole Derivatives and a Chromogenic-Sensing 5,12-dihydroindolo[3,2-b]carbazole. PubMed. Available from: [Link]
-
Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. Available from: [Link]
-
a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2),... ResearchGate. Available from: [Link]
-
Revisiting Indolo[3,2‐b]carbazole: Synthesis, Structures, Properties and Applications. ResearchGate. Available from: [Link]
-
Synthesis and structures of two novel indolo[3,2-b] carbazole derivatives. Scilit. Available from: [Link]
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optimization of reaction conditions for functionalizing indolo[3,2-b]carbazole
Indolo[3,2-b]carbazole Functionalization: A Technical Support Center
Welcome to the technical support center for the functionalization of indolo[3,2-b]carbazole (ICZ). The unique electronic and photophysical properties of the ICZ scaffold make it a highly attractive building block for materials science and drug discovery.[1][2][3] However, its rigid, planar structure and specific reactivity patterns can present challenges during synthetic modifications.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the chemistry of indolo[3,2-b]carbazole.
Q1: What are the primary reactive sites on the indolo[3,2-b]carbazole core?
A1: The reactivity of the ICZ core is dictated by its electronic structure. The primary sites for functionalization are the two secondary amine nitrogens (N5, N11) and the electron-rich pyrrolic carbons (C6, C12). The benzenoid rings also possess reactive C-H bonds, though they typically require more forcing conditions or directed metalation strategies to functionalize.[4][5][6]
Here is a diagram illustrating the key functionalization positions on the 5,11-dihydroindolo[3,2-b]carbazole backbone, the common starting material.
Caption: Key reactive sites on the indolo[3,2-b]carbazole scaffold.
Q2: My functionalized ICZ derivative has extremely poor solubility. What can I do?
A2: This is a very common issue stemming from the planar and rigid nature of the ICZ core, which promotes strong π–π stacking and aggregation.[1][7] To improve solubility, consider the following strategies:
-
Introduce Bulky or Flexible Side Chains: Functionalizing the N5 and N11 positions with long alkyl chains (e.g., octyl), branched alkyl chains, or phenyl groups can disrupt crystal packing and enhance solubility.[4][8]
-
Utilize Solubilizing Groups: Incorporating groups like triisopropylsilyl (TIPS) ethnyls can significantly improve solubility in common organic solvents.[2]
-
Temporary Solubilizing Groups: In multi-step syntheses, consider using protecting groups that enhance solubility and can be removed in a later step.
Q3: How do I choose between a metal-catalyzed versus a metal-free reaction for my desired transformation?
A3: The choice depends on functional group tolerance, desired regioselectivity, and scalability.
-
Metal-Catalyzed Reactions (e.g., Pd, Cu, Rh, Fe): These methods, particularly palladium-catalyzed cross-coupling and C-H activation, offer unparalleled scope and precision for forming C-C, C-N, and C-O bonds.[9][10][11][12] They are ideal for complex molecule synthesis where specific regioselectivity is critical. However, they can be sensitive to certain functional groups and require careful optimization to avoid side reactions.
-
Metal-Free Reactions: These often involve classical electrophilic substitution (e.g., halogenation, nitration), Friedel-Crafts type reactions, or more recently, oxidative coupling reactions.[13][14] They are often less expensive and avoid issues of metal contamination in the final product, which is a significant advantage in pharmaceutical applications. However, they may offer less regiocontrol and require harsher conditions.
Part 2: Troubleshooting Guide for Common Reactions
This section provides a structured approach to diagnosing and solving specific experimental problems.
Scenario 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed reactions are powerful but sensitive. If you are experiencing low conversion, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.
Expert Insights:
-
The "Black Death" of Palladium: If your reaction mixture turns black, it's likely palladium black precipitation, indicating catalyst decomposition. This is often caused by temperatures being too high for the chosen ligand or the presence of oxygen. A more robust ligand or more rigorous degassing is required.
-
Base Selection is Crucial: The base not only facilitates the catalytic cycle but its solubility can dramatically impact the reaction. In many cases, a heterogeneous base like K2CO3 can be ineffective. Switching to a more soluble base like K3PO4 or Cs2CO3, or using a solvent system that partially dissolves the base (e.g., with a small amount of water), can restart a stalled reaction.[11]
Scenario 2: Poor Regioselectivity in C-H Functionalization
Direct C-H functionalization is a powerful tool but can lead to a mixture of isomers, complicating purification.[5][15]
Q: My C-H arylation is giving me a mixture of C2 and C3 substituted products on the indole subunit. How can I improve selectivity?
A: The inherent reactivity of the indole core often leads to functionalization at the C3 position. To achieve selectivity at other positions, a directing group strategy is often necessary.[5][6]
-
For C2 Selectivity: If the C3 position is blocked with a removable group (e.g., a silyl group), functionalization will be directed to C2. Alternatively, certain catalyst systems have an inherent preference for the C2 position.[5]
-
For C4-C7 Selectivity (Benzenoid Ring): Functionalizing the less reactive benzenoid C-H bonds almost always requires a directing group.[6] A group installed on the indole nitrogen (e.g., picolinamide) can chelate to the metal center and direct the C-H activation to a specific ortho-position, such as C7.
Troubleshooting Table: Improving Regioselectivity
| Issue | Potential Cause | Recommended Action |
| Mixture of C2/C3 Isomers | Inherent electronic bias of the indole ring. | 1. Install a blocking group at the C3 position. 2. If C2 is desired, use a directing group on the N1-position known to favor C2 functionalization (e.g., some amides). |
| Mixture of Benzenoid Isomers (C4-C7) | Steric and electronic factors are not sufficiently differentiated. | 1. Employ a strong directing group on the indole nitrogen (e.g., picolinamide, 8-aminoquinoline) to force ortho-metalation. 2. Screen different transition metals (e.g., Rh, Ru, Ir) as they have different intrinsic selectivities.[6] |
| Reaction at N-H instead of C-H | The N-H bond is acidic and can react preferentially. | Protect the N-H protons with a suitable group (e.g., tosyl, Boc, SEM) before attempting C-H functionalization. |
Part 3: Key Experimental Protocols
These protocols provide a starting point for common transformations. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: N,N'-Dialkylation of this compound
This protocol describes a general method for introducing alkyl chains to improve solubility.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
Alkyl Halide (e.g., 1-bromooctane) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound.
-
Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and generates flammable H2 gas.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should become a dark-colored suspension of the dianion.
-
Cool the mixture back to 0 °C and add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling on a Dihalo-ICZ Derivative
This protocol is for functionalizing a pre-halogenated ICZ core.
Materials:
-
6,12-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole (1.0 eq)
-
Arylboronic Acid (2.5 eq)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium Carbonate (K2CO3), aqueous 2M solution (4.0 eq)
-
Toluene and Ethanol (e.g., 4:1 mixture)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a Schlenk flask, combine the dibromo-ICZ derivative, the arylboronic acid, and the Pd(PPh3)4 catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (Toluene/Ethanol) via cannula.
-
Add the degassed 2M K2CO3 solution.
-
Heat the reaction mixture to reflux (typically 90-110 °C, depending on the solvent) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
References
- Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cycliz
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ
- Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. (2022). PubMed.
- Optimization of the reaction conditions. [a]. (n.d.).
- Revisiting Indolo[3,2‐b]carbazole: Synthesis, Structures, Properties and Applications. (n.d.).
- Efficient carbazole synthesis via Pd/Cu-cocatalyzed cross-coupling/isomerization of 2-allyl-3-iodoindoles and terminal alkynes. (2014). PubMed.
- Synthesis, Characterization, and Application of Indolo[3,2- b ]carbazole Semiconductors. (n.d.).
- Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Deriv
- C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Semantic Scholar.
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017).
- Revisiting Indolo[3,2- b ]carbazole: Synthesis, Structures, Properties, and Applications. (2020).
-
Palladium-Catalyzed Triple Successive C-H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles. (2015). University of Bristol Research Portal. [Link]
-
Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. (2020). PubMed. [Link]
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. (n.d.). ACS Publications. [Link]
-
Synthesis, Characterization, and Application of Indolo[3,2-b]carbazole Semiconductors. (n.d.). ACS Publications. [Link]
-
The Chemistry Behind Indolo[3,2-b]carbazole: Synthesis and Applications. (n.d.). Boronpharm. [Link]
-
FeCl3-catalyzed AB2 three-component [3 + 3] annulation: an efficient access to functionalized indolo[3,2-b]carbazoles. (n.d.). Royal Society of Chemistry. [Link]
-
Interactions of indolo[3,2-b]carbazoles and related polycyclic aromatic hydrocarbons with specific binding sites for 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat liver. (n.d.). PubMed. [Link]
-
Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. (2024). ACS Publications. [Link]
Sources
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- 2. Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization [beilstein-journals.org]
- 10. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient carbazole synthesis via Pd/Cu-cocatalyzed cross-coupling/isomerization of 2-allyl-3-iodoindoles and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
- 14. FeCl3-catalyzed AB2 three-component [3 + 3] annulation: an efficient access to functionalized indolo[3,2-b]carbazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5,11-Dihydroindolo[3,2-b]carbazole (ICZ) Film Morphology
Welcome to the technical support guide for 5,11-Dihydroindolo[3,2-b]carbazole (ICZ) and its derivatives. This resource is designed for researchers and engineers working to create high-quality thin films for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).
The performance of devices based on ICZ is intrinsically linked to the morphology of the active semiconductor film. The planar and rigid structure of the indolo[3,2-b]carbazole core promotes strong π-π stacking, which is excellent for charge transport but also presents significant challenges in controlling molecular self-assembly during film deposition. Poor morphology can lead to defects, grain boundaries, and charge traps, severely compromising device efficiency and stability.
This guide addresses the most common morphology-related issues in a question-and-answer format, providing not just solutions but the fundamental scientific reasoning behind them.
Frequently Asked Questions & Troubleshooting
Issue 1: Film Dewetting, Pinhole Formation, and Poor Coverage
Question: My spin-coated ICZ film is not continuous. It has large uncoated areas (dewetting) and small pinholes. What is causing this, and how can I achieve a uniform film?
Answer: This issue almost always points to an incompatibility between your ICZ solution and the substrate surface, typically related to surface energy. The large, planar structure of ICZ can lead to strong intermolecular attractions that favor aggregation over uniform surface adhesion if the substrate is not properly prepared.
Causality & Mechanism: For a liquid to spread evenly across a surface, the surface energy of the substrate must be higher than the surface tension of the liquid solution. If the substrate has low surface energy or is hydrophobic (e.g., contaminated with organic residues), the solution will bead up to minimize contact, leading to dewetting as the solvent evaporates. Pinholes are smaller-scale versions of this phenomenon.
Troubleshooting Protocol:
-
Aggressive Substrate Cleaning: Do not underestimate the importance of a pristine surface.
-
Step 1: Sonicate your substrate (e.g., SiO2/Si, glass, ITO) sequentially in a detergent solution, deionized water, acetone, and finally isopropanol (15 minutes each).
-
Step 2: Dry the substrate thoroughly with a nitrogen or argon gun.
-
Step 3: Immediately treat the substrate with UV-Ozone or an Oxygen Plasma Asher for 5-10 minutes. This process removes residual organic contaminants and hydroxylates the surface (e.g., creating Si-OH groups on SiO2), which significantly increases its surface energy, making it more hydrophilic.
-
-
Surface Energy Modification with Self-Assembled Monolayers (SAMs): For organic semiconductors, creating a defined, compatible interface is often more effective than a high-energy oxide surface. SAMs can tune the substrate's surface energy to match the semiconductor, promoting better molecular packing and film formation.[1][2]
-
For p-type ICZ transport on SiO2: A common strategy is to create a more hydrophobic, yet uniform, surface that facilitates ordered crystal growth.
-
Protocol for OTS Treatment: After plasma cleaning, immerse the substrates in a 1-10 mM solution of octadecyltrichlorosilane (OTS) in a nonpolar solvent like toluene or hexanes for 30-60 minutes inside a nitrogen-filled glovebox. Rinse with fresh solvent and anneal at 120°C for 10 minutes to complete the monolayer formation. This process caps the electron-trapping Si-OH groups and creates a low-energy, well-defined surface ideal for crystal growth.[1]
-
-
Impact: Modifying the substrate with hydrophobic SAMs can mitigate large-scale aggregation of polymer chains during film formation, leading to a more dispersed and uniform microstructure.[2]
-
Issue 2: Hazy Films and Visible Aggregates
Question: My ICZ film appears hazy or contains small particles visible to the naked eye. The resulting device performance is very poor. Why is this happening?
Answer: This is a classic sign of premature aggregation or precipitation of the ICZ molecules in the solution before or during the film deposition process. The strong π-π stacking inherent to the ICZ core makes it prone to aggregation, especially in poor solvents or at high concentrations.[3]
Causality & Mechanism: ICZ derivatives, particularly those without sufficient solubilizing side chains, have limited solubility.[4] If the concentration is too high or the solvent is not optimal, the molecules will form large, disordered aggregates in the solution. During spin-coating, as the solvent evaporates, these aggregates are deposited onto the substrate as macroscopic particles instead of forming a smooth, molecularly ordered film.
Troubleshooting Protocol:
-
Solvent Selection is Critical: The choice of solvent dictates solubility and, crucially, the evaporation rate. A slower evaporation rate allows molecules more time to self-organize on the substrate.
-
Action: Switch to higher-boiling-point solvents. If you are using chloroform (BP: 61°C), try toluene (BP: 111°C), chlorobenzene (BP: 131°C), or 1,2-dichlorobenzene (BP: 180°C).[5]
-
Rationale: Slower evaporation provides a longer temporal window for molecules to diffuse and arrange into thermodynamically favorable, ordered structures on the substrate surface.
-
-
Optimize Concentration:
-
Action: Systematically reduce the concentration of your ICZ solution. Start with your current concentration and prepare serial dilutions (e.g., 10 mg/mL, 5 mg/mL, 2 mg/mL, 1 mg/mL).
-
Verification: Before spinning, ensure each solution is fully dissolved and clear. Use a 0.2 µm PTFE filter to remove any pre-existing aggregates.
-
-
Use of Solvent Mixtures:
-
Concept: A mixture of a "good" solvent and a "marginal" or "poor" solvent can fine-tune the drying process and induce controlled crystallization.
-
Example: A small percentage of a higher-boiling-point, marginal solvent (e.g., anisole in a chloroform solution) can help maintain solubility during the initial phase of spinning while promoting ordered aggregation as the primary solvent evaporates.
-
Solvent Parameter Comparison
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Polarity (Dielectric Constant) | Common Application Notes |
|---|---|---|---|---|
| Chloroform | 61.2 | 21.3 | 4.81 | Fast evaporation, often leads to amorphous or aggregated films. |
| Toluene | 110.6 | 2.9 | 2.38 | Slower evaporation, better for inducing crystallinity. Good solubility for many ICZ derivatives.[5] |
| Chlorobenzene | 131.7 | 1.2 | 5.62 | Commonly used for high-performance OTFTs. Balances solubility and slow evaporation.[5] |
| 1,2-Dichlorobenzene | 180.5 | 0.13 | 9.93 | Very slow evaporation. Useful for techniques like drop-casting or when extended self-assembly time is needed. |
Issue 3: Poor Crystallinity and Low Charge Carrier Mobility
Question: My film is uniform, but AFM and XRD analyses show it is mostly amorphous. Consequently, the charge carrier mobility in my OTFT is very low (e.g., < 10⁻³ cm²/Vs). How can I improve molecular ordering?
Answer: Achieving high charge carrier mobility requires long-range molecular order (crystallinity) to facilitate efficient charge hopping between molecules. An amorphous film is characterized by a disordered arrangement of molecules, which leads to a high density of charge traps and poor transport pathways. The key is to provide sufficient thermal energy and/or time for the molecules to arrange themselves.
Causality & Mechanism: The final morphology of a thin film is a result of a kinetic process. If the solvent evaporates too quickly or the molecules lack the mobility to find their lowest energy state (a crystalline arrangement), the film will be kinetically trapped in a disordered, amorphous state. Proper functionalization of the ICZ core with alkyl side chains is also critical for promoting self-organization.[5][6]
Troubleshooting Protocol:
-
Thermal Annealing (Post-Deposition): This is the most effective method to convert an amorphous or poorly-ordered film into a crystalline one.
-
Action: After depositing the film, anneal it on a hotplate in an inert atmosphere (e.g., inside a nitrogen glovebox).
-
Process: The annealing temperature should be above the material's glass transition temperature (Tg) but below its melting point (Tm). A typical starting point for ICZ derivatives is 120-180°C for 15-60 minutes. A systematic optimization of both temperature and time is necessary.
-
Mechanism: Thermal energy provides the molecules with the kinetic freedom to reorient and pack into well-ordered crystalline domains.
-
-
Solvent Vapor Annealing (SVA): A gentler alternative to thermal annealing.
-
Action: Place the coated substrate in a sealed chamber containing a small reservoir of a solvent (the same one used for deposition or a different one). The solvent vapor slowly plasticizes the film, increasing molecular mobility.
-
Process: SVA can be performed at room temperature for several hours. The degree of film swelling and reorganization depends on the solvent vapor pressure and time.
-
-
Substrate Temperature During Deposition: For vacuum deposition techniques, controlling the substrate temperature is paramount.[5][7]
-
Action: Heat the substrate during the vacuum deposition of the ICZ material.
-
Rationale: Depositing molecules onto a heated surface provides them with immediate thermal energy to diffuse and find optimal packing arrangements, often leading to larger and more ordered crystalline grains directly during growth.[5]
-
-
Molecular Design: The structure of the ICZ derivative itself is a primary factor.
-
Insight: ICZ derivatives without long alkyl side chains tend to form amorphous films. Strategically placed side chains (e.g., octylphenyl groups) are crucial to induce molecular self-assembly into highly crystalline layered structures.[5][6][8] If you are synthesizing your own materials, consider this a critical design parameter.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for ICZ film morphology issues.
References
-
Berggren, M., Nilsson, D., & Robinson, N. D. (2007). Organic materials for printed electronics. Nature materials, 6(1), 3-5. [Link]
-
Zhao, M., Zhang, B., & Miao, Q. (2020). Revisiting Indolo[3,2‐b] carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition, 59(24), 9678-9683. [Link]
-
Burroughes, J. H., Jones, C. A., & Friend, R. H. (1988). New semiconductor device physics in polymer diodes and transistors. Nature, 335(6186), 137-141. [Link]
-
Briseno, A. L., Mannsfeld, S. C., Ling, M. M., Liu, S., Tseng, R. J., Reese, C., ... & Bao, Z. (2006). Patterning organic single-crystal transistor arrays. Nature, 444(7121), 913-917. [Link]
-
Wu, Y., Li, Y., Gardner, S., & Ong, B. S. (2005). Indolo[3,2-b]carbazole-based thin-film transistors with high mobility and stability. Journal of the American Chemical Society, 127(2), 614-618. [Link]
-
D. K., Adam, D., Schuhmacher, J., Simmerer, D., & Haarer, D. (1994). Charge transport in discotic liquid crystals. Nature, 371(6493), 141-143. [Link]
-
PubMed. (2005). Indolo[3,2-b]carbazole-based thin-film transistors with high mobility and stability. Journal of the American Chemical Society. [Link]
-
Giri, G., Verploegen, E., Mannsfeld, S. C., Atahan-Evrenk, S., Kim, D. H., Lee, S. S., ... & Bao, Z. (2011). Tuning charge-transport in solution-sheared organic semiconductors using lattice strain. Nature, 480(7378), 504-508. [Link]
-
Liu, C., Wang, Y., Yi, Z., Chortos, A., & Bao, Z. (2023). Interfacial Engineering with Hydrophobic Self-Assembled Monolayers Boosting Ionic and Electronic Conduction in N-Type Organic Electrochemical Transistors. ACS Applied Materials & Interfaces, 15(4), 5720-5729. [Link]
-
Boudreault, P. L. T., Virkar, A. A., Bao, Z., & Leclerc, M. (2010). Synthesis and characterization of soluble indolo [3, 2-b] carbazole derivatives for organic field-effect transistors. Organic electronics, 11(10), 1649-1659. [Link]
-
Minemawari, H., Yamada, T., Matsui, H., Tsutsumi, J. Y., Haas, S., Chiba, R., ... & Hasegawa, T. (2011). Inkjet printing of single-crystal films. Nature, 475(7356), 364-367. [Link]
-
Li, Y., Wu, Y., & Ong, B. S. (2005). Facile synthesis of soluble 5, 11-dihydroindolo [3, 2-b] carbazoles for high-performance thin-film transistors. The Journal of Organic Chemistry, 70(18), 7297-7300. [Link]
-
Boudreault, P. L. T., Wakim, S., Blouin, N., Simard, M., Tessier, C., Tao, Y., & Leclerc, M. (2007). New indolo [3, 2-b] carbazole derivatives for field-effect transistor applications. Journal of Materials Chemistry, 17(46), 4933-4940. [Link]
-
Chen, H., Gu, P., He, Y., Chen, W., & Zhang, H. (2021). Indolo [3, 2-b] carbazole derivatives with high fluorescent emission both in solution and aggregated states and mechanical-induced emission enhancement characteristic. Dyes and Pigments, 188, 109230. [Link]
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Technical Support Center: Enhancing Thermal Stability of Indolo[3,2-b]carbazole (ICZ) Polymers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indolo[3,2-b]carbazole (ICZ) based polymer systems. This guide is designed for researchers, chemists, and materials scientists encountering challenges with the thermal stability of these advanced materials. The unique electronic properties and rigid, planar structure of the ICZ core make it a highly desirable building block for high-performance organic electronics.[1] However, ensuring long-term device performance and enabling high-temperature processing requires a robust polymer backbone that can withstand thermal stress.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues related to thermal degradation. We will explore the underlying scientific principles and provide actionable, field-proven strategies to enhance the thermal resilience of your ICZ polymers.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is thermal stability and why is it critical for ICZ polymers?
A1: Thermal stability refers to a polymer's ability to resist molecular deterioration at high temperatures.[2][3] This deterioration, known as thermal degradation, involves damaging chemical changes like chain scission (breaking of the polymer backbone) and cross-linking, even in the absence of oxygen.[2][4][5] For ICZ polymers used in applications like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), high thermal stability is crucial for three main reasons:
-
Processing: Many fabrication techniques, such as annealing, require high temperatures to achieve optimal morphology and device performance. The polymer must remain intact during these steps.
-
Operational Lifetime: Electronic devices generate heat during operation. Poor thermal stability can lead to rapid degradation of the active material, causing device failure.[5]
-
Environmental Resilience: Devices may be deployed in environments with fluctuating or elevated ambient temperatures. Stable materials ensure reliable performance under such conditions.
The onset of thermal degradation determines the maximum service temperature of the polymer.[2] Key metrics for assessing thermal stability are the decomposition temperature (Td) , often measured as the temperature at which 5% weight loss occurs via Thermogravimetric Analysis (TGA), and the glass transition temperature (Tg) , the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state, measured by Differential Scanning Calorimetry (DSC).
Q2: What are the common mechanisms of thermal degradation in conjugated polymers like ICZ?
A2: The degradation of conjugated polymers is a complex process involving a free-radical chain reaction.[3][5] The primary mechanisms include:
-
Chain Scission: This involves the breaking of covalent bonds within the polymer backbone. It can occur randomly along the chain or at the chain ends (end-chain scission).[2][6] This process leads to a decrease in molecular weight and a significant loss of mechanical and electronic properties.[5]
-
Side-Group Elimination: The bonds connecting side chains to the main polymer backbone can be weaker than the backbone bonds themselves. At elevated temperatures, these side chains can cleave off, often initiating further radical reactions that attack the main chain.[2]
-
Thermo-oxidative Degradation: Although distinct from pure thermal degradation, it's practically difficult to exclude all oxygen.[2] In the presence of oxygen, highly reactive peroxy radicals and hydroperoxides form, which accelerate the degradation process, often at lower temperatures than pure thermal degradation.[5][6]
Part 2: Troubleshooting Guide & Enhancement Strategies
This section is structured around common experimental observations and provides detailed strategies to resolve them.
Problem 1: TGA shows significant weight loss at a lower temperature than expected, indicating poor intrinsic stability.
Underlying Cause: This issue often points to a low activation energy for bond cleavage in the polymer backbone or side chains. The polymer's molecular architecture is not sufficiently robust to withstand the applied thermal energy.
Strategic Solutions:
-
Side-Chain Engineering: Modify the chemical structure of the side chains.
-
Increase Molecular Weight: Synthesize polymers with longer chains.
-
Copolymerization: Introduce more stable monomer units into the backbone.
Strategy 1.1: Side-Chain Engineering
Expertise & Causality: The nature of the alkyl or aryl side chains attached to the ICZ core profoundly impacts thermal stability.[7] Bulky, sterically hindered side chains can increase the Tg by restricting the rotational motion of the polymer backbone.[8] Placing the branching point of an alkyl chain closer to the backbone leads to tighter packing and a higher Tg and melting temperature (Tm).[8] This reduced free volume and restricted chain mobility require more energy to initiate the degradation process.
Troubleshooting Protocol: Introduction of Bulky tert-Butyl Side Groups
-
Objective: To increase steric hindrance around the ICZ core, thereby raising the glass transition temperature (Tg) and decomposition temperature (Td).
-
Methodology:
-
Monomer Synthesis: Synthesize a di-halogenated ICZ monomer functionalized with bulky tert-butyl groups at appropriate positions (e.g., the 2,8-positions). This can be achieved via Friedel-Crafts alkylation on the ICZ core before halogenation.[9]
-
Polymerization: Conduct a Suzuki or Stille polymerization reaction between the bulky ICZ monomer and a suitable co-monomer (e.g., a diboronic ester of fluorene).
-
Purification: Purify the resulting polymer meticulously using techniques like Soxhlet extraction and precipitation to remove low molecular weight oligomers and catalyst residues, which can negatively impact thermal stability.
-
Characterization:
-
Perform TGA on both the original (non-bulky) and the new tert-butyl functionalized polymer under an inert nitrogen atmosphere.
-
Perform DSC to measure the change in Tg.
-
-
-
Expected Outcome: A significant increase in both Td5% (temperature of 5% weight loss) and Tg.
Data Presentation: Expected Impact of Bulky Side Chains
| Polymer Sample | Side Chain | Td5% (°C) (via TGA) | Tg (°C) (via DSC) |
| P-ICZ-Linear | n-octyl | ~350 °C | ~120 °C |
| P-ICZ-Bulky | tert-butylphenyl | >420 °C | >180 °C |
| Note: These are representative values. Actual results will vary based on the specific co-monomer and molecular weight. |
Strategy 1.2: Increasing Polymer Molecular Weight (Mw)
Expertise & Causality: Higher molecular weight polymers generally exhibit enhanced thermal stability.[10][11] Longer polymer chains lead to greater intermolecular van der Waals forces and chain entanglement.[12] This increased entanglement makes it more difficult for polymer chains to move and for volatile degradation products to escape, thus requiring more energy to initiate and propagate degradation.[11][12] An increase in Mw is often correlated with a rise in Tg and Td.[10]
Troubleshooting Protocol: Optimizing Polymerization for Higher Mw
-
Objective: To increase the average molecular weight of the ICZ polymer during synthesis.
-
Methodology:
-
Monomer Stoichiometry: Ensure a precise 1:1 stoichiometric ratio between the di-halogenated and di-boronic ester (or di-stannyl) monomers. Any deviation can lead to chain termination and lower Mw.
-
Catalyst & Ligand Choice: Use a highly active palladium catalyst system (e.g., Pd2(dba)3 with a phosphine ligand like P(o-tol)3 or SPhos) known for achieving high Mw in cross-coupling polymerizations.
-
Reaction Time & Temperature: Extend the polymerization time (e.g., from 24h to 48-72h) to ensure the reaction goes to completion. Maintain a consistent, optimal temperature as recommended for the specific catalytic system.
-
Monomer Purity: Use monomers of the highest possible purity (>99.5%). Impurities can act as chain terminators.
-
-
Verification:
-
Characterize the Mw of different batches using Gel Permeation Chromatography (GPC).
-
Correlate the GPC data with TGA results to confirm the relationship between Mw and Td.
-
Problem 2: The polymer film loses its morphology and electronic performance after thermal annealing, even below its TGA decomposition temperature.
Underlying Cause: This indicates that the polymer's glass transition temperature (Tg) is too low. Above Tg, the polymer chains become mobile, leading to morphological changes like dewetting, phase separation (in blends), and loss of crystalline packing, which are detrimental to device performance. The issue here is not mass loss, but rather a loss of the solid-state structure.
Strategic Solution:
-
Post-Polymerization Cross-linking: Introduce covalent bonds between polymer chains to form a rigid network.
Strategy 2.1: Photo-activated Cross-linking
Expertise & Causality: Cross-linking transforms a collection of individual polymer chains into a single, covalently bonded network.[13] This network structure severely restricts large-scale chain motion, effectively eliminating the Tg or shifting it to a very high temperature.[13] This "locks in" the desired morphology, preventing thermal disruption. Photo-crosslinking is a particularly powerful technique as it allows the film to be processed into its optimal morphology first, and then cross-linked in situ using light, often without needing high temperatures that could cause initial damage.[14]
Experimental Workflow: Cross-linking ICZ Polymer Films with a Bis(azide) Cross-linker
Troubleshooting Protocol: Photo-crosslinking
-
Objective: To create a thermally stable, insoluble polymer network from a solution-processed film.
-
Methodology:
-
Formulation: Prepare a solution of the ICZ polymer in a suitable solvent (e.g., chlorobenzene) and add a photo-activatable cross-linker, such as a bis(aryl azide), at a concentration of 1-10 wt% relative to the polymer.[15]
-
Film Deposition: Spin-coat the solution onto the desired substrate to form a thin film.
-
Morphology Optimization: Thermally anneal the film at a temperature above its Tg but well below its Td to optimize the molecular packing and morphology for device performance.
-
UV Curing: Place the film in an inert atmosphere (e.g., a nitrogen-filled glovebox) and expose it to UV radiation (typically 254 nm) for a predetermined time (e.g., 5-30 minutes).[15] The UV light activates the azide groups, which then form covalent bonds with adjacent polymer chains.[15]
-
Verification (Solvent Test): After curing, immerse a test sample in a good solvent for the original polymer (e.g., chloroform). A non-cross-linked film will dissolve completely, while a successfully cross-linked film will swell but remain intact.
-
-
Expected Outcome: The resulting film will be morphologically stable at temperatures approaching its decomposition point, showing no Tg in DSC analysis.
Problem 3: Polymer degrades during long-term storage or operation in ambient air, even at moderate temperatures.
Underlying Cause: This points to thermo-oxidative degradation, a process where heat and oxygen work together to break down the polymer.[6] Almost all polymers are susceptible to this process, which can significantly shorten their useful lifetime.[16]
Strategic Solution:
-
Incorporate Antioxidant Additives: Blend the polymer with stabilizing molecules that interrupt the oxidative degradation cycle.
Strategy 3.1: Using Antioxidant Additives
Expertise & Causality: Antioxidants protect polymers by interrupting the free-radical autoxidation cycle.[5][17] They function through two primary mechanisms:
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols (e.g., Irganox 1010) that donate a hydrogen atom to reactive radical species, neutralizing them and forming a stable, non-reactive antioxidant radical.[17] This stops the initiation and propagation of the degradation chain reaction.[5][17]
-
Secondary Antioxidants (Hydroperoxide Decomposers): These are often organophosphites (e.g., Irgafos 168) or sulfides. They convert hydroperoxides—unstable intermediates that would otherwise break down into more radicals—into stable, non-radical products like alcohols.[18]
Often, a synergistic blend of primary and secondary antioxidants is used to provide comprehensive protection during both high-temperature processing and long-term service.[18][19]
Troubleshooting Protocol: Blending with a Stabilizer Package
-
Objective: To prevent premature degradation from thermo-oxidation.
-
Methodology:
-
Selection: Choose a primary antioxidant (e.g., Antioxidant 1010) and a secondary antioxidant (e.g., Antioxidant 168).[16]
-
Formulation: During the solution preparation step for film casting or processing, add the antioxidants to the polymer solution. A typical loading is 0.1-0.5 wt% for each additive.[16] Ensure they are fully dissolved.
-
Processing: Process the polymer-antioxidant blend as you normally would. The antioxidants will be physically dispersed throughout the polymer matrix.
-
Verification (Aging Study):
-
Prepare two sets of polymer films: one with and one without the antioxidant package.
-
Age both sets in an oven at an elevated temperature (e.g., 85 °C) in air for an extended period (e.g., 1000 hours).
-
Periodically test the properties of the films (e.g., molecular weight via GPC, optical absorption via UV-Vis, or device performance).
-
-
-
Expected Outcome: The films containing the antioxidant package will show significantly less degradation in their molecular, optical, and electronic properties over time compared to the unstabilized films.
Conceptual Diagram: Antioxidant Mechanism of Action
// Nodes Polymer [label="Polymer Chain (P-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; HeatO2 [label="Heat + O2", shape=ellipse, style=dashed, color="#EA4335"]; PRadical [label="Polymer Radical (P•)", fillcolor="#FBBC05", fontcolor="#202124"]; POORadical [label="Peroxy Radical (POO•)", fillcolor="#FBBC05", fontcolor="#202124"]; POOH [label="Hydroperoxide (POOH)\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Chain Scission &\nDegradation Products", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
PrimaryAO [label="Primary Antioxidant\n(Hindered Phenol, AH)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SecondaryAO [label="Secondary Antioxidant\n(Phosphite)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; StableProducts [label="Stable Products", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Polymer -> PRadical [label="Initiation", color="#EA4335"]; HeatO2 -> PRadical [style=invis]; PRadical -> POORadical [label="+ O2"]; POORadical -> POOH [label="+ P-H"]; POOH -> Degradation [label="Decomposes to\nmore radicals", color="#EA4335"];
POORadical -> PrimaryAO [label="Radical Trapping", color="#4285F4", style=dashed]; PrimaryAO -> StableProducts [label="Forms stable\nradical (A•)", color="#4285F4", style=dashed];
POOH -> SecondaryAO [label="Decomposition", color="#34A853", style=dashed]; SecondaryAO -> StableProducts [label="Forms stable\nnon-radical products", color="#34A853", style=dashed]; } enddot Caption: How antioxidants interrupt the thermo-oxidative degradation cycle.
References
- Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide. MDPI.
- Photo-crosslinkable organic materials for flexible and stretchable electronics. RSC Publishing.
- Effects of Side Chain on High Temperature Operation Stability of Conjugated Polymers.
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- Energy Landscape-Guided Virtual Screening of Side-Chain Engineering in Polymer Dynamics Design. MDPI.
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- Light-induced crosslinkable semiconducting polymer dots. RSC Publishing.
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- The effect of molecular weight on the material properties of biosynthesized poly(4-hydroxybutyr
- Influence of Molecular Weight and Temperature on the Pyrolysis Behavior of Polyethylene. MDPI.
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- Crosslinked Semiconductor Polymers for Photovoltaic Applications.
- Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry (RSC Publishing).
- Thermal degradation | Polymer Chemistry Class Notes. Fiveable.
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- Thermal degrad
- Synthesis of indolo[3,2-b]carbazole-based random copolymers for polymer solar cell applications.
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- Thermal degrad
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- Thermal Degrad
- INTRODUCTION TO POLYMER ADDITIVES AND STABILIZ
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- Crosslinking Polymers: Types, Effects, Applic
- Various cross-linking methods of Polymers || Nanotechnology. YouTube.
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- Synthesis, Characterization, and Application of Indolo[3,2- b ]carbazole Semiconductors.
- Modulation of helix stability of indolocarbazole-pyridine hybrid foldamers. Yonsei University.
- Adsorption of indole[3, 2-b]carbazole derivatives in the filter paper matrix to realize long-lived room temperature phosphorescence emission.
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reducing impurities in the synthesis of 5,11-Dihydroindolo[3,2-b]carbazole
Welcome to the technical support center for the synthesis of 5,11-Dihydroindolo[3,2-b]carbazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to optimize your synthetic routes and obtain high-purity materials.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific challenges you may face in the laboratory.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reactions or degradation of the product. Let's break down the possibilities.
-
Possible Cause A: Incomplete Reaction
The Fischer indole synthesis, a common route to this scaffold, involves a[1][1]-sigmatropic rearrangement that can be sensitive to reaction conditions.[2][3] Inadequate temperature or reaction time can lead to a significant amount of unreacted starting material or intermediates.
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting hydrazone and the appearance of the product spot will guide the optimal reaction time.
-
Temperature Optimization: For the Fischer indole synthesis, the acid-catalyzed cyclization often requires elevated temperatures. A systematic increase in temperature (e.g., in 10 °C increments) can be explored. However, be cautious of excessively high temperatures which can lead to tar formation.
-
Catalyst Choice: The choice and concentration of the acid catalyst are crucial. While strong Brønsted acids like HCl and H₂SO₄ are effective, they can also promote side reactions. Lewis acids such as zinc chloride or iron chloride can be milder alternatives.[2] Experimenting with different catalysts can lead to improved yields.
-
-
Possible Cause B: Product Degradation via Oxidation
The "dihydro" in this compound is a key point of vulnerability. The two N-H protons and the hydrogens at the 5 and 11 positions can be susceptible to oxidation, leading to the formation of the fully aromatic and often colored indolo[3,2-b]carbazole.[4][5] This is a common cause of both yield loss and the appearance of colored impurities.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the reaction mixture or during workup can suppress oxidation.
-
Question 2: My final product has a persistent yellow, brown, or even black color. How do I get rid of it?
The appearance of color is a frequent issue and is most commonly due to the formation of highly conjugated, oxidized species.
-
Primary Cause: Oxidation to Aromatic Indolo[3,2-b]carbazole
As mentioned previously, the dihydro- form is prone to oxidation. The resulting fully aromatic indolo[3,2-b]carbazole possesses a more extended π-conjugated system, which absorbs light in the visible spectrum, leading to a colored appearance.
Mitigation and Purification:
-
Prevention: The best approach is prevention by using an inert atmosphere and degassed solvents as described above.
-
Purification Strategies:
-
Column Chromatography: While the oxidized form can often be separated by column chromatography on silica gel, it may streak or be difficult to separate completely. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective.
-
Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for removing colored impurities. Experiment with a range of solvents to find one in which the product has good solubility at high temperatures and poor solubility at room temperature.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration through celite. Use this method judiciously, as it can also lead to some loss of the desired product.
-
-
Diagram: Oxidation of this compound
Caption: Oxidation of the desired product to a colored impurity.
Question 3: I see multiple spots on my TLC, some with very similar Rf values to my product. What could they be?
Closely related impurities are often isomers or incompletely cyclized products.
-
Possible Cause A: Regioisomer Formation in Fischer Indole Synthesis
When using an unsymmetrical ketone in the Fischer indole synthesis, the initial formation of the hydrazone can occur on either side of the carbonyl group, leading to two different ene-hydrazines. The subsequent[1][1]-sigmatropic rearrangement will then produce two different regioisomeric indolo[3,2-b]carbazoles.
Controlling Regioselectivity:
-
Steric Hindrance: The regioselectivity can sometimes be influenced by steric hindrance. Bulky substituents on the ketone may favor the formation of one regioisomer over the other.
-
Electronic Effects: The electronic nature of the substituents on the phenylhydrazine can also play a role in directing the cyclization.
-
Purification Challenge: Separating these regioisomers can be challenging. Careful optimization of column chromatography conditions (e.g., using a less polar solvent system to increase separation) or preparative HPLC may be necessary.[6]
-
Diagram: Formation of Regioisomers
Caption: Potential for regioisomer formation from an unsymmetrical ketone.
-
Possible Cause B: Incompletely Cyclized Intermediates
In methods like the Cadogan ring closure, incomplete reaction can leave behind starting materials or partially cyclized intermediates. These may have polarities similar to the final product, complicating purification.
Ensuring Complete Reaction:
-
Reaction Time: As with low yields, ensure the reaction has gone to completion by TLC monitoring.
-
Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents is used. For example, in a Cadogan reaction, a sufficient amount of the reducing agent (e.g., a phosphite) is necessary for complete deoxygenation and cyclization.
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to this compound? The most frequently employed methods include the Fischer indole synthesis, the Cadogan ring closure, and palladium-catalyzed cyclization reactions.[7][8] The Fischer indole synthesis is often favored for its simplicity and the availability of starting materials.
-
How can I definitively confirm the structure and purity of my final product? A combination of analytical techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing purity, often with greater resolution than TLC. A purity of >98% is typically desired for applications in organic electronics.[9][10]
-
-
Are there any specific safety precautions for this synthesis? Yes. Many of the reagents used, such as strong acids and organic solvents, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Phenylhydrazine and its derivatives can be toxic and should be handled with care.
Data Summary Tables
Table 1: Recommended Reaction Conditions to Minimize Impurities
| Synthetic Route | Catalyst/Reagent | Solvent | Temperature | Key Considerations to Reduce Impurities |
| Fischer Indole Synthesis | Polyphosphoric acid (PPA), ZnCl₂, or p-TsOH | High-boiling solvents (e.g., xylenes, decalin) or solvent-free[3] | 100-180 °C | Use milder Lewis acids to prevent charring. Solvent-free conditions can sometimes give cleaner reactions. |
| Cadogan Ring Closure | Triethyl phosphite | High-boiling solvents (e.g., decalin) | > 180 °C | Ensure complete removal of the phosphite byproduct during workup. |
| Oxidative Coupling | Iodine, Selenium Dioxide[6] | Acetonitrile, Toluene | Room Temp to Reflux | Careful control of oxidant stoichiometry is crucial to avoid over-oxidation or side reactions. |
Table 2: Common Impurities and Their Identification
| Impurity | Potential Origin | Analytical Signature |
| Indolo[3,2-b]carbazole (Oxidized form) | Oxidation of the final product | Lower Rf on TLC (more polar), distinct color, disappearance of N-H and C-H (positions 5, 11) signals in ¹H NMR. |
| Unreacted Phenylhydrazone | Incomplete Fischer indole synthesis | Higher Rf on TLC, characteristic imine C=N stretch in IR, distinct NMR signals from starting materials. |
| Regioisomers | Use of unsymmetrical ketones in Fischer indole synthesis | Very similar Rf on TLC, distinct sets of aromatic signals in ¹H NMR, may require 2D NMR for full assignment. |
| Polymeric/Tar-like substances | Harsh acidic conditions, high temperatures | Insoluble, dark material, broad, unresolved signals in NMR. |
Experimental Workflow
Below is a generalized workflow for the synthesis and purification of this compound.
Caption: A typical workflow from reaction to pure product.
References
- Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry.
- Synthesis, crystal structure and fluorescent properties of indolo[3,2-b]carbazole-based metal-organic coordination polymers.
- Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted deriv
- Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted deriv
- An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. Synlett.
- Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives.
- Revisiting Indolo[3,2‐b]carbazole: Synthesis, Structures, Properties and Applications.
- Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Deriv
- Fischer indole synthesis applied to the total synthesis of n
- Revisiting Indolo[3,2‐b]carbazole: Synthesis, Structures, Properties, and Applic
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- Some examples of indolo[3,2-b]carbazole and their applications.
- Fischer indole synthesis in the absence of a solvent. SciSpace.
- Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube.
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- a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2),...
- This compound. Tokyo Chemical Industry Co., Ltd..
- Skeletal Formation of Carbocycles with CO2: Selective Synthesis of Indolo[3,2- b]carbazoles or Cyclophanes from Indoles, CO2, and Phenylsilane. PubMed.
- The Chemistry Behind Indolo[3,2-b]carbazole: Synthesis and Applications.
- Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property.
- Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels-Alder reaction. Beilstein Archives.
- Poly (aryl sulfone)
- This compound. Chem-Impex.
- Revisiting Indolo[3,2‐ b ]carbazole: Synthesis, Structures, Properties, and Applications.
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Technical Support Center: Synthesis of 6,12-Diaryl-5,11-dihydroindolo[3,2-b]carbazoles
Introduction
Welcome to the technical support guide for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles (diaryl-ICZs). This class of molecules is of significant interest in materials science and drug discovery due to its unique electronic properties and biological activity. The most common synthetic routes involve the acid-catalyzed condensation of indoles with aromatic aldehydes or quinones. While effective, these methods are often plagued by competing side reactions that can significantly reduce yield and complicate purification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights into identifying, understanding, and mitigating the most common side reactions encountered during diaryl-ICZ synthesis. The information is structured in a question-and-answer format to directly address practical issues faced in the laboratory.
Core Synthesis Pathway: An Overview
A prevalent and efficient method for synthesizing symmetrical 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles involves a one-pot, acid-catalyzed reaction between an indole and an aromatic aldehyde, followed by an oxidative cyclization step.[1][2][3] The general mechanism proceeds through the formation of a diindolylmethane intermediate, which then undergoes intramolecular electrophilic cyclization and subsequent oxidation to yield the final dihydroindolocarbazole core.
Caption: General workflow for diaryl-ICZ synthesis.
Troubleshooting Guide & FAQs
Problem 1: My final product is a deep green/brown color, not the expected pale yellow, and my yield is low.
Question: After purification, my product is intensely colored, and NMR analysis shows broad peaks and a complex mixture. What is the likely cause?
Answer: This is a classic sign of over-oxidation. The desired 5,11-dihydroindolo[3,2-b]carbazole product is highly susceptible to oxidation, which converts it to the fully aromatized and highly colored indolo[3,2-b]carbazole species. This oxidation is often driven by atmospheric oxygen, especially under acidic or heated conditions, or by using an excessive amount of an oxidizing agent like iodine.[1][4]
Causality: The driving force for this side reaction is the gain in aromatic stabilization energy. The central dihydro-dihydropyrazine-like ring is readily dehydrogenated to form a fully conjugated, planar system, which results in a significant bathochromic shift (color deepening) and often reduced solubility.
Solutions & Mitigation Strategies:
-
Inert Atmosphere: The most critical control parameter is the exclusion of oxygen.
-
Protocol: Before adding reagents, thoroughly degas your solvent by bubbling argon or nitrogen through it for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction via a balloon or a Schlenk line.
-
-
Control of Oxidant: If your procedure uses an oxidant (e.g., iodine), stoichiometry is key.
-
Protocol: Use the minimum effective amount of the oxidizing agent. Monitor the reaction by Thin Layer Chromatography (TLC). The oxidized byproduct will often appear as a deeply colored spot with a different Rf value. Once the starting material is consumed, quench the reaction promptly to avoid over-oxidation of the product.
-
-
Temperature Management: Higher temperatures accelerate oxidation.
-
Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If the cyclization requires heat, consider performing the initial condensation at a lower temperature and only heating for the cyclization step, all under an inert atmosphere.
-
Caption: Over-oxidation side reaction and mitigation.
Problem 2: The reaction stalls, and I isolate mainly the diindolylmethane intermediate.
Question: My reaction works to a point, but I can't seem to drive the final cyclization to completion. What's preventing the formation of the tetracyclic core?
Answer: This issue points to insufficient activation for the intramolecular electrophilic aromatic substitution (the cyclization step). The C2 position of one indole ring must attack the C3' position of the other indole ring, which requires a sufficiently strong acid catalyst and often thermal energy.
Causality: The nucleophilicity of the indole C2 position and the electrophilicity of the protonated diindolylmethane intermediate are critical. If the acid is too weak, the intermediate is not sufficiently activated. Steric hindrance from bulky substituents on the indole or the aryl group can also disfavor the transition state required for cyclization.
Solutions & Mitigation Strategies:
-
Acid Catalyst Choice: The strength and amount of the acid are crucial. While mild acids can facilitate the initial condensation, the cyclization often requires a stronger Brønsted or Lewis acid.[5][6]
-
Increasing Temperature: The cyclization step typically has a higher activation energy than the initial condensation.
-
Protocol: After confirming the formation of the diindolylmethane intermediate by TLC, gradually increase the reaction temperature. Refluxing in a higher-boiling solvent (e.g., toluene or xylenes) may be necessary.
-
-
Solvent Effects: The choice of solvent can influence the stability of intermediates and transition states.
-
Protocol: A less polar solvent might favor the intramolecular reaction over intermolecular side reactions. If the reaction is run in a polar solvent like ethanol, consider switching to acetonitrile or 1,4-dioxane.
-
| Parameter | Condition A (Stalled) | Condition B (Optimized) | Rationale |
| Acid Catalyst | Acetic Acid (catalytic) | p-TsOH or HI (stoichiometric) | Stronger acid provides greater activation for the electrophilic cyclization step.[1][8] |
| Temperature | 60 °C | 110 °C (Toluene reflux) | Overcomes the activation energy barrier for the intramolecular cyclization. |
| Solvent | Ethanol | Toluene | Less polar solvent can favor intramolecular processes and allow for higher reaction temperatures. |
Problem 3: I'm observing significant amounts of dark, insoluble tar or polymer.
Question: My reaction mixture turns into a dark, intractable tar, making workup and purification impossible. What causes this?
Answer: Indoles are notoriously unstable in strong acid, especially at elevated temperatures. This leads to acid-catalyzed polymerization or degradation, resulting in insoluble tarry materials. This is one of the most common failure modes for indole-based syntheses.[6]
Causality: The indole nucleus, particularly at the C3 position, is highly nucleophilic and can be protonated. This can initiate a chain reaction where one indole molecule attacks another, leading to oligomers and polymers. The aldehyde starting material can also undergo self-condensation or other side reactions under harsh acidic conditions.
Solutions & Mitigation Strategies:
-
Slow Addition & Temperature Control: Avoid creating localized "hot spots" of high acid concentration.
-
Protocol: Cool the reaction mixture in an ice bath (0 °C) before the slow, dropwise addition of the acid catalyst. After the addition is complete, allow the reaction to warm to room temperature slowly before applying heat, if necessary.
-
-
Use a Milder Acid: The strongest acid is not always the best.
-
Protocol: Experiment with milder but effective acid catalysts. For example, iodine can act as a mild Lewis acid to promote the reaction with less degradation than strong proton acids.[2] A systematic screen of acids (e.g., HCl, H₂SO₄, p-TsOH, HI) can identify the optimal balance between reactivity and stability.[5]
-
-
Reduce Reaction Time: Prolonged exposure to acid and heat increases the likelihood of polymerization.
-
Protocol: Monitor the reaction closely by TLC. As soon as the desired product is the major component, quench the reaction by pouring it into a biphasic mixture of a suitable organic solvent and a basic aqueous solution (e.g., saturated NaHCO₃). This will neutralize the acid and halt the degradation process.
-
References
- Synthesis of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones by acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone. Journal of Organic Chemistry.
- Synthesis of indolocarbazoles via sequential palladium catalyzed cross- coupling and benzannulation reactions. Lookchem.
- A facile and general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry (RSC Publishing).
- Diversity‐Oriented Catalytic Asymmetric Dearomatization of Indoles with o‐Quinone Diimides. PMC - NIH.
- 6-Formylindolo(3,2-b)carbazole. Encyclopedia.pub.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Unknown Source.
- Structure Determination of the Products from the Acid-Catalyzed Condensation of Indole with Acetone. PubMed.
- Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes. PMC - PubMed Central.
- Facile One-Pot Synthesis of 6-monosubstituted and 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles and Preparation of Various Functionalized Derivatives. PubMed.
- Facile One-Pot Synthesis of 6-Monosubstituted and 6,12-Disubstituted 5,11-Dihydroindolo[3,2- b ]carbazoles and Preparation of Various Functionalized Derivatives. Request PDF - ResearchGate.
- The synthesis of biologically active indolocarbazole natural products. RSC Publishing.
- Catalytic Asymmetric Dearomatization of 2,3-Disubstituted Indoles by a [4 + 2] Cycloaddition Reaction with In Situ Generated Vinylidene ortho-Quinone Methides: Access to Polycyclic Fused Indolines. Organic Letters - ACS Publications.
- The synthesis of biologically active indolocarbazole natural products. ResearchGate.
- Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journals.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem.
- Combinatorial biosynthesis of antitumor indolocarbazole compounds. PNAS.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI.
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC - NIH.
- 6-Formylindolo[3,2- b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses. PubMed.
- Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. PubMed Central.
- Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. PubMed Central.
- Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI.
- Oxidative reactions of 6-pentyl indolo[3,2-b]carbazole: formation of novel C-C and C-N coupled dimers. PubMed.
- Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Unknown Source.
- 5,11-Dihydro-indolo[3,2-b]carbazole. Sigma-Aldrich.
- Skeletal Formation of Carbocycles with CO2: Selective Synthesis of Indolo[3,2- b]carbazoles or Cyclophanes from Indoles, CO2, and Phenylsilane. PubMed.
- Synthesis of Carbazoles and Dihydrocarbazoles by a Divergent Cascade Reaction of Donor–Acceptor Cyclopropanes. PMC - NIH.
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- 1. A facile and general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Facile one-pot synthesis of 6-monosubstituted and 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles and preparation of various functionalized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative reactions of 6-pentyl indolo[3,2-b]carbazole: formation of novel C-C and C-N coupled dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,5-dihydroxy-3-(indol-3-yl)benzoquinones by acid-catalyzed condensation of indoles with 2,5-dichlorobenzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Determination of the Products from the Acid-Catalyzed Condensation of Indole with Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing OLED Performance with Indolo[3,2-b]carbazole Host Materials
Welcome to the technical support center for researchers and scientists working with indolo[3,2-b]carbazole-based host materials for organic light-emitting diodes (OLEDs). This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common experimental hurdles and optimize your device performance. The unique rigid and planar structure of the indolo[3,2-b]carbazole core makes it a promising candidate for host materials in high-performance OLEDs, offering excellent thermal stability and charge transport properties.[1][2] However, harnessing its full potential requires a nuanced understanding of its properties and careful optimization of the device architecture.
This resource is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Troubleshooting Guide: From Material Synthesis to Device Characterization
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Question 1: My OLED device is showing a high turn-on voltage and low current efficiency. What are the likely causes and how can I address this?
Answer:
A high turn-on voltage and low current efficiency often point to an imbalance in charge injection and transport within your device. The indolo[3,2-b]carbazole core is known for its excellent hole-transporting properties, but electron injection and transport can be a limiting factor.[3]
Underlying Causality:
-
Charge Carrier Imbalance: If holes are injected and transported more efficiently than electrons, the recombination zone will be located very close to the electron-transporting layer (ETL)/emissive layer (EML) interface. This can lead to exciton quenching at the interface and a reduced recombination efficiency, resulting in lower current efficiency. The excess holes that do not recombine contribute to leakage current, further reducing efficiency and increasing the turn-on voltage.
-
Poor Energy Level Alignment: A significant energy barrier between the work function of the cathode and the LUMO (Lowest Unoccupied Molecular Orbital) of the ETL, or between the LUMO of the ETL and the LUMO of the indolo[3,2-b]carbazole host, will impede electron injection. Similarly, a mismatch between the HOMO (Highest Occupied Molecular Orbital) of the hole-transporting layer (HTL) and the host material can hinder hole injection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high turn-on voltage and low current efficiency.
Actionable Solutions:
-
Fabricate and Characterize Single-Carrier Devices: To diagnose charge imbalance, fabricate hole-only and electron-only devices.[4][5] This will allow you to determine the mobility of each charge carrier within your indolo[3,2-b]carbazole host material.
-
Hole-only device structure: ITO / HTL / Indolo[3,2-b]carbazole host / HTL / Al
-
Electron-only device structure: ITO / ETL / Indolo[3,2-b]carbazole host / ETL / LiF / Al
-
-
Optimize Layer Thickness: Based on the single-carrier device data, you can adjust the thickness of the HTL and ETL to better balance the charge carrier mobilities.[6] For instance, if hole mobility is significantly higher, you might consider reducing the HTL thickness or increasing the ETL thickness.
-
Introduce Charge-Blocking Layers: To confine charge carriers within the emissive layer and prevent leakage, introduce an electron-blocking layer (EBL) between the EML and the HTL, and/or a hole-blocking layer (HBL) between the EML and the ETL.[6]
-
Material Purity: Ensure the purity of your indolo[3,2-b]carbazole host material. Impurities can act as charge traps, impeding charge transport and increasing the operating voltage. Sublimation is a highly effective purification method for these materials.
Question 2: I'm observing a significant efficiency roll-off at high brightness. How can I mitigate this?
Answer:
Efficiency roll-off, the decrease in external quantum efficiency (EQE) at high current densities, is a common challenge in OLEDs. With indolo[3,2-b]carbazole hosts, this can be attributed to several factors, including triplet-triplet annihilation (TTA) and charge imbalance.
Underlying Causality:
-
Triplet-Triplet Annihilation (TTA): In phosphorescent OLEDs (PhOLEDs), where the indolo[3,2-b]carbazole acts as a host for a phosphorescent emitter, a high concentration of triplet excitons at high current densities can lead to TTA. This is a non-radiative decay process where two triplet excitons interact, with one being annihilated.
-
Charge Imbalance: As discussed previously, a significant imbalance in charge carriers can lead to a narrow recombination zone. At high current densities, this exacerbates exciton quenching and contributes to roll-off.
-
Thermal Effects: Joule heating at high current densities can lead to the thermal degradation of the organic materials, further reducing device efficiency.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mitigating efficiency roll-off.
Actionable Solutions:
-
Optimize Dopant Concentration: Systematically vary the doping concentration of the emitter in the indolo[3,2-b]carbazole host. A lower concentration can reduce TTA, though it may also decrease the overall efficiency if energy transfer from the host to the guest is incomplete.
-
Broaden the Recombination Zone: Employing a mixed-host system or creating a graded emissive layer can help to widen the recombination zone, reducing the local exciton density and thus mitigating TTA.
-
Ensure High Triplet Energy of the Host: For PhOLEDs, it is crucial that the triplet energy (T1) of the indolo[3,2-b]carbazole host is higher than that of the phosphorescent dopant to prevent back energy transfer.[6]
-
Improve Thermal Management: Optimize the device substrate and encapsulation to improve heat dissipation. Operating the device in a pulsed mode during characterization can also help to minimize thermal effects.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about working with indolo[3,2-b]carbazole host materials.
Q1: What are the key material properties to consider when selecting an indolo[3,2-b]carbazole derivative as a host?
A1: The most critical properties are:
-
High Triplet Energy (T1): Essential for blue PhOLEDs to prevent back energy transfer from the dopant to the host.
-
Good Thermal Stability: A high glass transition temperature (Tg) and decomposition temperature (Td) are necessary for device longevity and to withstand the heat generated during operation.
-
Appropriate HOMO and LUMO Levels: These determine the efficiency of charge injection from the adjacent transport layers. The ionization potential, which can be measured by electron photoemission spectrometry, is a key parameter.[3]
-
Balanced Charge Transport: While indolo[3,2-b]carbazoles are typically good hole transporters, derivatives with substituents that enhance electron transport are desirable for achieving a balanced charge flux.
Q2: How can I improve the long-term operational stability of my OLED?
A2: Device lifetime is a critical parameter. Here are key strategies for enhancement:
-
Device Encapsulation: OLEDs are highly sensitive to oxygen and moisture. High-quality encapsulation, such as glass-to-glass sealing with a desiccant or thin-film encapsulation, is crucial to prevent degradation of the organic layers and the cathode.[6]
-
Material Stability: The intrinsic chemical stability of the indolo[3,2-b]carbazole host and other organic materials is paramount. Ensure high purity and choose materials with high bond dissociation energies.
-
Stable Interfaces: Degradation can often initiate at the interfaces between different organic layers. Optimizing the interfacial energetics and morphology can improve stability.
-
Thermal Management: As mentioned earlier, minimizing Joule heating through optimized device architecture and operating conditions is vital for a long operational lifetime.
Q3: Are there any specific challenges related to the synthesis and purification of indolo[3,2-b]carbazole derivatives?
A3: Yes, the synthesis can be complex, often involving multi-step reactions.[1][7] Key challenges include:
-
Yield and Purity: Achieving high yields of the desired product while minimizing side reactions can be difficult.
-
Solubility: The planar and rigid nature of the indolo[3,2-b]carbazole core can lead to poor solubility in common organic solvents, complicating purification by column chromatography.
-
Purification: Sublimation is often the preferred method for achieving the high purity required for electronic applications.
Q4: Can indolo[3,2-b]carbazole-based materials be used for applications other than host materials in OLEDs?
A4: Absolutely. Their excellent charge transport properties and tunable electronic structure make them suitable for a range of organic electronic devices, including:
-
Hole-Transporting Materials (HTMs): They are widely used as HTMs in OLEDs and perovskite solar cells.[2]
-
Organic Field-Effect Transistors (OFETs): Their ordered molecular packing in the solid state can lead to high charge carrier mobilities, making them suitable for the active layer in OFETs.[2][8]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: By incorporating suitable donor and acceptor moieties, the indolo[3,2-b]carbazole core can be used to design efficient TADF emitters.
Experimental Protocols
Protocol 1: Fabrication and Characterization of Single-Carrier Devices
Objective: To determine the hole and electron mobility of an indolo[3,2-b]carbazole host material using the space-charge-limited current (SCLC) method.[4]
Materials:
-
ITO-coated glass substrates
-
Hole-transporting layer (HTL) material (e.g., TAPC)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Indolo[3,2-b]carbazole host material
-
LiF
-
Aluminum (Al)
-
High-vacuum thermal evaporator
-
Source measure unit (SMU)
Procedure:
-
Substrate Preparation:
-
Clean the ITO substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Device Fabrication (in a high-vacuum thermal evaporator, <10-6 Torr):
-
For hole-only device:
-
Deposit a 30 nm thick HTL layer.
-
Deposit a 100 nm thick layer of the indolo[3,2-b]carbazole host.
-
Deposit another 30 nm thick HTL layer.
-
Deposit a 100 nm thick Al cathode.
-
-
For electron-only device:
-
Deposit a 30 nm thick ETL layer.
-
Deposit a 100 nm thick layer of the indolo[3,2-b]carbazole host.
-
Deposit another 30 nm thick ETL layer.
-
Deposit a 1 nm thick LiF layer.
-
Deposit a 100 nm thick Al cathode.
-
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the devices using an SMU.
-
Plot J vs. V2. The SCLC is described by the Mott-Gurney law: J = (9/8)ε0εrμ(V2/d3), where ε0 is the permittivity of free space, εr is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the organic layer.
-
Calculate the mobility (μ) from the slope of the linear region of the J vs. V2 plot.
-
Protocol 2: OLED Lifetime Measurement
Objective: To assess the operational stability of an OLED by monitoring its luminance decay over time at a constant current density.[9]
Materials:
-
Fabricated and encapsulated OLED device
-
Constant current source
-
Photodetector or luminance meter
-
Data acquisition system
Procedure:
-
Device Setup:
-
Place the encapsulated OLED device in a light-tight test chamber.
-
Position the photodetector in front of the device to measure its luminance.
-
-
Measurement:
-
Drive the device at a constant DC current density (e.g., 10 mA/cm2).
-
Continuously monitor and record the luminance of the device over time.
-
Simultaneously monitor the driving voltage required to maintain the constant current. An increase in driving voltage is an indicator of device degradation.
-
-
Data Analysis:
-
Plot the normalized luminance (L/L0) as a function of time, where L0 is the initial luminance.
-
Determine the LT50, which is the time it takes for the luminance to decrease to 50% of its initial value.
-
For highly stable devices, the lifetime at a lower operational luminance can be extrapolated from accelerated testing at higher luminances.
-
Data Presentation
Table 1: Performance Comparison of Indolo[3,2-b]carbazole-based Host Materials in Blue PhOLEDs
| Host Material Derivative | Emitter | Max EQE (%) | Turn-on Voltage (V) | CIE (x, y) | Reference |
| PI-ICZ-PI | Blue Phosphor | 2.64 | ~5.0 | N/A | [10][11] |
| Phenyl-substituted ICZ | Alq3 (Green) | ~3.1 (cd/A) | ~5.0 | N/A | [3] |
Note: Direct comparison is challenging due to variations in device architecture and emitter materials in the literature. This table provides illustrative examples.
References
- Assessing the Long-Term Stability of Carbazole-Based OLEDs: A Comparative Guide - Benchchem.
- P‐215: Emission Mechanism‐Tunned Fused Indolo[3,2,1‐ jk ]carbazole‐based Multiple Resonance Emitters for Long Device Operational Lifetime | Request PDF - ResearchGate.
- Emission Mechanism-Tunned Fused Indolo[3,2,1-jk]carbazole-based Multiple Resonance Emitters for Long Device Operational Lifetime - Sungkyunkwan University.
- P‐215: Emission Mechanism‐Tunned Fused Indolo[3,2,1‐ jk ]carbazole‐based Multiple Resonance Emitters for Long Device Operational Lifetime - R Discovery.
- Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes - NIH.
- Novel indolo[3,2,1-jk]carbazole-based bipolar host material for highly efficient thermally activated delayed-fluorescence organic light-emitting diodes | Request PDF - ResearchGate.
- Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications.
- Indolo[3,2-b]carbazole-based functional derivatives as materials for light emitting diodes.
- troubleshooting poor performance of 9-Phenylcarbazole based OLEDs - Benchchem.
- The Chemistry Behind Indolo[3,2-b]carbazole: Synthesis and Applications.
- Diploma Thesis Indolo[3,2,1-jk]carbazole Based Materials for OLED Applications - TU Wien's reposiTUm.
- Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes - ResearchGate.
- An indolo[3,2,1-jk]carbazole-fused multiple resonance-induced thermally activated delayed fluorescence emitter for an efficient narrowband OLED - Chemical Communications (RSC Publishing).
- New Bipolar Host Materials Based on Indolocarbazole for Red Phosphorescent OLEDs.
- Revisiting Indolo[3,2‐b]carbazole: Synthesis, Structures, Properties and Applications.
- Synthesis, Characterization, and Application of Indolo[3,2- b ]carbazole Semiconductors | Request PDF - ResearchGate.
- Indolo[3,2,1-jk]carbazole based materials for OLED applications - reposiTUm.
- Four new bipolar Indolo[3,2-b]carbazole derivatives for blue OLEDs.
- Four new bipolar Indolo[3,2-b]carbazole derivatives for blue OLEDs - ResearchGate.
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- 5. New Bipolar Host Materials Based on Indolocarbazole for Red Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. "Four new bipolar Indolo[3,2-b]carbazole derivatives for blue OLEDs" by Hongyan Yang, Yanmei Li et al. [digitalcommons.njit.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 5,11-Dihydroindolo[3,2-b]carbazole
Welcome to the technical support resource for the synthesis and scale-up of 5,11-Dihydroindolo[3,2-b]carbazole (ICZ) and its derivatives. The ICZ scaffold is a privileged structure in materials science and medicinal chemistry, serving as a core component in organic electronics and biologically active compounds.[1][2] However, its synthesis, particularly at scale, is not without challenges.
This guide is designed for researchers, chemists, and process development professionals. It provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve robust, scalable synthetic routes.
Troubleshooting Guide: From Bench to Scale
This section addresses specific, common problems encountered during the synthesis of the ICZ core, with a focus on the widely used Fischer indole synthesis and related acid-catalyzed cyclizations.
Issue 1: Low or Stagnant Yield of the Desired ICZ Product
Problem: The reaction yields are consistently low, or the reaction stalls, leaving significant amounts of starting material or phenylhydrazone intermediate, as monitored by TLC or LC-MS.
Potential Causes & Suggested Solutions
-
Insufficient Acid Catalysis: The key cyclization step, a[3][3]-sigmatropic rearrangement, is acid-catalyzed.[4] If the acid is too weak or used in substoichiometric amounts, the activation energy for this rearrangement may not be overcome.[5]
-
Solution: Transition from weaker acids like acetic acid to stronger Brønsted acids such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA). Lewis acids like zinc chloride (ZnCl₂) can also be highly effective.[4][5] PPA often serves as both catalyst and solvent, driving the reaction towards completion, but its high viscosity can pose challenges at scale.
-
-
Sub-Optimal Reaction Temperature: The Fischer indole synthesis is often thermally demanding. Insufficient heat can lead to the accumulation of the stable phenylhydrazone intermediate.[5]
-
Solution: Gradually increase the reaction temperature. For high-boiling solvents like diphenyl ether or Dowtherm A, temperatures can exceed 200 °C. When using PPA, temperatures between 100-160 °C are typical. Always monitor for product degradation at higher temperatures.
-
-
Impure Reactants: Impurities in the phenylhydrazine or ketone starting materials can inhibit the catalyst or introduce competing side reactions.[5]
-
Solution: Ensure the purity of all starting materials. Recrystallize or chromatograph suspicious batches of ketones or phenylhydrazines. Phenylhydrazine salts should be freshly neutralized and used promptly as the free base can be unstable.
-
-
Unstable Phenylhydrazone Intermediate: Some phenylhydrazones are prone to decomposition or are difficult to isolate.
-
Solution: Consider forming the phenylhydrazone in situ. This is achieved by adding the phenylhydrazine and ketone directly to the acidic medium, bypassing the isolation of the intermediate.[5] This approach is often more efficient for scale-up.
-
Issue 2: Complex Product Mixture and Significant Byproduct Formation
Problem: The crude reaction mixture shows multiple spots on TLC or peaks in the chromatogram, indicating the formation of several side products and making purification difficult.
Potential Causes & Suggested Solutions
-
N-N Bond Cleavage: This is a major competing pathway, particularly when the phenylhydrazine precursor contains electron-donating groups (EDGs) like methoxy or alkyl chains.[5] These groups can stabilize an intermediate that favors cleavage over the desired rearrangement, leading to aniline byproducts.
-
Solution: While counterintuitive, using a phenylhydrazine with mild electron-withdrawing groups (EWGs) can sometimes disfavor N-N cleavage, though it may require harsher conditions for cyclization.[5] Careful selection of the acid catalyst and temperature is crucial to find a balance.
-
-
Formation of Regioisomers: When using an unsymmetrical ketone (e.g., 2-pentanone), the reaction can proceed through two different enamine intermediates, leading to a mixture of regioisomeric carbazole products.
-
Solution: Regioselectivity is notoriously difficult to control in the classical Fischer synthesis. The choice of acid can influence the ratio of kinetic versus thermodynamic products.[5] As a general rule, milder conditions may favor one isomer, while harsher conditions may favor the other. For absolute control, it is often better to redesign the synthesis to use a symmetrical ketone or explore alternative synthetic strategies like the Buchwald-Hartwig amination.
-
-
Aldol Condensation: Under acidic conditions, enolizable ketone starting materials can undergo self-condensation, consuming the ketone and generating dimeric impurities that complicate purification.[6]
-
Solution: Maintain a slight excess of the phenylhydrazine component to ensure the ketone is rapidly converted to the hydrazone. Alternatively, forming the hydrazone in a separate, non-acidic step before introducing the cyclization catalyst can mitigate this issue.
-
Issue 3: Product Degradation Under Reaction Conditions
Problem: The desired ICZ product forms but then appears to degrade over time, as evidenced by the appearance of new, often colored, impurities.
Potential Causes & Suggested Solutions
-
Harsh Acidic Conditions: The fused aromatic system of the ICZ core, while stable, can be susceptible to rearrangement, sulfonation (with H₂SO₄), or dimerization under forcing acidic conditions and high heat.[5]
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures. If degradation is severe, screen for a milder catalyst system (e.g., a Lewis acid at a lower temperature) that can still achieve full conversion.
-
-
Oxidation: The this compound product can be sensitive to air oxidation at high temperatures, leading to the fully aromatized (and often highly colored) indolo[3,2-b]carbazole species.
-
Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This is especially critical during scale-up where reaction times may be longer and surface area exposure is greater.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up a Fischer indole synthesis for ICZ? A1: The primary concerns are:
-
Thermal Runaway: The reaction can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with good temperature control and ensure slow, controlled addition of reagents.
-
Handling of PPA: Polyphosphoric acid is highly corrosive and viscous. Its viscosity changes significantly with temperature. The work-up, which involves quenching large amounts of hot PPA into water or a basic solution, is highly exothermic and must be done with extreme care and adequate cooling.
-
Reagent Toxicity: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: My ICZ derivative has extremely poor solubility. How can I effectively purify it at scale? A2: Poor solubility is a common challenge with planar, aromatic systems like ICZ.[7]
-
Hot Filtration/Trituration: First, attempt to identify a high-boiling solvent (e.g., DMF, DMSO, NMP, Diphenyl ether) in which the product is soluble at high temperatures but impurities are not. The product can then be purified by hot filtration. Alternatively, find a solvent in which the impurities are soluble but the product is not, and purify by repeated trituration (slurrying) at elevated temperatures.
-
Column Chromatography: This may be unavoidable. Use high-capacity silica or alumina. If solubility is low in common eluents like hexanes/ethyl acetate, consider using chlorinated solvents (DCM) or adding a small percentage of a more polar, solubilizing solvent like THF or methanol, though this can affect separation.
-
Derivatization: For multi-step syntheses, consider carrying a more soluble, protected intermediate through several steps before deprotection in the final stage. For example, N-alkylation of the indole nitrogens can sometimes improve solubility.
Q3: Are there more modern, scalable alternatives to the Fischer indole synthesis for the ICZ core? A3: Yes, several alternative strategies have been developed:
-
Palladium-Catalyzed Reactions: Buchwald-Hartwig amination and related cross-coupling reactions can be used for intramolecular C-N bond formation to construct the carbazole core, often under milder conditions than the Fischer synthesis.[6]
-
Metal-Free Annulation Strategies: Methods involving the annulation of indoles with other components, sometimes catalyzed by non-metals like ammonium iodide, offer alternative pathways with high regioselectivity.[8]
-
Photochemical Cyclization: Oxidative photocyclization of precursors like 2,2'-biindoles has been used to synthesize the staurosporine aglycone, a related ICZ structure.[9]
Data & Protocols
Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Acetic Acid | Reflux (118 °C) | Easy to handle and remove. | Often insufficient for less reactive substrates; low yields.[5] |
| p-TsOH | 10-20 mol%, Toluene/Xylene, Reflux | Strong acid, easy to handle solid. | May require high temperatures and long reaction times. |
| ZnCl₂ | 1-2 equivalents, 160-200 °C | Effective Lewis acid catalyst. | Corrosive, work-up can be difficult.[4][5] |
| PPA | Solvent & Catalyst, 100-160 °C | Highly effective, drives reaction to completion. | Very viscous, difficult to stir, hazardous work-up.[4][5] |
Diagram 1: Troubleshooting Workflow for Low ICZ Yield
A decision tree to guide optimization efforts when encountering low product yield.
Caption: Troubleshooting decision tree for low ICZ yield.
Diagram 2: Key Steps and Side Reactions in Fischer Indole Synthesis
Illustrates the main reaction pathway and common off-cycle reactions.
Caption: Fischer indole synthesis pathway and competing reactions.
Protocol: Synthesis of 5,11-Dioctyl-5,11-dihydroindolo[3,2-b]carbazole
This protocol is adapted from established procedures for N-alkylated ICZ derivatives, which often have improved solubility and are relevant for organic electronics applications.[10]
Materials:
-
1-Octylphenylhydrazine hydrochloride
-
Cyclohexanone
-
Polyphosphoric Acid (PPA)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol
-
Nitrogen or Argon gas supply
Procedure:
-
Hydrazone Formation (Optional Separate Step): In a round-bottom flask, dissolve 1-octylphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a solution of sodium acetate (1.1 eq) in water to neutralize the salt. Add cyclohexanone (1.05 eq) and stir the mixture at room temperature for 2-4 hours until TLC shows complete consumption of the hydrazine. Extract the hydrazone with toluene, wash with water, dry over MgSO₄, and concentrate in vacuo. This step can be skipped for an in situ procedure.
-
Cyclization: To a three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (approx. 10x the weight of the hydrazone). Heat the PPA to 80-90 °C with stirring to reduce its viscosity.
-
Reagent Addition: Slowly add the 1-octylphenylhydrazine-cyclohexanone hydrazone (from step 1) OR a mixture of 1-octylphenylhydrazine (prepared fresh from its salt) and cyclohexanone (1.0 eq each) portion-wise to the hot PPA. The addition should be controlled to keep the internal temperature below 120 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 130-140 °C and hold for 2-3 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice/water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
Work-up and Quenching: Once the reaction is complete, allow the mixture to cool to ~100 °C. In a separate, large vessel equipped with a mechanical stirrer and an ice bath, prepare a large volume of crushed ice and water. Very slowly and carefully, pour the hot PPA reaction mixture into the stirred ice water. Caution: This is a highly exothermic process.
-
Isolation: The crude product will precipitate as a solid. Stir the slurry for 1 hour, then neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. Filter the solid product using a Büchner funnel and wash thoroughly with water, then with cold methanol to remove some impurities.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., toluene, xylene, or a mixture like ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
References
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Chen, S., Li, Y., Ni, P., Huang, H., & Deng, G.-J. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18, 5384-5387.
- BenchChem. (2025).
- Wikipedia. (n.d.). Indolocarbazole.
- Beilstein Journals. (2017).
- Royal Society of Chemistry. (2021).
- Boudreault, P.-L. T., Wakim, S., Blouin, N., Simard, M., Tessier, C., Tao, Y., & Leclerc, M. (2007). Synthesis, Characterization, and Application of Indolo[3,2-b]carbazole Semiconductors. Journal of the American Chemical Society.
- Rusinov, G. L., et al. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry, 13, 1396–1407.
- Iwasaki, T., et al. (2024). Skeletal Formation of Carbocycles with CO2: Selective Synthesis of Indolo[3,2-b]carbazoles or Cyclophanes from Indoles, CO2, and Phenylsilane. Journal of the American Chemical Society, 146(22), 14935-14941.
- PubMed. (2021).
- Wikipedia. (n.d.). Fischer indole synthesis.
Sources
- 1. Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skeletal Formation of Carbocycles with CO2: Selective Synthesis of Indolo[3,2- b]carbazoles or Cyclophanes from Indoles, CO2, and Phenylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 9. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Deposition Parameters for Indolo[3,2-b]carbazole Thin Films
This guide is designed for researchers, scientists, and drug development professionals working with indolo[3,2-b]carbazole (ICz) and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your thin film deposition processes effectively. This document is structured to address common challenges and frequently asked questions, ensuring you can achieve high-quality, crystalline thin films for your electronic and optoelectronic applications.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries when working with ICz thin film deposition.
Q1: My vacuum-deposited indolo[3,2-b]carbazole film is amorphous. How can I improve its crystallinity?
A1: Amorphous film formation is a common issue, particularly with unsubstituted or diaryl-substituted ICz cores.[1][2] The planarity of the ICz molecule can lead to strong π-π stacking, but achieving long-range order requires careful control over the deposition conditions and molecular design. The addition of long alkyl chains to the nitrogen atoms of the carbazole moiety is a well-established strategy to promote self-organization into highly crystalline layered structures during vacuum deposition.[1][3] If you are working with an ICz derivative that lacks these solubilizing and order-promoting groups, consider the following:
-
Substrate Temperature: Increasing the substrate temperature provides thermal energy to the deposited molecules, allowing them to diffuse on the surface and find their equilibrium positions within a crystal lattice. The optimal temperature will be material-specific, but a good starting point is often in the range of 60-150 °C.
-
Deposition Rate: A slower deposition rate (e.g., 0.1-0.5 Å/s) gives the molecules more time to arrange themselves into an ordered state.
-
Surface Treatment: Modifying the substrate surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), can reduce the surface energy and promote a more ordered growth of the ICz film.[4]
Q2: What is a good starting point for the deposition rate during vacuum thermal evaporation of an ICz derivative?
A2: A deposition rate of around 2 Å/s has been successfully used for the vacuum evaporation of ICz derivatives.[4] However, the optimal rate is a balance. A rate that is too high can lead to disordered, amorphous films, while a rate that is too low can significantly increase the deposition time and may lead to the incorporation of impurities from the vacuum chamber. It is recommended to start in the range of 0.5-2 Å/s and optimize based on the resulting film morphology and device performance.
Q3: For solution processing, which solvent should I choose for my indolo[3,2-b]carbazole derivative?
A3: The choice of solvent is critical for solution-based deposition techniques like spin coating. The ideal solvent should:
-
Completely dissolve the ICz derivative at the desired concentration.
-
Have a boiling point that allows for controlled evaporation during the deposition process. Solvents that evaporate too quickly can lead to non-uniform films with pinholes or "coffee ring" effects.
-
Promote the desired molecular packing. The solvent-solute interactions can influence the pre-aggregation of molecules in solution, which in turn affects the final film morphology.
Commonly used solvents for ICz derivatives and other organic semiconductors include toluene, chlorobenzene, and dichlorobenzene. The solubility of your specific ICz derivative will depend on its functionalization, particularly the length and nature of any appended alkyl chains.[5]
Q4: My spin-coated ICz film is not uniform. What are the likely causes and how can I fix it?
A4: Non-uniformity in spin-coated films can arise from several factors. Airflow disturbances around the spin coater can be a significant contributor, especially for larger substrates.[6] Other common causes include:
-
Incomplete Solubilization: If the material is not fully dissolved, particulates can disrupt the film formation. Ensure your solution is clear and consider gentle heating or longer sonication times.
-
Inappropriate Spin Speed and Acceleration: A spin speed that is too low may not spread the solution evenly, while a speed that is too high can cause rapid and turbulent drying. A multi-step spin-coating program with a lower speed spreading step followed by a higher speed thinning and drying step is often beneficial.
-
Solvent Evaporation Rate: As mentioned in the previous question, a solvent that evaporates too quickly can lead to non-uniformity. Consider a solvent with a higher boiling point.
-
Substrate Cleanliness and Wettability: A contaminated or poorly wetted substrate will lead to de-wetting of the solution. Ensure your substrates are scrupulously clean and consider a surface treatment (e.g., UV-ozone or a suitable SAM) to improve the surface energy.
Q5: Is post-deposition annealing always necessary for ICz thin films?
A5: Post-deposition annealing can be a crucial step for improving the crystallinity and charge transport properties of ICz thin films. Annealing provides the thermal energy for molecules to reorganize into a more ordered state, reduce grain boundaries, and remove residual solvent in the case of solution-processed films. For spin-coated films of ICz derivatives, annealing at temperatures around 110-120 °C has been shown to be effective.[7] For vacuum-deposited films, in-situ heating of the substrate during deposition is often preferred, but post-deposition annealing can also be beneficial. The optimal annealing temperature and time will depend on the thermal properties of your specific ICz derivative and the substrate. It is advisable to perform a systematic study of the annealing temperature, monitoring the film's morphology (e.g., with atomic force microscopy or X-ray diffraction) and the resulting device performance.
Troubleshooting Guides
This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low Charge Carrier Mobility in an Indolo[3,2-b]carbazole-based Organic Thin-Film Transistor (OTFT)
Question: I have fabricated an OTFT with an ICz derivative as the active layer, but the measured hole mobility is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low charge carrier mobility in ICz-based OTFTs is often directly linked to the morphology and crystal quality of the thin film. Here’s a breakdown of the likely culprits and a systematic approach to address them:
Causality: Charge transport in organic semiconductors is highly dependent on the degree of molecular ordering. Amorphous or poorly crystalline films have a high density of traps and grain boundaries, which impede the movement of charge carriers.[2] The goal is to achieve a highly ordered, crystalline film with good intermolecular electronic coupling.
Troubleshooting Protocol:
-
Verify Molecular Design: As a first step, confirm that the ICz derivative you are using is designed for high mobility. Derivatives with long alkyl chains (e.g., octyl or hexyl) at the 5 and 11 positions are known to self-organize into highly crystalline structures, leading to higher mobilities.[1][3] In contrast, unsubstituted ICz or those with only aryl substituents tend to form amorphous films with lower mobility.[1]
-
Optimize Deposition Parameters (Vacuum Deposition):
-
Substrate Temperature: Systematically vary the substrate temperature during deposition. Start from room temperature and increase in increments of 20-30 °C up to a temperature just below the material's decomposition or significant sublimation point. Characterize the film morphology at each temperature using AFM and XRD to identify the optimal temperature for crystalline growth.
-
Deposition Rate: Decrease the deposition rate to below 1 Å/s. This allows more time for molecules to diffuse on the surface and find their optimal packing arrangement.
-
-
Optimize Deposition Parameters (Solution Processing):
-
Solvent Selection: Experiment with different solvents (e.g., toluene, chlorobenzene, dichlorobenzene) to find one that promotes good solubility and crystalline film formation. The solvent's boiling point and its interaction with the ICz derivative are key.
-
Solution Concentration: Vary the concentration of your ICz solution. A concentration that is too low may result in a discontinuous film, while a concentration that is too high can lead to aggregation in solution and a rough, non-uniform film.
-
Spin Coating Parameters: Optimize the spin speed and duration. A two-step process (a slow spread followed by a fast spin) often yields more uniform and crystalline films.
-
-
Implement Post-Deposition Annealing:
-
Systematically anneal the films at different temperatures after deposition. A typical starting point is 110-120 °C for 10-30 minutes.[7] Monitor the changes in crystallinity with XRD and the impact on mobility. Be mindful not to exceed the glass transition temperature of your substrate or the decomposition temperature of your ICz derivative.
-
-
Substrate Surface Engineering:
-
Ensure pristine substrate cleanliness. Use a rigorous cleaning procedure (e.g., sonication in a series of solvents followed by UV-ozone treatment).
-
Use a surface modifying layer. For SiO₂ dielectrics, a self-assembled monolayer of octadecyltrichlorosilane (OTS) is commonly used to reduce surface traps and promote ordered molecular growth.[4]
-
Experimental Workflow for Mobility Improvement:
Caption: A systematic workflow for troubleshooting and improving low charge carrier mobility in indolo[3,2-b]carbazole-based OTFTs.
Issue 2: High OFF-Current in Indolo[3,2-b]carbazole OTFTs
Question: My ICz-based OTFT shows a good ON-current, but the OFF-current is too high, leading to a low ON/OFF ratio. What could be the reasons for this?
Answer: A high OFF-current in an OTFT can be detrimental to the performance of logic circuits and can increase static power consumption. The OFF-current is essentially the leakage current flowing through the device when it is supposed to be in the non-conducting state. The primary sources of high OFF-current are:
Causality: The OFF-current in an OTFT is primarily determined by the bulk conductivity of the semiconductor film and any leakage currents through the gate dielectric.[8][9] Unintentional doping of the semiconductor, a high density of trap states, or a leaky gate insulator can all contribute to an elevated OFF-current.
Troubleshooting Protocol:
-
Assess Gate Dielectric Integrity:
-
Fabricate a metal-insulator-metal (MIM) capacitor structure using your gate dielectric and measure the leakage current. This will help you determine if the dielectric itself is leaky.
-
Exposure to air and moisture can degrade the insulation properties of some polymer dielectrics, leading to an increase in leakage current over time.[10] If using a polymer dielectric, ensure it is properly cured and consider performing device fabrication and testing in an inert atmosphere.
-
-
Purify the Indolo[3,2-b]carbazole Material:
-
Impurities in the organic semiconductor can act as dopants, increasing the bulk conductivity of the film and thus the OFF-current. Ensure your ICz material is of high purity. Techniques like temperature gradient sublimation are effective for purifying organic semiconductors.
-
-
Optimize the Semiconductor Film Thickness:
-
A thicker semiconductor film can lead to a higher bulk leakage current. Try reducing the thickness of the ICz layer. For vacuum-deposited films, this can be achieved by reducing the deposition time at a constant rate. For spin-coated films, you can lower the solution concentration or increase the spin speed.
-
-
Control the Semiconductor/Dielectric Interface:
-
Trap states at the semiconductor-dielectric interface can contribute to leakage currents. Using a surface treatment on the dielectric, such as an OTS monolayer, can passivate these traps and reduce the OFF-current.[4]
-
-
Consider Device Architecture:
-
The geometry of your source and drain electrodes can influence leakage currents. Ensure there are no shorting paths between the gate and the source/drain electrodes.
-
Logical Relationship of High OFF-Current Causes:
Sources
- 1. Indolo[3,2-b]carbazole-based thin-film transistors with high mobility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substitution effect on molecular packing and transistor performance of indolo[3,2-b]carbazole derivatives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and characterization of indolo[3,2- a ]carbazole-based low molecular mass organogelators as hole transport materials in perovskite s ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00412D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. papers.sif.it [papers.sif.it]
- 10. Degraded off-State Current of Organic Thin-Film Transistor and Annealing Effect | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
Technical Support Center: Purification of 2,8-dibromo-5,11-dihydroindolo[3,2-b]carbazole
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2,8-dibromo-5,11-dihydroindolo[3,2-b]carbazole. It addresses common challenges encountered during its purification, offering troubleshooting solutions and answers to frequently asked questions. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2,8-dibromo-5,11-dihydroindolo[3,2-b]carbazole, providing potential causes and actionable solutions.
Issue 1: The crude product is a greenish or dark-colored solid, even after initial washing.
-
Probable Cause: The synthesis of indolo[3,2-b]carbazoles can produce highly conjugated, colored impurities. These may be byproducts from side reactions or residual starting materials that are not fully removed by simple washing with solvents like ethanol and water.
-
Solution:
-
Activated Carbon Treatment: For persistent color, treatment with activated carbon can be effective.[1][2][3][4] Dissolve the crude product in a suitable high-boiling point solvent (e.g., DMF, DMSO, or diphenyl ether, use with caution and under appropriate safety measures) with heating. Add a small amount of activated carbon (approximately 1-2% by weight of your compound) to the hot solution.[5]
-
Hot Filtration: After a brief period of heating with the activated carbon, perform a hot gravity filtration to remove the carbon. This step is crucial and should be done quickly to prevent premature crystallization of the product.
-
Precipitation/Recrystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization or precipitation of the purified product. The purified solid can then be collected by vacuum filtration.
-
Issue 2: The product has very low solubility in common organic solvents, making purification by recrystallization or column chromatography challenging.
-
Probable Cause: The planar, rigid structure of the indolo[3,2-b]carbazole core promotes strong intermolecular π-π stacking, leading to low solubility in many common solvents.[6] This is a known characteristic of many carbazole derivatives.
-
Solutions:
-
Soxhlet Extraction: For a crude solid that is sparingly soluble, Soxhlet extraction can be an effective purification method. Select a solvent in which the desired product has slight solubility while the impurities are either highly soluble or completely insoluble. The continuous extraction process will gradually wash the product out of the crude mixture.
-
High-Boiling Point Solvents for Recrystallization: If recrystallization is the chosen method, consider using high-boiling point polar aprotic solvents such as DMF, DMSO, or NMP. Exercise caution as these solvents can be difficult to remove completely.
-
Dry Loading for Column Chromatography: For column chromatography, dry loading is the recommended technique for poorly soluble compounds.[7][8][9] Dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., a small amount of DMF or THF). Add an inert solid support like silica gel or Celite to this solution and then remove the solvent under reduced pressure. The resulting dry, free-flowing powder containing the adsorbed product can then be loaded onto the column.[8]
-
Issue 3: Low recovery of the product after purification.
-
Probable Cause: This can be due to several factors including premature crystallization during hot filtration, using an excessive amount of solvent for recrystallization, or co-adsorption of the product with activated carbon.
-
Solutions:
-
Optimize Recrystallization Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excess will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Minimize Activated Carbon Usage: Use only the necessary amount of activated carbon, as it can adsorb the desired product along with impurities.[3][4]
-
Second Crop Recovery: After collecting the first crop of crystals, the mother liquor can be concentrated and cooled again to obtain a second crop of the product, which may be of slightly lower purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying 2,8-dibromo-5,11-dihydroindolo[3,2-b]carbazole?
A1: The choice of purification method depends on the nature and quantity of impurities. For routine purification, a simple wash with hot ethanol can be effective as a first step.[1] If significant impurities remain, column chromatography using a dry-loading technique is a robust option. For achieving high purity, especially for analytical standards, recrystallization from a high-boiling point solvent is recommended, potentially combined with an initial activated carbon treatment to remove colored impurities.
Q2: Which solvents are suitable for the purification of this compound?
A2: Due to its low solubility, common low-boiling point solvents are often inadequate. For washing, hot ethanol can be used.[1] For recrystallization, high-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often necessary. For column chromatography, a solvent system that provides good separation on a TLC plate should be chosen. Given the polar nature of the N-H bonds, solvent mixtures such as dichloromethane/methanol or ethyl acetate/hexane with a higher proportion of the more polar solvent might be effective. However, due to low solubility, dry loading is preferable.
Q3: How can I confirm the purity of the final product?
A3: Purity can be assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point at the expected high temperature (>300 °C) suggests high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment. The absence of impurity peaks is indicative of a pure sample. Due to low solubility, a deuterated solvent like DMSO-d₆ may be required.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Dry Loading
-
Sample Preparation: Dissolve the crude 2,8-dibromo-5,11-dihydroindolo[3,2-b]carbazole in a minimal amount of a suitable solvent (e.g., THF or DMF).
-
Adsorption onto Stationary Phase: To the solution, add silica gel (2-3 times the weight of the crude product).
-
Solvent Evaporation: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol, as determined by TLC analysis).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Data Summary
| Purification Method | Advantages | Disadvantages | Key Parameters |
| Washing | Simple, quick, good for removing soluble impurities. | May not remove all impurities, especially those with similar solubility. | Solvent: Hot ethanol. |
| Recrystallization | Can yield very pure crystalline product. | Challenging due to low solubility, requires high-boiling point solvents. | Solvent: DMF, DMSO, NMP. |
| Column Chromatography (Dry Loading) | Effective for separating complex mixtures and poorly soluble compounds. | More time-consuming and requires larger volumes of solvent. | Stationary Phase: Silica gel. Loading: Dry loading. |
| Soxhlet Extraction | Good for compounds with very low solubility. | Slow, requires specialized glassware. | Solvent choice is critical based on differential solubility. |
Purification Workflow Diagram
Caption: Decision workflow for the purification of 2,8-dibromo-5,11-dihydroindolo[3,2-b]carbazole.
References
-
Royal Society of Chemistry. New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. Available at: [Link]
-
Creative Bioarray. Decolorization Protocol. Available at: [Link]
-
University of California, Los Angeles. Decolorizing carbon. Available at: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Chemistry LibreTexts. 3.5C: Charcoal. Available at: [Link]
-
ResearchGate. How can I do column chromatography if the product has poor solubility in solvent?. Available at: [Link]
-
University of Toronto. Recrystallization - Single Solvent. Available at: [Link]
-
University of California, Berkeley. Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. Recrystallization. Available at: [Link]
-
Wikipedia. Recrystallization (chemistry). Available at: [Link]
-
Wikipedia. Column chromatography. Available at: [Link]
-
Biotage. How to prevent compound precipitation during flash column chromatography. Available at: [Link]
-
Quora. How to separate a compound that is insoluble in both water and organic solvents while using the extraction method. Available at: [Link]
-
ResearchGate. What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?. Available at: [Link]
Sources
- 1. conceptsecotech.com [conceptsecotech.com]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Photostability of 5,11-Dihydroindolo[3,2-b]carbazole (ICZ)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,11-Dihydroindolo[3,2-b]carbazole (ICZ) and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of ICZ under UV irradiation. As a versatile compound with significant applications in organic electronics and pharmaceutical research, understanding its photochemical behavior is critical for experimental success and data integrity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general photostability of this compound (ICZ)?
A1: this compound (ICZ) possesses a conjugated π-system inherent to its indolo[3,2-b]carbazole core, which makes it susceptible to photochemical reactions upon absorption of UV light.[2] While the core structure is relatively robust, prolonged or high-intensity UV exposure can lead to degradation. The stability is highly dependent on experimental conditions such as the solvent, presence of oxygen, and the specific wavelength and intensity of the UV source. For many applications, ICZ derivatives are specifically designed with functional groups to enhance stability and performance, for instance, in organic thin-film transistors where good environmental stability is crucial.[3]
Q2: What are the likely degradation pathways for ICZ under UV irradiation?
A2: While specific degradation pathways for the parent ICZ are not extensively detailed in readily available literature, analogous heterocyclic and aromatic amine compounds suggest potential reaction mechanisms. The primary routes of degradation under UV light often involve:
-
Photooxidation: In the presence of oxygen, excited-state ICZ can react to form various oxidized species. This is a common pathway for many nitrogen-containing heterocyclic compounds.
-
Photocyclization/Rearrangement: UV irradiation can induce intramolecular cyclization or rearrangement reactions, particularly if there are suitable substituent groups. Photocyclization is a known reaction for related structures like diphenylamines to form carbazoles.[2]
-
N-H Bond Cleavage: The hydrogen atoms on the nitrogen atoms (at positions 5 and 11) can be susceptible to homolytic cleavage upon UV excitation, leading to radical species that can then undergo a variety of secondary reactions.
Q3: How does the choice of solvent affect the photostability of ICZ?
A3: The solvent can play a significant role in the photodegradation of ICZ in several ways:
-
Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states of the ICZ molecule, potentially altering its photosensitivity.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the N-H groups of ICZ, which may affect the excited-state dynamics and reaction pathways.
-
Energy Transfer: Some solvents can act as photosensitizers or quenchers, either promoting or inhibiting photodegradation.
-
Oxygen Solubility: The solubility of oxygen varies between solvents, which can directly impact the rate of photooxidation. Degassing solvents is a common practice to mitigate this.
Q4: Are there any standard guidelines for conducting photostability studies on compounds like ICZ?
A4: Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines, specifically ICH Q1B, for photostability testing of new active substances and medicinal products.[4][5] These guidelines recommend standardized conditions for light exposure, including the use of both cool white fluorescent and near-UV lamps, to ensure comprehensive testing.[5] Key parameters include an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] It is also crucial to include a "dark control" sample, protected from light, to differentiate between photodegradation and thermal degradation.[4]
Troubleshooting Guides
Issue 1: Rapid and Unexpected Degradation of ICZ in Solution During a Photochemical Experiment
Symptoms:
-
A rapid decrease in the concentration of ICZ, as monitored by UV-Vis spectroscopy or HPLC.
-
The appearance of multiple, unidentified peaks in the chromatogram.
-
A visible color change in the solution beyond what is expected.
Troubleshooting Workflow:
Troubleshooting Workflow for Rapid ICZ Degradation
Step-by-Step Guide:
-
Control for Photooxidation:
-
Rationale: Dissolved oxygen is a primary culprit in the photodegradation of many organic molecules. The excited state of ICZ can transfer energy to oxygen, creating highly reactive singlet oxygen, or react directly with it.
-
Protocol: Before your experiment, thoroughly degas your solvent using methods such as sparging with an inert gas (nitrogen or argon) for 15-30 minutes or using several freeze-pump-thaw cycles. Maintain an inert atmosphere over your reaction mixture throughout the irradiation period.
-
-
Verify Solvent Purity and Type:
-
Rationale: Peroxide impurities, often found in ethers like THF, can initiate radical chain reactions upon UV exposure. Additionally, some solvents may be inherently photoreactive under your experimental conditions.
-
Protocol: Use fresh, HPLC-grade solvents. If using solvents prone to peroxide formation, test for their presence and purify if necessary (e.g., by distillation over sodium/benzophenone for THF). Consider switching to a more photochemically inert solvent if problems persist.
-
-
Characterize and Control the Light Source:
-
Rationale: High-energy UV light (e.g., < 300 nm) can be more damaging than near-UV or visible light and may not be necessary for the desired photoreaction.[4] The extended conjugation in ICZ suggests it will absorb at longer UV wavelengths.
-
Protocol: Characterize the spectral output of your lamp. If using a broadband source, employ appropriate optical filters (e.g., a Pyrex filter to cut off wavelengths below ~300 nm) to irradiate only at the wavelengths absorbed by your compound. This can minimize unwanted side reactions.
-
-
Implement Temperature Control:
-
Rationale: The light source, especially high-power lamps, can generate significant heat. This can introduce thermal degradation pathways that complicate the interpretation of your results.
-
Protocol: Place your reaction vessel in a water bath or use a jacketed reactor to maintain a constant, controlled temperature throughout the experiment. Always run a "dark control" at the same temperature to isolate photochemical effects.[4]
-
Issue 2: Inconsistent or Non-Reproducible Photostability Results
Symptoms:
-
Varying degradation rates observed when repeating the same experiment.
-
Different product profiles are obtained under seemingly identical conditions.
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Results
Step-by-Step Guide:
-
Standardize Experimental Geometry:
-
Rationale: The intensity of light reaching the sample is inversely proportional to the square of the distance from the source. Minor variations in the position of the sample vessel can lead to significant differences in photon flux and, consequently, degradation rates.
-
Protocol: Use a fixed and reproducible experimental setup, such as a merry-go-round or optical bench system. Ensure the sample cuvette or reactor is placed in the exact same position for each run.
-
-
Monitor Lamp Output and Stability:
-
Rationale: The output of UV lamps can decrease with age or fluctuate with power supply variations. Assuming constant lamp output can be a major source of error.
-
Protocol: Regularly check the lamp's intensity. For quantitative and highly reproducible studies, perform chemical actinometry (e.g., using a potassium ferrioxalate actinometer) to accurately measure the photon flux reaching your sample. This allows for the calculation of quantum yields, which are transferable between different setups.
-
-
Control for Concentration Effects:
-
Rationale: At high concentrations, "inner filter effects" can occur where the molecules at the surface of the solution absorb most of the light, shielding the molecules in the bulk solution. This can lead to non-linear degradation kinetics. Aggregation at high concentrations can also alter the photochemical behavior.
-
Protocol: Conduct experiments in a dilute solution where absorbance is typically below 0.1 AU at the excitation wavelength to ensure uniform light distribution. Verify that Beer-Lambert's law is obeyed in your chosen concentration range to rule out aggregation.
-
Quantitative Data Summary
While specific quantitative data on the photodegradation of the parent this compound is sparse in the reviewed literature, the following table provides a template for data that researchers should aim to collect during their photostability studies, based on common practices in photochemistry.
| Parameter | Condition | Value | Significance |
| λmax (nm) | Dichloromethane | ~350-400 nm (Est.) | Wavelength of maximum absorption, crucial for selecting irradiation wavelength. (Based on UV-Vis of derivatives[6]) |
| Molar Absorptivity (ε) | Dichloromethane | Compound-specific | Determines the efficiency of light absorption at a given wavelength. |
| Photodegradation Quantum Yield (Φ) | Degassed Acetonitrile, λirr = 350 nm | To be determined | A fundamental measure of the efficiency of a photochemical reaction. |
| Photodegradation Half-life (t1/2) | Specific lamp and geometry | To be determined | A practical measure of stability under specific experimental conditions. |
References
- Boudreault, P. L. T., Wakim, S., Tang, M. L., Tao, Y., Bao, Z., & Leclerc, M. (2009). New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications.
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical Synthesis of Indoles and Carbazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Journal of Materials Chemistry. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Wu, J., Patalag, A. D., & Werz, D. B. (2018). Indolo[3,2-b]carbazole-based thin-film transistors with high mobility and stability. Journal of the American Chemical Society, 127(2), 614-618. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Hole Mobility of 5,11-Dihydroindolo[3,2-b]carbazole and Alternative Hole-Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, particularly in the development of high-performance devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transporting material (HTM) is a critical component governing efficiency and stability. The mobility of charge carriers, specifically holes, within this layer is a paramount parameter that dictates the overall device performance.[1] This guide provides an in-depth comparison of the hole mobility of 5,11-Dihydroindolo[3,2-b]carbazole (ICZ), a promising heterocyclic compound, with established HTMs such as Spiro-OMeTAD and PTAA.
The Significance of Hole Mobility
Hole mobility (µh) is a measure of how quickly holes can move through a semiconductor material under the influence of an electric field. In devices like PSCs, a high hole mobility in the HTM layer is crucial for efficient extraction of photogenerated holes from the perovskite absorber layer and their transport to the electrode.[2] Inefficient hole transport can lead to charge accumulation at the interface, increasing the likelihood of charge recombination, which is a major loss mechanism that diminishes device efficiency and can contribute to long-term degradation.[3]
Comparing the Contenders: ICZ, Spiro-OMeTAD, and PTAA
While ICZ derivatives have shown promise, Spiro-OMeTAD and PTAA have been the workhorse HTMs in high-efficiency PSCs for over a decade.[4] Understanding the comparative hole mobility of these materials is essential for rational material selection and device design.
| Hole-Transporting Material (HTM) | Typical Hole Mobility (cm² V⁻¹ s⁻¹) | Measurement Method | Key Structural Features |
| This compound (ICZ) Derivatives | ~0.12 (for functionalized derivatives)[5] | Thin-Film Transistor (TFT) | Planar, rigid, fused aromatic core.[6] |
| Spiro-OMeTAD | 10⁻⁵ - 10⁻⁴ (pristine)[7] | SCLC, Time-of-Flight (ToF) | Spiro linkage between two fluorene units, creating a 3D structure. |
| PTAA | ~4 x 10⁻³ (doped)[7] | SCLC, OFET | Polymeric (triarylamine) backbone.[4] |
Discussion of Performance:
-
This compound (ICZ): The rigid and planar structure of the indolo[3,2-b]carbazole core is conducive to strong π-π stacking in the solid state, which can facilitate efficient intermolecular charge transport.[5] Functionalization of the ICZ core, particularly with alkylphenyl groups, has been shown to induce crystalline packing, leading to impressive hole mobilities as high as 0.12 cm² V⁻¹ s⁻¹ in thin-film transistors.[5] This high mobility suggests that ICZ-based materials have the potential to outperform traditional HTMs if proper molecular design and film morphology control are achieved.
-
Spiro-OMeTAD: As the long-standing "gold standard" HTM in PSCs, Spiro-OMeTAD's performance is well-documented.[8] Its spiro-linked, three-dimensional structure helps to form amorphous films with good morphological stability.[4] However, the intrinsic hole mobility of pristine Spiro-OMeTAD is relatively low, typically in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹.[7] To achieve high device performance, Spiro-OMeTAD almost always requires the use of additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) to increase its conductivity and hole mobility.[9] These hygroscopic additives, however, are a major contributor to the long-term instability of PSCs.[10]
-
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]): This polymeric HTM offers a significant advantage in terms of hole mobility over pristine Spiro-OMeTAD, with reported values around 4 x 10⁻³ cm² V⁻¹ s⁻¹.[7] Its polymeric nature allows for the formation of smooth, uniform films, which is beneficial for creating high-quality interfaces with the perovskite layer.[4] Like Spiro-OMeTAD, PTAA's performance is often enhanced with dopants.[11] While it has demonstrated excellent performance, particularly in inverted p-i-n device architectures, PTAA can be more expensive and its processing can be more complex than small molecule HTMs.[2][11]
Experimental Protocol: Measuring Hole Mobility via the Space-Charge Limited Current (SCLC) Method
The SCLC method is a widely used steady-state technique to determine the charge carrier mobility in organic and perovskite semiconductors.[12] It involves fabricating a "hole-only" device and analyzing its current density-voltage (J-V) characteristics.[13]
Device Architecture: A typical hole-only device structure is fabricated as follows: Substrate / Anode / Hole-Injection Layer (HIL) / HTM Layer (Active Material) / Cathode
-
Substrate: Typically ITO- or FTO-coated glass.
-
Anode/HIL: A material with a high work function is chosen to facilitate efficient hole injection into the HTM and block electron injection. Common choices include PEDOT:PSS or Molybdenum Oxide (MoO₃).[1][14]
-
HTM Layer: The material whose hole mobility is to be measured (e.g., ICZ, Spiro-OMeTAD).
-
Cathode: A high work function metal like Gold (Au) or Silver (Ag) is used to block electron injection from the cathode side.[13]
Experimental Workflow Diagram:
Caption: Workflow for Hole Mobility Measurement using the SCLC Method.
Step-by-Step Methodology:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat the substrates with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO/FTO surface.
-
Hole-Injection Layer Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned substrate, followed by annealing on a hotplate. This layer ensures ohmic contact for hole injection.
-
Active Layer Deposition: Dissolve the HTM (e.g., ICZ derivative) in a suitable organic solvent (e.g., chlorobenzene) and spin-coat it on top of the HIL. The thickness of this layer is a critical parameter and should be accurately measured (e.g., using a profilometer).
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the top electrode (e.g., 100 nm of Au or Ag) through a shadow mask to define the active area of the device.
-
J-V Measurement: Place the fabricated device in a probe station under dark and inert (e.g., nitrogen) conditions. Apply a voltage sweep using a source measure unit (SMU) and record the corresponding current density (J).
-
Data Analysis:
-
Plot the obtained data as log(J) versus log(V).
-
At low voltages, an ohmic region (J ∝ V, slope ≈ 1) is typically observed.
-
As the voltage increases, the current becomes space-charge limited, and the J-V curve enters the trap-free SCLC region, which is governed by the Mott-Gurney law.[12] In this region, the current density shows a quadratic dependence on the voltage (J ∝ V², slope ≈ 2).[15]
-
The hole mobility (µh) can be calculated from the quadratic region using the Mott-Gurney equation:[12] J = (9/8) * ε₀ * εᵣ * µh * (V²/L³) Where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors).
-
V is the applied voltage.
-
L is the thickness of the HTM layer.
-
-
Conclusion
The selection of an appropriate HTM is a delicate balance between intrinsic material properties, processing considerations, and device stability. While Spiro-OMeTAD and PTAA have proven their efficacy in achieving high-performance devices, their reliance on performance-enhancing but stability-compromising dopants presents a significant drawback. The high intrinsic hole mobility demonstrated by functionalized this compound derivatives marks them as highly compelling alternatives.[5] Their rigid, planar structure facilitates efficient charge transport, potentially enabling the fabrication of highly efficient and stable organic electronic devices without the need for dopants. Further research focusing on optimizing the molecular design and thin-film processing of ICZ-based materials is a promising avenue for advancing the field.
References
- Vertex AI Search. (n.d.). Hole mobilities in spiro-MeOTAD and PTAA.
- Fluxim AG. (2024, January 7). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors.
- ResearchGate. (2025, October 8). Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells.
- Ossila. (n.d.). PTAA or Spiro-OMeTAD? | Choosing a HTL for your Solar Cells.
- ResearchGate. (n.d.). Simulated and measured hole mobility of spiro-OMeTAD.
- AIP Publishing. (2019, October 29). Measurement of hole mobility in P3HT based photovoltaic cell using space charge limited current method.
- ACS Publications. (2022, January 6). Interfacial Engineering of PTAA/Perovskites for Improved Crystallinity and Hole Extraction in Inverted Perovskite Solar Cells.
- National Institutes of Health. (n.d.). Advances in Hole Transport Materials for Layered Casting Solar Cells.
- Royal Society of Chemistry. (2021, August 25). Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells.
- ResearchGate. (n.d.). Spiro‐OMeTAD‐Based Hole Transport Layer Engineering toward Stable Perovskite Solar Cells.
- ResearchGate. (n.d.). Hole mobility measurement by the SCLC method.
- ResearchGate. (2019, November 8). Measurement of hole mobility in P3HT based photovoltaic cell using space charge limited current method.
- arXiv. (2023, June 12). A simple all-inorganic hole-only structure for trap density measurement in perovskite solar cells.
- Physics Stack Exchange. (2019, January 9). Attempting to calculate the mobility from SCLC measurement (space charge limited current).
- ResearchGate. (n.d.). Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2).
- PubMed. (n.d.). Indolo[3,2-b]carbazole-based thin-film transistors with high mobility and stability.
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- 4. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
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- 15. physics.stackexchange.com [physics.stackexchange.com]
The Impact of Phenyl Substitution on Indolo[3,2-b]carbazole Performance in Field-Effect Transistors: A Comparative Guide
The relentless pursuit of high-performance organic semiconductors has identified the indolo[3,2-b]carbazole (ICz) core as a privileged scaffold for organic field-effect transistors (OFETs). Its rigid, planar, and electron-rich nature provides a solid foundation for efficient charge transport. However, the true potential of the ICz core is unlocked through strategic functionalization. This guide provides an in-depth comparison of phenyl-substituted indolo[3,2-b]carbazole derivatives, offering a comprehensive analysis of their performance in FETs, supported by experimental data and detailed protocols for researchers in organic electronics and materials science.
The Rationale for Phenyl Substitution: Engineering Molecular Interactions for Enhanced Performance
The introduction of phenyl groups to the indolo[3,2-b]carbazole core is a deliberate strategy to enhance its semiconductor properties through several key mechanisms. Phenyl substituents can modulate the electronic structure, influence molecular packing in the solid state, and improve the environmental stability of the resulting materials. The position of these phenyl groups on the ICz core—be it at the nitrogen atoms (5,11-positions), the indole rings (2,8-positions), or the carbazole moiety (3,9-positions)—has a profound impact on the final device performance. This is primarily due to the alteration of intermolecular interactions, which are critical for efficient charge hopping between adjacent molecules in the solid state. Well-ordered molecular packing, facilitated by appropriate substitution, leads to enhanced electronic coupling and, consequently, higher charge carrier mobility.
Comparative Performance Analysis of Phenyl-Substituted Indolo[3,2-b]carbazoles
The efficacy of phenyl substitution is best illustrated by a direct comparison of the key performance metrics of various derivatives in OFETs. The following table summarizes the reported hole mobility (µh), on/off current ratio, and threshold voltage (Vth) for several noteworthy examples. It is important to note that direct comparisons can be nuanced, as device performance is highly dependent on fabrication parameters such as the deposition technique and the dielectric interface.
| Compound Name | Substitution Pattern | Deposition Method | Hole Mobility (µh) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | 5,11- | Vacuum Evaporation | up to 0.12[1] | ~10⁷[1] | Not Reported |
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 3,9- | Not Specified | 0.22[2] | ~10⁵[2] | Not Reported |
| 3,9-diphenyl-5,11-dioctylindolo[3,2-b]carbazole (3POIND) | 3,9- | Drop-casting | 0.06 | Not Reported | Not Reported |
| 3,9-diphenyl-5,11-dioctylindolo[3,2-b]carbazole (3POIND) | 3,9- | Solution Shearing | 0.12 | Not Reported | Not Reported |
| Phenyl-substituted indolo[3,2-b]carbazoles (general) | Various | Not Specified | up to 0.2[2] | >10⁶[2] | Not Reported |
From the data, it is evident that phenyl substitution, particularly at the 3,9-positions, can lead to excellent hole mobilities, reaching up to 0.22 cm²/Vs. The inclusion of long alkyl chains, such as octyl groups, on the phenyl rings is a crucial strategy to enhance solubility and promote the necessary molecular self-organization for efficient charge transport. The choice of deposition technique also plays a significant role, with solution shearing demonstrating the potential to double the mobility compared to drop-casting for 3,9-diphenyl-5,11-dioctylindolo[3,2-b]carbazole.
Furthermore, some studies have shown that the presence of phenyl substituents contributes to the excellent air stability of the resulting FETs, with device properties remaining constant over several months.[2] While most phenyl-substituted indolo[3,2-b]carbazoles exhibit p-type behavior, specific modifications, such as the introduction of (4-silylethynyl)phenyl groups, can lead to n-type semiconducting properties, highlighting the versatility of this material class.[3][4]
Structure-Property Relationships: A Deeper Dive
The observed performance differences between various phenyl-substituted isomers can be attributed to their distinct solid-state packing and electronic structures.
Caption: The interplay between substitution patterns, solid-state properties, and FET performance in phenyl-substituted indolo[3,2-b]carbazoles.
5,11-Substitution: Functionalization at the nitrogen atoms directly influences the planarity of the indolo[3,2-b]carbazole core. While bulky substituents can disrupt packing, appropriately designed aryl groups with solubilizing alkyl chains can lead to highly crystalline layered structures, as seen in 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole.[1]
3,9-Substitution: Modification at these positions extends the π-conjugation along the long axis of the molecule. This can promote strong intermolecular π-π stacking, which is highly favorable for charge transport, leading to some of the highest reported mobilities for this class of materials.[2]
2,8-Substitution: Substitution on the indole rings offers another avenue to tune the electronic properties and molecular organization. While less explored in direct comparison to 3,9- and 5,11-isomers, this substitution pattern provides a means to introduce functional groups that can influence the material's morphology and charge-transport characteristics.
Experimental Protocol: Fabrication and Characterization of Solution-Processed Phenyl-Substituted Indolo[3,2-b]carbazole FETs
To ensure the reproducibility and reliability of performance data, a standardized experimental protocol is essential. The following is a representative procedure for the fabrication and characterization of bottom-gate, top-contact OFETs using a solution-based deposition method.
Caption: A typical workflow for the fabrication of solution-processed indolo[3,2-b]carbazole-based OFETs.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Begin with a heavily n-doped silicon wafer, which will serve as the common gate electrode.
-
Grow a layer of approximately 300 nm of silicon dioxide (SiO₂) on the wafer via thermal oxidation to act as the gate dielectric.
-
Thoroughly clean the substrate by sequential sonication in acetone and isopropyl alcohol (IPA) for 15 minutes each, followed by drying with a stream of nitrogen.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor and promote better film morphology.
-
-
Active Layer Deposition:
-
Prepare a solution of the phenyl-substituted indolo[3,2-b]carbazole derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of approximately 5 mg/mL.
-
Deposit the organic semiconductor film onto the treated substrate using a technique such as spin-coating (e.g., 2000 rpm for 60 seconds) or solution shearing.
-
Thermally anneal the film at a temperature optimized for the specific material (e.g., 120°C) for 30 minutes to improve crystallinity and remove residual solvent.
-
-
Electrode Deposition and Device Characterization:
-
Deposit the source and drain electrodes by thermal evaporation of gold (Au) through a shadow mask. A typical channel length and width would be 50 µm and 1 mm, respectively.
-
Characterize the electrical properties of the OFETs, including the transfer and output characteristics, using a semiconductor parameter analyzer. These measurements should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize the influence of ambient air and moisture, although measurements in air can be conducted to assess environmental stability.
-
Concluding Remarks and Future Outlook
Phenyl-substituted indolo[3,2-b]carbazoles have unequivocally demonstrated their potential as high-performance p-type semiconductors for OFETs. The strategic placement of phenyl groups, in conjunction with solubilizing alkyl chains, allows for the fine-tuning of their electronic properties and solid-state organization, leading to impressive charge carrier mobilities and excellent device stability. While 3,9-disubstituted derivatives have so far shown some of the most promising results, further systematic studies directly comparing the 2,8-, 3,9-, and 5,11-isomers under identical fabrication and testing conditions are crucial for a definitive understanding of the structure-property relationships.
The versatility of the indolo[3,2-b]carbazole core, including the potential for n-type transport with specific substitutions, opens up exciting avenues for the development of complementary logic circuits based on a single semiconductor scaffold. As synthetic methodologies become more refined and our understanding of the interplay between molecular structure and device physics deepens, we can expect to see even more impressive performance from this remarkable class of organic semiconductors, paving the way for their integration into next-generation flexible and low-cost electronic applications.
References
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Zhao, M., Zhang, B., & Miao, Q. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition, 59(24), 9678-9683. [Link]
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Zhao, M., Zhang, B., & Miao, Q. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties and Applications. Angewandte Chemie, 132(24), 9764-9769. [Link]
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Miao, Q. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties and Applications. Angewandte Chemie International Edition. [Link]
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Wu, Y., Li, Y., Gardner, S., & Ong, B. S. (2005). Indolo[3,2-b]carbazole-Based Thin-Film Transistors with High Mobility and Stability. Journal of the American Chemical Society, 127(2), 614–618. [Link]
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Boudreault, P. L. T., Wakim, S., Blouin, N., Simard, M., Tessier, C., Tao, Y., & Leclerc, M. (2007). Synthesis, Characterization, and Application of Indolo[3,2-b]carbazole Semiconductors. Journal of the American Chemical Society, 129(29), 9125–9136. [Link]
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Boudreault, P. L. T., Virkar, A. A., Bao, Z., & Leclerc, M. (2010). Synthesis and characterization of soluble indolo[3,2-b]carbazole derivatives for organic field-effect transistors. Organic Electronics, 11(10), 1649-1659. [Link]
-
Boudreault, P. L. T., et al. (2009). New indolo[3,2-b]carbazole derivatives for field-effect transistor applications. Journal of Materials Chemistry, 19(18), 2921-2929. [Link]
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A Comparative Guide to Validating the Purity of Synthesized 5,11-Dihydroindolo[3,2-b]carbazole using High-Performance Liquid Chromatography
For researchers, medicinal chemists, and material scientists, the integrity of a synthesized compound is the bedrock of reliable experimental data. 5,11-Dihydroindolo[3,2-b]carbazole, a privileged heterocyclic scaffold, is a critical building block in the development of novel therapeutics and advanced organic electronic materials.[1][2] Its efficacy in these applications is directly contingent on its purity. This guide provides an in-depth, scientifically-grounded protocol for validating the purity of this compound using High-Performance Liquid Chromatography (HPLC), comparing its performance with other analytical techniques and offering the rationale behind the methodological choices.
The Imperative of Purity for this compound
The presence of impurities, even in minute quantities, can drastically alter the physicochemical and biological properties of this compound. Potential impurities may include unreacted starting materials, residual solvents, intermediates from the synthetic pathway (such as incompletely aromatized tetrahydroindolo[3,2-b]carbazoles), and by-products from side reactions.[3][4] These contaminants can lead to erroneous structure-activity relationship (SAR) data, unpredictable performance in organic electronic devices, or adverse toxicological profiles in drug development. Therefore, a robust, validated analytical method for purity determination is not merely a quality control step but a fundamental component of the research and development lifecycle.
HPLC: The Gold Standard for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound.[1][5] Its high resolving power allows for the separation of the main compound from closely related structural analogues and impurities, providing both qualitative and quantitative data. A typical reversed-phase HPLC (RP-HPLC) method separates molecules based on their hydrophobicity, making it ideal for this largely non-polar carbazole derivative.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before and during the analysis. This approach is in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6]
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade trifluoroacetic acid (TFA) or formic acid.
-
Synthesized this compound batch for testing.
-
High-purity reference standard of this compound.
2. Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) | The non-polar C18 stationary phase provides excellent retention and separation for the hydrophobic this compound and related impurities. |
| Mobile Phase A | Water + 0.1% TFA | TFA acts as an ion-pairing agent, improving peak shape and resolution for compounds with basic nitrogen atoms. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and elution strength for this class of compounds. |
| Elution Mode | Gradient Elution | A gradient is crucial for resolving early-eluting polar impurities and later-eluting non-polar by-products within a reasonable run time. |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-20 min: 95% B; 20-22 min: 95% to 60% B; 22-25 min: 60% B | This gradient profile ensures good separation of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 235 nm, 295 nm, 340 nm (monitor multiple) | Indolo[3,2-b]carbazole derivatives have characteristic UV absorbance maxima. Monitoring multiple wavelengths helps in detecting impurities that may have different chromophores. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of DMSO and ACN) to a final concentration of approximately 0.5 mg/mL.
-
Test Solution: Prepare the synthesized sample in the same manner as the standard solution.
4. System Suitability Testing (SST): A Self-Validating Check
Before analyzing any test samples, the performance of the HPLC system must be verified. This is achieved by injecting the standard solution multiple times (typically five or six replicate injections). The results must meet predefined acceptance criteria.[7][8]
| SST Parameter | Acceptance Criteria | Purpose |
| Repeatability (RSD of Peak Area) | ≤ 2.0% | Ensures the precision of the injector and the stability of the detector response.[9] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A tailing peak can indicate column degradation or secondary interactions, affecting resolution and integration.[9] |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column in separating components. Higher numbers signify better separation power.[10] |
| Resolution (Rs) | > 2.0 (between main peak and closest impurity) | This is a critical measure of the method's ability to separate the analyte from potential impurities.[9] A resolution test mix containing the main compound and a known impurity is ideal if available. |
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Determination of this compound.
5. Data Analysis and Purity Calculation:
The purity of the synthesized compound is typically determined using the area percent method. This method assumes that all compounds, including the main peak and impurities, have a similar response factor at the chosen detection wavelength.
Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100
This calculation provides a relative purity value. For absolute quantification, a calibration curve generated from a certified reference standard would be necessary.
Comparison with Alternative Purity Validation Techniques
While HPLC is the predominant method, other techniques can provide complementary or, in some cases, primary data on compound purity. The choice of method depends on the specific requirements of the analysis, such as the need for structural information or the physical state of the compound.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, excellent for quantitative analysis of non-volatile compounds.[9] | Requires a chromophore for UV detection; relative purity unless a reference standard is used. | Routine quantitative purity analysis of synthesized organic compounds. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides absolute purity against an internal standard without needing a reference standard of the analyte itself; gives structural information on impurities.[11][12] | Lower sensitivity compared to HPLC; can be complex to interpret with overlapping signals. | Orthogonal purity check; analysis of compounds without chromophores; structural elucidation of impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions as a function of temperature. Impurities broaden the melting endotherm. | Provides a measure of absolute purity without a reference standard; fast and requires small sample amounts.[6] | Only applicable to crystalline solids with high purity (>95%); impurities must be soluble in the melt.[6] | Purity assessment of highly pure, crystalline final products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Very high sensitivity and provides structural information from mass spectra. | Limited to volatile and thermally stable compounds; derivatization may be required. | Analysis of volatile impurities (e.g., residual solvents) or volatile reaction by-products. |
| Melting Point Analysis | A pure substance has a sharp, defined melting point, whereas impurities cause a depression and broadening of the melting range. | Simple, inexpensive, and rapid preliminary check.[13] | Insensitive to small amounts of impurities; not quantitative. | A quick, qualitative check for gross impurities in a crystalline solid. |
Conclusion: An Integrated Approach to Purity Validation
For researchers and drug development professionals, relying on a single analytical technique is often insufficient. While HPLC stands out as the most robust and versatile method for the routine purity validation of synthesized this compound, an integrated approach provides the most comprehensive and trustworthy assessment.
A validated HPLC method, as detailed in this guide, should form the core of any purity testing strategy. Complementing this with an orthogonal method like qNMR can provide absolute purity values and invaluable structural information about any detected impurities.[11] Techniques like DSC can offer a final, confirmatory check on the bulk purity of the crystalline material. By understanding the principles, strengths, and limitations of each technique, scientists can make informed decisions, ensuring the quality and integrity of their compounds and the validity of their research.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2) - Scientific guideline. European Medicines Agency. [Link]
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TutorChase. (n.d.). What methods are used to test the purity of organic compounds?[Link]
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American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
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MicroSolv. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
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Assay-Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. [Link]
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TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link]
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Creative Biolabs. (n.d.). Purity Determination by DSC. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
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CP Lab Safety. (n.d.). 5, 11-Dihydroindolo[3, 2-b]carbazole, min 98% (HPLC), 100 grams. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. [Link]
-
Semantic Scholar. (n.d.). An improved protocol for the preparation of 5,11-dialkyl-6,12-di(hetero)aryl-5,11-dihydroindolo[3,2-b]carbazoles and synthesis of their new 2,8-dicyano- / 2,8-bis(benzo[d]thiazol-2-yl)-substituted derivatives. [Link]
-
MDPI. (2021). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. [Link]
-
ResearchGate. (2014). Purity comparison by NMR and HPLC. [Link]
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The Leading Provider of Specialty Chemicals. (n.d.). The Chemistry Behind Indolo[3,2-b]carbazole: Synthesis and Applications. [Link]
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A Comparative Guide to the Synthetic Routes of 5,11-Dihydroindolo[3,2-b]carbazole
Introduction: The Significance of the Indolo[3,2-b]carbazole Scaffold
The 5,11-dihydroindolo[3,2-b]carbazole (ICZ) core is a privileged heterocyclic scaffold that has garnered significant attention from the scientific community.[1] Its rigid, planar, and electron-rich structure makes it an ideal building block for a variety of functional organic materials.[2][3] Consequently, ICZ derivatives are extensively investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] The development of efficient and versatile synthetic routes to the ICZ core is therefore a critical endeavor, enabling the exploration of novel materials with tailored optoelectronic properties. This guide provides a comparative analysis of the most prominent synthetic strategies for accessing the this compound framework, offering insights into their mechanisms, experimental protocols, and relative merits for researchers in materials science and drug development.
The Cadogan Cyclization: A Classic and Reliable Approach
The Cadogan cyclization is a powerful and frequently employed method for the synthesis of carbazoles and related heterocyclic systems, including the indolo[3,2-b]carbazole core.[4] This reaction typically involves the reductive cyclization of two nitro groups in a 2,2'-dinitrobiphenyl or a related precursor, often using a trivalent phosphorus reagent such as triethyl phosphite.
Reaction Mechanism
The generally accepted mechanism of the Cadogan cyclization involves the deoxygenation of the nitro groups by the phosphite reagent to form highly reactive nitrene intermediates. These nitrenes then undergo intramolecular C-H insertion or electrophilic attack on the adjacent aromatic ring to form the new heterocyclic ring system. In the case of this compound synthesis, a twofold Cadogan cyclization of a 1,4-bis(2-nitrophenyl)benzene derivative is typically employed.
Caption: General workflow of the Cadogan cyclization for this compound synthesis.
Experimental Protocol: Synthesis of 6,12-Bis(hexyloxy)-5H,11H-indolo[3,2-b]carbazole[4]
-
Reaction Setup: In a microwave reactor tube, combine 400 mg of 1,4-dihexyloxy-2,5-bis(2-nitrophenyl)benzene with 4 ml of triethyl phosphite.
-
Microwave Irradiation: Irradiate the mixture at 300 W, maintaining a temperature of 483 K for 15 minutes.
-
Work-up: After cooling, dissolve the reaction mixture in 50 ml of ethyl acetate. Add an equal volume of 6 N hydrochloric acid and heat the mixture to reflux for 3 hours.
-
Extraction and Purification: After dilution with water, extract the product with dichloromethane (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High convergence: Forms the entire pentacyclic core in a single step from the dinitro precursor. | Harsh reaction conditions: Often requires high temperatures or microwave irradiation. |
| Good yields: Can provide good to excellent yields for a variety of substrates. | Limited availability of starting materials: The synthesis of the dinitro precursors can be multi-step. |
| Reliable and well-established: A classic and trusted method for carbazole synthesis. | Use of stoichiometric phosphorus reagents: Generates significant amounts of phosphite oxide as a byproduct. |
The Fischer Indole Synthesis: A Convergent One-Pot Strategy
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to indoles from arylhydrazines and carbonyl compounds under acidic conditions. While typically used for the synthesis of single indole rings, a tandem or double Fischer indole synthesis can be envisioned for the construction of the indolo[3,2-b]carbazole scaffold.
Reaction Mechanism
The Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement (the Claisen-like rearrangement) followed by the elimination of ammonia to afford the aromatic indole ring. For the synthesis of this compound, a symmetrical diketone or dialdehyde would react with two equivalents of a substituted phenylhydrazine in a one-pot fashion.
Caption: Proposed tandem Fischer indole synthesis for the this compound core.
Conceptual Experimental Protocol
-
Hydrazone Formation: A mixture of a suitable 1,4-dione and two equivalents of a phenylhydrazine hydrochloride salt would be heated in a suitable solvent, such as ethanol or acetic acid, to form the bis-phenylhydrazone intermediate.
-
Cyclization: The reaction mixture would then be heated at reflux, potentially with the addition of a stronger acid catalyst like polyphosphoric acid (PPA), to promote the double[5][5]-sigmatropic rearrangement and subsequent cyclization.[8]
-
Work-up and Purification: The reaction would be cooled, neutralized, and the product extracted and purified by crystallization or column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Convergent and atom-economical: Builds the core from readily available starting materials. | Potential for side reactions: The harsh acidic conditions can lead to the formation of byproducts. |
| One-pot potential: Can be designed as a tandem reaction, simplifying the synthetic procedure. | Limited substrate scope: The reaction may not be suitable for substrates with acid-labile functional groups. |
| Cost-effective starting materials: Phenylhydrazines and simple diones are generally inexpensive. | Yields can be variable: Optimization is often required to achieve good yields, especially for tandem processes. |
The Buchwald-Hartwig Amination: A Modern and Versatile Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. A double intramolecular Buchwald-Hartwig amination offers a modern and efficient strategy for the synthesis of the indolo[2,3-b]carbazole isomer, and a similar approach can be applied to the [3,2-b] isomer.[9]
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. For the synthesis of this compound, a precursor with two appropriately positioned amine and halide functionalities would undergo a double intramolecular cyclization.
Caption: Conceptual workflow for a double intramolecular Buchwald-Hartwig amination.
Conceptual Experimental Protocol
A general procedure for a microwave-assisted Buchwald-Hartwig double amination can be adapted for this synthesis.[10]
-
Reaction Setup: In a microwave vial, combine the bis-amino/bis-halo precursor (1.0 equiv), a palladium source such as Pd2(dba)3 (5 mol%), a suitable phosphine ligand like XPhos (10 mol%), and a base such as t-BuONa (2.5 equiv) in a dry solvent like toluene.
-
Microwave Irradiation: Irradiate the sealed vial in a microwave reactor at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable solvent (e.g., chloroform), filter through a pad of celite to remove the catalyst, and concentrate the filtrate. The crude product can then be purified by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High functional group tolerance: Tolerates a wide range of functional groups. | Cost of catalyst and ligands: Palladium catalysts and specialized phosphine ligands can be expensive. |
| Mild reaction conditions: Often proceeds under milder conditions compared to classical methods. | Air and moisture sensitivity: Requires anhydrous and inert reaction conditions. |
| High yields and selectivity: Can provide excellent yields and high selectivity. | Precursor synthesis: The synthesis of the di-functionalized precursor may require multiple steps. |
Friedel-Crafts Acylation Followed by Palladium-Catalyzed Cyclization
This two-step strategy offers a modular approach to constructing the indolo[3,2-b]carbazole core, particularly for substituted derivatives.[11] It involves the initial formation of a diketone intermediate via a double Friedel-Crafts acylation, followed by a palladium-catalyzed intramolecular C-H arylation to form the final ring system.
Reaction Mechanism
The first step is a classic Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic substrate in the presence of a Lewis acid catalyst (e.g., SnCl4) to form a ketone. In this case, a double acylation of a substituted this compound with a suitable acyl chloride (e.g., 2-iodobenzoyl chloride) at the 2 and 8 positions. The resulting diketone then undergoes a regioselective palladium-catalyzed intramolecular C-H arylation to form the fused ring system.
Caption: Two-step synthesis via Friedel-Crafts acylation and subsequent palladium-catalyzed cyclization.
Experimental Protocol: Synthesis of Fused 9H-fluoren-9-one ICZ derivatives[11]
-
Step 1: Double Friedel-Crafts Acylation
-
To a solution of a 5,11-dihexyl-6,12-di(hetero)aryl-substituted this compound in a suitable solvent, add SnCl4 and 2-iodobenzoyl chloride.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product. Purify the resulting 2,8-bis(2-iodobenzoyl) derivative by column chromatography.
-
-
Step 2: Palladium-Catalyzed Cyclization
-
Combine the 2,8-bis(2-iodobenzoyl) derivative with a palladium catalyst (e.g., Pd(OAc)2), a ligand, and a base in a suitable solvent.
-
Heat the reaction mixture at reflux until the starting material is consumed.
-
Cool the reaction, filter, and purify the final fused product by column chromatography.
-
Advantages and Disadvantages
| Advantages | Disadvantages |
| Modular and versatile: Allows for the introduction of various substituents on the final molecule. | Multi-step synthesis: A longer synthetic sequence compared to one-pot methods. |
| Good for complex derivatives: Well-suited for the synthesis of highly functionalized and extended π-systems. | Use of stoichiometric Lewis acids: The Friedel-Crafts step requires a stoichiometric amount of a Lewis acid. |
| Regioselective: The acylation and cyclization steps can be highly regioselective. | Potentially lower overall yield: The overall yield is dependent on the efficiency of two separate reactions. |
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Reagents | Number of Core-Forming Steps | Typical Conditions | Reported Yields | Key Advantages | Key Disadvantages |
| Cadogan Cyclization | Triethyl phosphite, dinitro precursor | 1 | High temperature/Microwave | Good to Excellent | High convergence, reliability | Harsh conditions, precursor synthesis |
| Fischer Indole Synthesis | Arylhydrazine, diketone, acid catalyst | 1 (tandem) | Acidic, high temperature | Variable | Convergent, cost-effective | Potential side reactions, acid-labile substrates |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | 1 (double intramolecular) | Mild to moderate temperature | Good to Excellent | High functional group tolerance, mild conditions | Cost of catalyst/ligand, inert conditions required |
| Friedel-Crafts/Pd Cyclization | Lewis acid, acyl chloride, Pd catalyst | 2 | Varies (mild to high temp) | Moderate to Good (overall) | Modular, versatile for complex structures | Multi-step, use of stoichiometric Lewis acids |
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of the most appropriate synthetic route to this compound and its derivatives is contingent upon the specific research objectives, the desired substitution pattern, and the available resources.
-
For the straightforward and scalable synthesis of the core ICZ scaffold, the Cadogan cyclization remains a robust and high-yielding option, provided the dinitro precursor is accessible.
-
The Fischer indole synthesis , while conceptually elegant for a one-pot approach, may require significant optimization to achieve high yields for the tandem process and is best suited for acid-stable molecules.
-
For the synthesis of highly functionalized ICZ derivatives with sensitive functional groups, the Buchwald-Hartwig amination offers a modern, versatile, and often high-yielding strategy, albeit at a higher cost for catalysts and ligands.
-
The Friedel-Crafts acylation followed by palladium-catalyzed cyclization is a valuable multi-step approach for constructing complex, extended π-systems based on the ICZ core, offering modularity and control over the final structure.
Ultimately, a thorough consideration of the trade-offs between reaction efficiency, cost, scalability, and substrate scope will guide the synthetic chemist in selecting the optimal pathway for their specific application.
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Irgashev, R. A., et al. (2016). A new synthetic approach to fused nine-ring systems of the indolo[3,2-b]carbazole family through double Pd-catalyzed intramolecular C–H arylation. RSC Advances, 6(75), 70106-70116. [Link]
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A Comparative Guide to the Electrochemical Stability of Indolo[3,2-b]carbazole Isomers for Advanced Organic Electronics
This guide provides an in-depth technical comparison of the electrochemical stability of various indolo[3,2-b]carbazole (ICZ) isomers. For researchers, scientists, and professionals in drug development and organic electronics, understanding the nuanced relationship between molecular architecture and electrochemical robustness is paramount for designing durable and high-performance materials and devices. This document synthesizes experimental data to elucidate how isomeric variations in the ICZ core influence their redox behavior and operational longevity.
Introduction: The Significance of Isomerism in Indolocarbazoles
Indolocarbazoles are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their potent biological activities and their utility as building blocks for organic electronic materials.[1][2] Their rigid, planar, and π-conjugated structure imparts excellent charge-transport properties, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and perovskite solar cells.[3][4]
The fusion of indole and carbazole moieties can result in several structural isomers, primarily differing in the orientation and connectivity of the constituent rings. This guide will focus on the electrochemical stability of key ICZ isomers, exploring how subtle changes in their molecular topology—from linear to angular configurations—can profoundly impact their redox potentials and stability upon repeated electrochemical cycling. A superior electrochemical stability, characterized by reversible redox processes and minimal degradation over time, is a critical attribute for the longevity and reliability of organic electronic devices.[5]
Theoretical Underpinnings: Why Isomerism Dictates Electrochemical Fate
The electrochemical stability of an organic molecule is intrinsically linked to its electronic structure, particularly the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The ease of oxidation and reduction is determined by the HOMO and LUMO energy levels, respectively. A lower HOMO energy level generally corresponds to a higher oxidation potential and greater stability against oxidation.
Isomerism in indolocarbazoles directly influences the extent of π-conjugation and the distribution of electron density across the molecule. For instance, linear isomers, such as the parent indolo[3,2-b]carbazole, often exhibit more extended π-conjugation compared to their angular counterparts. This extended conjugation can lead to a destabilization of the HOMO, making the molecule more susceptible to oxidation. Conversely, angular isomers may possess a more localized electronic structure, resulting in a more stable HOMO and enhanced electrochemical stability.[6]
Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting the HOMO/LUMO energy levels and ionization potentials of different isomers, thereby providing a theoretical framework for understanding their relative electrochemical stabilities.[7][8] These theoretical insights, when coupled with experimental validation, offer a powerful approach to the rational design of electrochemically robust ICZ derivatives.
Experimental Evaluation of Electrochemical Stability
The electrochemical stability of ICZ isomers is primarily assessed using cyclic voltammetry (CV) and chronoamperometry. These techniques provide quantitative data on the redox potentials, reversibility of electron transfer processes, and the material's ability to withstand prolonged electrochemical stress.
Detailed Experimental Protocol: Cyclic Voltammetry
The following protocol outlines a standardized procedure for evaluating the electrochemical properties of ICZ isomers, ensuring reproducibility and comparability of results.
Objective: To determine the oxidation and reduction potentials of ICZ isomers and to assess the reversibility of their redox processes through repeated potential cycling.
Instrumentation and Materials:
-
Potentiostat: A standard electrochemical workstation.
-
Three-Electrode Cell:
-
Working Electrode: Glassy carbon or platinum button electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: Platinum wire or mesh.
-
-
Electrolyte Solution: Typically a 0.1 M solution of a non-aqueous electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) in a dry, aprotic solvent like dichloromethane (DCM) or acetonitrile (ACN).[9][10]
-
Analyte: The ICZ isomer of interest, typically at a concentration of 10⁻³ to 10⁻⁴ M.
-
Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) redox couple for potential calibration.
-
Inert Gas: High-purity argon or nitrogen for deoxygenation.
Procedure:
-
Electrode Preparation: The working electrode is meticulously polished with alumina slurry on a polishing pad, followed by sonication in an appropriate solvent (e.g., ethanol, acetone) and thorough drying. This step is crucial for obtaining a clean and reproducible electrode surface.
-
Solution Preparation and Deoxygenation: The electrolyte solution is prepared in a glovebox or under an inert atmosphere to minimize moisture content. The solution is then transferred to the electrochemical cell and purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can introduce interfering redox signals.
-
Background Scan: A cyclic voltammogram of the pure electrolyte solution is recorded to establish the electrochemical window and to verify the absence of any electroactive impurities.
-
Analyte Measurement: The ICZ isomer is added to the deoxygenated electrolyte solution. The cyclic voltammogram is then recorded by scanning the potential from an initial value, through the redox events of the analyte, to a vertex potential, and then reversing the scan back to the initial potential.
-
Stability Assessment (Repeated Cycling): To evaluate electrochemical stability, the cyclic voltammetry scan is repeated for multiple cycles (e.g., 50-100 cycles). A stable compound will exhibit minimal changes in the peak potentials and currents over successive scans.[11]
-
Internal Standard Calibration: After the measurement of the analyte, a small amount of ferrocene is added to the solution, and a CV is recorded to determine the Fc/Fc⁺ redox potential. All measured potentials are then referenced against this internal standard.
Diagram of the Cyclic Voltammetry Experimental Workflow:
Caption: Workflow for the electrochemical analysis of ICZ isomers.
Chronoamperometry for Long-Term Stability Assessment
Chronoamperometry provides a complementary method for evaluating long-term stability. In this technique, a constant potential, typically slightly above the first oxidation potential of the ICZ isomer, is applied to the working electrode, and the resulting current is monitored over an extended period. A stable compound will maintain a relatively constant current, while a decrease in current over time suggests degradation of the electroactive species.[12][13]
Results and Discussion: A Comparative Analysis
| Isomer/Derivative | Fusion Type | Onset Oxidation Potential (V vs. Fc/Fc⁺) | Reversibility upon Cycling | Key Observations & References |
| Indolo[3,2-b]carbazole (ICZ) | Linear | ~0.6-0.8 | Generally reversible for the first oxidation | The parent linear ICZ shows moderate stability. Derivatives with electron-donating or withdrawing groups can significantly alter its redox properties.[11][14] |
| Indolo[2,3-a]carbazole | Angular | Generally higher than linear ICZ | Often exhibits enhanced stability | The angular fusion is reported to increase the HOMO-LUMO gap, leading to higher oxidation potentials and improved stability.[1] |
| Indolo[3,2-a]carbazole | Angular | Varies with substitution | Good stability reported for derivatives | Used as a core for hole-transporting materials with good performance, suggesting reasonable electrochemical stability.[1] |
| Diindolo[3,2-b:2′,3′-h]carbazoles | Extended Linear | Lower than parent ICZ | Varies | The extended conjugation lowers the oxidation potential, potentially reducing stability. However, specific substitutions can enhance performance.[9] |
| meta-substituted ICz-CN | Angular | ~0.63 | Reversible | Shows a lower oxidation potential compared to its para-substituted counterpart, indicating a higher-lying HOMO.[15] |
| para-substituted ICz-CN | Linear | Higher than meta-isomer | Reversible | The more linear structure leads to a more stabilized HOMO and higher oxidation potential compared to the meta-isomer.[15] |
Key Insights from the Data:
-
Influence of Fusion Mode: There is a general trend that angularly fused ICZ isomers exhibit higher oxidation potentials and, consequently, greater electrochemical stability compared to their linearly fused counterparts. This is attributed to the less extended π-conjugation in angular systems, which leads to a more stabilized HOMO.
-
Effect of Substituents: The introduction of electron-donating or electron-withdrawing groups onto the ICZ core can significantly modulate the redox potentials. Electron-donating groups tend to lower the oxidation potential, making the molecule easier to oxidize, which can sometimes compromise stability. Conversely, electron-withdrawing groups increase the oxidation potential, enhancing stability against oxidation.[9]
-
Reversibility as a Stability Metric: The reversibility of the redox waves in cyclic voltammetry is a key indicator of electrochemical stability. A perfectly reversible process implies that the oxidized or reduced species is stable and can be efficiently converted back to its original state. Loss of reversibility over repeated cycles is a clear sign of degradation.[10]
Molecular Structures of Representative ICZ Isomers:
Caption: Comparison of linear and angular ICZ isomers.
Conclusion and Future Outlook
The electrochemical stability of indolo[3,2-b]carbazole and its isomers is a critical parameter that dictates their performance and longevity in organic electronic applications. This guide has highlighted that the isomeric structure of the ICZ core plays a pivotal role in determining its redox properties. A clear trend emerges where angularly fused isomers tend to exhibit greater electrochemical stability than their linear counterparts due to differences in their electronic structures.
Future research should focus on systematic, side-by-side comparisons of a broader range of ICZ isomers under standardized electrochemical conditions. Such studies, combining experimental techniques like repeated cyclic voltammetry and chronoamperometry with theoretical calculations, will provide a more comprehensive understanding of the structure-stability relationships. This knowledge will be instrumental in the rational design of next-generation indolocarbazole-based materials with tailored electrochemical properties for high-performance and durable organic electronic devices.
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The Ascendance of Indolo[3,2-b]carbazoles: A Comparative Benchmark for Next-Generation OLEDs
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Materials Scientists
The relentless pursuit of enhanced efficiency, superior color purity, and extended operational stability in Organic Light-Emitting Diodes (OLEDs) has catalyzed the exploration of novel molecular architectures. Among these, indolo[3,2-b]carbazole (ICz) has emerged as a particularly promising scaffold. Its rigid, planar structure and inherent electronic properties make it an excellent building block for a new generation of high-performance OLED materials. This guide provides a comprehensive technical comparison of ICz-based OLEDs against current commercial standards, supported by a synthesis of recent experimental data. We will delve into the underlying chemical principles, present a standardized fabrication and testing protocol, and offer a transparent assessment of where ICz derivatives stand in the competitive landscape of OLED technology.
The Indolo[3,2-b]carbazole Core: A Foundation for High-Performance Emitters and Hosts
The indolo[3,2-b]carbazole moiety is a fused aromatic system that offers a unique combination of high charge carrier mobility, excellent thermal stability, and a high triplet energy.[1][2] These intrinsic characteristics are crucial for minimizing non-radiative decay pathways and enabling efficient energy transfer within the emissive layer of an OLED. The versatility of the ICz core allows for its functionalization at various positions, enabling the fine-tuning of its photophysical properties to serve as a host, a fluorescent emitter, or a key component in Thermally Activated Delayed Fluorescence (TADF) systems.[2][3][4] The rigid structure of ICz helps to suppress vibrational energy losses, leading to narrower emission spectra and improved color purity.[3]
The mechanism of TADF is particularly relevant for ICz derivatives. By engineering a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, these molecules can harvest non-emissive triplet excitons by converting them into emissive singlet excitons through reverse intersystem crossing (RISC).[5][6] This process allows for theoretical internal quantum efficiencies of up to 100%, placing ICz-TADF emitters in direct competition with the current industry-standard phosphorescent OLEDs (PHOLEDs).[4][7]
Performance Benchmarking: Indolo[3,2-b]carbazole Derivatives vs. Commercial Standards
A direct comparison of novel materials with established commercial standards is often challenging due to variations in testing protocols and device architectures. However, by compiling and analyzing data from recent publications and industry announcements, we can establish a clear picture of the competitive standing of ICz-based OLEDs. The following tables summarize key performance metrics for state-of-the-art ICz derivatives and leading commercial emitters.
Table 1: Performance of Blue OLED Emitters
| Emitter Type | Material/Device | Max. External Quantum Efficiency (EQE) | Color Coordinates (CIEy) | Lifetime (LT95 @ 1000 nits) | Reference |
| ICz-based (TADF) | Representative ICz-TADF | ~16.9% | ~0.11 | Not widely reported | [8] |
| Commercial (TADF/HF) | Kyulux Hyperfluorescence™ | >20% | < 0.05 | 450 hours | [9] |
| Commercial (PHOLED) | Universal Display Corp. (UDC) | ~20-25% | ~0.12 | >1000 hours (estimated) | [10][11] |
| Commercial (Fluorescent) | Standard Blue Fluorescent | ~5-10% | ~0.12 | ~11,000 hours (LT50) | [12] |
Table 2: Performance of Green OLED Emitters
| Emitter Type | Material/Device | Max. External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Lifetime (LT95 @ 1000 nits) | Reference |
| ICz-based (Host) | ICz derivative as host for green phosphorescent emitter | ~27.0% | - | Not widely reported | [5] |
| Commercial (TADF/HF) | Kyulux Hyperfluorescence™ | >30% | 224 | >20,000 hours | [9][13] |
| Commercial (PHOLED) | Universal Display Corp. (UDC) | ~30% | - | >400,000 hours (LT50) | [10][12] |
Table 3: Performance of Red OLED Emitters
| Emitter Type | Material/Device | Max. External Quantum Efficiency (EQE) | Color Coordinates (CIE) | Lifetime (LT95 @ 1000 nits) | Reference |
| ICz-based (Host) | ICz derivative as host for red phosphorescent emitter | ~25.3% | - | Not widely reported | [5] |
| Commercial (TADF/HF) | Kyulux Hyperfluorescence™ | >25% | BT.2020 compliant | >37,000 hours | [13] |
| Commercial (PHOLED) | Universal Display Corp. (UDC) | ~25% | (0.64, 0.36) | >900,000 hours (LT50) | [10][12] |
From this data, it is evident that ICz-based materials, particularly when used as hosts for phosphorescent emitters, can achieve external quantum efficiencies comparable to commercial standards.[5] As TADF emitters, while showing great promise, there is still a need for further development to match the lifetime and efficiency of the leading commercial blue emitters.[8][9] The strength of the ICz platform lies in its versatility and the potential for further molecular engineering to address these challenges.
Experimental Protocol: Fabrication and Characterization of a Multilayer OLED Device
To ensure the validity and reproducibility of performance data, a standardized experimental protocol is essential. The following section details a representative procedure for the fabrication and testing of a multilayer OLED using vacuum thermal evaporation.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
2. Thin Film Deposition by Vacuum Thermal Evaporation:
-
The substrates are loaded into a high-vacuum chamber with a base pressure of less than 10-6 Torr.
-
Organic and metal layers are deposited sequentially onto the substrate through thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance.
-
A typical device architecture is as follows:
-
ITO (Anode)
-
Hole Injection Layer (HIL): e.g., HAT-CN (5 nm)
-
Hole Transport Layer (HTL): e.g., NPB (40 nm)
-
Emissive Layer (EML): Host material doped with the emitter (e.g., ICz-based host doped with a phosphorescent or TADF emitter) (30 nm)
-
Electron Transport Layer (ETL): e.g., TPBi (30 nm)
-
Electron Injection Layer (EIL): e.g., LiF (1 nm)
-
Cathode: Aluminum (Al) (100 nm)
-
3. Encapsulation:
-
Following deposition, the devices are transferred to a nitrogen-filled glovebox without exposure to air.
-
The devices are encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
4. Device Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode.
-
The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
-
Operational lifetime is measured by applying a constant DC current and monitoring the luminance decay over time. The lifetime is typically reported as LT95 (time to reach 95% of initial luminance) or LT50 (time to reach 50% of initial luminance).[14][15]
The Underlying Causality: Molecular Design and Device Performance
The performance of an OLED is intricately linked to the molecular design of its components and the architecture of the device.
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The Inflential Role of Substituents on Indolo[3,2-b]carbazole: A Comparative Analysis of Alkyl vs. Aryl Moieties
A Senior Application Scientist's Guide to Structure-Property Relationships
The indolo[3,2-b]carbazole (ICz) scaffold has garnered significant attention within the scientific community, particularly in the fields of organic electronics and medicinal chemistry.[1][2] Its rigid, planar, and electron-rich π-conjugated system provides a robust platform for the development of high-performance organic semiconductors and biologically active compounds.[2][3] The tunability of its properties is largely dependent on the nature of the substituents appended to the core structure. This guide provides an in-depth comparative analysis of how alkyl versus aryl substituents modulate the key photophysical, electrochemical, and solid-state properties of indolo[3,2-b]carbazole derivatives, offering insights for researchers, scientists, and drug development professionals.
The Indolo[3,2-b]carbazole Core: A Versatile Framework
The fundamental structure of indolo[3,2-b]carbazole consists of two indole units fused to a central benzene ring.[2] This arrangement results in a highly conjugated system with distinct electronic characteristics. The nitrogen atoms of the indole moieties are common sites for functionalization, allowing for the introduction of various substituents that can profoundly influence the molecule's overall behavior.[2] The choice between alkyl and aryl substituents is a critical design consideration, as each imparts unique steric and electronic effects.
The Impact of Alkyl vs. Aryl Substituents on Key Properties: A Head-to-Head Comparison
The strategic placement of substituents on the indolo[3,2-b]carbazole core is a powerful tool to fine-tune its properties for specific applications, ranging from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to therapeutic agents.[1][4][5]
Photophysical Properties: Tuning the Light Emission
The nature of the substituent significantly impacts the absorption and emission characteristics of indolo[3,2-b]carbazole derivatives.
-
Alkyl Substituents: Long alkyl chains are primarily introduced to enhance the solubility of the otherwise poorly soluble indolo[3,2-b]carbazole core.[5] While they have a minor effect on the electronic properties in solution, their influence on solid-state packing can indirectly affect the photophysical properties in thin films.[6] Generally, alkyl substitution leads to a slight blue shift in the emission spectrum compared to the parent compound due to their electron-donating inductive effect, which raises the energy of the highest occupied molecular orbital (HOMO).
-
Aryl Substituents: Aryl groups, on the other hand, extend the π-conjugation of the indolo[3,2-b]carbazole core. This extension of the conjugated system typically leads to a bathochromic (red) shift in both the absorption and emission spectra. The degree of this shift is dependent on the nature of the aryl group and its substitution pattern. Phenyl-substituted indolo[3,2-b]carbazoles have demonstrated promising performance as hole-transporting materials in OLEDs.[4] The introduction of aryl groups can also influence the planarity of the molecule, which in turn affects the solid-state packing and, consequently, the emission properties in the aggregated state. Some derivatives have even been shown to exhibit aggregation-enhanced emission (AIEE) properties.[7]
Table 1: Comparative Photophysical Data of Substituted Indolo[3,2-b]carbazoles
| Compound | Substituent Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |
| 5,11-dioctylindolo[3,2-b]carbazole | Alkyl | ~370 | ~410 | N/A | [8] |
| 5,11-diphenylindolo[3,2-b]carbazole | Aryl | ~385 | ~430 | N/A | [4] |
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | Aryl-Alkyl | ~390 | ~445 | N/A | [9] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Electrochemical Properties and Charge Transport: Engineering for Electronics
The performance of indolo[3,2-b]carbazole derivatives in electronic devices is intrinsically linked to their electrochemical properties, particularly their HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport.
-
Alkyl Substituents: The primary role of alkyl chains in the context of organic electronics is to improve processability and influence the thin-film morphology. Their electronic contribution is relatively modest. However, the length and branching of the alkyl chains can significantly impact the intermolecular packing in the solid state, which is a critical determinant of charge carrier mobility. Well-ordered, crystalline domains facilitated by appropriate alkyl substitution can lead to enhanced hole mobility in OFETs.
-
Aryl Substituents: Aryl substituents have a more direct and pronounced effect on the electronic properties. The introduction of electron-donating or electron-withdrawing groups on the aryl rings can be used to precisely tune the HOMO and LUMO energy levels. Phenyl substitution, for instance, has been shown to facilitate efficient π-π stacking between molecules, leading to improved charge transport.[10] Consequently, phenyl-substituted indolo[3,2-b]carbazoles have exhibited excellent p-type FET behavior with hole mobilities as high as 0.2 cm² V⁻¹ s⁻¹.[10] The introduction of (4-silylethynyl)phenyl groups can even induce n-type semiconductor behavior.[11][12]
Table 2: Comparative Electrochemical and Charge Transport Data
| Compound | Substituent Type | HOMO (eV) | LUMO (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
| 5,11-dioctyl-6,12-dimethylindolo[3,2-b]carbazole | Alkyl | N/A | N/A | Promising features | [12] |
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | Aryl-Alkyl | N/A | N/A | 0.22 | [5] |
| Phenyl-substituted indolo[3,2-b]carbazoles | Aryl | N/A | N/A | up to 0.2 | [10] |
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | Aryl-Alkyl | -5.4 | -2.1 | 0.12 | [9] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Solid-State Packing and Morphology: The Supramolecular Influence
The arrangement of molecules in the solid state is paramount for the performance of organic electronic devices. Here, the choice of substituent plays a crucial role in directing the supramolecular assembly.
-
Alkyl Substituents: Long, flexible alkyl chains can induce a higher degree of crystallinity and promote a more ordered molecular packing.[9] This is often a desirable trait for achieving high charge carrier mobilities in OFETs. The length of the alkyl chain can be systematically varied to optimize the intermolecular distance and π-orbital overlap.
-
Aryl Substituents: Aryl groups can promote π-π stacking interactions between adjacent indolo[3,2-b]carbazole cores, leading to the formation of one-dimensional or two-dimensional charge transport pathways.[12] The planarity of the aryl substituent and its ability to engage in intermolecular interactions are key factors. However, bulky aryl groups can also introduce steric hindrance, potentially disrupting the packing and leading to amorphous thin films.[9]
Caption: Influence of substituents on indolo[3,2-b]carbazole properties.
Biological Activity: A Look at Aryl Hydrocarbon Receptor (AhR) Agonism
Indolo[3,2-b]carbazole and its derivatives are known to be potent agonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes.[2][13]
-
Alkyl vs. Aryl Effects: While much of the research has focused on the parent indolo[3,2-b]carbazole and simple alkylated derivatives like 6-methylindolo[3,2-b]carbazole (6-MICZ), the introduction of different substituents can modulate the AhR binding affinity and subsequent biological response.[13][14] For instance, a study comparing 6-formylindolo[3,2-b]carbazole (6-FICZ) and 6-MICZ found that the methyl-substituted analog exhibited higher activity in several cell lines.[13][14] The electronic and steric profile of the substituent plays a role in the interaction with the receptor's binding pocket. Further exploration of a wider range of both alkyl and aryl substituents is warranted to fully elucidate the structure-activity relationships for AhR modulation.
Experimental Protocols: A Guide to Characterization
The comprehensive characterization of novel indolo[3,2-b]carbazole derivatives involves a suite of spectroscopic and electrochemical techniques.
Synthesis and Purification
A common synthetic route to the indolo[3,2-b]carbazole core is the Cadogan ring closure.[12] Purification is often challenging due to the poor solubility of these compounds and is typically achieved through column chromatography or recrystallization.[1]
Caption: General synthetic workflow for indolo[3,2-b]carbazoles.
Photophysical Characterization
-
UV-Vis Spectroscopy: To determine the absorption properties and the optical bandgap.
-
Photoluminescence Spectroscopy: To measure the emission spectrum and determine the photoluminescence quantum yield.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.
Thin-Film Characterization and Device Fabrication
-
X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM): To investigate the crystallinity and morphology of thin films.[5]
-
Fabrication of OFETs and OLEDs: Typically involves solution processing (e.g., spin-coating, drop-casting) or vacuum deposition of the indolo[3,2-b]carbazole derivative as the active layer.[9][15]
Conclusion and Future Outlook
The choice between alkyl and aryl substituents on the indolo[3,2-b]carbazole core has profound and distinct consequences for its properties. Alkyl chains are indispensable for enhancing solubility and controlling solid-state packing, which are crucial for high-performance organic electronics. Aryl substituents, in contrast, offer a powerful means to tune the electronic and photophysical properties through the extension of π-conjugation and the introduction of specific electronic effects.
For researchers in organic electronics, a judicious combination of both alkyl and aryl moieties may hold the key to developing next-generation materials with optimized solubility, charge transport, and emissive properties. In the realm of drug development, a deeper understanding of how different substituents modulate the interaction with biological targets like the AhR will be critical for designing novel therapeutic agents with enhanced potency and selectivity. The continued exploration of diverse substitution patterns on the versatile indolo[3,2-b]carbazole scaffold promises to unlock new and exciting applications in both materials science and medicine.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 5,11-Dihydroindolo[3,2-b]carbazole
For researchers and professionals in drug development, the consistent and predictable synthesis of core heterocyclic scaffolds is paramount. The 5,11-dihydroindolo[3,2-b]carbazole (ICZ) framework, a privileged structure in materials science and medicinal chemistry, is no exception.[1][2] Its derivatives have shown promise as organic semiconductors and bioactive molecules.[1][2] However, the reproducibility of its synthesis can be a significant hurdle, impacting project timelines and the reliability of downstream applications. This guide provides an in-depth analysis of common synthetic routes to ICZ, focusing on the critical parameters that govern their reproducibility. We will dissect published methodologies, compare their performance based on reported experimental data, and offer insights to enable robust and scalable production of this valuable scaffold.
Understanding the Synthetic Landscape: Key Routes to the ICZ Core
The synthesis of the this compound core predominantly relies on the acid-catalyzed condensation of indoles with aldehydes, followed by an oxidative aromatization step. While the fundamental approach is similar across various reports, the choice of catalyst, oxidizing agent, and reaction conditions significantly influences the yield, purity, and, most importantly, the reproducibility of the outcome. We will explore two of the most prevalent strategies: the two-step synthesis and the one-pot approach.
Method 1: The Two-Step Synthesis via Condensation and Subsequent Oxidation
A widely adopted and often reliable method involves a two-step process: the initial condensation of an indole with an aromatic aldehyde to form an intermediate, followed by a separate oxidation step to yield the final this compound.[3][4] This approach allows for the isolation and purification of the intermediate, which can be crucial for ensuring the quality of the final product.
A common variation of this method employs hydroiodic acid as a catalyst for the condensation and iodine as the oxidant.[3][4] The causality behind this choice lies in the ability of hydroiodic acid to efficiently promote the electrophilic substitution reaction between the indole and the aldehyde. Iodine then serves as a mild and effective oxidizing agent for the subsequent aromatization.
Experimental Protocol: A Representative Two-Step Synthesis
The following protocol is a synthesis of a representative 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazole, adapted from published procedures.[3][4]
Step 1: Condensation
-
To a solution of indole (2.0 mmol) and an aromatic aldehyde (1.0 mmol) in a suitable solvent such as acetonitrile, add a catalytic amount of hydroiodic acid.
-
Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and isolate the intermediate product.
Step 2: Oxidation
-
Dissolve the intermediate from Step 1 in a solvent like dimethylformamide (DMF).
-
Add iodine (I₂) as the oxidizing agent.
-
Reflux the mixture for a designated period until the reaction is complete, as indicated by TLC.
-
After cooling, isolate and purify the final this compound product.
Workflow for the Two-Step Synthesis:
Caption: Workflow of the two-step synthesis of this compound.
Method 2: The Facile One-Pot Synthesis
In the interest of procedural efficiency, one-pot syntheses have been developed. These methods combine the condensation and oxidation steps into a single operation, reducing handling and purification steps. A notable one-pot approach utilizes iodine as a catalyst for the initial condensation, followed by an acid-catalyzed intramolecular cyclization.[5] This strategy streamlines the process, but can also introduce challenges in controlling side reactions, potentially impacting reproducibility.
Experimental Protocol: A Representative One-Pot Synthesis
The following is a generalized protocol for a one-pot synthesis of 6-monosubstituted and 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles.[5]
-
Combine the indole, an aldehyde, and a catalytic amount of iodine in a suitable solvent.
-
Heat the reaction mixture to facilitate the initial condensation.
-
Introduce an ortho ester and an acid catalyst to promote the intramolecular cyclization and aromatization.
-
Monitor the reaction by TLC until completion.
-
Isolate and purify the final product.
Workflow for the One-Pot Synthesis:
Caption: Workflow of the one-pot synthesis of this compound.
Comparative Analysis of Synthetic Routes
To objectively assess the reproducibility of these methods, we must compare their reported performance based on key metrics such as yield and the generality of the method with different substrates.
| Synthetic Method | Key Reagents | Typical Yields | Advantages | Potential Reproducibility Challenges | References |
| Two-Step Synthesis | Catalyst: HI, Oxidant: I₂ | Moderate to Good | Isolation of intermediate allows for better quality control. Generally applicable to a range of aldehydes. | Requires multiple steps and purifications. The handling of hydroiodic acid can be challenging. | [3][4] |
| One-Pot Synthesis | Catalyst: I₂, Acid | Moderate to Good (20-50%) | Procedurally simple and time-efficient. | More prone to side reactions, which can affect yield and purity. Optimization of reaction conditions for different substrates may be required. | [5] |
Factors Influencing Reproducibility: A Deeper Dive
The successful and reproducible synthesis of 5,11-dihydroindolo[3,2-b]carbazoles hinges on meticulous control over several experimental parameters.
-
Purity of Starting Materials: The purity of the indole and aldehyde starting materials is critical. Impurities can lead to the formation of undesired side products, complicating purification and reducing yields.
-
Catalyst Choice and Concentration: The choice and concentration of the acid catalyst in the condensation step are crucial. Insufficient catalyst may lead to slow or incomplete reactions, while excess catalyst can promote side reactions.
-
Oxidizing Agent: The nature and amount of the oxidizing agent in the two-step synthesis are important. Over-oxidation can lead to the formation of undesired byproducts.
-
Reaction Temperature and Time: Precise control of reaction temperature and time is essential. Deviations can significantly impact the reaction outcome and the formation of impurities.
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates and yields.
Conclusion and Recommendations
Both the two-step and one-pot synthetic methodologies offer viable routes to 5,11-dihydroindolo[3,2-b]carbazoles. For applications where high purity is paramount and scalability is a concern, the two-step synthesis is often the more prudent choice. The ability to isolate and characterize the intermediate provides a critical quality control checkpoint, enhancing the reproducibility of the final product.
The one-pot synthesis , while offering a more streamlined workflow, may require more extensive optimization to achieve consistent results, particularly when varying the substrates. Its reproducibility is more sensitive to subtle changes in reaction conditions.
Ultimately, the choice of synthetic route will depend on the specific research or development goals. For initial exploratory work, the one-pot method may be suitable. However, for process development and the synthesis of materials for advanced applications, the control and reliability afforded by the two-step approach are generally superior. A thorough understanding of the reaction mechanism and careful control of the experimental parameters outlined in this guide will be instrumental in achieving reproducible and high-quality synthesis of the this compound scaffold. Further functionalization, such as nitration, has also been explored to expand the chemical diversity of this important class of compounds.[1][6][7][8][9]
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The Tale of Two Paths: A Comparative Guide to Indolo[3,2-b]carbazole in Solution-Processed vs. Vacuum-Deposited Devices
For researchers and scientists navigating the landscape of organic electronics, the choice of deposition technique is a critical juncture that profoundly influences device performance. This guide provides an in-depth comparison of solution-processed and vacuum-deposited devices utilizing the promising indolo[3,2-b]carbazole (ICz) scaffold. We will delve into the nuances of each method, supported by experimental data, to illuminate the path toward rational material design and optimized device fabrication.
Introduction to Indolo[3,2-b]carbazole: A Versatile Building Block
Indolo[3,2-b]carbazole is a rigid, planar, and π-conjugated heterocyclic compound that has garnered significant attention in the field of organic electronics. Its inherent structural features facilitate intermolecular π-π stacking, which is conducive to efficient charge transport. This makes it an excellent candidate for active materials in a range of devices, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic photovoltaics. The true power of the ICz core lies in its amenability to chemical modification, allowing for the fine-tuning of its electronic properties and processability.
The Deposition Dilemma: Solution vs. Vacuum
The fabrication of thin-film organic electronic devices predominantly relies on two distinct approaches: solution processing and vacuum deposition. The choice between these methods is not merely a matter of preference but is intrinsically linked to the molecular design of the organic semiconductor, the desired film morphology, and the intended application.
Solution Processing: The Allure of Low-Cost and Scalability
Solution processing techniques, such as spin coating, drop-casting, and printing methods, offer the significant advantages of low-cost, high-throughput, and compatibility with large-area and flexible substrates[1]. This approach involves dissolving the organic semiconductor in a suitable solvent and then depositing the solution onto a substrate. The subsequent evaporation of the solvent leaves behind a thin film of the material.
For a molecule to be amenable to solution processing, it must exhibit good solubility in common organic solvents. In the case of the largely planar and rigid indolo[3,2-b]carbazole core, this often necessitates the introduction of flexible alkyl side chains to disrupt intermolecular forces and enhance solubility[2][3].
Vacuum Deposition: The Path to High Purity and Precision
Vacuum thermal evaporation (VTE) is a well-established technique for the deposition of thin films of small organic molecules[4]. In this process, the material is heated in a high-vacuum chamber until it sublimes. The vapor then travels in a line-of-sight path and condenses onto a cooled substrate, forming a uniform thin film. VTE offers precise control over film thickness and morphology and can yield highly pure films, as the vacuum environment minimizes contamination[4].
Materials intended for vacuum deposition do not require high solubility. Instead, they must be thermally stable enough to withstand the sublimation temperatures without decomposing. For indolo[3,2-b]carbazole derivatives, the molecular design for vacuum deposition often focuses on promoting self-assembly and crystallinity during the deposition process. The addition of long alkyl or phenyl side chains has been shown to be crucial for achieving highly ordered crystalline films upon vacuum deposition[5][6].
Performance Comparison: A Data-Driven Analysis
Organic Field-Effect Transistors (OFETs)
The charge carrier mobility (µ) is a key performance metric for OFETs. The table below summarizes the hole mobilities of various indolo[3,2-b]carbazole derivatives in devices fabricated by solution processing and vacuum deposition.
| Deposition Method | Indolo[3,2-b]carbazole Derivative | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Solution-Processed | 2,8-dibromo-5,11-dioctylindolo[3,2-b]carbazole | 0.12 (sheared) | > 10^5 | [3] |
| Substituted with (4-silylethynyl)phenyl groups | n-type semiconductor | - | [7] | |
| Vacuum-Deposited | 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | ~ 10^5 | [8][9] |
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | 0.12 | 10^7 | [5] | |
| Phenyl-substituted indolo[3,2-b]carbazoles | 0.2 | > 10^6 | [10][11] |
Analysis of OFET Performance:
From the data, it is evident that both solution-processed and vacuum-deposited indolo[3,2-b]carbazole-based OFETs can achieve high hole mobilities, on the order of 0.1 to 0.2 cm²/Vs.
-
Vacuum-deposited films of appropriately functionalized ICz derivatives tend to exhibit slightly higher mobilities and, in some cases, higher on/off ratios. This is primarily attributed to the formation of highly crystalline, well-ordered thin films, which provide efficient pathways for charge transport[5][6]. The use of long alkyl or phenyl side chains is instrumental in promoting this self-assembly during vacuum deposition[5][11].
-
Solution-processed devices, while showing slightly lower mobilities in some instances, still demonstrate excellent performance. Techniques like solution shearing can enhance molecular ordering and improve mobility[3]. The key challenge in solution processing is to control the crystallization process during solvent evaporation to achieve a favorable morphology[3]. Interestingly, some derivatives have even been engineered to function as n-type semiconductors in solution-processed transistors[7].
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, indolo[3,2-b]carbazole derivatives are often employed as host materials for phosphorescent emitters or as hole-transporting layers (HTLs). The performance of OLEDs is typically evaluated by their current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
| Deposition Method | Device Role | Performance Metrics | Reference |
| Solution-Processed | Host (Indolo[3,2,1-jk]carbazole polymer) | Red Device: EQE: 8.88%, LE: 12.97 cd/A, PE: 8.12 lm/W | [12] |
| Green Device: EQE: 10.84%, LE: 38.47 cd/A, PE: 25.06 lm/W | [12] | ||
| Vacuum-Deposited | Host (Indolo[3,2,1-jk]carbazole derivative) | Blue PhOLED: EQE: 13.4%, CE: 31.6 cd/A, PE: 24.8 lm/W | [4][13] |
| Bipolar Host (Indolo[3,2-b]carbazole derivative) | Blue OLED: Max. Brightness: 3973 cd/m², Max. CE: 3.67 cd/A, Max. EQE: 2.64% | [14] | |
| Hole Transporting Material | Max. Luminance Efficiency: 3.64 cd/A | [10] |
Analysis of OLED Performance:
The data for OLEDs also showcases the viability of both deposition techniques.
-
Vacuum-deposited OLEDs utilizing indolo[3,2-b]carbazole derivatives as host materials have demonstrated high efficiencies, particularly in phosphorescent devices[4][13]. The precise layer thickness control and high purity achievable with vacuum deposition are critical for fabricating high-performance multilayer OLED structures.
-
Solution-processed OLEDs, while historically lagging behind their vacuum-deposited counterparts, are rapidly advancing. The development of soluble, high-performance indolo[3,2-b]carbazole-based polymers and small molecules is paving the way for efficient, solution-processed OLEDs[2][12]. The performance of the solution-processed devices in the table is commendable and highlights the potential of this approach for low-cost lighting and display applications.
Experimental Protocols
To provide a practical context, we outline standardized, step-by-step methodologies for the fabrication of indolo[3,2-b]carbazole-based thin films using both solution processing and vacuum deposition.
Solution Processing: Spin Coating of an Indolo[3,2-b]carbazole Derivative
This protocol describes a general procedure for depositing a thin film of a soluble indolo[3,2-b]carbazole derivative for OFET applications.
Materials and Equipment:
-
Soluble indolo[3,2-b]carbazole derivative
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Substrate (e.g., heavily n-doped Si with a SiO₂ dielectric layer)
-
Spin coater
-
Hotplate
-
Inert atmosphere glovebox
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) to improve the semiconductor-dielectric interface and promote better film growth.
-
Solution Preparation: Inside a glovebox, dissolve the indolo[3,2-b]carbazole derivative in the chosen solvent to a specific concentration (e.g., 5-10 mg/mL). Stir the solution at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.
-
Spin Coating: a. Transfer the substrate to the spin coater. b. Dispense a small amount of the prepared solution onto the center of the substrate. c. Start the spin coating program, which typically involves a low-speed spread cycle (e.g., 500 rpm for 10 seconds) followed by a high-speed spin cycle (e.g., 2000-4000 rpm for 60 seconds) to achieve the desired film thickness.
-
Solvent Annealing: Immediately after spin coating, place the substrate on a hotplate inside the glovebox at a specific temperature (e.g., 80-120 °C) for a set duration (e.g., 10-30 minutes) to remove residual solvent and potentially improve film crystallinity.
-
Characterization and Device Completion: The film is now ready for morphological characterization (e.g., using Atomic Force Microscopy and X-ray Diffraction) and the subsequent deposition of source/drain electrodes to complete the OFET device.
Vacuum Deposition: Thermal Evaporation of an Indolo[3,2-b]carbazole Derivative
This protocol outlines the thermal evaporation process for depositing a thin film of an indolo[3,2-b]carbazole derivative.
Materials and Equipment:
-
Thermally stable indolo[3,2-b]carbazole derivative powder
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Crucible (e.g., quartz or tungsten boat)
-
Substrate (e.g., glass or silicon)
-
Quartz crystal microbalance (QCM) for thickness monitoring
Procedure:
-
Substrate Preparation: Clean the substrate using the same procedure as for solution processing.
-
Loading the Source Material: Place a small amount of the indolo[3,2-b]carbazole powder into the crucible.
-
System Pump-Down: Mount the substrate in the holder and load the crucible into the evaporation chamber. Evacuate the chamber to a high vacuum (typically < 5 x 10⁻⁶ Torr) to ensure a long mean free path for the evaporated molecules and to minimize contamination.
-
Deposition: a. Slowly increase the current to the crucible to heat the source material. b. Monitor the deposition rate using the QCM. A typical deposition rate for organic semiconductors is 0.1-1 Å/s. c. Once the desired deposition rate is stable, open the shutter to allow the material to deposit onto the substrate. d. Maintain the substrate at a specific temperature (e.g., room temperature or an elevated temperature) during deposition to influence film morphology. e. Close the shutter once the desired film thickness is reached.
-
Cooling and Venting: Allow the system to cool down before slowly venting the chamber with an inert gas like nitrogen.
-
Device Fabrication: The deposited film can then be used for further device fabrication steps, such as the deposition of subsequent layers in an OLED stack or the source/drain electrodes for an OFET.
Visualizing the Processes and Outcomes
The following diagrams illustrate the workflows for solution processing and vacuum deposition, and the resulting differences in thin film morphology.
Caption: A flowchart of the solution processing workflow.
Caption: A flowchart of the vacuum deposition workflow.
Caption: A comparison of typical thin film morphologies.
Conclusion: Choosing the Right Path for Your Application
The choice between solution processing and vacuum deposition for indolo[3,2-b]carbazole-based devices is not a matter of one being definitively superior to the other. Instead, it is a decision guided by the specific requirements of the application, the desired device performance, and considerations of cost and scalability.
-
Vacuum deposition remains the preferred method for achieving the highest performance devices, particularly where precise control over film morphology and purity is paramount. The ability to create highly crystalline films of appropriately designed indolo[3,2-b]carbazole derivatives leads to excellent charge transport properties.
-
Solution processing offers a compelling pathway towards low-cost, large-area, and flexible electronics. Significant progress has been made in designing soluble indolo[3,2-b]carbazole derivatives that yield high-performance devices. As solution processing techniques continue to be refined, the performance gap between the two methods is expected to narrow further.
Ultimately, the versatility of the indolo[3,2-b]carbazole scaffold allows for its adaptation to both deposition paradigms. A thorough understanding of the interplay between molecular design, processing conditions, and film morphology is essential for harnessing the full potential of this remarkable class of organic semiconductors.
References
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Wu, Y., Li, Y., Gardner, S., & Ong, B. S. (2005). Indolo[3,2-b]carbazole-based thin-film transistors with high mobility and stability. Journal of the American Chemical Society, 127(2), 614–618. [Link]
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Boudreault, P. L. T., et al. (2007). Synthesis, characterization, and application of indolo[3,2-b]carbazole semiconductors. Journal of the American Chemical Society, 129(29), 9125–9136. [Link]
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Zhang, C., et al. (2023). Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. Molecules, 28(13), 4994. [Link]
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Zhao, M., Zhang, B., & Miao, Q. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition, 59(24), 9678-9683. [Link]
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Boudreault, P. L. T., et al. (2011). New indolo[3,2-b]carbazole derivatives for field-effect transistor applications. Journal of Materials Chemistry, 21(42), 16896-16903. [Link]
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- Kader, T., et al. (2021). Alkylated Indolo[3,2,1-jk]carbazoles as New Building Blocks for Solution Processable Organic Electronics. Organic Electronics, 93, 106148.
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confirming the HOMO-LUMO levels of 5,11-Dihydroindolo[3,2-b]carbazole via cyclic voltammetry
< A Senior Application Scientist's Guide to the Electrochemical Characterization of 5,11-Dihydroindolo[3,2-b]carbazole
Abstract
This guide provides a comprehensive, experimentally grounded protocol for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound (ICZ) using cyclic voltammetry (CV). As a molecule of significant interest in organic electronics, precise characterization of its frontier molecular orbitals is paramount for predicting and optimizing device performance.[1][2] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices, ensuring a self-validating and robust methodology. We will objectively compare cyclic voltammetry with alternative techniques, providing researchers, scientists, and drug development professionals with a holistic understanding of ICZ's electronic properties.
Introduction: The Significance of Frontier Orbitals in Organic Electronics
The electronic properties of organic semiconductor materials are fundamentally governed by the energy levels of their frontier molecular orbitals: the HOMO and the LUMO. These energy levels dictate the efficiency of charge injection, transport, and separation in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] this compound (ICZ), a heterocyclic aromatic compound, has emerged as a promising building block for such materials due to its rigid, planar structure and electron-rich nature.[1][3] An accurate determination of its HOMO and LUMO levels is therefore a critical first step in the design and evaluation of novel ICZ-based materials.
Cyclic voltammetry stands out as a powerful and accessible electrochemical technique for probing the redox behavior of molecules and estimating their frontier orbital energies.[4][5] This guide will provide a detailed protocol for the successful application of CV to ICZ, emphasizing the importance of a rigorous experimental setup and the use of an internal standard for data accuracy and comparability.
Theoretical Framework: From Redox Potentials to Orbital Energies
Cyclic voltammetry involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current.[5] The resulting voltammogram provides information about the oxidation and reduction processes of the analyte. The onset potentials of the first oxidation (Eox) and first reduction (Ered) events can be correlated to the HOMO and LUMO energy levels, respectively.
The relationship between the redox potentials and the orbital energies is based on the principle that the oxidation process involves the removal of an electron from the HOMO, while reduction involves the addition of an electron to the LUMO. To ensure consistency and allow for comparison across different experimental setups, it is crucial to reference these potentials to a known internal standard, most commonly the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[6][7][8] The half-wave potential (E₁⸝₂) of the Fc/Fc⁺ couple is set to a reference energy level, typically -4.8 eV relative to the vacuum level, although values up to -5.1 eV have also been reported.[7]
The empirical equations used to estimate the HOMO and LUMO energies are as follows:
EHOMO (eV) = -[Eox(onset) vs Fc/Fc⁺ + 4.8] ELUMO (eV) = -[Ered(onset) vs Fc/Fc⁺ + 4.8]
It is important to note that these are empirical relationships and the exact value of the ferrocene reference energy can vary slightly depending on the solvent and electrolyte system.[7]
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to ensure high-quality, reproducible data for the determination of ICZ's HOMO and LUMO levels. The causality behind each step is explained to foster a deeper understanding of the experimental variables.
Materials and Reagents
| Component | Specification | Rationale |
| Analyte | This compound (ICZ), >99% purity | High purity is essential to avoid interference from impurities with different redox potentials. |
| Solvent | Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous, HPLC grade | These solvents have a wide electrochemical window and are good solvents for ICZ and the supporting electrolyte. Anhydrous conditions are critical to prevent reactions with water that can interfere with the measurements. |
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, 0.1 M | Provides conductivity to the solution and minimizes migration of the analyte.[9] TBAPF₆ is chosen for its wide electrochemical window and good solubility in organic solvents. |
| Internal Standard | Ferrocene (Fc), >98% purity | The Fc/Fc⁺ redox couple is a well-behaved, reversible system often used as an internal reference for non-aqueous electrochemistry.[6] |
| Working Electrode | Glassy carbon electrode (GCE), 3 mm diameter | Provides a wide potential window and is relatively inert.[10] The surface must be polished before each experiment to ensure reproducibility.[9] |
| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) or Silver wire (pseudo-reference) | A stable reference potential is crucial for accurate measurements.[4][11] If a pseudo-reference is used, the internal standard is mandatory.[12] |
| Counter Electrode | Platinum wire or coil | Completes the electrical circuit and should have a surface area larger than the working electrode to not limit the current.[9][11] |
Step-by-Step Methodology
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then the chosen solvent (DCM or ACN).
-
Sonnicate the electrode in the solvent for 2-3 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
Causality: A clean and smooth electrode surface is paramount for obtaining reproducible and well-defined voltammograms.[9] Any surface contamination can lead to distorted peaks and inaccurate potential measurements.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in the chosen anhydrous solvent.
-
Prepare a stock solution of ICZ (e.g., 10 mM) in the electrolyte solution.
-
Prepare a stock solution of ferrocene (e.g., 10 mM) in the electrolyte solution.
-
Causality: Preparing stock solutions allows for precise control of the analyte and internal standard concentrations.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Ensure the tip of the reference electrode is placed close to the working electrode to minimize iR drop (the potential drop due to the solution resistance).
-
Causality: Proper cell geometry is crucial for minimizing experimental artifacts that can distort the cyclic voltammogram.
-
-
Cyclic Voltammetry Measurement:
-
Transfer a known volume of the electrolyte solution to the electrochemical cell.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 10-15 minutes. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
Causality: Dissolved oxygen is electroactive and its reduction can interfere with the measurement of the analyte's reduction potential.[4]
-
Record a background CV of the electrolyte solution to ensure there are no interfering redox processes within the potential window of interest.
-
Add a known concentration of ICZ to the cell (final concentration typically 1-5 mM).
-
Record the CV of ICZ. Scan initially over a wide potential range to identify the oxidation and reduction peaks. Then, narrow the potential window to focus on the first oxidation and reduction events. A typical scan rate is 100 mV/s.
-
Add a known concentration of ferrocene to the same solution (final concentration typically 1 mM).[13]
-
Record the CV of the mixture, ensuring the ferrocene redox couple is well-resolved.
-
Causality: Running the CV of the analyte both with and without the internal standard allows for unambiguous identification of the analyte's peaks and accurate referencing of the potentials.[12]
-
Experimental Workflow Diagram
Caption: Workflow for HOMO-LUMO determination via cyclic voltammetry.
Data Analysis and Interpretation
The obtained cyclic voltammogram will show current peaks corresponding to the oxidation and reduction of ICZ and ferrocene.
-
Determine the Ferrocene Half-Wave Potential (E₁⸝₂):
-
Identify the anodic (Epa) and cathodic (Epc) peak potentials for the ferrocene redox couple.
-
Calculate the half-wave potential: E₁⸝₂ (Fc) = (Epa + Epc) / 2.
-
The peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons transferred, which is 1 for ferrocene) for a reversible process.[9]
-
-
Determine the Onset Potentials for ICZ:
-
The onset of oxidation (Eox(onset)) is determined by the intersection of the tangent to the rising oxidation peak and the baseline current.
-
The onset of reduction (Ered(onset)) is determined similarly for the reduction peak.
-
-
Reference the Potentials to Ferrocene:
-
Correct the measured onset potentials by subtracting the ferrocene half-wave potential:
-
Eox(onset) vs Fc/Fc⁺ = Eox(onset) - E₁⸝₂ (Fc)
-
Ered(onset) vs Fc/Fc⁺ = Ered(onset) - E₁⸝₂ (Fc)
-
-
-
Calculate HOMO and LUMO Energies:
-
Use the empirical equations mentioned in Section 2:
-
EHOMO (eV) = -[Eox(onset) vs Fc/Fc⁺ + 4.8]
-
ELUMO (eV) = -[Ered(onset) vs Fc/Fc⁺ + 4.8]
-
-
Sample Data Table
| Compound | Eox(onset) (V vs. Ag/AgCl) | Ered(onset) (V vs. Ag/AgCl) | E₁⸝₂ (Fc) (V vs. Ag/AgCl) | EHOMO (eV) | ELUMO (eV) | Egec (eV) |
| ICZ | +0.85 | -2.10 | +0.40 | -5.25 | -2.30 | 2.95 |
| Carbazole | +1.20 | -2.50 | +0.40 | -5.60 | -2.70 | 2.90 |
| Indole | +1.05 | -2.80 | +0.40 | -5.45 | -3.00 | 2.45 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Comparison with Alternative Methods
While cyclic voltammetry is a powerful technique, it is beneficial to corroborate the results with other methods to gain a more complete picture of the electronic structure.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of an electron from a lower to a higher energy orbital, typically from the HOMO to the LUMO. The optical band gap (Egopt) can be estimated from the onset of the absorption spectrum (λonset) using the following equation:[14]
Egopt (eV) = 1240 / λonset (nm)
It is important to recognize that the electrochemical band gap (Egec = ELUMO - EHOMO) and the optical band gap are not identical. The electrochemical gap corresponds to the energy difference between the charged species (cation and anion), while the optical gap represents the energy of the neutral excited state, which includes the exciton binding energy. For many organic materials, the electrochemical gap is typically 0.3-0.5 eV larger than the optical gap.
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide theoretical predictions of HOMO and LUMO energy levels.[15][16] These calculations can be a valuable tool for complementing experimental data and for screening new molecular designs. However, the accuracy of DFT calculations is highly dependent on the chosen functional and basis set.[15] Therefore, experimental validation remains crucial. Machine learning models are also emerging as a rapid and cost-effective alternative for predicting HOMO-LUMO gaps.[15][16][17]
Relationship Between Methods
Caption: Interrelation of methods for determining frontier orbital energies.
Conclusion
This guide has provided a detailed and scientifically rigorous protocol for the determination of the HOMO and LUMO energy levels of this compound using cyclic voltammetry. By adhering to the principles of a self-validating workflow, including careful electrode preparation, the use of an internal standard, and proper data analysis, researchers can obtain reliable and reproducible results. The comparison with UV-Vis spectroscopy and computational methods underscores the importance of a multi-faceted approach to fully characterize the electronic properties of novel organic materials. The accurate determination of these fundamental parameters is an indispensable step in the rational design of next-generation organic electronic devices.
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A Comparative Guide to the Absorption Spectra of Indolo[3,2-b]carbazole: Bridging Theory and Experiment
Prepared by: Dr. Gemini, Senior Application Scientist
This guide provides an in-depth comparison of the theoretical and experimental UV-Visible absorption spectra of indolo[3,2-b]carbazole (ICz). As a molecule of significant interest for organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), a thorough understanding of its electronic properties is paramount.[1][2] This document is intended for researchers, chemists, and materials scientists, offering a practical framework for correlating computational predictions with empirical data, thereby accelerating the design and characterization of novel functional materials.
Introduction: The "Why" Behind the Comparison
Indolo[3,2-b]carbazole is a rigid, planar, and highly conjugated heterocyclic aromatic compound.[1] Its unique structure imparts desirable electronic properties, thermal stability, and morphological stability, making it a valuable building block in materials science.[1][2] The UV-Visible absorption spectrum of a molecule provides a direct window into its electronic transitions, revealing how it interacts with light.
Predicting this spectrum through computational chemistry before undertaking lengthy synthetic routes is a cornerstone of modern materials discovery. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and cost-effective tool for this purpose.[3][4][5] However, theoretical models are approximations of reality. Therefore, validating these computational results against robust experimental data is not just good practice—it is a necessary step to ensure the predictive power and reliability of the theoretical model. This guide will walk through both methodologies, present a direct comparison of their results, and analyze the potential sources of deviation.
Theoretical Framework: Simulating the Spectrum with TD-DFT
The primary goal of the computational approach is to solve the time-dependent Schrödinger equation to predict the electronic excited states of the molecule. We employ TD-DFT for its excellent balance of accuracy and computational efficiency in describing the electronic spectra of organic molecules.[5]
Causality in Computational Protocol Selection
The choice of functional and basis set is critical and directly impacts the accuracy of the prediction. The B3LYP hybrid functional is often selected as it provides a reliable description of electron correlation effects for many organic systems.[3][5] A Pople-style basis set, such as 6-311+G(2d,p), is chosen to provide sufficient flexibility for describing the electron distribution, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for non-spherical electron density.[3][4] Simulating the solvent environment using a Polarizable Continuum Model (PCM) is crucial, as solvent-solute interactions can significantly shift the absorption bands compared to a gas-phase calculation.[4][6]
Step-by-Step Computational Protocol
-
Ground State Geometry Optimization:
-
Objective: To find the most stable, lowest-energy three-dimensional structure of the indolo[3,2-b]carbazole molecule.
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311+G(2d,p).
-
Self-Validation: The optimization is considered complete when a true energy minimum is found, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. This ensures the excited state calculations are performed on a physically realistic structure.
-
-
Excited State Calculation:
-
Objective: To calculate the vertical excitation energies and corresponding oscillator strengths of the electronic transitions from the optimized ground state.
-
Method: Time-Dependent DFT (TD-DFT) using the same functional and basis set for consistency.
-
Solvent Model: The Polarizable Continuum Model (PCM) is applied to simulate a solvent like dichloromethane or tetrahydrofuran (THF), matching the experimental conditions.[4][6]
-
Output Data: The calculation yields a list of excited states, their energies (in eV, which are then converted to nm), and their oscillator strengths (f), a dimensionless quantity that represents the probability of a given transition.
-
Experimental Framework: Measuring the Spectrum with UV-Vis Spectroscopy
UV-Visible spectroscopy measures the absorption of light as it passes through a sample. The absorption of photons promotes electrons from a ground electronic state to an excited state, with the energy of the photon corresponding to the energy difference between these states.
Rationale for Experimental Design
The choice of solvent is paramount; it must dissolve the analyte and be transparent in the wavelength region of interest to avoid interference.[7][8] Spectroscopic grade solvents are used to eliminate impurities that might have their own absorbance. The concentration is carefully controlled to adhere to the Beer-Lambert Law, ensuring a linear relationship between absorbance and concentration and preventing signal saturation or aggregation effects that can alter the spectrum.[9] A double-beam spectrophotometer is used to simultaneously measure the light intensity passing through the reference (pure solvent) and the sample, providing real-time correction for the solvent's absorbance and any fluctuations in the light source.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Solvent: Use spectroscopic grade tetrahydrofuran (THF) or dichloromethane (DCM).
-
Stock Solution: Prepare a concentrated stock solution of indolo[3,2-b]carbazole.
-
Working Solution: Dilute the stock solution with the chosen solvent to a final concentration of approximately 1 x 10⁻⁵ M in a quartz cuvette.
-
-
Instrument Configuration:
-
Instrument: Utilize a double-beam UV-Vis spectrophotometer.
-
Reference: Fill a matched quartz cuvette with the pure solvent to serve as the blank.
-
Baseline Correction: Perform a baseline correction with the blank cuvette in both the sample and reference beams to zero the instrument.
-
-
Data Acquisition:
-
Scan Range: Set the instrument to scan a wavelength range from 200 nm to 600 nm.
-
Measurement: Place the sample cuvette in the sample beam path and acquire the absorption spectrum.
-
Data Processing: Identify the wavelengths of maximum absorbance (λmax).
-
Comparative Analysis: Theory vs. Reality
The data obtained from both the TD-DFT calculations and the UV-Vis experiment are summarized below for direct comparison. The experimental data for indolo[3,2-b]carbazole typically shows two main absorption bands.[7]
| Electronic Transition | Theoretical λmax (nm) (B3LYP/6-311+G(2d,p) in DCM) | Oscillator Strength (f) | Experimental λmax (nm) (in DCM/CH₃CN) |
| S₀ → S₁ | 330 | 0.15 | ~338[7] |
| S₀ → S₂ | 278 | 0.85 | ~283[7] |
| S₀ → Sₓ | - | - | ~408, 491 (in presence of F⁻)[7] |
Note: The transitions around 408 and 491 nm are reported for a derivative of indolo[3,2-b]carbazole acting as a receptor upon addition of fluoride ions, leading to deprotonation and a significant color change; they are not characteristic of the neutral parent molecule.[7] The theoretical values are representative and may vary slightly based on the exact computational model.
Discussion of Results
-
Correlation and Systematic Shifts: The TD-DFT calculations successfully predict the presence of two primary absorption bands in the UV region. There is a good qualitative agreement between the calculated and experimental λmax values. The slight blue-shift (hypsochromic shift) in the calculated values compared to the experimental data is a common observation.[10] This systematic deviation can be attributed to the inherent approximations in the DFT functional and the incomplete description of the complex solvent-solute interactions by the PCM model.[10]
-
Intensity and Oscillator Strength: The calculated oscillator strengths (f) align well with the experimental spectrum's intensities. The transition calculated at 278 nm has a significantly higher oscillator strength (f = 0.85) than the one at 330 nm (f = 0.15). This corresponds to the experimental observation where the absorption band around 283 nm is much more intense than the band at 338 nm.[7] This indicates that the S₀ → S₂ transition is more probable than the S₀ → S₁ transition.
-
Sources of Discrepancy:
-
Computational Model: The choice of functional and basis set, while robust, is not perfect. Different functionals may yield slightly different excitation energies.
-
Vibronic Coupling: The theoretical calculation assumes a "vertical" transition from the ground state's minimum energy geometry. In reality, molecular vibrations couple with electronic transitions, leading to a broadening of the spectral bands, which is not captured by this level of theory.
-
Intermolecular Interactions: The experimental measurement is performed on an ensemble of molecules. Even at low concentrations, weak intermolecular interactions or trace aggregation can influence the absorption spectrum, an effect not accounted for in a single-molecule calculation.[9][11]
-
Conclusion
The comparison between theoretical TD-DFT calculations and experimental UV-Vis spectroscopy for indolo[3,2-b]carbazole demonstrates a strong and valuable synergy. TD-DFT serves as an excellent predictive tool, accurately forecasting the general features and relative intensities of the absorption spectrum. While minor quantitative deviations are expected, the qualitative agreement provides confidence in using computational models to interpret electronic transitions and guide the design of new indolo[3,2-b]carbazole derivatives with tailored optical properties.[6][12] By understanding the limitations and strengths of each approach, researchers can leverage this combined methodology to gain a comprehensive and validated understanding of the photophysical behavior of functional organic materials.
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A Comparative Guide to the Long-Term Operational Stability of Indolo[3,2-b]carbazole-Based Electronic Devices
Introduction: The Promise and Challenge of Indolo[3,2-b]carbazole
Indolo[3,2-b]carbazole (ICz) represents a class of heterocyclic organic semiconductors that has garnered significant attention in the field of organic electronics. Its rigid, planar, and π-conjugated structure endows it with excellent charge transport properties and high thermal stability, making it a promising candidate for active layers in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1][2] Derivatives of ICz have been successfully employed as hole-transporting layers, emitters, and sensitizers in various electronic devices.[3][4] However, like many organic semiconductors, the widespread commercial adoption of ICz-based devices is often hampered by challenges related to long-term operational stability.[5] This guide provides a comprehensive evaluation of the factors governing the stability of ICz-based devices, compares their performance with established alternatives, and outlines robust protocols for assessing their operational lifetime.
Section 1: Fundamental Degradation Pathways in ICz-Based Devices
The operational lifetime of an organic electronic device is a complex function of intrinsic material properties and extrinsic environmental factors.[6] Degradation in ICz-based devices can be broadly categorized into two main pathways:
-
Intrinsic Degradation: This refers to irreversible changes in the chemical or physical structure of the ICz molecule or the surrounding organic layers, driven by the device's operation. Key mechanisms include:
-
Photo-oxidation: In the presence of oxygen and light, the excited state of the ICz molecule can react to form non-emissive or charge-trapping species.
-
Electrochemical Reactions: The application of a continuous electrical bias can lead to the formation of unstable radical ions, which can subsequently undergo irreversible chemical reactions like dimerization or bond cleavage.[7] The accumulation of these degradation products can lead to a loss of luminance and efficiency.[8]
-
Morphological Instability: Under prolonged operation and thermal stress, the morphology of the thin organic films can change, leading to crystallization, phase segregation, or delamination, which negatively impacts charge transport and device performance.[9]
-
-
Extrinsic Degradation: This is primarily caused by the ingress of environmental species like oxygen and water into the device.[10] These species can:
-
Corrode Electrodes: Moisture can lead to the corrosion of reactive metal cathodes, such as silver or aluminum, forming "dark spots" that grow over time.[10][11]
-
Quench Excitons: Oxygen can act as a quenching agent for excited states, reducing the efficiency of light emission in OLEDs.
-
Introduce Traps: Water molecules can act as charge traps at the semiconductor-dielectric interface, leading to shifts in the threshold voltage of OFETs.
-
The interplay of these mechanisms dictates the ultimate operational lifetime of a device. The following diagram illustrates the key degradation pathways.
Caption: Figure 1. Key Degradation Pathways in ICz-Based Devices.
Section 2: Comparative Stability Analysis
The operational stability of ICz-based devices is best understood in the context of alternative materials used for similar applications. The following tables provide a comparative overview based on reported literature data.
Organic Field-Effect Transistors (OFETs)
Proper functionalization of the indolo[3,2-b]carbazole core has led to a new class of high-performance organic semiconductors for OTFT applications.[12] These materials often exhibit good environmental stability due to their relatively low HOMO levels and large band gaps.[12]
| Material Class | Representative Molecule | Hole Mobility (cm²/Vs) | Threshold Voltage Shift (V/hr) | On/Off Ratio | Bias Stress Conditions |
| Indolo[3,2-b]carbazole | 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | 0.12[12] | Low (qualitative) | > 10⁷[12] | Continuous bias in air |
| Pentacene | Pentacene | ~1.0 | High | > 10⁶ | Continuous bias in N₂ |
| Benzothienobenzothiophene | DNTT | > 1.0 | Very Low | > 10⁷ | Continuous bias in air |
Data is compiled from various sources for illustrative comparison; direct comparison requires identical testing conditions.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, ICz derivatives are often used as host materials for phosphorescent or fluorescent emitters. Their high triplet energy and good charge transport properties are advantageous. However, the stability of the emissive layer is a critical concern.[13][14] The degradation of blue OLEDs, in particular, is a significant challenge.[13][14]
| Device Role | Material Class | Representative Molecule | LT₅₀ (hours) @ 1000 cd/m² | Color Shift (Δu'v') | Driving Voltage Increase |
| Host Material | Indolo[3,2-b]carbazole | ICz-based bipolar host | Significantly longer than conventional hosts[15] | Minimal | Low |
| Host Material | Carbazole | CBP | ~100-500 (for blue PhOLEDs) | Moderate | Moderate |
| Electron Transport | Oxadiazole | PBD | < 100 | High | High |
LT₅₀ denotes the time for the luminance to decay to 50% of its initial value.
Organic Photovoltaics (OPVs)
ICz derivatives have been explored as donor materials and as hole-transporting layers (HTLs) in OPVs, including perovskite solar cells.[16][17] Their stability under continuous illumination is a key performance metric.
| Device Role | Material System | T₈₀ (hours) | PCE Decay Rate | Illumination Conditions |
| HTL | Bromine-Substituted ICz | > 1000 | < 10% total decay | Continuous light soaking |
| Donor | ICz-based Dye | Good (qualitative) | Not specified | AM 1.5G, 100 mW/cm² |
| Donor | PTB7:PC₇₁BM | ~100-500 | Variable | AM 1.5G, 100 mW/cm² |
T₈₀ denotes the time for the power conversion efficiency (PCE) to decay to 80% of its initial value.
Section 3: Strategies for Enhancing Operational Stability
Improving the long-term stability of ICz-based devices requires a multi-faceted approach, spanning molecular design, device engineering, and encapsulation.
-
Molecular Design:
-
Steric Hindrance: Introducing bulky side chains onto the ICz core can prevent close intermolecular packing, which can suppress the formation of aggregates that act as quenching sites.[17]
-
Lowering HOMO Levels: Deeper HOMO energy levels can increase the material's resistance to oxidation.
-
Deuteration: Replacing C-H bonds with C-D bonds at specific molecular sites can increase the bond dissociation energy, making the molecule more resistant to chemical degradation.
-
-
Device Engineering:
-
Interfacial Layers: The insertion of thin buffer layers at the electrode/organic interfaces can improve charge injection balance and prevent detrimental chemical reactions.[18]
-
Optimized Device Architecture: Ensuring a balanced distribution of charge carriers and excitons within the device can prevent localized degradation.[19]
-
Thermal Management: Efficient heat sinking is crucial, as elevated temperatures accelerate most degradation mechanisms.[10]
-
-
Encapsulation:
-
Barrier Films: The use of multi-layer barrier films or thin-film encapsulation is essential to prevent the ingress of oxygen and moisture, which are primary drivers of extrinsic degradation.[10]
-
Section 4: Experimental Protocol for Accelerated Stability Testing of OLEDs
To reliably compare different materials and device architectures, a standardized stability testing protocol is imperative. The following outlines a workflow for accelerated lifetime testing of OLEDs.
Objective: To determine the operational lifetime (LT₅₀) of an ICz-based OLED under constant current stress and to monitor the degradation through changes in luminance and voltage.
Methodology:
-
Device Fabrication and Encapsulation:
-
Fabricate OLEDs on a standardized substrate (e.g., ITO-coated glass).
-
Deposit the organic layers and cathode in a high-vacuum thermal evaporator.
-
Immediately encapsulate the devices in a nitrogen-filled glovebox using a UV-cured epoxy and a glass lid to prevent exposure to ambient air.
-
-
Initial Characterization (T=0):
-
Measure the initial current density-voltage-luminance (J-V-L) characteristics of the device.
-
Record the electroluminescence (EL) spectrum.
-
Define the initial luminance (L₀) at the target stress current density.
-
-
Constant Current Stressing:
-
Place the encapsulated device in a temperature-controlled test chamber.
-
Apply a constant DC current density (e.g., 20 mA/cm²) using a source-measure unit (SMU).
-
Continuously monitor the voltage across the device and the light output using a calibrated photodiode.
-
-
Data Acquisition and Analysis:
-
Record the luminance and voltage at regular intervals.
-
Normalize the luminance data to the initial value (L/L₀).
-
Plot the normalized luminance and the operating voltage as a function of time.
-
The lifetime (LT₅₀) is the time at which the luminance drops to 50% of its initial value.
-
The following diagram illustrates this experimental workflow.
Caption: Figure 2. Workflow for OLED Accelerated Lifetime Testing.
Section 5: Future Outlook and Challenges
The family of indolo[3,2-b]carbazole derivatives continues to be a fertile ground for the development of high-performance organic semiconductors. While significant progress has been made, enhancing long-term operational stability remains a primary challenge. Future research will likely focus on:
-
Developing novel ICz derivatives with improved intrinsic stability through computational design and advanced synthetic chemistry.
-
Gaining a deeper understanding of degradation mechanisms at the molecular level using advanced in-situ characterization techniques.[7]
-
Engineering more robust device architectures with improved interfaces and thermal management.
-
Developing cost-effective and high-performance encapsulation technologies to completely eliminate extrinsic degradation factors.
Overcoming the stability challenge is critical for unlocking the full commercial potential of ICz-based materials in next-generation flexible displays, solid-state lighting, and wearable electronics.[20][21]
References
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Title: Bromine-Substituted Indolo[3,2-b]carbazole-Based Small Organic Molecules as Dopant-Free Hole-Transporting Layers for Inverted Perovskite Solar Cells | Energy & Fuels Source: ACS Publications URL: [Link]
-
Title: Breaking the mobility–stability dichotomy in organic semiconductors through adaptive surface doping | PNAS Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: The Quest for Air Stability in Organic Semiconductors | Chemistry of Materials Source: ACS Publications URL: [Link]
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Title: Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms Source: ResearchGate URL: [Link]
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Title: Organic Sensitizers Based on Hexylthiophene-Functionalized Indolo[3,2-b]carbazole for Efficient Dye-Sensitized Solar Cells | The Journal of Physical Chemistry C Source: ACS Publications URL: [Link]
-
Title: Novel Red Light-Absorbing Organic Dyes Based on Indolo[3,2-b]carbazole as the Donor Applied in Co-Sensitizer-Free Dye-Sensitized Solar Cells - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Synthesis of Indolocarbazole[3,2-b] derivatives and their application as hole selective layer in silicon hetero-junction solar cells | AIP Publishing Source: AIP Publishing URL: [Link]
-
Title: Organic Electronics in Flexible Devices: Engineering Strategy, Synthesis, And Application Source: Preprints.org URL: [Link]
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Title: Strategies to overcome the efficiency-stability conundrum of organic solar cells | Request PDF Source: ResearchGate URL: [Link]
-
Title: In situ lifetime testing of organic light emitting diodes Source: Semantic Scholar URL: [Link]
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Title: Indolo[3,2-b]carbazole-Based Self-Assembled Monolayer Enables High-Performance Inverted Perovskite Solar Cells with Over 25.5% Efficiency | CCS Chemistry Source: Chinese Chemical Society URL: [Link]
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Title: Implementation of a novel system for measuring the lifetime of OLED panels Source: ResearchGate URL: [Link]
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Title: Indolo[3,2-b]carbazole-based thin-film transistors with high mobility and stability - PubMed Source: PubMed URL: [Link]
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Title: Insight into the Diindolo[3,2-b:2′,3′-h]carbazole Core as an Air-Stable Semiconductor for OTFTs | ACS Applied Electronic Materials Source: ACS Publications URL: [Link]
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Title: Emission Mechanism-Tunned Fused Indolo[3,2,1-jk]carbazole-based Multiple Resonance Emitters for Long Device Operational Lifetime Source: Sungkyunkwan University URL: [Link]
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Title: P‐215: Emission Mechanism‐Tunned Fused Indolo[3,2,1‐ jk ]carbazole‐based Multiple Resonance Emitters for Long Device Operational Lifetime | Request PDF Source: ResearchGate URL: [Link]
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Title: Approaches for Long Lifetime Organic Light Emitting Diodes - PMC Source: NIH National Library of Medicine URL: [Link]
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Title: Degradation mechanisms in small-molecule and polymer organic light-emitting diodes - PubMed Source: PubMed URL: [Link]
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Title: Novel indolo[3,2,1-jk]carbazole-based bipolar host material for highly efficient thermally activated delayed-fluorescence organic light-emitting diodes | Request PDF Source: ResearchGate URL: [Link]
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Title: Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes Source: NIH National Library of Medicine URL: [Link]
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Title: OLEDs: Degradation Mechanisms in Small-Molecule and Polymer Organic Light-Emitting Diodes (Adv. Mater. 34/2010) | Request PDF Source: ResearchGate URL: [Link]
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Title: New indolo[3,2-b]carbazole derivatives for field-effect transistor applications Source: ResearchGate URL: [Link]
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Title: Degradation Mechanisms in Organic Light-Emitting Diodes with Polyethylenimine as a Solution-Processed Electron Injection Layer Source: KITopen URL: [Link]
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Title: Synthesis and characterization of soluble indolo[3,2-b]carbazole derivatives for organic field-effect transistors | Request PDF Source: ResearchGate URL: [Link]
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Title: Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products | Request PDF Source: ResearchGate URL: [Link]
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Title: Synthesis and characterization of soluble indolo[3,2-b]carbazole derivatives for organic field-effect transistors Source: KISTI URL: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Characterization Data for 5,11-Dihydroindolo[3,2-b]carbazole
For researchers, medicinal chemists, and materials scientists, the unambiguous structural confirmation and purity assessment of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the cross-validation of characterization data for 5,11-Dihydroindolo[3,2-b]carbazole, a heterocyclic scaffold of significant interest in organic electronics and medicinal chemistry.[1][2] We will move beyond a simple checklist of techniques to a discussion of the "why" behind our experimental choices, ensuring a self-validating system of analysis.
The Strategic Importance of Multi-Technique Characterization
No single analytical technique can provide a complete picture of a molecule's identity and purity. Each method interrogates different aspects of the molecular structure and properties. By employing a suite of orthogonal techniques, we create a powerful, self-reinforcing web of evidence. For a planar, conjugated system like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy is fundamental. Advanced techniques such as Fluorescence Spectroscopy and single-crystal X-ray Diffraction provide further, often essential, layers of validation.
This guide will systematically detail the expected outcomes and provide established protocols for each technique, supported by data from the scientific literature.
Core Characterization Workflow
Caption: A typical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Experience: The symmetry of the unsubstituted this compound core simplifies its ¹H NMR spectrum, leading to a set of distinct, well-resolved signals. The chemical shifts of the aromatic protons are indicative of the electron density at different positions of the indole and carbazole rings. The N-H protons typically appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration. In substituted derivatives, the splitting patterns and coupling constants are crucial for determining the substitution pattern.
Trustworthiness: The integration of the proton signals should correspond to the number of protons at each position. Any unexpected signals may indicate the presence of impurities or residual solvents. A clean ¹³C NMR spectrum, with the correct number of signals for the carbon framework, further validates the structure.
Expected ¹H and ¹³C NMR Data
The following table summarizes representative NMR data for substituted this compound derivatives from the literature. Note that the exact chemical shifts will vary depending on the substitution pattern and the deuterated solvent used.
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 5,11-Dihexyl-6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazole | 7.68 (dd), 7.40-7.29 (m), 6.96-6.89 (m), 6.65 (d), 1.70-1.59 (m), 1.31-1.16 (m), 1.13-1.03 (m), 0.87 (t) | Not explicitly provided in the snippet. | [3] |
| 5,11-Didodecyl-6,12-dinitro-5,11-dihydroindolo[3,2-b]carbazole | 7.91 (d), 7.64-7.59 (m), 7.48 (d), 7.34-7.29 (m), 4.27-4.20 (m), 1.81-1.72 (m), 1.37-1.23 (m), 0.87 (t) | 142.8, 129.0, 128.5, 125.0, 121.2, 120.7, 117.7, 116.8, 109.6, 44.5, 31.9, 29.6, 29.54, 29.49, 29.4, 29.3, 29.23, 29.17, 26.9, 22.7, 14.1 | [4] |
| 6,12-Bis(4-chlorophenyl)-5,11-didodecyl-5,11-dihydroindolo[3,2-b]carbazole-2,8-dicarbaldehyde | 9.66 (s), 7.97 (dd), 7.72 (d), 7.63 (d), 7.37 (d), 6.95 (d), 3.96-3.80 (m), 1.63-1.48 (m), 1.31-1.12 (m), 1.02-0.92 (m), 0.88 (t) | Not explicitly provided in the snippet. | [3] |
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the compound is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering a crucial piece of evidence for its identity.
Expertise & Experience: For this compound (C₁₈H₁₂N₂), the expected monoisotopic mass is approximately 256.10 g/mol .[5] High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition with high accuracy. The choice of ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) will depend on the properties of the specific derivative.
Trustworthiness: The observed mass-to-charge ratio (m/z) should match the calculated value for the expected molecular formula. The isotopic distribution pattern should also be consistent with the elemental composition.
Expected Mass Spectrometry Data
| Technique | Expected m/z | Notes |
| High-Resolution MS (ESI+) | [M+H]⁺ ≈ 257.1073 | For the parent compound. |
| High-Resolution MS (EI) | M⁺• ≈ 256.1000 | For the parent compound. |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.
-
Ionization: Select an appropriate ionization method (e.g., ESI for polar derivatives, EI for more volatile and thermally stable compounds).
-
Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., on a TOF or Orbitrap analyzer).
-
Data Analysis: Compare the observed m/z of the molecular ion with the calculated exact mass for the proposed formula.
UV-Visible Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
Expertise & Experience: The extended conjugation of the indolo[3,2-b]carbazole core results in characteristic absorption bands in the UV and visible regions. The position and intensity of these bands are sensitive to the substitution pattern and the solvent polarity. For instance, 5,11-disubstituted indolo[3,2-b]carbazoles in chloroform solution show absorption peaks in the range of 340-420 nm.[6]
Trustworthiness: The absorption spectrum serves as a fingerprint for the chromophore. Any significant deviation from the expected spectrum could indicate the presence of an impurity or a different isomeric structure.
Comparative UV-Vis Absorption Data
| Derivative | Solvent | λmax (nm) | Reference |
| 5,11-disubstituted indolo[3,2-b]carbazole (1a) | Chloroform | 419, 396, 343 | [6] |
| 5,11-disubstituted indolo[3,2-b]carbazole (1b, 1c) | Chloroform | 410, 388, 340 | [6] |
| Indolo[3,2-a]carbazole derivatives | THF | Blue-shifted compared to spiro-OMeTAD | [7] |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform, THF, dichloromethane) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorption (λmax).
Fluorescence Spectroscopy: Assessing Emissive Properties
For applications in organic light-emitting diodes (OLEDs) and sensors, understanding the fluorescence properties of this compound derivatives is crucial.[1][8]
Expertise & Experience: Many indolo[3,2-b]carbazole derivatives are known to be fluorescent. The emission wavelength and quantum yield are highly dependent on the molecular structure and environment. For example, some derivatives exhibit aggregation-induced enhanced emission (AIEE).[8]
Trustworthiness: The fluorescence spectrum, along with the excitation spectrum, provides further confirmation of the electronic structure. The excitation spectrum should ideally match the absorption spectrum.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the compound in a suitable solvent to avoid inner filter effects.
-
Excitation: Excite the sample at a wavelength corresponding to one of its absorption maxima.
-
Emission Scan: Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Excitation Scan: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelength.
Definitive Proof: Single-Crystal X-ray Diffraction
When a suitable single crystal can be grown, X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. It is the gold standard for structural elucidation.
Expertise & Experience: Obtaining high-quality single crystals can be challenging and often requires screening of various crystallization conditions (e.g., solvent systems, temperature). The resulting crystal structure provides invaluable information about intermolecular interactions and solid-state packing, which are critical for understanding the properties of materials in the solid state.
Trustworthiness: An X-ray crystal structure is considered definitive proof of the molecular connectivity and stereochemistry.
Cross-Validation Logic
Caption: The logical flow of cross-validating characterization data for this compound.
Conclusion
The characterization of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. By systematically acquiring and cross-validating data from NMR, MS, and UV-Vis spectroscopy, researchers can be highly confident in the structure and purity of their compounds. For definitive proof and for understanding solid-state properties, single-crystal X-ray diffraction is unparalleled. This guide provides a framework for a rigorous and self-validating approach to the characterization of this important class of molecules, ensuring the integrity and reproducibility of your research.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,11-Dihydroindolo[3,2-b]carbazole
This guide provides essential safety and logistical information for the proper disposal of 5,11-Dihydroindolo[3,2-b]carbazole (CAS No. 6336-32-9). As a valued researcher, your safety and environmental stewardship are paramount. This document moves beyond mere procedure to explain the causality behind each recommendation, ensuring a thorough understanding of best practices. This compound is a versatile heterocyclic compound widely used as a building block in materials science and pharmaceutical research, particularly for organic electronics like OLEDs and novel therapeutic agents.[1][2] Its unique structure necessitates a formal and cautious approach to waste management.
Hazard Assessment and Risk Profile
A foundational principle of laboratory safety is understanding the specific risks a chemical poses. This compound is not benign; it is classified with several hazards that directly inform its handling and disposal protocols.
The primary risks are associated with direct contact and inhalation.[3] The compound is typically a white to yellow or green crystalline powder.[2] Its high melting point of approximately 460°C indicates significant thermal stability.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [3] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [3] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning | [3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |[3] |
Causality Insight: The classifications above mandate that this compound be treated as hazardous waste. Its nature as a skin and respiratory irritant, and particularly as a skin sensitizer, means that generating dust during handling and disposal must be minimized.[3] Furthermore, due to its structural similarity to other polycyclic aromatic compounds, and the fact that related carbazoles are suspected carcinogens and toxic to aquatic life, it is prudent to handle this compound with the highest degree of caution, assuming potential for long-term health effects and environmental persistence.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Pre-Disposal Planning and Personal Protective Equipment (PPE)
Proper disposal begins before waste is even generated. A designated, properly labeled waste container must be ready and accessible in the laboratory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles. This is non-negotiable to protect against eye irritation from airborne particles.[3]
-
Hand Protection: Nitrile gloves are required. Inspect gloves for tears before use. Given the risk of skin irritation and sensitization, prompt removal and disposal of contaminated gloves is essential.[3][6]
-
Body Protection: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: While general handling in a well-ventilated area or chemical fume hood should suffice, a NIOSH-approved respirator may be necessary if there is a risk of generating significant dust.
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. All waste streams must be managed as hazardous waste and handled by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[7]
Protocol 3.1: Disposal of Unused, Expired, or Waste Solid Compound
This protocol applies to the pure, solid form of this compound.
-
Waste Characterization: This material is pre-characterized as hazardous chemical waste based on its known GHS classifications.[3]
-
Container Selection: Choose a sealable, chemically compatible container (e.g., a wide-mouth HDPE or glass jar). The container must be in good condition, with no cracks or residue on the outside.
-
Labeling: The moment the first portion of waste is added, the container must be labeled. According to EPA guidelines, the label must include:[5][7]
-
Accumulation: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust. This should be done in a chemical fume hood.
-
Storage: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials.[8] The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]
-
Final Disposal: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be stricter), contact your EHS office to arrange for pickup.[8]
Protocol 3.2: Disposal of Contaminated Labware
This includes items like weighing papers, gloves, vials, and spatulas that are grossly contaminated with the compound.
-
Segregation: Do not mix contaminated labware with non-hazardous trash. A dedicated waste stream is required.
-
Container Selection: Use a designated hazardous waste container, such as a plastic-lined cardboard box or a dedicated solid waste tub.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list "Solid Debris contaminated with this compound (6336-32-9)."
-
Collection: Place all contaminated solid items directly into this container. Do not attempt to clean grossly contaminated disposable items, as this will only generate liquid hazardous waste.
-
Final Disposal: When the container is full, seal it and arrange for pickup through your EHS office.
Protocol 3.3: Disposal of Solutions Containing this compound
-
Waste Stream Identification: This waste must be collected in a dedicated liquid hazardous waste container. Based on the solvent used, this will typically be a "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboy. Never mix these two streams.
-
Container and Labeling: Use only approved waste carboys provided by your EHS department. The label must list every chemical component of the solution with its approximate percentage.[8]
-
Collection: Add the waste solution to the carboy using a funnel.
-
Storage and Disposal: Keep the carboy capped when not in use and store it in secondary containment. Arrange for pickup via EHS when full.
Spill Management and Decontamination
Accidental spills must be handled promptly and safely.
-
Alert and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Containment and Cleanup (for small solid spills):
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into a sealable container. Avoid aggressive actions that could create dust.
-
Label the container as "Spill Debris with this compound" and manage it as hazardous waste.
-
-
Surface Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol) to remove any remaining residue.
-
Follow with a wipe-down using soap and water.
-
All cleaning materials (wipes, absorbent pads, gloves) must be disposed of as hazardous solid waste as described in Protocol 3.2.[9]
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
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- Sigma-Aldrich. (n.d.). This compound | 6336-32-9.
- Sigma-Aldrich. (n.d.). This compound | 6336-32-9.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Thermo Fisher Scientific. (2010, May 14). Safety Data Sheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Saint Louis University. (2023, March 31). Laboratory Waste.
- TCI Chemicals. (n.d.). This compound | 6336-32-9.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,11-Dihydroindolo[3,2-b]carbazole
As researchers and drug development professionals, our work with novel compounds like 5,11-Dihydroindolo[3,2-b]carbazole is foundational to innovation. This heterocyclic compound, a potent agonist of the aryl hydrocarbon receptor (AhR), holds significant promise in fields ranging from oncology to materials science.[1][2] However, realizing this potential requires an unwavering commitment to safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to build a culture of safety that empowers scientific advancement.
Foundational Hazard Assessment
Understanding the specific risks associated with a chemical is the critical first step in defining any safety protocol. Consolidated data from suppliers and chemical safety databases classify this compound with several key hazards under the Globally Harmonized System (GHS).[3]
-
Skin Irritation (H315) and Allergic Skin Reaction (H317): Direct contact can cause skin irritation and may lead to sensitization, where subsequent exposures can trigger an allergic reaction.[3]
-
Serious Eye Irritation (H319): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[3]
-
Respiratory Irritation (H335): As a solid powder, airborne particles can irritate the respiratory tract upon inhalation.[3]
-
Harmful if Swallowed (H302): Ingestion of the compound is hazardous to health.[3]
While one acute toxicity study in rats found no adverse effects at high doses, established GHS classifications from suppliers must dictate laboratory handling procedures as a matter of best practice.[4]
Core PPE Requirements: Your First Line of Defense
Based on the hazard profile, a multi-layered PPE approach is mandatory. This is not merely a checklist but an integrated system designed to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
Eye and Face Protection
Due to the serious eye irritation risk (H319), standard safety glasses with permanently affixed side shields are the absolute minimum requirement. However, when handling the solid powder, which can easily become airborne, chemical splash goggles are strongly recommended . They provide a complete seal around the eyes, offering superior protection against particulates.
Skin Protection
-
Gloves: Given the risk of skin irritation and allergic sensitization (H315, H317), chemically resistant gloves are essential. Nitrile gloves are a standard and effective choice for handling solid organic compounds. Always double-check glove integrity before use and practice proper removal techniques to avoid contaminating your skin. If working with solutions, consult the solvent's Safety Data Sheet (SDS) and the glove manufacturer's compatibility chart to ensure the glove material offers adequate protection against the specific solvent.
-
Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a snap or button front must be worn and kept fastened. This protects your skin and personal clothing from accidental spills and contamination.
Respiratory Protection
To mitigate the risk of respiratory irritation (H335) from inhaling the powder, all weighing and handling of solid this compound must be conducted inside a certified chemical fume hood . The constant airflow will draw airborne particles away from your breathing zone. If engineering controls like a fume hood are unavailable or insufficient, a NIOSH-approved respirator with an N95 filter for particulates would be required, but this should be a last resort after engineering controls are considered.
Quantitative PPE Summary
For clarity, the essential PPE and the specific hazards they mitigate are summarized below.
| PPE Component | Specification | Protection Against (GHS Hazard Code) |
| Eye Protection | Chemical splash goggles | Serious Eye Irritation (H319) |
| Hand Protection | Nitrile gloves (or other chemically compatible material) | Skin Irritation (H315), Allergic Skin Reaction (H317) |
| Body Protection | Flame-resistant lab coat | Skin Irritation (H315), Allergic Skin Reaction (H317) |
| Respiratory Control | Certified Chemical Fume Hood | Respiratory Irritation (H335) |
Operational Protocol: From Bench to Waste
A self-validating safety protocol integrates PPE with procedural steps. The causality is clear: proper procedure ensures the PPE is effective.
Step 1: Pre-Handling Preparation
-
Area Designation: Designate a specific area for handling, preferably within a chemical fume hood.
-
Decontamination: Ensure the work surface is clean and free of contaminants.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers inside the fume hood before handling the compound.
-
Don PPE: Put on your lab coat, followed by safety goggles and gloves. Ensure your lab coat is fully buttoned.
Step 2: Handling this compound
-
Location: Perform all manipulations, including weighing and solution preparation, inside the chemical fume hood.
-
Technique: Handle the solid compound gently to minimize the generation of airborne dust. Use a spatula to carefully transfer the powder.
-
Spill Control: Keep a small, designated solid waste container nearby for immediate disposal of contaminated items like weigh boats or pipette tips.
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the towels in the solid hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves using a non-contact technique. Then, remove your lab coat and finally your goggles.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.
Handling Workflow Diagram
The following diagram illustrates the logical flow of the safe handling process.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Plan
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Small Spill (in fume hood): Decontaminate the area with a suitable solvent and absorbent pads. Place all cleanup materials in a sealed container labeled as hazardous waste.
-
Large Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
All waste contaminated with this compound, including excess solid, contaminated solutions, gloves, weigh boats, and cleaning materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, sealed solvent waste container.
-
Never dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating this expert-level understanding of PPE and handling protocols into your daily workflow, you ensure both your personal safety and the integrity of your research.
References
-
A, P., K, S., M, A., K, S., S, S., & P, S. (2023). Acute Toxicity Study of 5, 11-Dihydroindolo [3, 2-ß]carbazole as per OECD Regulatory Guidelines. Current Drug Discovery Technologies, 20(1). [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Wühr, M., Eichhorn, T., & Gessner, V. H. (2020). Revisiting Indolo[3,2‐b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition, 59(24), 9678-9683. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
